Dermcidin
Description
Properties
Origin of Product |
United States |
|---|
Foundational & Exploratory
Dermcidin: A Multifaceted Peptide in Host Defense and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
First identified as a constitutively expressed antimicrobial peptide in human sweat, Dermcidin (DCD) has emerged as a molecule with a complex and dual role in human physiology and pathology. Encoded by the DCD gene on chromosome 12, the 110-amino acid precursor protein undergoes extensive proteolytic processing to yield a variety of peptides with distinct biological activities. Beyond its well-established function in the innate immune defense of the skin, DCD and its derivatives have been implicated in the survival and proliferation of cancer cells, presenting both a potential therapeutic target and a biomarker for various malignancies. This technical guide provides a comprehensive overview of the discovery, genetics, and multifaceted functions of this compound, with a focus on its antimicrobial and oncogenic roles. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Discovery and Gene Structure
The this compound (DCD) gene was first isolated from a subtracted cDNA library of melanoma and benign melanocytic nevus tissues.[1] It is located on chromosome 12q13.2 and consists of five exons and four introns.[2] The gene encodes a 110-amino acid precursor protein, which includes a 19-amino acid N-terminal signal peptide that directs its secretion.[3] While initially believed to be a single transcript gene, evidence for splice variants, such as DCD-SV, has emerged, particularly in the context of cancer.[4]
The precursor protein is secreted primarily by eccrine sweat glands and undergoes a series of proteolytic cleavages to generate a diverse array of functional peptides.[3] This processing is a key step in the activation and functional diversification of this compound.
Proteolytic Processing of the this compound Precursor
The 110-amino acid DCD precursor is processed into numerous peptides with distinct functions. A primary cleavage event removes the 19-amino acid signal peptide, yielding a 91-amino acid protein.[3] Subsequent processing in sweat gives rise to a variety of smaller peptides, including the well-characterized antimicrobial peptide DCD-1L (48 amino acids) and DCD-1 (47 amino acids). Further cleavage of these peptides generates a suite of shorter fragments with varying antimicrobial activities.[3] In addition to the C-terminal antimicrobial peptides, N-terminal fragments such as Y-P30 and the proteolysis-inducing factor (PIF) are also generated, which have been implicated in neuronal survival and cancer-associated cachexia, respectively.[3]
Antimicrobial Function
This compound-derived peptides are a crucial component of the innate immune system on the skin, providing a first line of defense against invading microorganisms.[3] These peptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, including common pathogens like Staphylococcus aureus and Escherichia coli.[1]
Mechanism of Antimicrobial Action
The antimicrobial activity of DCD peptides is primarily attributed to their ability to disrupt bacterial cell membranes.[5] Unlike many other antimicrobial peptides that are cationic, DCD-1L is anionic.[6] The proposed mechanism involves the following steps:
-
Binding to the Bacterial Membrane: DCD peptides interact with the negatively charged phospholipids (B1166683) in the bacterial membrane.[5]
-
Oligomerization: Upon binding, the peptides oligomerize to form a channel-like structure. This process is stabilized by zinc ions (Zn2+).[6][7]
-
Ion Channel Formation: The oligomeric complex inserts into the membrane, forming an ion channel.[5][7]
-
Membrane Depolarization: The formation of this channel disrupts the ion gradient across the bacterial membrane, leading to depolarization and ultimately, cell death.[5]
This mechanism of action, which involves the formation of a physical pore in the membrane, is distinct from many conventional antibiotics, potentially reducing the likelihood of resistance development.
Antimicrobial Efficacy
The antimicrobial activity of DCD-derived peptides has been quantified against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DCD-1L against several pathogens.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1 | [8] |
| Staphylococcus aureus | ATCC 25923 | 1 | [8] |
| Enterococcus faecalis | - | 1 | [8] |
| Candida albicans | - | 10 | [8] |
| Acinetobacter baumannii (Colistin-resistant) | - | 8-16 | [8] |
Role in Cancer
Beyond its role in host defense, this compound has been increasingly implicated in the pathogenesis of various cancers. Elevated expression of DCD has been observed in several malignancies, including breast, hepatocellular, melanoma, and gastric cancers, and is often associated with a poor prognosis.[9][10]
Oncogenic Functions
DCD is considered a candidate oncogene that can promote tumor progression through several mechanisms:
-
Cell Survival and Proliferation: DCD and its N-terminal derivatives can act as survival factors, protecting cancer cells from apoptosis induced by stressors such as hypoxia and oxidative stress.[3]
-
Cell Migration and Invasion: DCD can enhance the migratory and invasive properties of cancer cells, contributing to metastasis.[11]
-
Drug Resistance: There is evidence to suggest that DCD may contribute to resistance to certain chemotherapeutic agents.[2]
Signaling Pathways in Cancer
This compound exerts its oncogenic effects by modulating key signaling pathways involved in cell growth, survival, and motility.
In breast cancer, DCD expression has been shown to perturb the ERBB (also known as HER) signaling pathway.[12] DCD can modulate the expression of ERBB receptors (such as EGFR/HER1 and HER2) and their ligands, thereby influencing downstream signaling cascades that control cell proliferation and survival.[13]
In hepatocellular carcinoma (HCC), DCD has been shown to interact with the non-catalytic region of tyrosine kinase adaptor protein 1 (Nck1).[3] This interaction activates a signaling cascade involving Wiskott-Aldrich syndrome protein (WASP) and the actin-related protein 2/3 (Arp2/3) complex, which in turn promotes actin cytoskeletal remodeling and enhances cell migration and invasion.[14]
This compound as a Cancer Biomarker
The differential expression of DCD in cancerous versus normal tissues, and its association with disease progression, make it a promising biomarker for several cancers.
| Cancer Type | Biomarker Potential | Finding | Reference |
| Breast Cancer | Prognostic | High DCD expression correlates with poorer overall survival. | [5][15] |
| Hepatocellular Carcinoma | Diagnostic & Prognostic | Elevated serum DCD levels are associated with HCC and metastasis. | [11] |
| Melanoma | Prognostic | Serum DCD levels may predict metastatic progression in early-stage melanoma. | [16] |
| Gastric Cancer | Prognostic | DCD expression is positively correlated with lymph node metastasis and overall survival. | [10] |
| Extramammary Paget's Disease | Prognostic | Positive DCD expression is associated with a significantly increased hazard ratio in overall survival. | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of this compound.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of DCD-derived peptides.
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of twofold dilutions of the DCD peptide in a 96-well plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Gene Knockdown using shRNA
Short hairpin RNA (shRNA) is used to stably silence the expression of the DCD gene in cancer cell lines to study its function.
-
shRNA Vector Construction: Design and clone shRNA sequences targeting the DCD mRNA into a suitable lentiviral or retroviral vector.
-
Viral Particle Production: Transfect the shRNA-containing plasmids along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Infect the target cancer cell line with the viral particles.
-
Selection: Select for cells that have successfully integrated the shRNA construct using an appropriate selection marker (e.g., puromycin (B1679871) or hygromycin).
-
Validation: Confirm the knockdown of DCD expression at both the mRNA (qRT-PCR) and protein (immunoblotting) levels.[17][18]
Immunoblotting (Western Blotting)
This technique is used to detect and quantify the amount of DCD protein in cell lysates or tissue samples.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DCD.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[1][19]
Gene Expression Analysis using Microarray
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes to identify those that are regulated by DCD.
-
RNA Extraction: Isolate total RNA from control and DCD-knockdown or DCD-overexpressing cells.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning: Scan the microarray chip to measure the fluorescence intensity at each probe spot.
-
Data Analysis: Normalize the data and perform statistical analysis to identify genes that are differentially expressed between the experimental groups.[13]
Conclusion and Future Directions
This compound has transitioned from being considered a simple antimicrobial peptide to a complex signaling molecule with significant implications in oncology. Its constitutive expression in sweat glands and potent antimicrobial activity underscore its importance in cutaneous innate immunity. However, its aberrant expression in various cancers and its role in promoting tumor growth and survival highlight its potential as a therapeutic target and a valuable biomarker.
Future research should focus on several key areas:
-
Elucidation of Upstream Regulation: The mechanisms that regulate DCD gene expression in both normal and cancerous tissues are not fully understood and warrant further investigation.
-
Identification of DCD Receptors: The specific cell surface receptors that mediate the oncogenic effects of DCD remain to be definitively identified.
-
Development of DCD-Targeted Therapies: The development of small molecules or antibodies that can inhibit the oncogenic functions of DCD could provide novel therapeutic strategies for a range of cancers.
-
Clinical Validation of DCD as a Biomarker: Large-scale clinical studies are needed to validate the utility of DCD as a diagnostic and prognostic biomarker for various malignancies.
A deeper understanding of the multifaceted roles of this compound will undoubtedly open new avenues for the development of innovative treatments for both infectious diseases and cancer.
References
- 1. General Immunoblotting Protocol | Rockland [rockland.com]
- 2. This compound exerts its oncogenic effects in breast cancer via modulation of ERBB signaling [dash.harvard.edu]
- 3. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound expression is associated with disease progression and survival among breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Half of advanced melanoma patients live for 10 years with double drug treatment | Skin cancer | The Guardian [theguardian.com]
- 7. PDB-101: Molecule of the Month: this compound [pdb101.rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneticsmr.org [geneticsmr.org]
- 14. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound expression is associated with disease progression and survival among breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitronectin and this compound serum levels predict the metastatic progression of AJCC I–II early‐stage melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shRNA knockdown [protocols.io]
- 18. Development of a novel method for rapid cloning of shRNA vectors, which successfully knocked down CD44 in mesenchymal triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
The Core of Innate Immunity: An In-depth Technical Guide to Dermcidin Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Dermcidin (DCD) is a cornerstone of the human innate immune system, providing a continuous first line of defense against microbial colonization on the skin. Unlike many other antimicrobial peptides (AMPs) that are induced by inflammation or injury, this compound is constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2][3][4] The journey from a precursor protein to a cocktail of active antimicrobial peptides is a finely orchestrated process of proteolytic cleavage. This technical guide delves into the core mechanisms of this compound precursor protein processing, offering detailed insights into the resulting peptides, the experimental methodologies used for their study, and the signaling pathways they can trigger.
The this compound Precursor Protein: Structure and Initial Processing
The human DCD gene, located on chromosome 12q13, encodes a 110-amino acid precursor protein.[1][5] This precursor has a modular structure essential for its secretion and subsequent activation.
-
Signal Peptide: The N-terminus contains a 19-amino acid signal peptide that directs the protein for secretion. This signal peptide is cleaved off during its transit through the Golgi complex and secretory granules in the dark mucous cells of eccrine sweat glands.[1][6][7]
-
Pro-domain: Following the signal peptide is a pro-domain. Peptides derived from this region, such as Y-P30 (also known as Diffusible Survival Evasion Peptide or DSEP), have been associated with promoting neuronal cell survival.[1][5] Another peptide, the proteolysis-inducing factor (PIF), a shortened version of Y-P30, has been linked to cancer-associated cachexia.[1][5]
-
Antimicrobial (AMP) Domain: The C-terminal portion of the precursor constitutes the antimicrobial domain, from which the various bactericidal and fungicidal peptides are generated.[1][7]
Upon secretion into sweat, the 91-amino acid pro-dermcidin (pro-DCD) undergoes extensive post-secretory proteolytic processing.[1][6]
Post-Secretory Proteolytic Cascade in Sweat
The acidic and salt-rich environment of sweat is where the pro-dermcidin protein is sculpted into a variety of active peptides. This processing is not a random degradation but a sequential cascade involving several proteases. In human sweat, at least 14 distinct this compound-derived peptides have been identified.[1][8][9]
The initial and most abundant antimicrobial peptide generated is DCD-1L , a 48-amino acid anionic peptide.[1][10] The protease responsible for cleaving the precursor protein to generate DCD-1L is yet to be identified.[1] DCD-1L is rapidly processed further by a 1,10-phenanthroline-sensitive carboxypeptidase, which removes the C-terminal leucine (B10760876) to produce the 47-amino acid DCD-1 .[1][2]
Further processing by endoproteases, including the aspartate protease cathepsin D , and other carboxypeptidases leads to a variety of N- and C-terminally truncated peptides.[1][11][12] This generates a diverse arsenal (B13267) of peptides with varying lengths, net charges, and antimicrobial specificities.[11][13] This complex mixture of peptides is thought to provide a broad and robust defense against a wide range of pathogens.
Quantitative Data on Processed this compound Peptides
The proteolytic processing of the this compound precursor results in a variety of peptides with different physicochemical properties and biological activities. The total concentration of this compound-derived peptides in sweat can reach approximately 70 µg/ml, with DCD-1 concentrations ranging from 1 to 20 µg/ml.[1]
| Peptide Name | Amino Acid Length | Net Charge | Reported Minimal Inhibitory Concentration (MIC) | Target Microorganisms |
| DCD-1L | 48 | Anionic (-2) | ~1 µg/ml | E. coli, E. faecalis, S. aureus |
| ~10 µg/ml | C. albicans | |||
| DCD-1 | 47 | Anionic (-1) | Similar to DCD-1L | E. coli, E. faecalis, S. aureus, C. albicans |
| SSL-25 | 25 | Cationic (+2) | Active | S. aureus |
| SSL-23 | 23 | Cationic (+1) | Active | S. aureus |
| LEK-45 | 45 | Neutral (0) | Inactive | Not applicable |
| YDP-42 | 42 | Not specified | Not specified | Derived from the pro-domain |
| Y-P30 (DSEP) | 30 | Not specified | Not specified | Derived from the pro-domain, neuritogenic effects |
| PIF | 20 | Not specified | Not specified | Derived from the pro-domain, associated with cachexia |
Data compiled from multiple sources.[1][2][11][13]
Experimental Protocols
The study of this compound processing and function relies on a combination of proteomic, microbiological, and biophysical techniques.
Identification and Quantification of this compound Peptides
Objective: To identify and quantify the various this compound-derived peptides in a biological sample (e.g., sweat).
Methodology:
-
Sample Collection: Collect sweat from subjects using absorbent pads or direct collection methods.
-
Peptide Extraction: Elute peptides from collection pads using an appropriate buffer (e.g., 0.1% trifluoroacetic acid).
-
Fractionation by Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC):
-
Inject the peptide extract onto a C18 RP-HPLC column.
-
Elute peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% trifluoroacetic acid.
-
Collect fractions based on UV absorbance at 214 nm.[2]
-
-
Mass Spectrometry Analysis:
-
SELDI-TOF-MS (Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): For rapid profiling of peptide species directly from small volumes of sweat.[8][9][14] Apply sweat samples to ProteinChip arrays with different surface chemistries (e.g., cationic, anionic, hydrophobic) to selectively bind peptides. Analyze the bound peptides by TOF-MS.
-
Nano-electrospray Mass Spectrometry (ESI-MS/MS): Analyze the collected HPLC fractions to obtain high-resolution mass data and fragmentation patterns for peptide identification.[2]
-
-
Peptide Sequencing:
-
Edman Degradation: For N-terminal sequencing of purified peptides to confirm their identity.[2]
-
-
Data Analysis: Compare the obtained mass-to-charge ratios and fragmentation data against the theoretical masses and sequences of this compound-derived peptides using protein database search algorithms (e.g., Mascot, Sequest).[15]
Antimicrobial Activity Assay
Objective: To determine the antimicrobial activity of purified or synthetic this compound peptides.
Methodology (Colony Forming Unit - CFU Assay): [12][16]
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Luria-Bertani) to the mid-logarithmic phase of growth.
-
Cell Preparation: Pellet the bacteria by centrifugation, wash twice with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer to a final concentration of approximately 1 x 10^6 CFU/ml.[16]
-
Incubation: In a microtiter plate, mix the bacterial suspension with various concentrations of the this compound peptide (e.g., 0.1-100 µg/ml). Include a buffer-only control.
-
Incubation Period: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).[12]
-
Plating: Serially dilute the incubation mixtures in buffer and plate onto agar (B569324) plates (e.g., blood agar).
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies.
-
Calculation: Calculate the percentage of killing by comparing the CFU counts from peptide-treated samples to the control sample. The MIC is the lowest peptide concentration that prevents visible growth.
Membrane Permeabilization Assay
Objective: To assess whether this compound peptides kill bacteria by permeabilizing their membranes.
Methodology (o-Nitrophenyl-β-D-galactopyranoside - ONPG Assay): [12]
-
Bacterial Strain: Use a bacterial strain that constitutively expresses cytoplasmic β-galactosidase, such as E. coli ML-35p.
-
Cell Preparation: Grow and wash the bacteria as described for the antimicrobial assay.
-
Assay Setup: In a cuvette, mix the bacterial suspension with the chromogenic substrate ONPG.
-
Peptide Addition: Add the this compound peptide to the cuvette. A known membrane-permeabilizing agent can be used as a positive control.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the increase in absorbance at 420 nm over time. An increase in absorbance indicates that the peptide has permeabilized the bacterial membrane, allowing ONPG to enter and be cleaved by the intracellular β-galactosidase.[12]
Visualizations: Pathways and Workflows
Signaling Pathway in Keratinocytes
This compound-derived peptides are not only microbicidal but can also modulate the host immune response. The peptide DCD-1L has been shown to activate human keratinocytes, inducing the production of pro-inflammatory cytokines and chemokines.[17][18] This activation is mediated through a G-protein-coupled receptor and subsequent activation of the MAPK signaling pathway.
Caption: DCD-1L signaling pathway in human keratinocytes.
Experimental Workflow for this compound Processing Analysis
The comprehensive analysis of this compound processing from biological samples follows a structured workflow, integrating separation science, mass spectrometry, and functional assays.
Caption: Experimental workflow for this compound analysis.
Conclusion
The processing of the this compound precursor protein is a critical event in the constitutive innate immunity of human skin. It transforms a single precursor into a diverse array of antimicrobial peptides through a post-secretory proteolytic cascade. This generates a robust and stable chemical shield on the skin's surface. Understanding the intricacies of this processing, the enzymes involved, and the functional consequences of the resulting peptides is paramount for developing novel antimicrobial agents and for comprehending the pathogenesis of skin disorders characterized by altered microbial colonization. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of this compound in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding of an Antimicrobial Defense: A Technical Guide to the Proteolytic Processing of Pro-Dermcidin in Sweat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a unique and crucial component of the human innate immune system, constitutively expressed in eccrine sweat glands and secreted into sweat.[1] Unlike many other antimicrobial peptides, its activity is robustly maintained in the high-salt and acidic conditions characteristic of sweat.[2][3] The biological activity of this compound is unlocked through a cascade of post-secretory proteolytic processing events that transform the inactive precursor, pro-dermcidin (pro-DCD), into a variety of antimicrobial peptides. This guide provides an in-depth technical overview of the proteolytic processing of pro-dermcidin in sweat, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating this vital antimicrobial peptide and its potential therapeutic applications.
Introduction
The skin serves as the primary barrier against invading pathogens. Beyond its physical impenetrability, it is equipped with a sophisticated chemical shield, a key component of which is the antimicrobial peptide this compound.[4] Secreted by eccrine sweat glands, the 110-amino acid precursor protein, pre-dermcidin, undergoes initial cleavage of a 19-residue signal peptide to form the 91-amino acid pro-dermcidin, which is then secreted into the sweat duct.[5][6] It is within the sweat, upon its transit to the skin surface, that pro-dermcidin is further proteolytically processed to generate a cocktail of peptides with potent, broad-spectrum antimicrobial activity.[2][7] Understanding the intricacies of this proteolytic cascade is paramount for elucidating the skin's innate defense mechanisms and for the development of novel anti-infective therapies.
The Proteolytic Processing Cascade of Pro-Dermcidin
The transformation of pro-dermcidin into its active forms is a multi-step process involving several enzymatic cleavages. While the precise identities of all involved proteases are still under investigation, the general pathway has been elucidated.[8][9] The initial cleavage of pro-dermcidin yields C-terminal peptides, most notably the 48-amino acid DCD-1L and the 47-amino acid DCD-1.[8][10] Further processing of these peptides generates a series of shorter, truncated peptides, some of which exhibit altered or enhanced antimicrobial activity.[7]
Key this compound-Derived Peptides
In human sweat, a multitude of this compound-derived peptides have been identified, with varying lengths and net charges.[7] At least 14 distinct peptides have been characterized, originating from both the N-terminal pro-domain and the C-terminal antimicrobial domain.[5][11]
Quantitative Analysis of this compound Peptides in Sweat
The concentration of this compound-derived peptides in sweat can vary between individuals and body locations.[11] However, this compound is consistently one of the most abundant proteins found in this biofluid.[12]
| Peptide | Concentration Range (µg/mL) | Average Concentration (µg/mL) | Body Site of Measurement | Reference(s) |
| DCD-1 | 1 - 20 | ~10 | Face, Neck, Chest | [5][13] |
| Total DCD-derived peptides | - | ~70 | Forehead | [5][13] |
| DCD-1L | Not specified | Not specified | - | - |
| Shorter Peptides | Not specified | Not specified | - | - |
Table 1: Concentration of this compound-Derived Peptides in Human Sweat
The antimicrobial efficacy of these peptides is concentration-dependent. The minimal inhibitory concentration (MIC) of DCD-1L against various pathogens has been determined.
| Microorganism | Minimal Inhibitory Concentration (MIC) of DCD-1L (µg/mL) | Reference(s) |
| Escherichia coli | ~1 | [3] |
| Enterococcus faecalis | ~1 | [3] |
| Staphylococcus aureus | ~1 | [3] |
| Candida albicans | ~10 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 30 - 35 (IC95-100) | [10] |
Table 2: Antimicrobial Activity of DCD-1L
Detailed Experimental Protocols
The study of pro-dermcidin processing relies on a combination of biochemical, proteomic, and microbiological techniques.
Sweat Collection
Standardized sweat collection is critical for reproducible results. The pilocarpine (B147212) iontophoresis method is a commonly used and reliable technique.[14][15]
Protocol: Pilocarpine Iontophoresis Sweat Collection
-
Skin Preparation: Thoroughly clean the selected skin area (e.g., forearm) with deionized water and dry completely.
-
Electrode Placement: Place two electrodes on the prepared skin area. The positive electrode is saturated with a pilocarpine solution (a sweat-inducing agent), and the negative electrode is saturated with an electrolyte solution.
-
Iontophoresis: Apply a small, painless electrical current for a specified duration (typically 5-10 minutes) to deliver the pilocarpine into the skin, stimulating sweat production.
-
Sweat Collection: After iontophoresis, remove the electrodes and clean the area again with deionized water. Place a sterile collection device, such as a Macroduct® collector, over the stimulated area to collect the secreted sweat.[15][16]
-
Sample Handling: Once a sufficient volume of sweat is collected (typically 15-100 µL), the sample is immediately placed on ice to minimize proteolytic degradation and stored at -80°C for long-term preservation.[17]
Proteomic Analysis of this compound Peptides
Mass spectrometry is the cornerstone for identifying and quantifying this compound-derived peptides in sweat.
Protocol: LC-MS/MS for this compound Peptide Identification
-
Sample Preparation:
-
Thaw frozen sweat samples on ice.
-
Perform protein concentration determination (e.g., Bradford assay).
-
For in-depth proteomic analysis, samples may be subjected to reduction, alkylation, and tryptic digestion to generate smaller peptides suitable for mass spectrometry.[15] For the analysis of naturally occurring this compound peptides, direct analysis after minimal cleanup (e.g., C18 ZipTip) is often preferred.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).
-
Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase.
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
The eluting peptides from the LC are introduced into a mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptide ions are then fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) containing the human proteome, including the pro-dermcidin sequence.
-
Software algorithms (e.g., Mascot, Sequest) match the experimental fragmentation patterns to theoretical patterns to identify the peptide sequences.[18]
-
Label-free quantification or isotopic labeling methods can be used to determine the relative or absolute abundance of the identified peptides.[12]
-
Antimicrobial Activity Assays
The antimicrobial function of purified or synthetic this compound peptides is typically assessed using colony-forming unit (CFU) assays.[19]
Protocol: Colony-Forming Unit (CFU) Assay
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable liquid culture medium.
-
Bacterial Suspension Preparation: Harvest the bacterial cells by centrifugation, wash them with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer), and resuspend them to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[8]
-
Incubation with Peptides: In a microtiter plate or microcentrifuge tubes, mix the bacterial suspension with various concentrations of the this compound peptide to be tested. Include a negative control (buffer only) and a positive control (a known antibiotic).
-
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 2-4 hours).[8]
-
Plating: After incubation, serially dilute the samples in buffer and plate a known volume of each dilution onto agar (B569324) plates.
-
Colony Counting: Incubate the plates overnight at 37°C and then count the number of visible colonies on each plate.
-
Calculation of Antimicrobial Activity: The percentage of killing is calculated using the following formula: [1 - (CFU in peptide-treated sample / CFU in control sample)] x 100.[10]
Mode of Action and Influencing Factors
This compound-derived peptides exhibit a unique mode of action that differs from many other antimicrobial peptides. They interact with and disrupt the bacterial cell membrane, but this interaction does not necessarily lead to the formation of large pores.[7][20] Instead, it is proposed that they form ion channels that dissipate the bacterial membrane potential, leading to cell death.[5][19] The activity of this compound peptides is notably stable over a broad pH range and in high salt concentrations, conditions that mimic those found in human sweat.[2][3] The presence of divalent cations, such as zinc, has been shown to enhance the antimicrobial activity of DCD-1L by stabilizing its oligomeric structure within the bacterial membrane.[19][21]
Conclusion and Future Directions
The proteolytic processing of pro-dermcidin in sweat is a finely tuned process that generates a powerful arsenal (B13267) of antimicrobial peptides, forming a critical first line of defense on the skin. This guide has provided a comprehensive overview of this process, from the initial cleavage of the precursor protein to the functional activity of the resulting peptides. While significant progress has been made, the precise identity and regulation of all the proteases involved in this cascade remain to be fully elucidated. Future research in this area will not only enhance our fundamental understanding of innate immunity but also pave the way for the development of novel this compound-based therapeutics for the treatment of skin infections and other conditions. The stability and broad-spectrum activity of this compound-derived peptides make them highly attractive candidates for drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-dermcidin and derivatives as potential therapeutics for lethal experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro immune-modulating properties of a sweat gland-derived anti-microbial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sweat Proteomics in Cystic Fibrosis: Discovering Companion Biomarkers for Precision Medicine and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. The proteomic and metabolomic characterization of exercise-induced sweat for human performance monitoring: A pilot investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Dermcidin: A Key Component of the Innate Immune System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a unique antimicrobial peptide (AMP) constitutively expressed in and secreted by human eccrine sweat glands, playing a crucial role in the innate immune defense of the skin. Unlike the majority of cationic AMPs, processed forms of this compound are anionic and exhibit a broad spectrum of antimicrobial activity under the harsh conditions of human sweat. Its mechanism of action involves the formation of zinc-stabilized ion channels in bacterial membranes, leading to membrane depolarization and cell death. Beyond its direct microbicidal effects, this compound also possesses immunomodulatory properties, influencing the cellular responses of keratinocytes and macrophages. This technical guide provides a comprehensive overview of this compound, detailing its structure, antimicrobial and immunomodulatory functions, and its role in health and disease. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
The skin serves as the primary physical barrier against invading pathogens. A crucial component of its defense is the secretion of antimicrobial peptides (AMPs), which provide a rapid, first-line of chemical defense. This compound (DCD) is a notable human AMP, first identified in 2001, with no homology to other known AMPs.[1] It is encoded by the DCD gene and is constitutively expressed in eccrine sweat glands.[1][2] The full-length 110-amino acid precursor protein is secreted into sweat where it undergoes proteolytic processing to generate various peptides with distinct biological activities.[2][3]
The most abundant and well-studied of these is the 48-amino acid anionic peptide DCD-1L.[4] This peptide is remarkable for its broad-spectrum antimicrobial activity, which is maintained across a wide pH range and in high salt concentrations, conditions characteristic of human sweat.[1] DCD's unique mechanism of action, involving the formation of oligomeric ion channels in bacterial membranes, sets it apart from many other AMPs that primarily function by membrane permeabilization.[4][5][6] Furthermore, emerging evidence highlights the immunomodulatory functions of this compound-derived peptides, which can influence inflammatory responses in the skin.[7][8][9]
This guide aims to provide an in-depth technical resource on this compound, focusing on its role as a critical element of the innate immune system.
Structure and Processing of this compound
The human DCD gene is located on chromosome 12q13.2 and consists of 5 exons.[3] It encodes a 110-amino acid precursor protein, which includes a 19-amino acid N-terminal signal peptide for secretion.[3][8] Following cleavage of the signal peptide, the 91-amino acid pro-protein is secreted into the lumen of eccrine sweat glands.[8]
In sweat, the pro-protein undergoes further proteolytic processing by host-derived proteases, including cathepsin D, to generate a variety of smaller peptides.[8] The most prominent of these are derived from the C-terminal antimicrobial domain.[3] This includes the 48-residue DCD-1L and the 47-residue DCD-1, both of which are anionic.[5][10] Further processing can lead to the formation of shorter, cationic peptides such as SSL-25 and SSL-23.[3] The N-terminal region of the pro-protein can also be processed to yield peptides like Y-P30, which has been implicated in promoting neural cell survival.[3]
Antimicrobial Function of this compound
Spectrum of Activity
This compound-derived peptides, particularly DCD-1L, exhibit a broad spectrum of antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[4][11]
Quantitative Antimicrobial Activity
The antimicrobial potency of DCD-1L has been quantified against various microorganisms using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii | XDR | 16 | 32 | [12] |
| Acinetobacter baumannii | PDR | 8 | 8 | [12] |
| Acinetobacter baumannii | ATCC 19606 | 16 | 32 | [12] |
| Escherichia coli | 1 | [12] | ||
| Enterococcus faecalis | 1 | [12] | ||
| Staphylococcus aureus | 1 | [12] | ||
| Candida albicans | 10 | [12] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of DCD-1L is distinct from many cationic AMPs that cause membrane disruption. DCD-1L's action is dependent on the presence of zinc ions (Zn²⁺), which are abundant in sweat.[5][6]
The proposed mechanism involves the following steps:
-
Binding to Bacterial Membrane: The anionic DCD-1L peptide interacts with the negatively charged phospholipids (B1166683) of the bacterial membrane.[6][13]
-
Oligomerization: In the presence of Zn²⁺, DCD-1L peptides oligomerize on the membrane surface.[6][14] This self-assembly is a prerequisite for its antimicrobial activity.
-
Ion Channel Formation: The oligomeric complex inserts into the bacterial membrane to form a transmembrane ion channel.[4][5][6]
-
Membrane Depolarization: The formation of these channels disrupts the ion gradient across the bacterial membrane, leading to depolarization and subsequent bacterial cell death.[5][10]
Importantly, studies have shown that DCD-derived peptides do not significantly permeabilize the bacterial membrane, a key differentiator from many other AMPs.[12]
Immunomodulatory Functions of this compound
Beyond its direct antimicrobial activity, this compound plays a role in modulating the innate immune response of the skin.
Activation of Keratinocytes
DCD-1L can stimulate normal human keratinocytes to produce a range of pro-inflammatory cytokines and chemokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-8 (IL-8 / CXCL8)
-
Interferon-inducible protein 10 (IP-10 / CXCL10)
-
Macrophage Inflammatory Protein-3alpha (MIP-3α / CCL20)[8][9]
This activation is mediated through G-protein coupled receptors and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38 and ERK) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9]
Modulation of Macrophage and Monocyte Responses
This compound has been shown to modulate the responses of macrophages and monocytes to both Pathogen-Associated Molecular Patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), and Damage-Associated Molecular Patterns (DAMPs), like HMGB1.[7][15] It can inhibit the release of certain chemokines, such as GRO-α and MCP-3, which are involved in leukocyte recruitment.[7] This suggests that this compound may play a role in preventing excessive inflammatory responses to infection or injury.[7]
This compound in Health and Disease
Atopic Dermatitis
Patients with atopic dermatitis (AD) exhibit a higher susceptibility to bacterial and viral skin infections.[16][17] Studies have shown that the concentration of this compound-derived peptides in the sweat of AD patients is significantly reduced compared to healthy individuals.[16][17] This deficiency is believed to contribute to the impaired innate immune defense of the skin in these patients.[13][16][17][18]
Cancer
The role of this compound in cancer is multifaceted and appears to be context-dependent. Some studies have suggested that ectopic expression of this compound in certain cancer cells, such as breast and prostate cancer, may confer a survival advantage and promote proliferation and migration.[8] Conversely, other research points to its potential as a biomarker for certain cancers.[19]
Quantitative Data Summary
Table 1: Concentration of this compound in Human Sweat
| Analyte | Concentration | Method | Source | Reference |
| DCD-1 | 1-10 µg/mL | ELISA, SELDI-TOF-MS | Eccrine sweat | [20] |
| This compound | 1.14 pmol/µg total protein | Label-free quantitative MS | Eccrine sweat | [7] |
Table 2: Immunomodulatory Effects of DCD-1L on Keratinocytes
| Cytokine/Chemokine | Effect | Reference |
| TNF-α | Increased production | [8] |
| IL-8 (CXCL8) | Increased production | [8] |
| CXCL10 | Increased production | [8] |
| CCL20 | Increased production | [8] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound-derived peptides.
Methodology:
-
Prepare two-fold serial dilutions of the this compound peptide in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth are plated onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.[12]
Radial Diffusion Assay
This assay provides a semi-quantitative measure of antimicrobial activity.
Methodology:
-
Grow the test bacteria to the mid-exponential phase and add to a molten, low-percentage agar medium (e.g., 1% agarose (B213101) in 0.5% tryptone) to a final concentration of ~4x10⁵ CFU/mL.[6]
-
Pour the agar into petri dishes and allow to solidify.
-
Punch small wells into the agar.[6]
-
Add a defined volume (e.g., 2 µL) of the this compound peptide solution to the wells.[6]
-
Incubate the plates at 37°C for 24 hours.[6]
-
Antimicrobial activity is indicated by a clear zone of growth inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.[6]
Bacterial Membrane Depolarization Assay
This assay measures the ability of this compound to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye like DiSC₃(5).
Methodology:
-
Grow bacteria to the early to mid-logarithmic phase, harvest, and resuspend in a suitable buffer.
-
Add the voltage-sensitive dye (e.g., 1 µM DiSC₃(5)) to the bacterial suspension and incubate to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.[5][8]
-
Monitor the fluorescence in a fluorometer until a stable baseline is achieved.[5][8]
-
Add the this compound peptide to the suspension.
-
Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence (de-quenching), which is monitored over time.[5][8] A channel-forming peptide like gramicidin (B1672133) can be used as a positive control.[5][8]
Keratinocyte Stimulation and Cytokine Analysis
This protocol is for investigating the immunomodulatory effects of this compound on keratinocytes.
Methodology:
-
Culture normal human keratinocytes in appropriate media.
-
Stimulate the keratinocytes with various concentrations of DCD-1L for a defined period (e.g., 24 hours).[14]
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted cytokines and chemokines (e.g., TNF-α, IL-8) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Analysis of MAPK and NF-κB Signaling Pathways
Methodology:
-
Stimulate keratinocytes with DCD-1L for various time points.
-
For MAPK analysis: Lyse the cells and perform Western blotting on the protein extracts. Use primary antibodies specific for the phosphorylated forms of p38 and ERK to detect their activation.[14]
-
For NF-κB analysis:
-
Western Blot: Analyze the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, in the cytoplasmic extracts.
-
Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against the p65 subunit of NF-κB. Analyze the nuclear translocation of p65 using fluorescence microscopy.[14]
-
Conclusion
This compound is a vital and unique component of the human innate immune system. Its constitutive expression in sweat provides a continuous antimicrobial barrier on the skin. The anionic nature of its active peptides and their zinc-dependent ion channel-forming mechanism of action distinguish it from other major classes of AMPs. Furthermore, its ability to modulate the immune responses of skin cells highlights its multifaceted role in host defense. The reduced levels of this compound in atopic dermatitis underscore its clinical relevance. A thorough understanding of this compound's biology, as outlined in this guide, is essential for researchers and professionals aiming to harness its therapeutic potential for the development of novel anti-infective and immunomodulatory agents.
References
- 1. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human antimicrobial peptide this compound activates normal human keratinocytes [ouci.dntb.gov.ua]
- 3. Keratinocyte Production of Cathelicidin Provides Direct Activity against Bacterial Skin Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 6. Antimicrobial Radial Diffusion Assay. [bio-protocol.org]
- 7. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - DCD-1L peptide [novoprolabs.com]
- 12. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of Dermcidin in Skin Host Defense: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dermcidin (DCD) is a cornerstone of the innate immune defense of human skin, constitutively expressed in eccrine sweat glands and secreted into sweat. This document provides a comprehensive technical overview of DCD, from its genetic origins and post-secretory processing to its unique antimicrobial mechanism of action. Unlike many antimicrobial peptides, DCD and its derivatives, notably the anionic peptide DCD-1L, do not function by permeabilizing bacterial membranes. Instead, they form zinc-dependent oligomeric ion channels within the bacterial membrane, leading to depolarization and cell death. This guide details the quantitative antimicrobial efficacy of various DCD-derived peptides, outlines key experimental protocols for their study, and visualizes the critical pathways and workflows involved in DCD's role as a vital component of the skin's antimicrobial barrier. A reduced expression of DCD has been linked to a higher susceptibility to skin infections, as seen in atopic dermatitis, highlighting its clinical relevance and potential as a therapeutic target.
Introduction: this compound as a First Line of Defense
Discovered as a novel antimicrobial peptide (AMP) with no homology to other known AMPs, this compound is uniquely and constitutively expressed in the eccrine sweat glands of human skin.[1][2][3] It is secreted as a 110-amino acid precursor protein, pro-dermcidin, which undergoes proteolytic processing in sweat to generate a variety of antimicrobial peptides.[4][5] These peptides are transported to the epidermal surface, forming a protective antimicrobial film against a broad spectrum of pathogens.[3][6] The constitutive nature of DCD expression ensures a constant state of readiness, a crucial feature of the innate immune system.[7]
Genesis and Processing of this compound Peptides
The journey of this compound from gene to active peptide is a multi-step process involving expression, secretion, and proteolytic cleavage.
Gene Expression and Secretion
The DCD gene is specifically expressed in the dark mucous cells of the secretory coil of eccrine sweat glands.[4][8] Following translation, the pre-pro-dermcidin protein is directed to the secretory pathway. After cleavage of the signal peptide, the resulting pro-dermcidin is stored in secretory granules and released into the lumen of the sweat duct upon stimulation of sweating.[4]
Proteolytic Processing Cascade
In the sweat, pro-dermcidin is subjected to a series of proteolytic cleavages, giving rise to a diverse array of C-terminal and N-terminal peptides.[4][5] An as-yet-unidentified endopeptidase first cleaves pro-dermcidin at the QRSSL site to generate the primary antimicrobial peptide, DCD-1L (a 48-amino acid anionic peptide).[4] Subsequently, a 1,10-phenanthroline-sensitive carboxypeptidase can remove the C-terminal leucine (B10760876) from DCD-1L to form DCD-1 (a 47-amino acid peptide).[4] Further processing by various proteases results in a suite of shorter peptides with varying lengths and net charges.[5][6]
Processing of the this compound precursor protein.
Antimicrobial Spectrum and Efficacy
This compound-derived peptides exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The activity of these peptides is notably retained under the high-salt and acidic conditions characteristic of human sweat.[2][3]
| Peptide | Organism | MIC (μg/mL) | Reference |
| DCD-1L | Staphylococcus aureus | 1 - 65 | [1][2] |
| Escherichia coli | 1 - 160 | [1][2] | |
| Enterococcus faecalis | 1 | [2] | |
| Candida albicans | 10 - 200 | [1][2] | |
| Pseudomonas aeruginosa | >180 | [1] | |
| DCD-1 | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| SSL-23 | Staphylococcus aureus | < 50 | [1] |
| Escherichia coli | < 50 | [1] | |
| SSL-25 | Staphylococcus aureus | < 50 | [1] |
| Escherichia coli | < 50 | [1] | |
| LEK-45 | Staphylococcus aureus | > 180 | [1] |
| Escherichia coli | > 180 | [1] | |
| SSL-29 | Staphylococcus aureus | > 180 | [1] |
| Escherichia coli | > 180 | [1] |
Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented is a summary from the cited literature.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of this compound peptides, particularly DCD-1L, is distinct from many other AMPs that act by permeabilizing the bacterial membrane.
Interaction with the Bacterial Membrane
DCD-1L, despite its net negative charge, interacts with the bacterial cell envelope. This interaction is thought to be initiated by the cationic N-terminal region of the peptide.[9]
Zinc-Dependent Oligomerization and Ion Channel Formation
A key feature of DCD-1L's mechanism is its ability to form oligomeric complexes in the presence of zinc ions (Zn²⁺).[9] These oligomers then insert into the bacterial membrane to form ion channels. This channel formation disrupts the bacterial membrane potential, leading to depolarization and ultimately, cell death.[9] The requirement for zinc is crucial, as chelation of divalent cations with EDTA abrogates the antimicrobial activity of DCD-1L.[9]
Proposed mechanism of action for DCD-1L.
Key Experimental Protocols
The study of this compound involves a range of specialized techniques. Below are detailed methodologies for key experiments.
Antimicrobial Activity Assays
This assay quantifies the bactericidal activity of this compound peptides.
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Preparation of Inoculum: Wash the bacterial cells with a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) and resuspend to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubation: Incubate the bacterial suspension with various concentrations of the this compound peptide (or a control) for a defined period (e.g., 2-4 hours) at 37°C.
-
Plating: Serially dilute the incubation mixtures and plate onto agar (B569324) plates.
-
Enumeration: Incubate the plates overnight at 37°C and count the number of colonies. The percentage of killing is calculated relative to the control without the peptide.
Workflow for a Colony Forming Unit (CFU) assay.
Membrane Depolarization Assay
This assay assesses the ability of this compound peptides to disrupt the bacterial membrane potential.
-
Bacterial Suspension: Prepare a bacterial suspension as described for the CFU assay.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) to the bacterial suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.
-
Peptide Addition: Add the this compound peptide to the dye-loaded bacterial suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane causes the dye to be released from the cells, resulting in an increase in fluorescence.
In Vivo Assessment of Antimicrobial Activity on Skin
This method evaluates the antimicrobial efficacy of this compound in a more physiologically relevant setting.
-
Subject Recruitment: Select healthy volunteers with no history of skin diseases.
-
Baseline Sampling: Sample a defined area of the skin (e.g., forearm) using a sterile swab or by the cylinder-scrub method to determine the baseline microbial count.
-
Induction of Sweating: Induce sweating in the test area, for example, by iontophoresis with pilocarpine.
-
Post-Sweating Sampling: After a defined period of sweating, sample the same skin area again.
-
Microbial Analysis: Quantify the number of viable bacteria in the baseline and post-sweating samples by plating on appropriate agar media and counting CFUs. A reduction in the bacterial count after sweating indicates in vivo antimicrobial activity.[10]
Clinical Relevance and Future Directions
The constitutive presence of this compound in sweat underscores its importance in maintaining the microbiological balance of the skin.
Atopic Dermatitis
Patients with atopic dermatitis have been shown to have significantly lower levels of this compound-derived peptides in their sweat.[10] This deficiency is correlated with an increased susceptibility to skin infections, particularly with Staphylococcus aureus.[10] This suggests that augmenting this compound levels could be a potential therapeutic strategy for atopic dermatitis.
Drug Development
The unique mechanism of action of this compound, which does not involve membrane permeabilization, makes it an attractive candidate for the development of novel antibiotics that may be less prone to inducing bacterial resistance. Further research into the structure-activity relationships of this compound peptides could lead to the design of more potent and stable synthetic analogues.
Conclusion
This compound represents a vital and unique component of the skin's innate immune system. Its constitutive expression, broad-spectrum activity in the harsh environment of sweat, and distinct antimicrobial mechanism make it a subject of significant interest for dermatological research and drug development. A deeper understanding of its regulation, processing, and mode of action will undoubtedly pave the way for new therapeutic interventions for a variety of skin conditions.
References
- 1. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is constitutively produced by eccrine sweat glands and is not induced in epidermal cells under inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermcidin: A Technical Guide to its Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide (AMP) constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2] Following secretion, the 110-amino acid precursor protein is proteolytically processed into several smaller peptides.[3][4] The most abundant and well-studied of these is the 48-amino acid peptide DCD-1L, which exhibits a broad spectrum of activity against various pathogenic bacteria and fungi.[5][6] Unlike the majority of cationic AMPs, DCD and its derivatives are active in the acidic and high-salt conditions of human sweat, suggesting a distinct mechanism of action.[7] This guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its study.
Mechanism of Action
The antimicrobial action of this compound, particularly DCD-1L, is distinct from many other AMPs that function by permeabilizing bacterial membranes.[1][8] Instead, DCD-1L is proposed to form ion channels within the bacterial cytoplasmic membrane.[2][9] Upon encountering a bacterial membrane, the initially unstructured DCD-1L peptide adopts an α-helical conformation and binds to the membrane surface.[9] In the presence of zinc ions (Zn²⁺), which are naturally found in sweat, DCD-1L monomers oligomerize to form a stable, hexameric helix-bundle.[7][10] This complex inserts into the membrane, forming a voltage-dependent ion channel that disrupts the transmembrane ion gradient, leading to depolarization and ultimately, bacterial cell death.[2][7] This unique, zinc-dependent mechanism allows this compound to function effectively in the challenging environment of the skin surface.
References
- 1. Calcein leakage assay [bio-protocol.org]
- 2. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
Dermcidin Expression in Eccrine Sweat Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique antimicrobial peptide (AMP) constitutively expressed in the eccrine sweat glands of humans.[1][2][3][4] Unlike many other AMPs, such as β-defensins and cathelicidins which are typically induced by inflammatory stimuli, DCD is part of the skin's constitutive innate defense system.[3][5] Secreted into sweat as a 110-amino acid precursor protein, it undergoes proteolytic processing to generate a variety of biologically active peptides.[6][7][8][9] These peptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, playing a crucial role in controlling the skin's microflora and preventing infections.[6][8][10] This technical guide provides an in-depth overview of DCD expression, its regulation, quantitative data, and the experimental protocols used in its study.
Data Presentation: Quantitative Analysis of this compound
The concentration of DCD and its derivatives in sweat can vary between individuals and body locations.[11] The following tables summarize the quantitative data reported in the literature.
| Peptide | Concentration in Sweat | Body Site | Analytical Method | Reference |
| DCD-derived peptides (total) | ~70 µg/mL (mean) | Forehead | Not specified | [12] |
| DCD-1 | 1 - 20 µg/mL (average 10 µg/mL) | Face, Neck, Chest | Not specified | [12] |
| DCD-1 | 1 - 10 µg/mL | Not specified | Not specified | [12] |
| This compound | 1.14 pmol/µg (most abundant protein) | Not specified | Label-free quantitative MS | [13] |
Table 1: Concentration of this compound Peptides in Human Sweat. This table highlights the significant abundance of DCD in sweat, establishing it as a key component of the skin's antimicrobial barrier.
| Condition | DCD Expression Level | Cell/Tissue Type | Key Finding | Reference |
| Inflammatory Skin Diseases (Atopic Dermatitis, Psoriasis, Lichen Planus) | Not induced in epidermal keratinocytes | Epidermal Keratinocytes | DCD expression is constitutive in sweat glands and not induced by inflammation in the epidermis. | [3] |
| Stimulation with TPA, TNF-α, LPS, H2O2 | Not detected (mRNA) | Primary Keratinocytes, Fibroblasts, Melanocytes | DCD expression is not induced by common inflammatory or stress stimuli in these skin cells. | [3] |
| Atopic Dermatitis | Reduced amount of DCD peptides in sweat | Eccrine Sweat | Reduced DCD levels may contribute to increased susceptibility to skin infections in atopic dermatitis patients. | [6][12] |
Table 2: this compound Expression under Various Conditions. This table underscores the constitutive nature of DCD expression in eccrine sweat glands, distinguishing it from inducible antimicrobial peptides.
Molecular Biology and Processing
This compound is encoded by the DCD gene, which is comprised of 5 exons and 4 introns.[9][14] The initial transcript is translated into a 110-amino acid precursor protein.[7][9] This precursor contains a 19-amino acid N-terminal signal peptide that is cleaved off, followed by further proteolytic processing in sweat to generate various active peptides, including the well-studied anionic DCD-1L (48 amino acids) and DCD-1 (47 amino acids).[6][8][9][10]
This compound Precursor Processing Pathway
The following diagram illustrates the proteolytic processing of the DCD precursor protein.
Caption: Proteolytic processing of the this compound precursor protein.
Mode of Action
The antimicrobial activity of DCD-derived peptides, such as the anionic DCD-1L, involves the formation of ion channels in bacterial membranes. This process is dependent on the presence of zinc ions (Zn²⁺), which stabilize the oligomeric peptide complexes within the membrane.[2][15] This leads to membrane depolarization and ultimately bacterial cell death.[2] Unlike some other AMPs, DCD peptides do not appear to cause significant membrane permeabilization or pore formation in the classical sense.[1][4]
Proposed Mechanism of DCD-1L Action
The following diagram illustrates the proposed mechanism of action for the DCD-1L peptide.
Caption: Zn²⁺-dependent ion channel formation by DCD-1L in bacterial membranes.
Experimental Protocols
Quantification of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying DCD levels in biological samples like sweat and cell culture supernatants.
Principle: This assay uses a specific antibody to capture DCD from the sample, followed by a detection antibody conjugated to an enzyme. The enzyme converts a substrate into a measurable signal, which is proportional to the amount of DCD present.
Workflow:
Caption: General workflow for a sandwich ELISA to quantify this compound.
Analysis of DCD mRNA Expression by Real-Time RT-PCR
Real-time reverse transcription polymerase chain reaction (RT-PCR) is used to detect and quantify DCD mRNA levels, providing insights into gene expression.[11]
Principle: RNA is first reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using DCD-specific primers and a fluorescent probe or dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA.
Methodology:
-
RNA Isolation: Extract total RNA from eccrine sweat gland tissue or cultured cells.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using DCD-specific primers and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of DCD mRNA, often normalized to a housekeeping gene.
Identification of DCD Peptides by Mass Spectrometry
Mass spectrometry (MS), particularly techniques like Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF-MS), is a powerful tool for identifying the various proteolytically processed forms of DCD in sweat.[12][16]
Principle: Sweat samples are applied to a protein chip with a specific surface chemistry. After washing, a laser desorbs and ionizes the bound peptides. The time it takes for these ions to travel to a detector is measured, which is proportional to their mass-to-charge ratio, allowing for the identification of different DCD-derived peptides.[16]
Workflow:
Caption: Workflow for the analysis of this compound peptides using SELDI-TOF-MS.
Immunohistochemistry for DCD Localization
Immunohistochemistry (IHC) is used to visualize the location of DCD protein within skin tissue sections.
Principle: A primary antibody specific to DCD binds to the protein in the tissue. A secondary antibody, which is conjugated to an enzyme or fluorophore, then binds to the primary antibody. This allows for the visualization of DCD expression in specific cellular structures, such as the secretory coils of eccrine sweat glands.[3]
Methodology:
-
Tissue Preparation: Fix, embed, and section the skin tissue.
-
Antigen Retrieval: Unmask the antigenic sites.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a polyclonal or monoclonal anti-DCD antibody.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody.
-
Detection: Use a chromogenic substrate or fluorescence microscopy to visualize the signal.
-
Counterstaining and Mounting: Counterstain the nuclei and mount the slide for microscopy.
Conclusion
This compound is a vital component of the innate immune system of the skin, with its constitutive expression in eccrine sweat glands providing a constant first line of defense against microbial colonization and infection. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of dermatology, immunology, and drug development. A thorough understanding of DCD's biology and the methods to study it are essential for exploring its therapeutic potential and its role in various skin pathologies.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is constitutively produced by eccrine sweat glands and is not induced in epidermal cells under inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Shield: A Technical Guide to the Constitutive Production of Dermcidin in Human Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a unique antimicrobial peptide (AMP) constitutively produced in human eccrine sweat glands, forming a crucial component of the innate immune defense of the skin. Unlike many other AMPs, such as β-defensins and cathelicidins, DCD's expression is not induced by inflammation but is instead a constant process, providing a continuous protective barrier against microbial colonization. This in-depth technical guide elucidates the core mechanisms of constitutive DCD production, from gene expression and regulation to protein processing and secretion. We provide a comprehensive overview of the quantitative data on DCD levels, detailed experimental protocols for its study, and a visualization of the key biological pathways. This document serves as a foundational resource for researchers in dermatology, immunology, and drug development seeking to understand and potentially modulate this vital element of skin's innate immunity.
Introduction
The human skin is in constant interaction with a complex microbial environment. A key element in maintaining cutaneous homeostasis is the presence of antimicrobial peptides (AMPs). Among these, this compound (DCD) holds a unique position due to its specific and constitutive expression in eccrine sweat glands[1][2]. Secreted into sweat, the DCD propeptide undergoes proteolytic processing to generate a variety of antimicrobially active peptides that are transported to the epidermal surface[1]. This constant production establishes a persistent chemical shield, crucial for the initial defense against invading pathogens. This guide will delve into the technical aspects of DCD's constitutive production, providing a detailed resource for the scientific community.
DCD Gene Expression and Regulation
The constitutive expression of the DCD gene is a tightly regulated process, ensuring a constant supply of this vital antimicrobial peptide to the skin surface.
Transcriptional Regulation
The DCD gene is located on chromosome 12q13, a region that is sometimes co-amplified with oncogenes in certain cancers[3]. The regulation of its constitutive expression in eccrine sweat glands is likely governed by a specific set of transcription factors that are active in these specialized secretory epithelial cells. While the precise regulatory network is still under investigation, bioinformatic analyses of the DCD gene promoter have identified potential binding sites for several transcription factors, including AML1a, Evi-1, FOXI1, and HNF-3beta[4]. The constitutive nature of DCD expression suggests that it may be under the control of housekeeping gene-like regulatory elements that ensure its constant transcription in the appropriate cell type.
Post-Transcriptional Regulation
Following transcription, the DCD mRNA may be subject to post-transcriptional regulation, which can influence its stability, localization, and translation efficiency. This level of control is crucial for maintaining appropriate protein levels. While specific studies on the post-transcriptional regulation of DCD are limited, it is a key mechanism in controlling the expression of many genes, involving processes such as alternative splicing and regulation by non-coding RNAs[5][6]. The DCD gene is known to have multiple transcript variants, suggesting that alternative splicing plays a role in its regulation[7].
DCD Protein Production and Secretion
The journey of DCD from a nascent polypeptide to an active antimicrobial peptide involves several key steps within the eccrine sweat gland.
Synthesis and Processing in the Secretory Pathway
DCD is synthesized as a 110-amino acid precursor protein in the dark mucous cells of the secretory coil of eccrine sweat glands[3]. As a secreted protein, it traverses the endoplasmic reticulum and Golgi apparatus, where it is likely subject to post-translational modifications and packaging into secretory granules[3].
Secretion into Sweat
The DCD propeptide is secreted from the eccrine sweat glands into the sweat duct. This secretion is a continuous process, contributing to the constant presence of DCD on the skin. The mechanism of secretion is thought to be part of the constitutive secretory pathway common to all eukaryotic cells, although a cryptic regulated secretory pathway has also been identified in some "constitutive" secretory cells[8][9].
Post-Secretory Proteolytic Processing
Upon secretion into sweat, the DCD precursor undergoes extensive proteolytic processing. This cleavage generates a variety of smaller peptides, most notably the 48-amino acid peptide DCD-1L and the 47-amino acid peptide DCD-1, both of which exhibit broad-spectrum antimicrobial activity[1][10]. This processing is a critical step in the activation of DCD's antimicrobial function.
Quantitative Data on DCD Production
The concentration of DCD and its derivatives in sweat can vary between individuals and across different body sites. Higher concentrations are typically found in areas with a higher density of eccrine sweat glands and those more exposed to the environment.
| Parameter | Value | Body Site | Reference |
| DCD-1 Concentration | 1 - 20 µg/mL (average 10 µg/mL) | Face, Neck, Chest | [3] |
| Total DCD-derived peptides | ~70 µg/mL (mean) | Forehead | [10] |
| DCD Abundance in Sweat Proteome | 1.14 pmol/µg (most abundant) | Not specified | [1] |
Signaling Pathways
While the specific signaling pathways that maintain the constitutive production of DCD are not fully elucidated, we can infer potential mechanisms from our understanding of sweat gland biology and constitutive gene expression.
Signaling in Eccrine Sweat Gland Homeostasis
The maintenance and function of eccrine sweat glands are regulated by a complex interplay of signaling pathways. Cholinergic signaling, primarily through the activation of muscarinic M3 receptors by acetylcholine, is crucial for sweat secretion[11]. This process involves an increase in intracellular calcium levels, which triggers the translocation of aquaporin 5 (AQP5) to the plasma membrane, facilitating water transport[11]. While this pathway is primarily associated with the regulation of sweat secretion, the cellular machinery involved in maintaining the health and secretory capacity of the gland cells is also essential for the continuous production of DCD. Pathways such as Wnt, Eda, and Shh are critical for sweat gland development and may also play a role in the maintenance of the adult gland's function[12][13].
Caption: Overview of the constitutive production and processing of this compound.
Experimental Protocols
Immunohistochemistry for DCD in Skin Biopsies
This protocol outlines the localization of DCD protein in skin tissue sections.
-
Tissue Preparation: Fix fresh skin biopsies in 4% paraformaldehyde overnight at 4°C. Dehydrate through a graded ethanol (B145695) series and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave oven for 10-20 minutes.
-
Blocking: Block non-specific binding by incubating sections in 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against DCD (e.g., polyclonal rabbit anti-DCD) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips with an anti-fade mounting medium.
-
Imaging: Visualize sections using a fluorescence or confocal microscope.
Caption: Workflow for Immunohistochemical detection of this compound.
Real-Time RT-PCR for DCD mRNA Expression
This protocol details the quantification of DCD mRNA levels in isolated sweat glands or skin biopsies.
-
RNA Extraction: Isolate total RNA from microdissected eccrine sweat glands or full-thickness skin biopsies using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Primer Design: Design primers specific for the DCD gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix. A typical reaction mixture includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA template, and nuclease-free water to a final volume of 20 µL.
-
Cycling Conditions: A standard cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of DCD mRNA normalized to the housekeeping gene.
Western Blotting for DCD in Sweat
This protocol describes the detection and quantification of DCD protein in sweat samples.
-
Sweat Collection: Collect sweat from subjects using a non-invasive method such as a Macroduct sweat collector or absorbent pads.
-
Sample Preparation: Centrifuge sweat samples to remove debris. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins based on size by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DCD overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
SELDI-TOF-MS for DCD Peptide Profiling in Sweat
This protocol is for the analysis of DCD-derived peptides in sweat.
-
Sweat Collection and Preparation: Collect sweat as described for Western blotting. Centrifuge to clear debris.
-
ProteinChip Array Preparation: Select an appropriate ProteinChip array (e.g., CM10, weak cation exchange) and equilibrate with binding buffer.
-
Sample Application: Apply a small volume of sweat (diluted in binding buffer) to each spot on the array and incubate to allow for protein binding.
-
Washing: Wash the spots with binding buffer and then with deionized water to remove unbound proteins and salts.
-
Matrix Application: Apply a saturated solution of a suitable matrix (e.g., sinapinic acid) to each spot and allow it to co-crystallize with the bound peptides.
-
Mass Spectrometry: Analyze the array using a SELDI-TOF mass spectrometer to generate a mass spectrum of the bound peptides.
-
Data Analysis: Analyze the spectra to identify peaks corresponding to known DCD-derived peptides and to compare peptide profiles between samples.
Effect of Physiological Stressors
While DCD production is constitutive, its levels can be influenced by physiological stressors. Studies have shown that psychological stress can downregulate the expression of other antimicrobial peptides in the skin of mice, a mechanism that may also impact DCD levels in humans[7][14]. Conversely, a positive emotional stimulus (watching a humorous video) has been shown to increase the levels of DCD-derived peptides in the sweat of patients with atopic eczema[15]. These findings suggest that the neuroendocrine system can modulate the "constitutive" production of DCD, although the precise mechanisms are yet to be fully elucidated. Further research is needed to understand the impact of other stressors such as heat, exercise, and UV radiation on DCD production.
Conclusion
The constitutive production of this compound in eccrine sweat glands represents a fundamental and elegant mechanism of innate immunity in the skin. Its constant presence provides a ready defense against microbial threats, highlighting its importance in maintaining skin health. This technical guide has provided a comprehensive overview of the molecular and cellular processes underlying DCD's constitutive expression, from gene to active peptide. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers aiming to further unravel the complexities of this essential antimicrobial peptide and its potential for therapeutic applications in dermatology and beyond. Future investigations into the precise regulatory networks governing constitutive DCD expression and its modulation by physiological factors will undoubtedly open new avenues for the development of novel strategies to enhance the skin's natural defenses.
References
- 1. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is constitutively produced by eccrine sweat glands and is not induced in epidermal cells under inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novateinbio.com [novateinbio.com]
- 5. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of MALDI-TOF-MS and in silico studies for determination of antimicrobial peptides' affinity to bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychological stress downregulates epidermal antimicrobial peptide expression and increases severity of cutaneous infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biosynthetic regulated secretory pathway in constitutive secretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A biosynthetic regulated secretory pathway in constitutive secretory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. probiologists.com [probiologists.com]
- 12. Eccrine Sweat Gland and Its Regeneration: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eccrine sweat gland development and sweat secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychological stress downregulates epidermal antimicrobial peptide expression and increases severity of cutaneous infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increase in this compound-derived peptides in sweat of patients with atopic eczema caused by a humorous video - PubMed [pubmed.ncbi.nlm.nih.gov]
DCD-1L Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin-1L (DCD-1L) is a 48-amino acid anionic antimicrobial peptide derived from the proteolysis of the this compound protein, which is constitutively expressed in human eccrine sweat glands.[1][2][3] Unlike the majority of antimicrobial peptides which are cationic, DCD-1L possesses a net negative charge at physiological pH.[1] It exhibits a broad spectrum of activity against various pathogenic bacteria and fungi, including antibiotic-resistant strains.[1][2] Its unique mechanism of action, involving the formation of zinc-stabilized ion channels in bacterial membranes, coupled with its immunomodulatory activities, positions DCD-1L as a promising candidate for the development of novel anti-infective and anti-inflammatory therapeutics.[4] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of DCD-1L, including detailed experimental protocols and quantitative data to support further research and development.
DCD-1L Peptide Structure and Properties
DCD-1L is a 48-amino acid peptide with the sequence SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL.[1][5] It is characterized by an amphiphilic nature, with a cationic N-terminal region (residues 1-23) and an anionic C-terminal region (residues 24-48). Upon interaction with bacterial membranes, DCD-1L adopts an α-helical secondary structure.
| Property | Value | Reference |
| Amino Acid Sequence | SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL | [1][5] |
| Molecular Weight | 4818.41 Da | [1] |
| Net Charge (neutral pH) | -2 | [1] |
| Isoelectric Point (pI) | 5.07 | [1] |
| Composition | 29 polar and 19 nonpolar amino acids |
Antimicrobial and Anti-Biofilm Function
DCD-1L demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is maintained over a broad pH range and at high salt concentrations, conditions that mimic human sweat.[6]
Quantitative Antimicrobial Activity
The antimicrobial potency of DCD-1L is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii | XDR | 16 | 32 | [7] |
| Acinetobacter baumannii | PDR | 8 | 8 | [7] |
| Acinetobacter baumannii | ATCC 19606 | 16 | 32 | [7] |
| Escherichia coli | - | 1 | - | |
| Enterococcus faecalis | - | 1 | - | |
| Staphylococcus aureus | - | 1 | - | |
| Candida albicans | - | 10 | - |
Quantitative Anti-Biofilm Activity
DCD-1L has also been shown to inhibit the formation of and eradicate pre-formed bacterial biofilms.
| Microorganism Strain | DCD-1L Concentration | Biofilm Inhibition | Pre-formed Biofilm Destruction | Reference |
| A. baumannii (XDR) | 8 x MIC (128 µg/mL) | Significant | 40.5% | [7] |
| A. baumannii (PDR) | 8 x MIC (64 µg/mL) | Significant | 48% | [7] |
| A. baumannii (ATCC 19606) | 8 x MIC (128 µg/mL) | Significant | 61.5% | [7] |
Mechanism of Action
Antimicrobial Mechanism
The primary antimicrobial mechanism of DCD-1L involves the disruption of bacterial cell membranes through the formation of ion channels.[8] This process is enhanced by the presence of zinc ions (Zn²⁺), which are naturally found in sweat.[8]
References
- 1. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anionic Properties of Dermcidin Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat. Following proteolytic processing, various C-terminal peptides are generated, with the 48-amino acid peptide DCD-1L being one of the most abundant and active forms. Atypical for most AMPs which are cationic, DCD-1L is anionic, possessing a net negative charge at physiological pH. This characteristic dictates a distinct mechanism of action and interaction with bacterial membranes. This technical guide provides a comprehensive overview of the anionic properties of this compound-derived peptides, focusing on DCD-1L. It includes a summary of quantitative data, detailed experimental protocols for characterization, and a visualization of its proposed mechanism of action.
Quantitative Anionic Properties of DCD-1L
The anionic nature of DCD-1L is a key determinant of its biological activity. Unlike cationic AMPs that are electrostatically attracted to the negatively charged bacterial surface, the antimicrobial action of DCD-1L involves a more complex interplay of factors, including the presence of divalent cations like zinc.
| Property | Value | Reference |
| Net Charge (at neutral pH) | -2 | [1][2] |
| Isoelectric Point (pI) | 5.07 | [1][2] |
| Amino Acid Composition | Contains 7 Lysine (+), 3 Glutamic acid (-), and 6 Aspartic acid (-) residues. | [2] |
| Structure | Amphiphilic α-helix with a cationic N-terminal region (amino acids 1-23) and an anionic C-terminal part (amino acids 24-48).[1] | [1] |
Mechanism of Action: The Role of Anionic Properties
The antimicrobial activity of DCD-1L is intrinsically linked to its anionic and amphiphilic characteristics. The currently accepted model suggests a multi-step process for bacterial membrane disruption:
-
Initial Interaction: In aqueous solution, such as sweat, DCD-1L is largely unstructured.[3] Upon encountering a bacterial membrane, it preferentially interacts with negatively charged phospholipids.[1][3]
-
Conformational Change: This interaction induces a conformational change in DCD-1L, causing it to fold into an amphiphilic α-helix.[3]
-
Membrane Alignment: Oriented circular dichroism studies have shown that the DCD-1L α-helix aligns parallel to the surface of the lipid bilayer.[3]
-
Zinc-Dependent Oligomerization: The presence of zinc ions (Zn²⁺) is crucial for the next step. Zn²⁺ facilitates the self-assembly of DCD-1L monomers into higher-order oligomeric complexes.[1][4] It is proposed that zinc ions form bridges that stabilize the oligomeric structure.[2][5] The histidine residue at position 38 (His38) in the C-terminal domain is important for this zinc coordination.[6]
-
Ion Channel Formation: The stabilized oligomeric complex then inserts into the bacterial membrane, forming an ion channel.[1][2][3] This channel disrupts the membrane potential, leading to leakage of cellular contents and ultimately, bacterial death.
The anionic nature of DCD-1L is thought to be an evolutionary advantage, as some bacteria have developed resistance to cationic AMPs by altering their membrane charge.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anionic properties and mechanism of action of this compound peptides.
Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)
Isoelectric focusing separates proteins and peptides based on their pI. In a pH gradient, a peptide will migrate until it reaches the pH that corresponds to its pI, where its net charge is zero.
Materials:
-
Immobilized pH gradient (IPG) strips with a suitable pH range (e.g., 3-10 for broad screening or a narrower range for higher accuracy).
-
IEF running buffer.
-
Sample rehydration buffer (containing urea, a non-ionic detergent, and carrier ampholytes).
-
Purified this compound peptide sample.
-
IEF electrophoresis unit and power supply.
Procedure:
-
Sample Preparation: Dissolve the purified this compound peptide in the sample rehydration buffer.
-
IPG Strip Rehydration: Apply the sample solution evenly to the IPG strip and allow it to rehydrate for several hours or overnight at room temperature.
-
Isoelectric Focusing: Place the rehydrated IPG strip into the IEF unit. Apply an electric field according to a programmed voltage gradient. A typical program involves a gradual increase in voltage to allow for slow migration and sharp focusing of the peptide.
-
Visualization: After focusing, the peptide can be visualized by staining with Coomassie Brilliant Blue or other protein stains. The pI is determined by comparing the position of the focused peptide band to a standard pI marker run in parallel.
Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides in different environments.
Materials:
-
Purified this compound peptide.
-
Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Membrane-mimicking environments (e.g., solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes of varying lipid compositions).
-
CD spectrometer.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Sample Preparation: Prepare solutions of the this compound peptide at a known concentration (e.g., 0.1-0.2 mg/mL) in the different buffers and membrane-mimicking solutions.
-
CD Measurement: Record the CD spectrum of each sample in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structure content. A random coil conformation is characterized by a single minimum around 198 nm, while an α-helical structure shows characteristic minima at approximately 208 and 222 nm and a maximum around 192 nm.
Determination of Peptide Orientation by Oriented Circular Dichroism (OCD)
OCD is a specialized technique to determine the orientation of a peptide relative to a lipid bilayer.
Materials:
-
Purified this compound peptide.
-
Lipids for forming bilayers (e.g., POPG to mimic bacterial membranes).
-
Quartz plates for sample deposition.
-
CD spectrometer equipped for OCD measurements.
Procedure:
-
Sample Preparation: A thin, uniform film of lipid and peptide is prepared on a quartz plate. This is typically done by co-dissolving the lipid and peptide in an organic solvent, depositing the solution onto the plate, and then evaporating the solvent. The film is then hydrated to form oriented lipid bilayers.
-
OCD Measurement: CD spectra are recorded with the light beam at different angles of incidence relative to the normal of the quartz plate.
-
Data Analysis: The shape of the OCD spectrum is dependent on the orientation of the peptide's α-helix with respect to the lipid bilayer. A helix oriented parallel to the membrane surface will produce a different spectral signature than one inserted perpendicularly.
Measurement of Ion Channel Formation using a Black Lipid Membrane (BLM) Setup
The BLM technique allows for the direct measurement of ion channel activity of a peptide in an artificial lipid bilayer.
Materials:
-
Planar lipid bilayer chamber with two compartments separated by a small aperture.
-
Lipid solution (e.g., DPhPC in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Purified this compound peptide and ZnCl₂ solution.
-
Ag/AgCl electrodes and a patch-clamp amplifier.
Procedure:
-
BLM Formation: A lipid bilayer is formed across the aperture separating the two compartments of the chamber.
-
Peptide Addition: The this compound peptide and ZnCl₂ are added to one compartment (the cis side).
-
Electrophysiological Recording: A voltage is applied across the membrane, and the resulting current is measured. The formation of ion channels by the peptide will be observed as discrete, stepwise increases in the current, corresponding to the opening of individual channels.
-
Data Analysis: The conductance of a single channel can be calculated from the magnitude of the current steps at a given voltage.
Visualization of Membrane Disruption by Atomic Force Microscopy (AFM)
AFM can be used to visualize the morphological changes on the surface of bacteria after treatment with antimicrobial peptides.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus).
-
Purified this compound peptide.
-
Substrate for immobilization (e.g., freshly cleaved mica).
-
Atomic force microscope.
Procedure:
-
Sample Preparation: A suspension of bacteria is deposited onto the mica substrate and allowed to adhere.
-
Peptide Treatment: The immobilized bacteria are then treated with a solution of the this compound peptide.
-
AFM Imaging: The surface of the bacteria is imaged in tapping mode in air or liquid. Images are taken before and at various time points after peptide addition.
-
Image Analysis: The AFM images are analyzed for changes in the bacterial surface morphology, such as the formation of pores or other disruptions.
Visualizations
Mechanism of Action of DCD-1L
Caption: Proposed mechanism of action for the anionic antimicrobial peptide DCD-1L.
Experimental Workflow for Characterizing DCD-1L
Caption: Experimental workflow for the characterization of DCD-1L's properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synergy between Zinc and Antimicrobial Peptides: An Insight into Unique Bioinorganic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Dermcidin's Role in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD), a protein initially identified for its antimicrobial properties in sweat, has emerged as a significant player in oncology. This technical guide provides a comprehensive overview of the current understanding of DCD's role in promoting cancer cell survival. Overexpressed in a variety of malignancies, including breast, melanoma, and hepatocellular carcinomas, DCD is linked to enhanced cell proliferation, resistance to apoptosis, and poorer patient prognosis.[1][2][3] This document details the molecular mechanisms underlying DCD's oncogenic functions, with a particular focus on its modulation of the ERBB signaling pathway and subsequent activation of the PI3K/Akt and MAPK cascades. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating DCD's function, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and the development of novel therapeutic strategies targeting DCD.
Introduction
This compound (DCD) is a 110-amino acid protein encoded by the DCD gene on chromosome 12q13.[1][4] While its role as an antimicrobial peptide is well-established, a growing body of evidence highlights its function as a potent survival factor for cancer cells.[1][2] The full-length DCD protein can be proteolytically processed into several smaller peptides, including the N-terminal peptide Y-P30 (also known as diffusible survival evasion peptide, DSEP) and the proteolysis-inducing factor (PIF), each with distinct biological activities.[1][5] This guide focuses on the collective oncogenic roles of DCD and its derivatives in fostering a microenvironment conducive to tumor growth and survival.
Quantitative Data on this compound's Role in Cancer
The following tables summarize key quantitative findings from studies investigating the impact of this compound on cancer cell survival and patient outcomes.
Table 1: Effect of this compound on Cancer Cell Proliferation and Tumor Growth
| Cancer Type | Model System | Experimental Approach | Key Finding | Reference |
| Breast Cancer | MDA-MB-361 cells | shRNA-mediated knockdown of DCD | Reduced cell proliferation | [2] |
| Breast Cancer | MDA-MB-361 xenografts in immunodeficient mice | shRNA-mediated knockdown of DCD | Smaller tumor development compared to control | [2] |
| Melanoma | G361 cells | shRNA-mediated knockdown of DCD | Significant decrease in melanoma cell growth in culture | [3] |
| Melanoma | G361 xenografts in nude mice | shRNA-mediated knockdown of DCD | Decreased tumor formation | [3] |
| Hepatocellular Carcinoma | SK-HEP-1 cells | DCD overexpression | Induced HCC cell migration and invasion | [6] |
| Hepatocellular Carcinoma | SK-HEP-1 cells | DCD knockdown | Decreased HCC cell migration and invasion | [6] |
Table 2: this compound's Impact on Apoptosis and Patient Survival
| Cancer Type | Outcome Measured | Experimental Approach | Key Finding | Reference |
| Breast Cancer | Resistance to Apoptosis | DCD overexpression in MCF-7 cells | Increased survival and resistance to oxidative stress-induced apoptosis | [2] |
| Breast Cancer | Overall Survival | Analysis of a DCD-derived gene signature in 295 breast tumors | Poorer overall survival with a high DCD-response signature (HR 1.60, 95% CI 1.01-2.51, p=0.044) | [7][8] |
| Melanoma | Patient Survival | Immunohistochemistry on tissue microarray of 101 patients | 5-year survival rate of 43.33% in DCD-positive tumors vs. 65.54% in DCD-negative tumors | [3] |
| Hepatocellular Carcinoma | Diagnostic Marker | ELISA of serum DCD levels | Serum DCD levels could serve as a diagnostic marker for HCC (AUC=0.856) | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pro-survival effects by influencing key signaling cascades within cancer cells. The primary mechanism identified is the modulation of the ERBB receptor family, which leads to the activation of downstream PI3K/Akt and MAPK pathways, both of which are central to cell proliferation, survival, and differentiation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in cancer cell survival.
Lentiviral shRNA-Mediated Knockdown of this compound
This protocol describes the generation of stable cell lines with reduced DCD expression.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. This compound exerts its oncogenic effects in breast cancer via modulation of ERBB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Variation in this compound expression in a range of primary human tumours and in hypoxic/oxidatively stressed human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound expression is associated with disease progression and survival among breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound expression is associated with disease progression and survival among breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermcidin: A Putative Oncogene Fueling Breast Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dermcidin (DCD), a gene initially recognized for its role in innate immunity, has emerged as a significant player in the pathogenesis of breast cancer. Overexpressed in a subset of breast tumors, DCD is increasingly implicated as a putative oncogene, driving tumor progression, enhancing cell survival, and contributing to a poor prognosis. This technical guide provides a comprehensive overview of the current understanding of DCD's role in breast cancer, with a focus on its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. We present a consolidation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling networks to serve as a valuable resource for the scientific community.
Introduction: this compound's Dual Identity
This compound, located on chromosome 12q13, was first identified as a secreted antimicrobial peptide expressed in sweat glands.[1] However, subsequent research has unveiled a more complex and sinister role for this protein in the context of cancer.[2][3] In a notable fraction of breast carcinomas, the DCD gene is amplified and overexpressed, and this aberrant expression is linked to more aggressive tumor characteristics and unfavorable patient outcomes.[2][3] This guide delves into the molecular underpinnings of DCD's oncogenic functions in breast cancer.
DCD Expression and Prognostic Significance in Breast Cancer
Elevated DCD expression is a feature of a subset of breast cancers and has been consistently associated with negative prognostic indicators.
Quantitative Analysis of DCD Expression
Immunohistochemical (IHC) and gene expression studies have demonstrated the differential expression of DCD in breast cancer subtypes. While precise percentages vary across studies, a clear trend of higher DCD expression in more aggressive subtypes has been observed.
| Breast Cancer Subtype | DCD Protein Expression (IHC) | DCD mRNA Expression Signature | Associated Prognostic Features |
| Luminal A | Lower Frequency of High Expression | Intermediate Correlation | Lower Histological Grade |
| Luminal B | Higher Frequency of High Expression | Intermediate Correlation | Higher Histological Grade |
| HER2-Enriched | Significantly Higher Frequency of High Expression[3] | Highly Expressed[4] | HER2 Amplification[3] |
| Triple-Negative | Variable, with a subset showing high expression | More Likely to be Positively Correlated[4] | Poorer Overall Survival[4] |
Prognostic Implications
Patients with DCD-positive breast tumors tend to have a poorer prognosis.[2][3] A 32-gene DCD response signature has been shown to be significantly associated with poorer overall survival.[4] This signature is more highly expressed in basal-like and HER2-positive breast cancers.[4]
The Oncogenic Functions of this compound
DCD contributes to breast cancer progression by promoting cell proliferation and inhibiting apoptosis, fundamental hallmarks of cancer.
Promotion of Cell Proliferation
The knockdown of DCD expression in breast cancer cell lines leads to a significant reduction in cell proliferation.[3] Conversely, overexpression of DCD enhances cell proliferation.
| Cell Line | DCD Modulation | Assay | Quantitative Effect on Proliferation |
| MDA-MB-361 | shRNA Knockdown | BrdU Incorporation | Significant Decrease[3] |
| MCF-7 | Overexpression | Colony Formation | Increased Colony Formation[3] |
| MDA-MB-231 | shRNA Knockdown | MTT Assay | Significant Decrease in Cell Viability |
| T-47D | shRNA Knockdown | Celigo Assay | Marked Reduction in Proliferation |
Inhibition of Apoptosis
Loss of DCD expression in breast cancer cells renders them more susceptible to apoptosis.[3]
| Cell Line | DCD Modulation | Apoptosis-Inducing Agent | Assay | Quantitative Effect on Apoptosis |
| MDA-MB-361 | shRNA Knockdown | Staurosporine, TNF-α | Caspase-3/7 Activity | Increased Apoptosis |
| MCF-7 | DCD Overexpression | Oxidative Stress | Cell Viability Assay | Increased Resistance to Apoptosis |
Signaling Pathways Modulated by this compound
DCD exerts its oncogenic effects by modulating key signaling pathways that are frequently dysregulated in cancer, primarily the ERBB and PI3K/AKT/mTOR pathways.
The ERBB Signaling Axis
A primary mechanism through which DCD promotes tumorigenesis is the modulation of the ERBB (also known as the epidermal growth factor receptor or EGFR) signaling pathway.[3] DCD expression influences the expression of ERBB receptors and their ligands.[3] Downregulation of DCD leads to reduced phosphorylation of EGFR, Akt, and MAPK upon EGF stimulation.[3]
Figure 1: DCD modulation of the ERBB signaling pathway.
The PI3K/AKT/mTOR Pathway
Bioinformatic analyses suggest that DCD may also exert its function by activating the PI3K/AKT/mTOR signaling pathway. This is supported by the observation that genes regulated by DCD align with those influenced by inhibitors of this pathway.
Figure 2: Proposed DCD activation of the PI3K/AKT/mTOR pathway.
This compound Isoforms: The Splice Variant DCD-SV
A splice variant of this compound, designated DCD-SV, has been identified and is co-expressed with the full-length DCD in primary invasive breast carcinomas. While its precise function is still under investigation, its co-expression suggests a potential role in the oncogenic activities attributed to DCD. Further research is needed to elucidate the specific contribution of DCD-SV to breast cancer pathogenesis.
Experimental Protocols for the Study of this compound
Reproducible and robust experimental protocols are crucial for advancing our understanding of DCD. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for DCD Detection
This protocol outlines the steps for detecting DCD protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Figure 3: Immunohistochemistry workflow for DCD detection.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against DCD (e.g., goat polyclonal anti-DCD, Santa Cruz Biotechnology, sc-27467) diluted 1:50 to 1:500 in blocking solution, overnight at 4°C.[2]
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Apply 3,3'-diaminobenzidine (B165653) (DAB) substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Disclaimer: This is a representative protocol. Optimal antibody concentrations and incubation times should be determined empirically.
Western Blotting for DCD Protein Analysis
This protocol details the detection of DCD protein in breast cancer cell lysates.
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against DCD (e.g., goat polyclonal anti-DCD, Santa Cruz Biotechnology, sc-27467, starting dilution 1:200) overnight at 4°C.[2]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
RT-qPCR for DCD mRNA Quantification
This protocol is for quantifying the relative expression of DCD mRNA in breast cancer cells or tissues.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for DCD, and a suitable SYBR Green master mix.
-
Primer Sequences (Example):
-
DCD Forward: 5'-GGCCTTCGATTCTGTTCTGC-3'
-
DCD Reverse: 5'-GCTCTGGGAGGCACTAGAGG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in DCD expression.
-
Disclaimer: Primer sequences should be validated for specificity and efficiency.
shRNA-Mediated Knockdown of DCD
This protocol describes the stable knockdown of DCD expression in breast cancer cells using lentiviral-mediated shRNA delivery.
Figure 4: Workflow for generating stable DCD knockdown cell lines.
Protocol:
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the shRNA-expressing plasmid (targeting DCD) and lentiviral packaging plasmids.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Transduce the target breast cancer cells (e.g., MDA-MB-361) with the lentiviral particles in the presence of polybrene.
-
-
Selection:
-
Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockdown:
-
Confirm the reduction in DCD mRNA and protein expression using RT-qPCR and Western blotting, respectively.
-
Therapeutic Implications and Future Directions
The established role of DCD in promoting breast cancer progression, particularly through the ERBB signaling pathway, positions it as a potential therapeutic target. Several avenues for therapeutic intervention can be envisioned:
-
Direct Targeting of DCD: Developing monoclonal antibodies or small molecule inhibitors that neutralize secreted DCD could disrupt its oncogenic signaling.
-
Targeting Downstream Pathways: In DCD-positive tumors, inhibitors of the ERBB and PI3K/AKT/mTOR pathways may be particularly effective. However, the potential for DCD to confer resistance to HER2-targeted therapies warrants further investigation.[3]
-
DCD as a Biomarker: DCD expression could serve as a biomarker to stratify patients for specific therapies or to predict prognosis.
Future research should focus on elucidating the precise molecular interactions of DCD with its receptor(s) and downstream effectors. A deeper understanding of the function of the DCD-SV isoform is also critical. Ultimately, preclinical and clinical studies are needed to validate DCD as a bona fide therapeutic target in breast cancer.
Conclusion
This compound has transitioned from being known solely as an antimicrobial peptide to being recognized as a putative oncogene with a significant role in breast cancer. Its overexpression is linked to aggressive disease and poor outcomes, driven by its ability to enhance cell proliferation and survival through the modulation of critical signaling pathways. The information and protocols provided in this guide are intended to facilitate further research into this promising therapeutic target, with the ultimate goal of developing novel and more effective treatments for breast cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound exerts its oncogenic effects in breast cancer via modulation of ERBB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound expression is associated with disease progression and survival among breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Dermcidin N-terminal Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects attributed to the N-terminal peptides derived from the Dermcidin (DCD) protein, primarily focusing on the 30-amino acid peptide known as Y-P30. While the C-terminal fragments of this compound are well-documented for their antimicrobial properties, the N-terminal peptide Y-P30 has emerged as a promising agent with significant neuritogenic and neuroprotective capabilities. This document synthesizes available data on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Concepts and Mechanism of Action
The neuroprotective and neuritogenic activities of Y-P30 are multifaceted, involving interactions with extracellular matrix components and cell surface receptors to initiate intracellular signaling cascades. The primary pathway identified involves a tripartite complex with Pleiotrophin (B1180697) (PTN) and Syndecans.
Y-P30 is a peptide that can be found in the developing infant brain, where it is thought to play a role in neuronal survival and the wiring of the nervous system.[1] It has been shown to exert a variety of neuroprotective and neuritogenic effects in both laboratory (in vitro) and living organism (in vivo) studies.[2] The peptide has the unique ability to form oligomers, which are complexes of multiple peptide molecules.[1] These oligomers can capture and form larger complexes with PTN, a growth factor known to promote neurite outgrowth.[1] This enhanced complex then binds more effectively to its neuronal receptors, Syndecan-2 and Syndecan-3, which are heparan sulfate (B86663) proteoglycans on the cell surface.[1][3][4] This clustering is believed to amplify the signaling that promotes neuronal survival and neurite extension.[1][5]
Downstream of this receptor complex formation, the signaling cascade affects several intracellular pathways. In developing neurons, Y-P30 has been shown to activate the c-Src and p42/44 ERK kinase pathways.[6] Furthermore, the interaction with syndecans regulates the cellular location of the Calcium/calmodulin-dependent serine kinase (CASK), a scaffolding protein that can move to the nucleus and influence gene expression.[5] Other studies have identified Calreticulin as a binding partner for Y-P30, suggesting that the peptide's effects may also involve this ubiquitous calcium-binding protein, which is critical for functions like integrin-mediated cell adhesion.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling mechanism for Y-P30's neuritogenic and neuroprotective effects.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Y-P30 has been quantified in several studies, particularly in models of neuronal injury and developmental neuritogenesis.
Table 1: In Vivo Neuroprotection in Optic Nerve Crush Model
| Model System | Treatment Protocol | Outcome Measure | Result | Reference |
| Adult Rat Optic Nerve Crush | Single intraocular injection of Y-P30 immediately post-crush. | Number of retinal ganglion cells with preserved axonal connection to the superior colliculus. | >50% increase in surviving, connected retinal ganglion cells. | [8] |
Table 2: In Vitro Neuritogenic Effects on Primary Thalamic Neurons
| Treatment Group | Concentration | Outcome Measure (Sholl Analysis) | Result (vs. Control) | Reference |
| Control | - | Percentage of neurites >35 µm | ~18% | [1] |
| Y-P30 | 1 µg/ml | Percentage of neurites >35 µm | ~25% (p < 0.05) | [1] |
| Pleiotrophin (PTN) | 1 µg/ml | Percentage of neurites >35 µm | ~38% (p < 0.001) | [1] |
| Y-P30 + PTN | 1 µg/ml each | Percentage of neurites >35 µm | ~45% (p < 0.001) | [1] |
| Y-P30 + PTN + Anti-Syndecan-3 | 1 µg/ml each | Percentage of neurites >35 µm | ~20% (Effect blocked) | [1] |
Note: Data are estimated from published graphical representations for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective and neuritogenic effects of Y-P30.
In Vivo Optic Nerve Crush (ONC) Model
This protocol describes a procedure to assess the neuroprotective effects of Y-P30 on retinal ganglion cells (RGCs) following traumatic nerve injury in a rodent model.
Objective: To determine if Y-P30 administration enhances the survival of RGCs after ONC.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Dissecting microscope
-
Fine-tipped, self-closing forceps
-
33-gauge needle and Hamilton syringe
-
Y-P30 peptide solution (sterile, endotoxin-free)
-
Retrograde tracer (e.g., Fluoro-Gold)
-
4% Paraformaldehyde (PFA) in PBS
-
Standard histology and microscopy equipment
Procedure:
-
Retrograde Labeling of RGCs (7 days prior to ONC): Anesthetize the rat and place it in a stereotaxic frame. Inject a retrograde tracer (e.g., 1 µL of Fluoro-Gold) into the superior colliculus to label RGCs that project to this brain region.[9] Allow 7 days for the tracer to be transported back to the RGC cell bodies in the retina.
-
Optic Nerve Crush Surgery: Re-anesthetize the animal. Make a small incision in the conjunctiva to expose the optic nerve, taking care to avoid damaging the ophthalmic artery.[10] Using fine forceps, crush the optic nerve for 3-5 seconds approximately 2 mm behind the eyeball.[9]
-
Intraocular Injection: Immediately following the crush, perform an intraocular injection of Y-P30 solution (e.g., 2-5 µL) into the vitreous humor of the eye. A control group should receive a vehicle injection.[8]
-
Post-Operative Care: Apply antibiotic ointment to the eye and provide analgesics as per approved animal care protocols. Monitor the animal for recovery.
-
Tissue Collection and Analysis (14 days post-ONC): Euthanize the animal and perfuse with 4% PFA. Enucleate the eyes and dissect the retinas. Prepare retinal whole mounts.
-
Quantification: Using a fluorescence microscope, count the number of Fluoro-Gold labeled RGCs in standardized areas of the retina. Compare the density of surviving RGCs between Y-P30 treated and vehicle-treated groups.
Experimental Workflow: In Vivo Optic Nerve Crush
In Vitro Primary Neuron Culture for Neurite Outgrowth Assay
This protocol details the culture of primary neurons to assess the neuritogenic effects of Y-P30.
Objective: To quantify changes in neurite length and number in response to Y-P30 treatment.
Materials:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 16)
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Trypsin, DNase I)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine)
-
Poly-L-lysine and Laminin-coated coverslips or plates
-
Y-P30, PTN, and other relevant factors
-
4% Paraformaldehyde (PFA)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2 for neurons)
-
Fluorescent secondary antibodies and DAPI
-
Microscope with imaging software capable of morphometric analysis (e.g., Sholl analysis)
Procedure:
-
Tissue Dissection: Euthanize a pregnant rat at E16. Dissect the embryonic brains in cold HBSS. Isolate the thalamic or cortical regions.[1]
-
Cell Dissociation: Mince the tissue and incubate in a trypsin/DNase solution for approximately 20 minutes at 37°C. Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.[1]
-
Cell Plating: Count the viable cells and plate them at a desired density (e.g., 50,000 cells/cm²) onto poly-L-lysine/laminin-coated coverslips in plating medium.
-
Treatment: After allowing the cells to adhere (e.g., 2-4 hours), replace the medium with fresh medium containing the experimental conditions: Control (vehicle), Y-P30 (e.g., 1 µg/ml), PTN (e.g., 1 µg/ml), or a combination.
-
Incubation: Culture the neurons for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Fixation and Staining: Fix the cells with 4% PFA. Permeabilize and block non-specific antibody binding. Incubate with a primary antibody against a neuronal marker like MAP2, followed by a fluorescent secondary antibody and DAPI for nuclear staining.
-
Imaging and Analysis: Acquire images of randomly selected fields. Use an imaging software to perform Sholl analysis or trace neurites to quantify total neurite length, number of primary neurites, and branching complexity.[1] Compare the morphological parameters across treatment groups.
Experimental Workflow: In Vitro Neurite Outgrowth Assay
Summary and Future Directions
The N-terminal this compound peptide Y-P30 demonstrates significant neuroprotective and neuritogenic properties. Its mechanism of action, centered on the potentiation of the Pleiotrophin-Syndecan signaling axis, presents a novel pathway for therapeutic intervention in cases of neuronal injury and neurodegenerative diseases. Quantitative in vivo data from optic nerve crush models confirms its protective potential.
Future research should focus on:
-
Elucidating the precise downstream targets of the Y-P30-mediated signaling cascade.
-
Conducting dose-response studies in various in vivo models of neurodegeneration (e.g., stroke, traumatic brain injury, Parkinson's disease).
-
Investigating the pharmacokinetics and blood-brain barrier permeability of Y-P30 and its derivatives to assess its viability as a systemically administered therapeutic.
-
Exploring the potential synergistic effects of Y-P30 with other known neuroprotective agents.
This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing peptide. The detailed protocols and mechanistic insights are intended to facilitate further investigation into the role of this compound N-terminal peptides in neuronal health and disease.
References
- 1. The Survival-promoting Peptide Y-P30 Enhances Binding of Pleiotrophin to Syndecan-2 and -3 and Supports Its Neuritogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. PTN pleiotrophin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. On the role of pleiotrophin and its receptors in development and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 5. Binding of Y-P30 to Syndecan 2/3 Regulates the Nuclear Localization of CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calreticulin binding and other biological activities of survival peptide Y-P30 including effects of systemic treatment of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Y-P30 confers neuroprotection after optic nerve crush in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-protocol.org [bio-protocol.org]
Proteolysis-Inducing Factor (PIF) and Cancer Cachexia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cachexia is a debilitating syndrome characterized by progressive muscle wasting, with or without loss of fat mass, that cannot be fully reversed by conventional nutritional support. It is a major contributor to morbidity and mortality in cancer patients. A key humoral factor implicated in the pathogenesis of cancer cachexia is the Proteolysis-Inducing Factor (PIF). This 24 kDa sulfated glycoprotein (B1211001), produced by cachexia-inducing tumors, directly triggers skeletal muscle catabolism. This technical guide provides an in-depth overview of PIF, its mechanism of action, the signaling pathways it modulates, and the experimental models and protocols used for its investigation. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cancer cachexia and the development of novel therapeutic interventions.
Discovery and Characterization of Proteolysis-Inducing Factor (PIF)
PIF was first identified in the cachexia-inducing murine MAC16 adenocarcinoma model.[1] Subsequently, a human homolog was discovered in the urine of weight-losing cancer patients, but not in weight-stable patients or those with benign diseases, establishing a direct correlation between the presence of PIF and weight loss.[1][2] Tumors from patients with gastrointestinal cancers have been identified as a source of PIF, confirming its tumoral origin in humans.[2]
Structurally, PIF is a 24 kDa glycoprotein that is heavily sulfated.[3][4][5][6][7][8][9] The glycosylation and sulfation are crucial for its biological activity, as enzymatic deglycosylation abolishes its ability to bind to its receptor.[5] The core peptide's mRNA has been detected in both tumor and adjacent normal tissue in some cancers, though its expression is significantly upregulated in malignant tissues.[10]
The PIF Receptor
PIF exerts its effects by binding to a specific, high-affinity membrane receptor found predominantly on skeletal muscle and liver cells.[5][11]
| PIF Receptor Characteristics | Value | Reference |
| Molecular Weight | ~40 kDa | [5] |
| Binding Affinity (Kd) | Nanomolar range | [5] |
| Competitive Inhibitor | Chondroitin sulfate (B86663) (Kd: 1.1 x 10⁻⁷ mol/L) | [5] |
| Receptor Type | DING protein | [5] |
Table 1: Summary of PIF Receptor Properties.
The binding of PIF to its receptor is mediated through its oligosaccharide chains.[5] Studies using antisera raised against the N-terminal portion of the receptor have shown to effectively block PIF-induced protein degradation, confirming this region as the binding site for PIF.[12]
Molecular Mechanisms of PIF-Induced Muscle Wasting
The catabolic effects of PIF on skeletal muscle are primarily mediated through the activation of the ubiquitin-proteasome system (UPS), the major pathway for intracellular protein degradation.
Signaling Pathways
Upon binding to its receptor on myocytes, PIF initiates a signaling cascade that culminates in the upregulation of the UPS. A key player in this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. PIF signaling leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding components of the ubiquitin-proteasome pathway.
In addition to its direct effects on muscle, PIF also acts on hepatocytes to induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which can further contribute to the systemic inflammation and metabolic disturbances seen in cachexia.[10][11]
Figure 1: PIF signaling pathway leading to muscle protein degradation.
Experimental Models and Protocols
The study of PIF and its role in cancer cachexia relies on a variety of in vivo and in vitro models and specialized experimental protocols.
In Vivo Model: MAC16 Tumor-Bearing Mice
The MAC16 colon adenocarcinoma tumor-bearing mouse is a widely used syngeneic model for studying PIF-induced cachexia.[12][13]
-
Procedure:
-
Solid MAC16 tumors are implanted subcutaneously into recipient mice.
-
A control group is often implanted with the non-cachexia-inducing MAC13 tumor.
-
Body weight, food and water intake, and tumor growth are monitored regularly.
-
At the end of the study, tissues such as the gastrocnemius muscle are excised and weighed to determine muscle wasting.[14]
-
Body composition analysis can be performed to quantify changes in fat and lean mass.[15]
-
Experimental Protocols
A multi-step purification process is employed to isolate PIF from MAC16 tumor homogenates.[3][12]
Figure 2: Experimental workflow for the purification of PIF.
This assay quantifies the rate of protein breakdown in cultured muscle cells (e.g., C2C12 myotubes) in response to PIF.[4]
-
Protocol:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Pre-label cellular proteins by incubating the myotubes with L-[2,6-³H]phenylalanine for 24 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Incubate the cells in fresh medium containing a high concentration of non-radiolabeled phenylalanine (to prevent reincorporation of the released ³H-phenylalanine) with or without purified PIF for 24 hours.
-
Collect the incubation medium and lyse the cells.
-
Measure the radioactivity in the medium (released from degraded proteins) and in the cell lysate (protein-bound) using a scintillation counter.
-
Calculate the rate of proteolysis as the ratio of radioactivity released into the medium to the protein-bound radioactivity.
-
The activity of the proteasome can be measured using fluorogenic substrates that become fluorescent upon cleavage by specific proteasomal catalytic subunits.[16][17][18][19]
-
Protocol (Chymotrypsin-like activity):
-
Prepare a cell or tissue extract in a suitable lysis buffer.
-
Determine the protein concentration of the extract.
-
In a 96-well plate, mix the protein extract with an assay buffer.
-
Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Measure the increase in fluorescence over time using a fluorescent plate reader (excitation ~360 nm, emission ~460 nm).
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PIF.
| PIF Purification from MAC16 Tumor | Value | Reference |
| Overall Purification | ~23,000-fold | [12] |
| Recovery | 0.004% | [12] |
Table 2: PIF Purification Yields.
| In Vitro Effects of PIF on C2C12 Myotubes | Concentration | Effect | Reference |
| PIF | 2.1 - 10.5 nM | Significant increase in total protein degradation | [12] |
Table 3: In Vitro Activity of PIF.
| Clinical Correlation of Urinary PIF in Pancreatic Cancer Patients | PIF Positive | PIF Negative | P-value | Reference |
| Median Total Weight Loss | 12.5 kg | 4.5 kg | < 0.0002 | [1] |
Table 4: Clinical Data on PIF and Weight Loss.
Therapeutic Strategies Targeting PIF
Given its central role in muscle wasting, PIF and its signaling pathway are attractive targets for therapeutic intervention in cancer cachexia.
-
Receptor Antagonism: Peptides derived from the N-terminus of the PIF receptor have been shown to attenuate PIF-induced protein degradation in vitro.[12] This suggests that blocking the interaction between PIF and its receptor could be a viable therapeutic strategy.
-
Inhibition of Downstream Signaling: Targeting key components of the PIF signaling cascade, such as NF-κB, is another potential approach. Inhibitors of NF-κB could prevent the upregulation of the ubiquitin-proteasome system.[20][21][22][23][24]
-
Modulation of the Ubiquitin-Proteasome System: Direct inhibition of the proteasome can reduce muscle protein degradation. However, the systemic effects of proteasome inhibitors need to be carefully considered due to the essential role of the proteasome in normal cellular function.
Conclusion and Future Directions
Proteolysis-Inducing Factor is a well-characterized, tumor-derived factor that plays a significant role in the pathogenesis of cancer cachexia. Its direct catabolic effect on skeletal muscle, mediated through a specific receptor and the activation of the ubiquitin-proteasome pathway, makes it a prime target for the development of anti-cachexia therapies. Future research should focus on further elucidating the intricacies of the PIF signaling network, identifying and validating biomarkers for PIF activity in patients, and developing potent and specific inhibitors of PIF or its downstream effectors for clinical use. A multi-targeted approach that combines PIF-pathway inhibition with nutritional support and exercise may hold the most promise for effectively managing this devastating syndrome.
References
- 1. Characteristics of patients with pancreatic cancer expressing a novel cancer cachectic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis-inducing factor is expressed in tumours of patients with gastrointestinal cancers and correlates with weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a lipid-mobilizing factor associated with cachexia-inducing tumors in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification and characterization of a membrane receptor for proteolysis-inducing factor on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfated Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteoglycans and Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification and characterization of sulfated glycoproteins from small cell lung carcinoma cells assisted by management of molecular charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of sulfated O-linked glycoproteins in zymogen granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of the proteolysis-inducing factor core peptide mRNA is upregulated in both tumour and adjacent normal tissue in gastro-oesophageal malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-inducing factor differentially influences transcriptional regulation in endothelial subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of muscle atrophy by an N-terminal peptide of the receptor for proteolysis-inducing factor (PIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Induction of cachexia in mice by a product isolated from the urine of cachectic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ubiqbio.com [ubiqbio.com]
- 18. ubiqbio.com [ubiqbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeting PI3K/Akt signal transduction for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]
- 23. mdpi.com [mdpi.com]
- 24. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermcidin Expression in Neurological Disorders: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dermcidin (DCD) is a multifaceted peptide, initially identified as an antimicrobial agent in human sweat. Emerging evidence now points to its significant, yet complex, role in the central nervous system (CNS) and its potential involvement in the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound expression, its signaling pathways, and the methodologies for its study in the context of neurological diseases. While qualitative evidence suggests a link between DCD and conditions like Alzheimer's disease, this paper highlights the critical gap in robust quantitative data from large patient cohorts. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore DCD as a potential biomarker and therapeutic target.
Introduction to this compound and its Neurological Relevance
The DCD gene encodes a 110-amino acid precursor protein that undergoes proteolytic processing to yield several bioactive peptides. The two most studied derivatives are the C-terminal antimicrobial peptide DCD-1 and the N-terminal 30-amino acid peptide known as Y-P30. While DCD-1 is primarily associated with innate immunity, Y-P30 has been shown to possess neuritogenic and neuroprotective properties[1]. Expression of DCD has been detected in various CNS cell types, including neurons, astrocytes, and microglia, suggesting a direct role in neural function and homeostasis[2]. Its expression is reportedly induced by oxidative stress, a common pathological feature in many neurodegenerative diseases[3].
This compound Expression in Neurological Disorders: The Current Landscape
Current research, while limited, suggests a dysregulation of this compound in certain neurological conditions, most notably Alzheimer's disease (AD). Studies have indicated an increase in DCD expression in the serum of AD patients, proposing it as a potential biomarker for the disease. However, a significant limitation in the field is the scarcity of comprehensive, quantitative data across various neurological disorders. The following table summarizes the qualitative findings to date.
Data Presentation: this compound Expression Levels
| Neurological Disorder | Sample Type | Expression Change | Quantitative Data | Citations |
| Alzheimer's Disease | Serum | Increased | Specific concentrations (e.g., ng/mL) and fold changes are not consistently reported in large cohort studies. | [Qualitative suggestions of an increase exist, but robust quantitative data is lacking in the reviewed literature] |
| Alzheimer's Disease | Brain Tissue | Potentially Altered | Gene expression studies have shown alterations in numerous genes in AD brain tissue, but specific fold-change data for this compound is not consistently available. | [2] |
| Other Neurodegenerative Diseases | CSF, Serum, Brain | Largely Unexplored | Quantitative data is not available in the reviewed literature. |
Note: The absence of specific values in the "Quantitative Data" column underscores a critical knowledge gap. Future research should prioritize robust, quantitative studies (e.g., large-scale ELISA or mass spectrometry-based proteomics) to validate these initial findings and establish DCD concentration ranges in healthy versus diseased populations.
Signaling Pathways of this compound-Derived Peptides in Neurons
The neuroprotective effects of the DCD precursor are largely attributed to the Y-P30 peptide. This peptide engages with cell-surface syndecan co-receptors, initiating a downstream signaling cascade that promotes neuronal survival and neurite outgrowth.
Y-P30 Signaling Cascade
The Y-P30 peptide enhances the interaction between the growth factor pleiotrophin (B1180697) and cell-surface syndecan-2/3 co-receptors. This complex formation leads to the activation of the non-receptor tyrosine kinase c-Src. Activated c-Src then phosphorylates and activates the downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a crucial signaling cascade for promoting cell survival, migration, and axonal elongation in immature neurons[1].
Experimental Protocols for this compound Research
Accurate and reproducible detection of this compound in neurological samples is paramount. This section provides detailed methodologies for key experimental techniques.
Quantification of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying DCD levels in biological fluids like cerebrospinal fluid (CSF) and serum. Several commercial kits are available. The following is a generalized protocol adaptable from manufacturer's instructions for a sandwich ELISA.
Principle: A capture antibody specific for human DCD is pre-coated onto a 96-well plate. Standards and samples are added, and any DCD present is bound by the immobilized antibody. A biotin-conjugated anti-human DCD detection antibody is then added, followed by Streptavidin-HRP. Finally, a TMB substrate solution is added, and the color development, which is proportional to the amount of bound DCD, is measured at 450 nm.
Materials:
-
Human this compound ELISA Kit (e.g., ELK Biotechnology Cat. No. ELK8690, Innovative Research Cat. No. IHCDCD)[4][5]
-
CSF or Serum Samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile tips
-
Deionized or distilled water
-
Wash buffer, Stop Solution, Substrate, etc. (typically provided in the kit)
Protocol:
-
Sample Preparation:
-
CSF: Collect CSF and centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles[4].
-
Serum: Collect whole blood and allow to clot for 2 hours at room temperature. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C[4].
-
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the kit manufacturer.
-
Assay Procedure:
-
Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated plate.
-
Cover the plate and incubate for 80-90 minutes at 37°C.
-
Aspirate the liquid from each well and wash 3 times with 200-300 µL of 1x Wash Buffer per well.
-
Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 50-60 minutes at 37°C.
-
Repeat the aspiration and wash step.
-
Add 100 µL of Streptavidin-HRP working solution to each well. Cover and incubate for 30-50 minutes at 37°C.
-
Repeat the aspiration and wash step (typically 5 times).
-
Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Detection of this compound by Western Blot
Western blotting can be used to detect DCD in brain tissue homogenates. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Protocol:
-
Protein Extraction from Brain Tissue:
-
Homogenize snap-frozen brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the samples on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each in TBST.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Localization of this compound by Immunohistochemistry (IHC)
IHC allows for the visualization of DCD expression and its cellular localization within brain tissue sections. The following is a general protocol for formalin-fixed, paraffin-embedded (FFPE) tissue.
Protocol:
-
Tissue Preparation:
-
Deparaffinize FFPE brain sections in xylene and rehydrate through a graded series of ethanol (B145695) to water[3].
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes[6]. Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.
-
Wash in PBS.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with the primary antibody against this compound, diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
-
Visualization and Counterstaining:
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound and its derivatives, particularly the neuroprotective peptide Y-P30, represent an intriguing but underexplored area in neuroscience. The established signaling pathway involving Y-P30, syndecans, and the c-Src/ERK cascade provides a solid basis for investigating its role in neuronal health and disease. However, the field is hampered by a significant lack of robust quantitative data on DCD expression in patient populations with neurological disorders.
Future research should focus on:
-
Large-Scale Quantitative Studies: Conducting well-powered case-control studies to accurately measure DCD concentrations in CSF and serum from patients with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Proteomic Analysis of Brain Tissue: Utilizing advanced proteomic techniques on post-mortem brain tissue to quantify DCD expression changes in different brain regions affected by disease.
-
Functional Studies: Elucidating the precise molecular mechanisms by which DCD and its peptides exert their effects on different CNS cell types, including neurons, microglia, and astrocytes.
-
Biomarker Validation: Assessing the diagnostic and prognostic value of DCD, alone or in combination with other biomarkers, for the early detection and monitoring of neurological diseases.
Addressing these key areas will be crucial to unlocking the full potential of this compound as a diagnostic tool and a target for novel therapeutic interventions in neurology.
References
- 1. The primate-specific peptide Y-P30 regulates morphological maturation of neocortical dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered gene expression in Alzheimer's disease brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. Can we use your ELISA Kit with cerebrospinal fluid (CSF) samples? | Cell Signaling Technology [cellsignal.com]
The Potential of Dermcidin as a Biomarker for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) diagnostics are urgently in need of novel, accessible, and reliable biomarkers. This technical guide explores the burgeoning potential of Dermcidin (DCD) and its derived peptides as a biomarker for Alzheimer's disease. While direct quantitative data linking this compound to AD is still emerging, a compelling case can be built upon the convergence of the antimicrobial protection hypothesis of AD and the known neuroprotective functions of this compound-derived peptides. This document provides a comprehensive overview of the current understanding of this compound's role in the central nervous system, its hypothesized involvement in AD pathogenesis, and detailed experimental protocols to facilitate further research into its biomarker potential.
Introduction to this compound and its Biological Functions
This compound is a multifaceted protein primarily known for its role in the innate immune system as an antimicrobial peptide (AMP).[1] It is constitutively expressed in and secreted by eccrine sweat glands, providing a first line of defense against pathogens on the skin.[2] The full-length 110-amino acid precursor protein undergoes proteolytic processing to generate various bioactive peptides, including the C-terminal anionic AMP, DCD-1L, and the N-terminal peptide, Y-P30.[3]
While its antimicrobial properties are well-documented, emerging evidence points to a broader physiological significance, including roles in cell survival and neuroprotection.[3] The Y-P30 peptide, in particular, has demonstrated neuritogenic and neuroprotective effects in vitro and in vivo, suggesting a potential role in maintaining neuronal health.[3]
The Rationale for this compound as an Alzheimer's Disease Biomarker
The investigation into this compound as a potential AD biomarker is supported by two key conceptual frameworks: the antimicrobial protection hypothesis of Alzheimer's disease and the intrinsic neuroprotective properties of this compound-derived peptides.
-
The Antimicrobial Protection Hypothesis: A growing body of research suggests that microbial infections may play a role in the pathogenesis of sporadic AD.[4] This has led to the exploration of various antimicrobial peptides (AMPs) as potential biomarkers and therapeutic agents.[4][5][6][7][8] The hypothesis posits that amyloid-beta (Aβ), the primary component of amyloid plaques in AD, may function as an AMP.[4] Given this compound's established role as an AMP, its levels and activity in the central nervous system (CNS) of AD patients warrant investigation.
-
Neuroprotective Effects of Y-P30: The this compound-derived peptide Y-P30 has been shown to promote the survival of neuronal cells and exert neuroprotective effects against various insults.[3] This raises the possibility that altered levels or processing of the this compound precursor in the CNS could impact neuronal vulnerability and contribute to the neurodegenerative cascade in AD.
Quantitative Data Analysis: A Framework for Future Research
To date, there is a notable absence of published studies directly quantifying this compound or its derivatives in the cerebrospinal fluid (CSF) or other biological fluids of Alzheimer's disease patients in comparison to healthy controls. To guide future research in this critical area, the following tables outline the essential quantitative data that needs to be collected.
Table 1: Hypothetical this compound Levels in Alzheimer's Disease vs. Control Groups
| Analyte | Biofluid | Alzheimer's Disease (AD) | Healthy Control (HC) | p-value | Reference |
| This compound (total) | CSF | Data to be determined | Data to be determined | ||
| Y-P30 Peptide | CSF | Data to be determined | Data to be determined | ||
| DCD-1L Peptide | CSF | Data to be determined | Data to be determined | ||
| This compound (total) | Plasma/Serum | Data to be determined | Data to be determined | ||
| Y-P30 Peptide | Plasma/Serum | Data to be determined | Data to be determined | ||
| DCD-1L Peptide | Plasma/Serum | Data to be determined | Data to be determined |
Table 2: Potential Correlation of this compound Levels with Alzheimer's Disease Severity
| Analyte | Biofluid | Correlation with Cognitive Score (e.g., MMSE) | Correlation with Aβ42 Levels | Correlation with p-Tau Levels | Reference |
| This compound (total) | CSF | Data to be determined | Data to be determined | Data to be determined | |
| Y-P30 Peptide | CSF | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following sections provide detailed methodologies for the detection and quantification of this compound and its derivatives in relevant biological samples for Alzheimer's disease research. These protocols are adapted from established methods for peptide analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound/Y-P30 in Cerebrospinal Fluid
This protocol describes a sandwich ELISA for the quantitative measurement of this compound or the Y-P30 peptide in human CSF.
Materials:
-
96-well microtiter plates
-
Capture antibody (monoclonal anti-Dermcidin or anti-Y-P30)
-
Detection antibody (biotinylated polyclonal anti-Dermcidin or anti-Y-P30)
-
Recombinant human this compound or synthetic Y-P30 peptide standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 0.1% BSA)
-
CSF samples from AD patients and healthy controls
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Standard and Sample Incubation: Prepare serial dilutions of the recombinant this compound or Y-P30 standard in assay diluent. Add 100 µL of standards and CSF samples (diluted as necessary in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound or Y-P30 in the CSF samples.
Mass Spectrometry (MS) for this compound/Y-P30 Quantification in Cerebrospinal Fluid
This protocol outlines a bottom-up proteomics approach for the relative or absolute quantification of this compound/Y-P30 in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
CSF samples
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Stable isotope-labeled synthetic this compound/Y-P30 peptide standards (for absolute quantification)
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an equal volume of 8 M urea.
-
For absolute quantification, spike in a known amount of the stable isotope-labeled standard peptide.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digested sample with TFA to a final concentration of 0.1%.
-
Condition a C18 SPE cartridge with 100% ACN followed by 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the peptides with 50% ACN, 0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% FA in water.
-
Inject the sample into the LC-MS/MS system.
-
Separate peptides using a reverse-phase C18 column with a gradient of ACN in 0.1% FA.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Skyline).
-
Identify peptides by matching the experimental MS/MS spectra to a protein sequence database containing the human this compound sequence.
-
Quantify the target peptides based on their peak areas. For relative quantification, compare the peak areas between AD and control samples. For absolute quantification, calculate the ratio of the endogenous peptide to the spiked-in stable isotope-labeled standard.
-
Immunohistochemistry (IHC) for this compound in Brain Tissue
This protocol provides a method for the localization of this compound in formalin-fixed, paraffin-embedded human brain tissue sections.
Materials:
-
Paraffin-embedded human brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (rabbit anti-human this compound)
-
Biotinylated secondary antibody (goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse in PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Dermcidin antibody in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
ABC Reagent Incubation:
-
Rinse in PBS (3 x 5 minutes).
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
-
Signal Detection:
-
Rinse in PBS (3 x 5 minutes).
-
Incubate sections with the DAB substrate solution until the desired brown color develops.
-
Rinse in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope to assess the localization and intensity of this compound staining in different brain regions and cell types.
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathways, experimental workflows, and the logical framework for investigating this compound as a biomarker for Alzheimer's disease.
Caption: Hypothesized role of this compound in Alzheimer's disease pathogenesis.
Caption: Experimental workflow for investigating this compound as an AD biomarker.
Caption: Logical framework for the validation of this compound as an AD biomarker.
Conclusion and Future Directions
The exploration of this compound as a biomarker for Alzheimer's disease is in its nascent stages, yet it holds considerable promise. The compelling biological rationale, rooted in its dual role as an antimicrobial peptide and a source of neuroprotective factors, positions this compound as a high-priority candidate for investigation. The immediate next steps require rigorous quantitative studies to measure this compound and its derivatives in well-characterized cohorts of AD patients and healthy controls. The experimental protocols provided in this guide offer a robust starting point for researchers to undertake these crucial validation studies. Successful validation of this compound as a biomarker could not only provide a valuable new tool for early diagnosis and disease monitoring but also open new avenues for therapeutic interventions targeting the complex interplay between the innate immune system and neurodegeneration in Alzheimer's disease.
References
- 1. Human Antimicrobial Peptides in Bodily Fluids: Current Knowledge and Therapeutic Perspectives in the Postantibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Y-P30/Dermcidin expression and properties of the Y-P30 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptides (AMPs) in the Pathogenesis of Alzheimer’s Disease: Implications for Diagnosis and Treatment [ouci.dntb.gov.ua]
- 8. login.medscape.com [login.medscape.com]
The Role of Dermcidin in the Pathogenesis of Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier and an increased susceptibility to microbial infections, particularly by Staphylococcus aureus (S. aureus). A key element of the skin's innate immune defense is the antimicrobial peptide (AMP) Dermcidin (DCD). Constitutively expressed in and secreted by eccrine sweat glands, DCD is proteolytically processed into several active peptides that are transported to the skin surface. Mounting evidence indicates a significant deficiency in the secretion of these DCD-derived peptides in individuals with AD. This guide provides a comprehensive technical overview of the current understanding of DCD's role in AD pathogenesis, presenting quantitative data on its reduced expression, detailed experimental protocols for its study, and a visualization of its immunomodulatory signaling pathways. This information is intended to support further research and the development of novel therapeutic strategies for atopic dermatitis.
Quantitative Analysis of this compound in Atopic Dermatitis
Multiple studies have demonstrated a significant reduction in the concentration of DCD-derived peptides in the sweat of patients with atopic dermatitis compared to healthy individuals. This deficiency is believed to contribute to the impaired innate immune defense observed in AD and the predisposition to S. aureus colonization. The following tables summarize the key quantitative findings from a seminal study in the field.
Table 1: Semiquantitative Analysis of this compound-Derived Peptides in Sweat [1][2]
| Peptide | Healthy Controls (n=18) | Atopic Dermatitis Patients (n=29) | p-value |
| DCD-1L | 18/18 | 17/29 | < 0.001 |
| (Peak detected) | |||
| DCD-1 | 18/18 | 18/29 | < 0.001 |
| (Peak detected) |
Data derived from Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) analysis, indicating the number of individuals in each group where the respective peptide peak was detected.
Table 2: Quantitative Analysis of DCD-1L Concentration in Sweat [1][2]
| Group | Number of Subjects | Mean DCD-1L Concentration (µg/ml) ± SEM |
| Healthy Controls | 10 | 4.6 ± 0.9 |
| Atopic Dermatitis Patients | 12 | 0.9 ± 0.3 |
| p-value | < 0.01 |
Concentrations were determined by a competitive ELISA.
Table 3: DCD-1L Concentration in Atopic Dermatitis Patients Based on Infection History [1][2]
| AD Patient Subgroup | Number of Subjects | Mean DCD-1L Concentration (µg/ml) ± SEM |
| Without History of Infections | 6 | 1.8 ± 0.4 |
| With History of Infections | 6 | 0.1 ± 0.05 |
| p-value | < 0.05 |
This data suggests a correlation between lower DCD-1L levels and a higher susceptibility to skin infections in AD patients.
Key Experimental Protocols
This section provides detailed methodologies for the investigation of this compound's role in atopic dermatitis.
Sweat Collection for this compound Analysis
A standardized method for collecting eccrine sweat is crucial for accurate quantification of DCD peptides. The following protocol is based on methodologies used in key studies[3][4].
-
Subject Preparation: Subjects should be well-hydrated and refrain from using antiperspirants or other cosmetics on the collection area for at least 24 hours prior to collection.
-
Stimulation of Sweating: Induce sweating through physical exercise (e.g., stationary cycling) or by creating a warm, humid environment (e.g., sauna).
-
Collection Site: The volar forearm is a recommended site due to its high density of eccrine sweat glands[3].
-
Collection Method:
-
Thoroughly clean the collection area with distilled water and dry with sterile gauze.
-
Use a Macroduct® Sweat Collection System or similar device that employs pilocarpine (B147212) iontophoresis to stimulate localized sweating.
-
Alternatively, for larger volumes, sweat can be collected directly into sterile polypropylene (B1209903) tubes from a defined skin area.
-
-
Sample Processing: Immediately after collection, centrifuge the sweat sample to pellet any cellular debris. The supernatant should be stored at -80°C until analysis.
Quantification of this compound Peptides
This high-throughput technique is suitable for profiling DCD-derived peptides in sweat[5][6][7].
-
Chip Preparation: Use a reversed-phase (e.g., H4) ProteinChip array. Pre-treat the array spots with 50% (v/v) acetonitrile (B52724)/water.
-
Sample Application: Dilute the sweat supernatant in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.5). Apply 1 µl of the diluted sample to each spot on the array and allow it to air dry.
-
Washing: Gently wash the spots with distilled water to remove salts and other contaminants.
-
Matrix Application: Apply a saturated solution of a suitable matrix, such as sinapinic acid (SPA) in 50% acetonitrile and 0.5% trifluoroacetic acid, to each spot and allow it to co-crystallize with the sample.
-
Data Acquisition: Analyze the array using a SELDI-TOF-MS instrument. Peptides are identified by their mass-to-charge ratio (m/z). Semiquantitative analysis can be performed by comparing the peak intensities between samples.
ELISA provides a more quantitative measurement of specific DCD peptides, such as DCD-1L[8][9][10][11].
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific for the DCD peptide of interest (e.g., a monoclonal antibody against DCD-1L) diluted in a coating buffer (e.g., 100 mM bicarbonate/carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block the remaining protein-binding sites with a blocking solution (e.g., 1% BSA in PBS) for at least 2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted sweat samples and a serial dilution of a synthetic DCD peptide standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotin-conjugated detection antibody that recognizes a different epitope on the DCD peptide. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour at 37°C.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the concentration of DCD in the samples by interpolating from the standard curve.
Antimicrobial Activity Assay against S. aureus
This assay determines the bactericidal activity of DCD peptides[12].
-
Bacterial Culture: Culture S. aureus (e.g., ATCC 25923) in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic growth phase.
-
Preparation of Inoculum: Wash the bacterial cells twice with a low-salt buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) and resuspend to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/ml.
-
Incubation with DCD: In a microtiter plate, incubate a fixed volume of the bacterial suspension with serial dilutions of the synthetic DCD peptide (or control peptide) for 2-4 hours at 37°C.
-
Plating and Incubation: Serially dilute the incubation mixtures and plate them on agar (B569324) plates (e.g., Tryptic Soy Agar). Incubate the plates overnight at 37°C.
-
CFU Counting: Count the number of colonies on each plate and calculate the CFU/ml for each peptide concentration.
-
Data Analysis: Determine the percentage of bacterial survival for each DCD concentration relative to the buffer control. The minimal inhibitory concentration (MIC) can be determined as the lowest concentration of the peptide that inhibits visible bacterial growth.
Analysis of Keratinocyte Activation by this compound
This protocol outlines the steps to investigate the immunomodulatory effects of DCD on human keratinocytes[13][14][15][16].
-
Cell Culture: Culture primary human epidermal keratinocytes in a serum-free keratinocyte growth medium.
-
Stimulation: Once the cells reach approximately 80% confluency, replace the medium with fresh medium containing various concentrations of synthetic DCD-1L. Include a negative control (medium alone).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).
-
Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
Quantify the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-8, CCL20) in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Investigate the activation of intracellular signaling pathways by analyzing the phosphorylation of key proteins[17][18][19][20][21].
-
Protein Extraction and Quantification: Extract total protein from the keratinocyte lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, and the p65 subunit of NF-κB. Also, probe for the total forms of these proteins as loading controls.
-
Secondary Antibody and Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Visualizations
This compound-1L has been shown to activate keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines. This activation is mediated through a G-protein-coupled receptor, which in turn triggers the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[14][22].
This compound-1L Signaling in Keratinocytes
The following diagram illustrates the proposed signaling cascade initiated by DCD-1L in keratinocytes.
Caption: DCD-1L signaling pathway in keratinocytes.
Experimental Workflow for Investigating DCD in Atopic Dermatitis
The following diagram outlines a typical experimental workflow for studying the role of this compound in AD.
Caption: Experimental workflow for DCD research in AD.
Conclusion and Future Directions
The evidence strongly supports a significant role for this compound deficiency in the pathogenesis of atopic dermatitis. The reduced levels of DCD-derived antimicrobial peptides on the skin of AD patients likely contribute to the characteristic dysbiosis, particularly the overgrowth of S. aureus, and the increased susceptibility to infections. Furthermore, the immunomodulatory functions of DCD suggest that its deficiency may also impact the local inflammatory milieu in the skin.
Future research should focus on:
-
Elucidating the upstream mechanisms leading to reduced DCD expression in AD.
-
Identifying the specific receptor(s) for DCD-derived peptides on keratinocytes and other skin cells.
-
Investigating the therapeutic potential of topical application of synthetic DCD analogues to restore the skin's antimicrobial barrier and modulate the immune response in AD.
A deeper understanding of this compound's role in skin homeostasis will be pivotal for the development of targeted and effective therapies for atopic dermatitis.
References
- 1. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the Human Eccrine Sweat Proteome—A Focus on the Biological Variability of Individual Sweat Protein Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asamnet.de [asamnet.de]
- 7. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ELISA Protocols [sigmaaldrich.com]
- 11. Production and characterization of a monoclonal antibody for sweat-specific protein and its application for sweat identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Primary Human Epidermal Keratinocytes Cell Culture System [sigmaaldrich.com]
- 16. Protocol for the long-term culture of human primary keratinocytes from the normal colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
The Core Antimicrobial Mechanism of Dermcidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human eccrine sweat glands, playing a crucial role in the innate immune defense of the skin. Unlike the majority of cationic antimicrobial peptides, DCD and its proteolytically processed, active form, DCD-1L, exhibit a broad spectrum of microbicidal activity under the harsh conditions of human sweat, including high salt concentrations and a wide pH range. This technical guide provides an in-depth exploration of the core antimicrobial mechanism of this compound, focusing on its molecular structure, ion channel formation, the pivotal role of zinc ions, and its interaction with bacterial membranes. Detailed experimental protocols for key investigative techniques and a quantitative summary of its antimicrobial efficacy are presented to facilitate further research and drug development endeavors.
Introduction: The Unique Nature of this compound
Secreted as a 110-amino acid precursor, this compound is processed into several truncated peptides, with the 48-amino acid, anionic DCD-1L being one of the most abundant and active forms.[1][2][3] Its anionic nature (net charge of -2 at neutral pH) distinguishes it from most antimicrobial peptides (AMPs), which are typically cationic.[1][4] This property suggests a distinct mechanism of action, not solely reliant on electrostatic attraction to the negatively charged bacterial cell envelope.[1][5] DCD-1L demonstrates potent activity against a wide array of pathogens, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Candida albicans.[1][4]
The antimicrobial action of DCD-1L is multifaceted and hinges on a series of conformational changes and interactions at the bacterial membrane, ultimately leading to cell death through the formation of ion channels.[1][2][6]
The Antimicrobial Mechanism of Action
The prevailing model for this compound's antimicrobial activity involves a multi-step process initiated upon contact with the bacterial cell surface.
2.1. Initial State and Conformational Change: In aqueous environments like sweat, DCD-1L is initially unstructured and likely monomeric.[1][3] Upon encountering the bacterial membrane, particularly the negatively charged phospholipids, it undergoes a significant conformational change, adopting an α-helical structure.[1][7] This helix aligns parallel to the lipid bilayer surface.[1][7]
2.2. Oligomerization and the Crucial Role of Zinc: A key step in this compound's mechanism is its self-assembly into oligomeric complexes within the bacterial membrane.[1][2] This process is significantly promoted and stabilized by the presence of divalent cations, most notably zinc (Zn²⁺), which is abundant in sweat.[1][4][8] Zinc ions are proposed to form bridges between DCD-1L monomers, facilitating the formation of a stable, higher-order structure.[4][9] Evidence suggests that DCD-1L forms a hexameric bundle composed of a trimer of anti-parallel peptide dimers.[4]
2.3. Ion Channel Formation and Disruption of Membrane Integrity: The stabilized oligomeric complex forms a transmembrane ion channel.[1][2][4][6] This channel disrupts the crucial ion gradients across the bacterial membrane, leading to depolarization and, ultimately, cell death.[2][10] Unlike some other pore-forming peptides, this compound does not appear to cause gross membrane permeabilization or lysis.[11][12] Instead, the formation of these ion channels is the primary mode of killing.[1][2] Molecular dynamics simulations suggest an unusual pathway for ion translocation, where ions enter and exit the channel from the side, at the level of the membrane lipid head groups.[10]
2.4. Influence of pH: DCD-1L maintains its antimicrobial activity over a broad pH range, a characteristic that is vital for its function in the variable pH of sweat.[1][13] At acidic pH, the net negative charge of DCD-1L is reduced, which may facilitate its initial interaction with and insertion into the bacterial membrane.[4][13][14]
Quantitative Data on this compound's Antimicrobial Activity
The following tables summarize key quantitative data regarding the antimicrobial efficacy and biophysical properties of DCD-1L.
Table 1: Minimum Inhibitory Concentrations (MIC) of DCD-1L Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | - | ~1 | [1] |
| Enterococcus faecalis | - | ~1 | [1] |
| Staphylococcus aureus | - | ~1 | [1] |
| Candida albicans | - | ~10 | [1] |
| Acinetobacter baumannii | XDR and ATCC 19606 | 16 | [10] |
| Acinetobacter baumannii | PDR | 8 | [10] |
| Staphylococcus epidermidis | - | Active | [4] |
| Pseudomonas putida | - | Active | [4] |
| Listeria monocytogenes | - | Active | [4] |
| Salmonella typhimurium | - | Active | [4] |
Table 2: Ion Channel Properties of DCD-1L
| Parameter | Value | Conditions | Reference(s) |
| Single-channel conductance | ~60 pS | 1 M KCl, 20 mV | [4] |
| Single-channel conductance | ~40 pS | 1 M LiCl | [4] |
| Single-channel conductance | ~40 pS | 1 M Potassium Acetate | [4] |
| Ion Selectivity | Non-selective | Comparison of different electrolytes | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a peptide.
-
Microorganism Preparation:
-
Culture the desired bacterial or fungal strain in the appropriate liquid medium (e.g., Luria-Bertani broth for E. coli, Columbia medium for S. aureus) to the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.8).[1]
-
Harvest the cells by centrifugation, wash twice with 10 mM sodium phosphate (B84403) buffer (pH 7.4), and resuspend in the same buffer.[1]
-
Dilute the cell suspension to a final concentration of approximately 1-2 x 10⁶ colony-forming units (CFU)/mL.[1]
-
-
Peptide Preparation:
-
Prepare a stock solution of DCD-1L in sterile water.
-
Perform serial dilutions of the peptide in 10 mM sodium phosphate buffer (pH 7.4) in a 96-well microtiter plate.
-
-
Incubation:
-
Add the prepared microbial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (microorganisms with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours or 18 hours).[1]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm.
-
4.2. Black Lipid Bilayer (BLM) Recordings for Ion Channel Analysis
This technique allows for the direct measurement of ion channel formation and characterization of its properties.
-
Bilayer Formation:
-
Prepare a 1% (w/v) solution of diphytanoylphosphatidylcholine (B1258105) (DPhPC) in n-decane.[4]
-
"Paint" this lipid solution across a small aperture (e.g., 150 µm) in a Teflon septum separating two chambers (cis and trans) of a cuvette.[4]
-
Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM MES, pH 6.0).[4]
-
Monitor the formation of a stable bilayer by measuring the electrical capacitance.
-
-
Peptide Addition and Recording:
-
Add a small amount of DCD-1L solution (e.g., 4 µl of 100 ng/ml) to the cis chamber and stir briefly.[4]
-
Apply a constant voltage across the membrane using Ag/AgCl electrodes connected to a patch-clamp amplifier.
-
Record the transmembrane current. The insertion of individual ion channels will be observed as stepwise increases in current.
-
-
Data Analysis:
-
Analyze the current traces to determine the single-channel conductance (calculated from the current step size and the applied voltage).
-
Investigate ion selectivity by replacing the electrolyte solution with salts containing different cations and anions (e.g., LiCl, potassium acetate) and measuring the resulting conductance.[4]
-
4.3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
-
Sample Preparation:
-
Prepare a solution of DCD-1L at a concentration of approximately 50 µM in 10 mM sodium phosphate buffer (pH 7.0).[12]
-
Prepare additional samples with varying concentrations of trifluoroethanol (TFE) (e.g., 0-60% v/v) or in the presence of lipid vesicles (e.g., DOPC or DOPC/DOPG) to mimic a membrane environment.[12]
-
-
Data Acquisition:
-
Use a CD spectropolarimeter to record spectra in the far-UV region (e.g., 180-260 nm) at room temperature.[12]
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Analyze the resulting spectra for characteristic features of different secondary structures. An α-helical structure will show distinct negative bands around 208 and 222 nm and a positive band around 192 nm.
-
Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.
-
4.4. Oligomerization Analysis by Native Polyacrylamide Gel Electrophoresis (PAGE)
This method can visualize the formation of peptide oligomers.
-
Sample Preparation:
-
Incubate DCD-1L with or without components that induce oligomerization, such as negatively charged lipid vesicles (e.g., POPG) or Zn²⁺ ions.[1]
-
Prepare samples in a native sample buffer that does not contain denaturing agents like SDS.
-
-
Electrophoresis:
-
Run the samples on a native polyacrylamide gel. The mobility of the peptide will depend on its size, shape, and charge.
-
Use appropriate molecular weight markers for native gels.
-
-
Visualization:
-
Visualize the peptide bands by Western blotting using an antibody specific for this compound or by silver staining.
-
The appearance of higher molecular weight bands in the presence of lipids or zinc indicates the formation of oligomers.[1]
-
Visualizations of this compound's Mechanism
The following diagrams, generated using the DOT language, illustrate the key stages of this compound's antimicrobial action.
Caption: Proposed mechanism of this compound's antimicrobial action.
Caption: Workflow for black lipid bilayer (BLM) recording of DCD-1L ion channels.
Conclusion and Future Directions
The antimicrobial mechanism of this compound is a sophisticated process involving conformational changes, zinc-mediated oligomerization, and the formation of non-selective ion channels that disrupt the bacterial membrane potential. This unique mode of action, coupled with its stability in the challenging environment of human sweat, makes DCD-1L a compelling candidate for the development of novel antimicrobial agents. Future research should focus on high-resolution structural determination of the DCD-1L oligomeric channel within a lipid bilayer to further refine our understanding of its function. Additionally, exploring the potential for synergistic effects with other antimicrobial peptides and investigating its efficacy against a broader range of multidrug-resistant pathogens will be critical for translating this natural defense molecule into a therapeutic asset. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat antimicrobial resistance.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 4. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 13. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 14. appmicro.org [appmicro.org]
Zinc-Dependent Oligomerization of Dermcidin in Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide (AMP) constitutively expressed in human sweat glands and secreted into sweat.[1][2] Unlike the majority of cationic AMPs, DCD-derived peptides, particularly DCD-1L, exhibit potent antimicrobial activity under the harsh conditions of human sweat, which is characterized by high salt concentrations and an acidic pH.[3][4] A critical feature of DCD-1L's mechanism of action is its zinc-dependent oligomerization into ion-conducting channels within bacterial membranes, leading to cell death.[1][5][6] This technical guide provides an in-depth overview of the zinc-dependent oligomerization of this compound in membranes, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Mechanism of Action: A Zinc-Mediated Process
The antimicrobial activity of DCD-1L is intrinsically linked to its ability to form oligomeric structures that function as ion channels in bacterial membranes.[3][6] This process is significantly enhanced and stabilized by the presence of zinc ions (Zn²⁺), which are naturally abundant in sweat.[7][8]
Initially, the monomeric DCD-1L peptide in sweat is largely unstructured.[3][6] Upon encountering a bacterial membrane, particularly one rich in negatively charged phospholipids, the peptide binds to the surface and adopts an α-helical conformation.[4][6][9] The presence of Zn²⁺ then facilitates the self-assembly of DCD-1L monomers into a stable, hexameric channel.[5][7][8] This hexamer is a trimer of anti-parallel dimers, forming a "barrel-stave" pore that spans the bacterial membrane.[5][10] The resulting ion channel disrupts the membrane potential and integrity, leading to bacterial cell death.[6][7]
Proposed Models of Membrane Insertion
Three primary models have been proposed for the insertion of the DCD-1L channel into the bacterial membrane[8][11]:
-
Model 1 (Black Arrows in Diagram): DCD-1L peptides are stimulated by Zn²⁺ to assemble into a hexameric bundle in solution, which then interacts with and inserts into the bacterial membrane.[8]
-
Model 2 (Pink Arrows in Diagram): DCD-1L peptides first bind to the bacterial membrane, and then, with the stabilizing effect of Zn²⁺, assemble into the channel structure before inserting into the membrane.[8]
-
Model 3 (Yellow Arrows in Diagram): The binding of DCD-1L peptides to the bacterial membrane and the formation and insertion of the ion channel occur simultaneously.[8]
Current evidence suggests that DCD-1L assembles into a stable hexamer in solution before interacting with the membrane, supporting the first model.[10][12]
Quantitative Data on this compound Oligomerization
The following tables summarize key quantitative data related to the zinc-dependent oligomerization of DCD-1L.
| Parameter | Value | Reference(s) |
| Stoichiometry | ||
| DCD-1L:Zn²⁺ Ratio | 1:1 for the hexameric channel | [5] |
| Oligomeric State | Hexamer (trimer of dimers) | [5][7][8] |
| Structural Dimensions | ||
| Channel Length | ~8 nm | [10][12] |
| Helix Tilt Angle in Membrane | 20-30° relative to membrane normal | [10] |
| Biophysical Properties | ||
| Net Charge of DCD-1L (pH 7) | -2 | [5][6] |
Table 1: Stoichiometry and Structural Parameters of DCD-1L Oligomers
| Condition | Observation | Reference(s) |
| Circular Dichroism (CD) | ||
| DCD-1L in water | Unstructured conformation | [9] |
| DCD-1L in detergents (LDAO, DDM) or with phospholipid vesicles (DPhPC, POPG, POPE/POPG) | Adopts an α-helical structure | [9] |
| Nuclear Magnetic Resonance (NMR) | ||
| DCD-1L in 50% TFE | Partial helical conformation | [11] |
| DCD-1L in SDS micelles | "L-shaped" molecule with three fully formed α-helices | [11] |
| Single-Channel Conductance | ||
| DCD-1L in DPhPC black lipid bilayers | Potent in ion channel formation | [6] |
Table 2: Conformational and Functional Data
Experimental Protocols
A variety of biophysical and biochemical techniques have been employed to elucidate the mechanism of DCD-1L oligomerization.
General Experimental Workflow
The study of DCD-1L oligomerization typically follows a workflow that involves peptide synthesis or purification, preparation of model membrane systems, and subsequent biophysical characterization.
References
- 1. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergy between Zinc and Antimicrobial Peptides: An Insight into Unique Bioinorganic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: this compound [pdb101.rcsb.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for the bacterial membrane insertion of this compound peptide, DCD-1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Human Antimicrobial Peptides this compound and LL-37 Show Novel Distinct Pathways in Membrane Interactions [frontiersin.org]
Dermcidin's Interaction with Bacterial Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide (AMP) constitutively expressed in human sweat glands, playing a crucial role in the innate immune defense of the skin.[1] Unlike the majority of cationic AMPs, DCD and its proteolytically processed, more active form, DCD-1L, exhibit potent antimicrobial activity against a broad spectrum of bacteria, including resistant strains, under the harsh conditions of human sweat, such as high salt concentrations and a wide pH range.[1][2] This technical guide provides an in-depth exploration of the molecular interactions between this compound and bacterial phospholipids (B1166683), focusing on the mechanism of action, quantitative biophysical data, and detailed experimental methodologies.
The primary mechanism of this compound's antimicrobial action involves the formation of ion channels within the bacterial cytoplasmic membrane.[3][4] This process is critically dependent on the presence of negatively charged phospholipids in the bacterial membrane and is significantly enhanced by zinc ions (Zn²⁺), which are naturally present in sweat.[4][5] DCD-1L, initially unstructured in aqueous solution, undergoes a conformational change to an α-helical structure upon interacting with the bacterial membrane.[5][6] These helical monomers then oligomerize in a zinc-dependent manner to form a hexameric, barrel-stave-like ion channel that disrupts the membrane potential, leading to bacterial cell death.[2][5]
Quantitative Data on this compound-Phospholipid Interaction
The interaction of this compound and its derivatives with bacterial membranes has been quantified using various biophysical techniques. The following tables summarize key quantitative data from published studies.
Table 1: Antimicrobial Activity of DCD-1L
The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1 - 45 | [2][7] |
| Escherichia coli | 1 - 45 | [2][7] |
| Enterococcus faecalis | 1 | [2] |
| Candida albicans | 10 | [2] |
| Acinetobacter baumannii (XDR) | 16 | [8] |
| Acinetobacter baumannii (PDR) | 8 | [8] |
Table 2: Ion Channel Conductance of DCD-1L
Single-channel conductance measurements provide insight into the properties of the ion channel formed by DCD-1L.
| Membrane Potential (mV) | Conductance (pS) in 1 M KCl | Reference |
| +10 | 98 | [3] |
| -10 | 151 | [3] |
| +50 | ~60 | [3] |
| +100 | ~20-30 | [3] |
| -100 | ~20-30 | [3] |
Table 3: Partition Coefficients of this compound Peptides with Bacterial-Mimetic Membranes
Partition coefficients (Kx) indicate the affinity of a peptide for the lipid phase and are used here as a measure of binding affinity.
| Peptide | Sequence | Net Charge (pH 7) | Kx | Reference |
| DCD-1L | SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL | -2 | 5.11 × 10⁵ | [3] |
| DCD-1 | SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSV | -2 | 1.67 × 10⁵ | [3] |
| DCD (1-16) | SSLLEKGLDGAKKAVG | +1 | 9.38 × 10² | [3] |
| DCD (17-32) | GGLGKLGKDAVEDLES | -2 | 6.67 × 10³ | [3] |
| DCD (33-47) | VGKGAVHDVKDVLDSV | -1 | 2.65 × 10³ | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to study the this compound-phospholipid interaction.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration of DCD-1L against a target bacterium.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation and wash twice with 10 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Resuspend the bacteria in the same buffer and adjust the concentration to approximately 1 x 10⁶ colony-forming units (CFU)/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of DCD-1L in sterile water.
-
Perform serial two-fold dilutions of the peptide in 10 mM sodium phosphate buffer to achieve a range of desired concentrations.
-
-
Incubation:
-
In a 96-well microtiter plate, mix 50 µL of the bacterial suspension with 50 µL of each peptide dilution.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of this compound upon interaction with lipid vesicles.
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture mimicking bacterial membranes (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) in a 3:7 molar ratio).[5]
-
Dissolve the lipids in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent using a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 50 mM sodium phosphate, 20 mM NaCl, pH 6.0) to a final lipid concentration of 1-5 mM.[6]
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
CD Measurement:
-
Prepare samples containing a fixed concentration of DCD-1L (e.g., 10-20 µM) and varying concentrations of liposomes in the CD buffer. A peptide-to-lipid molar ratio of 1:50 is often used.[5]
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
A spectrum of the liposome solution alone should be recorded and subtracted from the peptide-liposome spectra to correct for background absorbance.
-
Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of ion channel activity of DCD-1L in a model membrane.
-
Bilayer Formation:
-
Prepare a 1% (w/v) solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane.
-
"Paint" the lipid solution across a small aperture (e.g., 150 µm diameter) in a Teflon septum separating two chambers (cis and trans) of a recording cuvette.
-
Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM MES, pH 6.0).[3]
-
-
Peptide Addition and Recording:
-
Add a small aliquot of DCD-1L stock solution to the cis chamber to a final concentration of approximately 100-400 pg/mL.[3]
-
Apply a transmembrane potential using Ag/AgCl electrodes and record the resulting ionic current using a patch-clamp amplifier.
-
Observe for the characteristic stepwise increases in current that signify the insertion and opening of single DCD-1L channels.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the this compound-phospholipid interaction.
Caption: Proposed mechanism of action for this compound-1L.
Caption: Experimental workflow for studying this compound-lipid interactions.
Caption: Zinc-mediated oligomerization of DCD-1L monomers.
Conclusion
This compound represents a fascinating and potent component of the human innate immune system with a unique anionic nature and a sophisticated mechanism of action. Its interaction with bacterial phospholipids, leading to the formation of zinc-stabilized ion channels, is a promising area of research for the development of novel antimicrobial agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working to further elucidate the therapeutic potential of this compound and to design new strategies to combat antibiotic resistance. Future research focusing on obtaining high-resolution structural data of the DCD-1L channel within a lipid bilayer and further quantifying its binding affinities to various lipid species will be instrumental in advancing this field.
References
- 1. Thermoresponsive Liposomes for Photo-Triggered Release of Hypericin Cyclodextrin Inclusion Complex for Efficient Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmbreports.org [bmbreports.org]
- 4. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Impedance Analysis and Single-Channel Recordings on Nano-Black Lipid Membranes Based on Porous Alumina - PMC [pmc.ncbi.nlm.nih.gov]
Dermcidin Expression in Human Sinonasal Secretions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a novel antimicrobial peptide (AMP) first identified in eccrine sweat glands, playing a crucial role in the innate immune defense of the skin.[1][2][3] Unlike many other AMPs, its expression is not typically induced by inflammatory conditions.[1][2][3] Recently, proteomic analysis has led to the discovery of this compound in human sinonasal secretions, suggesting a previously unrecognized role in the innate immunity of the upper respiratory tract.[1][2] This technical guide provides a comprehensive overview of the expression, localization, and quantification of this compound in the human sinonasal cavity, based on current scientific findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of rhinology, immunology, and respiratory medicine.
Quantitative Data on this compound Expression
Quantitative analysis has revealed the presence of this compound in both in vitro models of human sinonasal epithelium and in vivo clinical samples of nasal secretions. The concentrations are comparable to those found in human sweat, where it exerts its antimicrobial effects.[1][2]
Table 1: this compound Concentration in Air-Liquid Interface (ALI) Cultures of Human Sinonasal Epithelial Cells [2]
| Sample Type | Average this compound Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Airway Surface Liquid (ASL) | 68.4 | 14.97 |
| Cell Lysates | 119.5 | 7.87 |
Table 2: this compound Concentration in Clinical Samples of Human Nasal Secretions [2]
| Patient Sample | This compound Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Patient 1 | 2406 | 562 |
| Patient 2 | 1478 | 251 |
| Patient 3 | 1772 | 112 |
Experimental Protocols
The following section details the key experimental methodologies employed for the quantification and localization of this compound in human sinonasal secretions.
Human Sinonasal Air-Liquid Interface (ALI) Cell Culture
This in vitro model mimics the pseudostratified epithelium of the sinonasal cavity.
-
Tissue Acquisition: Sinonasal mucosal tissue specimens are obtained from residual clinical material during sinonasal surgery, following Institutional Review Board (IRB) approval.[1][2]
-
Cell Isolation and Culture: Epithelial cells are isolated and cultured on trans-well membranes.
-
Differentiation: The cells are maintained at an air-liquid interface, allowing them to differentiate into a pseudostratified epithelium with functional cilia and mucus-producing goblet cells.[1][2]
-
Sample Collection: Airway surface liquid (ASL) is collected from the apical surface of the cultures for analysis. Cell lysates can also be prepared to measure intracellular this compound levels.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA is a sensitive and specific method for quantifying this compound concentrations in biological fluids.
-
Sample Preparation: ASL and clinical nasal secretion samples are diluted (e.g., 1:10) in an appropriate buffer such as phosphate-buffered saline (PBS).[2]
-
ELISA Procedure: A commercially available this compound-specific ELISA kit is used.[2] The assay is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-Dermcidin antibody.
-
Incubation to allow this compound to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated anti-Dermcidin antibody.
-
Incubation and washing.
-
Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using known concentrations of this compound, and the concentrations in the unknown samples are determined by interpolation from this curve.
Immunofluorescence Staining and Confocal Microscopy for this compound Localization
This technique is used to visualize the cellular source of this compound within the sinonasal epithelium.
-
Sample Preparation: Differentiated ALI cultures are fixed in 4% formaldehyde.[2]
-
Permeabilization and Blocking: The fixed cells are permeabilized (e.g., with 0.3% Triton X-100) to allow antibodies to access intracellular antigens and blocked (e.g., with normal donkey serum and bovine serum albumin) to reduce non-specific antibody binding.[2]
-
Primary Antibody Incubation: The cultures are incubated with a primary antibody specific for this compound (e.g., rabbit polyclonal anti-Dermcidin). Co-staining with markers for specific cell types is performed using antibodies from different host species (e.g., mouse monoclonal anti-β-tubulin IV for ciliated cells and mouse monoclonal anti-Muc5AC for goblet cells).[2]
-
Secondary Antibody Incubation: After washing, the cultures are incubated with fluorophore-conjugated secondary antibodies that specifically bind to the primary antibodies (e.g., donkey anti-rabbit IgG and donkey anti-mouse IgG conjugated to different fluorophores).[2]
-
Counterstaining and Mounting: The cell nuclei are counterstained with a fluorescent dye such as Hoechst. The samples are then mounted for microscopy.[2]
-
Imaging: Images are acquired using a confocal microscope to obtain high-resolution optical sections and to determine the co-localization of this compound with specific cellular markers.[2]
Visualizations
Signaling Pathways and Experimental Workflows
As current research has not yet elucidated a specific signaling pathway for the regulation of this compound in sinonasal epithelial cells, a diagram illustrating the experimental workflow for its study is provided below.[2]
Logical Relationships
The following diagram illustrates the localization of this compound within the sinonasal epithelium as determined by immunofluorescence studies.[2]
Conclusion
The discovery of this compound in human sinonasal secretions at clinically relevant concentrations opens up new avenues for research into the innate immune mechanisms of the upper airways.[1][2] Its constitutive expression in goblet cells suggests it is a fundamental component of the first-line defense against inhaled pathogens.[2] Further investigation into the regulation of this compound secretion and its full spectrum of antimicrobial activity in the sinonasal environment is warranted. This knowledge may inform the development of novel therapeutic strategies for sinonasal inflammatory and infectious diseases, such as chronic rhinosinusitis.
References
Methodological & Application
Recombinant Expression of Dermcidin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermcidin (DCD) is a human antimicrobial peptide (AMP) with broad-spectrum activity against various pathogens. Its unique anionic nature and efficacy in high-salt and wide pH environments make it a promising candidate for novel antimicrobial therapies. Recombinant expression in Escherichia coli (E. coli) offers a cost-effective and scalable method for producing DCD for research and preclinical development. This document provides detailed application notes and experimental protocols for the successful recombinant expression and purification of this compound-1L (DCD-1L), a proteolytically processed, active form of DCD, in E. coli. Three prominent fusion protein strategies are presented: Ketosteroid Isomerase (KSI), Intein, and Small Ubiquitin-like Modifier (SUMO) fusions.
Introduction
Antimicrobial peptides are crucial components of the innate immune system. This compound is constitutively expressed in human sweat glands and secreted into sweat, where it undergoes proteolytic processing to generate active peptides like DCD-1L.[1][2] Unlike many cationic AMPs, DCD-1L is anionic and exerts its antimicrobial effect by forming ion channels in bacterial membranes, leading to depolarization and cell death.[3][4][5] This mechanism is less susceptible to resistance mechanisms that target cationic AMPs.[6] Furthermore, DCD-1L has been shown to activate keratinocytes, inducing the production of proinflammatory cytokines and chemokines, suggesting a role in modulating skin immunity.[2][6][7] The therapeutic potential of DCD-1L necessitates a robust and efficient production platform, for which E. coli remains a host of choice due to its rapid growth, well-understood genetics, and high expression capabilities.
This guide details methodologies for expressing DCD-1L in E. coli using different fusion partners to enhance expression, solubility, and facilitate purification.
Data Presentation: Comparison of Expression Systems
The choice of fusion partner significantly impacts the expression level, solubility, and final yield of recombinant DCD-1L. Below is a summary of quantitative data for different expression systems.
| Expression System | Fusion Partner | Vector Example | Typical Yield | Purity | Cleavage Method | Reference |
| KSI Fusion | Ketosteroid Isomerase | pET-31b(+) | Milligram amounts | >95% | Chemical (CNBr) | [8] |
| Intein Fusion | Intein-CBD | pTYB11 | Not explicitly quantified | High | Self-cleavage (DTT) | [8][9] |
| SUMO Fusion | His6-SUMO | pET-SUMO derivative | ~51 mg/L | High | Enzymatic (SUMO Protease) | [10][11] |
Experimental Protocols
Protocol 1: Cloning of this compound-1L into an Expression Vector
This protocol describes the general steps for cloning the DCD-1L coding sequence into a pET expression vector, such as pET-31b(+) for KSI fusion.
Materials:
-
DCD-1L template DNA (cDNA or synthetic gene)
-
pET-31b(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase and buffer
-
Competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)
-
PCR reagents
-
DNA purification kits (PCR and gel extraction)
Procedure:
-
Primer Design: Design PCR primers to amplify the DCD-1L coding sequence. Incorporate restriction sites for NdeI at the 5' end and XhoI at the 3' end. The forward primer should include an ATG start codon.
-
PCR Amplification: Perform PCR to amplify the DCD-1L gene.
-
Purification: Purify the PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pET-31b(+) vector with NdeI and XhoI.
-
Gel Purification: Isolate the digested insert and vector by agarose (B213101) gel electrophoresis followed by gel extraction.[12]
-
Ligation: Set up a ligation reaction with the digested insert, vector, T4 DNA Ligase, and ligation buffer. Incubate as recommended by the manufacturer (e.g., room temperature for 1 hour or 16°C overnight).[3]
-
Transformation into DH5α: Transform the ligation mixture into competent E. coli DH5α cells using the heat-shock method.
-
Plating: Plate the transformed cells on LB agar plates containing ampicillin (B1664943) and incubate overnight at 37°C.
-
Colony Screening: Select several colonies and perform colony PCR or plasmid miniprep followed by restriction digest or sequencing to confirm the correct insert.
Protocol 2: Transformation into E. coli BL21(DE3) Expression Host
Materials:
-
Verified recombinant plasmid (e.g., pET-31b-DCD-1L)
-
Competent E. coli BL21(DE3) cells
-
SOC medium
-
LB agar plates with appropriate antibiotic
Procedure:
-
Thawing Cells: Thaw a vial of competent E. coli BL21(DE3) cells on ice.[1][13]
-
Adding Plasmid: Add 1-5 µL of the purified plasmid DNA to the cells. Gently mix by flicking the tube.[1]
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes.[1]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-60 seconds.[9]
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[9]
-
Outgrowth: Add 950 µL of pre-warmed SOC medium to the cells and incubate at 37°C for 1 hour with shaking (250 rpm).[1][14]
-
Plating: Plate 50-100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic.
-
Incubation: Incubate the plates overnight at 37°C.
Protocol 3: Recombinant Protein Expression and Optimization
Materials:
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Procedure:
-
Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).
-
Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[14]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.[15] For toxic proteins, lower concentrations (0.05-0.1 mM) and lower induction temperatures may be beneficial.[16]
-
Expression: Continue to incubate the culture under inducing conditions. Optimization of temperature (16-37°C) and time (4 hours to overnight) is crucial for maximizing the yield of soluble protein.[15]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).
-
Storage: The cell pellet can be stored at -80°C until purification.
Protocol 4: Protein Purification
Materials:
-
Lysis Buffer (50 mM NaPi, 300 mM NaCl, pH 8.0)
-
Wash Buffer (50 mM NaPi, 300 mM NaCl, 30 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaPi, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
SUMO Protease and cleavage buffer
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris. Collect the supernatant containing the soluble fusion protein.[10]
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the His-SUMO-DCD-1L fusion protein with Elution Buffer.[10]
-
Buffer Exchange: Exchange the buffer of the eluted protein to the SUMO protease cleavage buffer using dialysis or a desalting column.
-
SUMO Cleavage: Add SUMO protease to the fusion protein and incubate at room temperature for 10-30 minutes or as recommended by the manufacturer.[10]
-
Removal of Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved DCD-1L will be in the flow-through, while the His-SUMO tag and His-tagged protease will bind to the resin.
-
Final Purification: The flow-through containing DCD-1L can be further purified if necessary (e.g., by reverse-phase HPLC).
Materials:
-
Column Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
-
Cleavage Buffer (Column Buffer with 30-50 mM DTT)
-
Chitin (B13524) resin
Procedure:
-
Cell Lysis and Clarification: As described in Protocol 4A.
-
Affinity Chromatography: Equilibrate the chitin resin with Column Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the resin extensively with Column Buffer.
-
On-column Cleavage: Flush the column with Cleavage Buffer to induce intein self-cleavage. Incubate the column at 4°C or room temperature overnight.
-
Elution: Elute the released DCD-1L from the column with Column Buffer.
-
Final Purification: Concentrate and further purify the eluted DCD-1L as needed.
Protocol 5: Antimicrobial Activity Assay (Colony Forming Unit Assay)
Materials:
-
Test bacterial strain (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium (e.g., LB, TSB)
-
10 mM Sodium Phosphate (B84403) Buffer, pH 7.4
-
Purified recombinant DCD-1L
-
Agar plates
Procedure:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Preparation of Bacteria: Harvest the bacteria by centrifugation, wash twice with 10 mM sodium phosphate buffer, and resuspend in the same buffer to a final concentration of approximately 1 x 10^6 CFU/mL.[17]
-
Incubation with Peptide: In a microtiter plate or microcentrifuge tubes, mix the bacterial suspension with various concentrations of purified DCD-1L. Include a control with buffer only.
-
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 2-4 hours).[17]
-
Plating: Serially dilute the samples in buffer and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C and count the number of colonies.
-
Calculation: Calculate the percentage of surviving bacteria for each peptide concentration compared to the buffer control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DCD-1L signaling pathway in human keratinocytes.[2][6][7]
Caption: General workflow for recombinant DCD-1L production.
Caption: Antimicrobial mechanism of action of DCD-1L.[3][4][5]
References
- 1. neb.com [neb.com]
- 2. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. addgene.org [addgene.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ulab360.com [ulab360.com]
- 15. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 16. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Purification of Recombinant Dermcidin Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human sweat glands and secreted into sweat. It plays a crucial role in the innate immune system as a first line of defense against various pathogens. The primary translation product is a 110-amino acid precursor protein, which is proteolytically processed to generate several biologically active peptides, including the well-studied 48-amino acid DCD-1L. Unlike many other antimicrobial peptides, this compound exhibits broad-spectrum activity under the harsh conditions of human sweat, such as high salt concentrations and a wide pH range.[1][2][3] This remarkable stability and potent antimicrobial activity against a range of microorganisms, including antibiotic-resistant strains, make recombinant this compound peptides promising candidates for novel therapeutic agents.[4][5]
This document provides detailed application notes and protocols for the expression and purification of recombinant this compound peptides, focusing on common expression systems and purification strategies.
Expression and Purification Strategies
The production of small, potentially cytotoxic peptides like this compound in microbial hosts can be challenging. To overcome issues such as proteolytic degradation and to facilitate purification, this compound is often expressed as a fusion protein. Common strategies involve the use of fusion tags that aid in solubility, stability, and purification. This section outlines three widely used systems for the expression and purification of recombinant this compound in Escherichia coli.
Summary of Purification Strategies
| Expression System | Fusion Partner | Affinity Resin | Cleavage Method | Purity | Yield | Reference |
| Intein-Mediated | Intein with Chitin (B13524) Binding Domain (CBD) | Chitin Beads | Thiol-induced cleavage (DTT) | >95% (after gel purification) | Milligram amounts | [1][6] |
| His-Tag Fusion | Ketosteroid isomerase with His6Tag | His Bind Resin (Ni-NTA) | Chemical (CNBr) | >95% | Milligram amounts | [4] |
| SUMO Fusion | His6x-Smt3 (SUMO tag) | Ni-NTA | Enzymatic (Ulp1 protease) | High | ~25.47 mg from 500 mL culture | [7][8][9] |
Experimental Protocols
Protocol 1: Intein-Mediated Purification of this compound (MDCD-1L)
This protocol is based on the expression of this compound as a fusion protein with an intein tag that includes a chitin-binding domain (CBD), allowing for single-step affinity purification.[1][6]
1. Expression of MDCD-1L-Intein Fusion Protein
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the expression vector (e.g., pTYB11) containing the gene for the MDCD-1L-intein fusion protein.
-
Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture 1:100 into fresh LB medium and grow at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate for 4-6 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
2. Purification of MDCD-1L Peptide
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a chitin column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.5) to remove unbound proteins.
-
-
On-Column Cleavage:
-
To induce intein cleavage and release the target peptide, incubate the resin with a cleavage buffer containing a thiol reagent (e.g., 50 mM DTT in wash buffer) at 4°C overnight.
-
-
Elution: Elute the cleaved MDCD-1L peptide from the column.
-
Analysis: Analyze the purified peptide by Tricine-SDS-PAGE.[1]
Diagram: Intein-Mediated Purification Workflow
Caption: Workflow for the purification of this compound using an intein-mediated system.
Protocol 2: His-Tag Fusion Protein Purification
This method involves expressing this compound as a fusion protein with a His-tag, typically as part of a larger fusion partner to form inclusion bodies, which can protect the peptide from degradation.[4]
1. Expression and Lysis
-
Expression: Express the ketosteroid isomerase-Dermcidin-His6Tag fusion protein in E. coli using a suitable vector like pET-31b(+). The fusion protein will likely be expressed as inclusion bodies.[4]
-
Harvesting and Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells and wash the inclusion bodies to remove soluble proteins.
-
Solubilization: Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
2. Purification
-
Affinity Chromatography (Denaturing conditions):
-
Equilibrate a Ni-NTA resin column with solubilization buffer.
-
Load the solubilized inclusion body fraction onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Cleavage:
-
Cleave the fusion protein with CNBr to release the recombinant this compound peptide.[4]
-
-
Final Purification:
-
Purify the released peptide using solid-phase extraction or reverse-phase HPLC.[4]
-
Diagram: His-Tag Fusion Purification Workflow
Caption: Workflow for His-tagged this compound purification from inclusion bodies.
Protocol 3: SUMO Fusion Protein Purification
The SUMO (Small Ubiquitin-like Modifier) fusion system often enhances the solubility and stability of the recombinant protein.[7][8][9]
1. Expression and Lysis
-
Expression: Express the His6x-Smt3-DCD-1L fusion protein in E. coli. This system often results in soluble expression.[7][8]
-
Harvesting and Lysis: Harvest the cells and resuspend in a suitable lysis buffer (e.g., 50 mM NaPi, 300 mM NaCl, pH 8.0). Lyse the cells by sonication.[7]
-
Clarification: Centrifuge the lysate to remove cell debris.
2. Purification
-
Affinity Chromatography (Native conditions):
-
Equilibrate a Ni-NTA column with lysis buffer (NPI-10 buffer).
-
Load the clarified supernatant.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 30 mM, NPI-20 buffer).[7]
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM, NPI-500 buffer).[7]
-
-
SUMO Protease Cleavage:
-
Removal of Tag and Protease:
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved DCD-1L peptide will be in the flow-through, while the His6x-Smt3 tag and His-tagged Ulp1 protease will bind to the resin.
-
-
Final Purification and Analysis:
Diagram: SUMO Fusion Purification Workflow
Caption: Workflow for the purification of this compound using a SUMO fusion system.
Quality Control and Characterization
Tricine-SDS-PAGE for Small Peptide Analysis
Standard Laemmli SDS-PAGE systems provide poor resolution for small peptides like this compound (approx. 5 kDa). Tricine-SDS-PAGE is the recommended method for visualizing and assessing the purity of this compound peptides.[1][5][10]
Mass Spectrometry
To confirm the identity and integrity of the purified this compound peptide, mass spectrometry techniques such as MALDI-TOF or ESI-MS are essential.[1][7][9]
Antimicrobial Activity Assays
The biological activity of the purified recombinant this compound should be confirmed using antimicrobial assays against susceptible bacterial strains (e.g., E. coli, S. aureus). A common method is the colony forming unit (CFU) assay, where the survival of bacteria is quantified after incubation with the peptide.[4][11][12][13]
This compound Signaling and Mode of Action
While the primary focus of these notes is on purification, understanding the mechanism of action is crucial for downstream applications. This compound and its derivatives are thought to act by forming ion channels in bacterial membranes, leading to depolarization and cell death. This process is influenced by the lipid composition of the bacterial membrane and the presence of ions like Zn2+.
Diagram: Proposed Mechanism of this compound Action
Caption: A simplified model of this compound's antimicrobial mechanism of action.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful purification of recombinant this compound peptides. The choice of expression and purification strategy will depend on the specific research goals, available resources, and desired scale of production. The SUMO fusion system appears to offer a high yield of soluble protein, while the intein and His-tag systems are also effective methods. Proper quality control, including analysis by Tricine-SDS-PAGE and mass spectrometry, along with functional validation through antimicrobial assays, is critical to ensure the production of high-quality, biologically active this compound peptides for research and development.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simple purification of human antimicrobial peptide this compound (MDCD-1L) by intein-mediated expression in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 11. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Intein-Mediated Expression and Purification of DCD-1L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin-1L (DCD-1L) is a 48-amino acid antimicrobial peptide found in human sweat, where it provides a crucial first line of defense against a broad spectrum of pathogens.[1][2][3][4][5] Unlike many other antimicrobial peptides that are cationic, DCD-1L is anionic, giving it a unique mechanism of action.[6][7][8] Its ability to function in the high-salt and acidic conditions of sweat makes it a promising candidate for the development of novel antibiotics.[1][2] However, the production of sufficient quantities of pure and active DCD-1L for research and preclinical development presents a significant challenge.
The intein-mediated expression and purification system offers a robust solution for producing small peptides like DCD-1L.[2][9] This system utilizes a self-cleaving intein tag fused to the target protein.[9][10] The fusion protein can be expressed in a host system, typically E. coli, and then purified in a single affinity chromatography step.[2][10] The intein tag, often combined with a chitin-binding domain (CBD), allows for specific binding to a chitin (B13524) resin.[2][9] Subsequent induction of intein cleavage, usually by a thiol reagent like dithiothreitol (B142953) (DTT), releases the target peptide from the column, leaving the intein tag behind.[2][10] This method avoids the need for proteases to remove the affinity tag, which can often lead to non-specific cleavage of the target protein.
These application notes provide a detailed protocol for the expression and purification of DCD-1L using an intein-based system, as well as a summary of expected results and a visualization of the experimental workflow and the mechanism of action of DCD-1L.
Data Presentation
Table 1: Representative Purification Table for DCD-1L
| Purification Step | Total Protein (mg) | DCD-1L (mg) | Purity (%) | Yield (%) |
| Crude Cell Lysate | 1500 | - | <1 | 100 |
| Cleared Lysate | 1200 | - | <1 | 80 |
| Chitin Column Eluate | 10 | 8.5 | >95 | 70.8 |
| Final Purified DCD-1L | 8.5 | 8.5 | >95 | 70.8 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, such as expression levels and column capacity.
Experimental Protocols
Cloning of DCD-1L into an Intein Expression Vector
This protocol describes the subcloning of the DCD-1L gene into a suitable intein expression vector, such as pTYB11.
Materials:
-
Human fetal cDNA library (or a plasmid containing the DCD gene)
-
Forward and reverse primers for DCD-1L amplification (with appropriate restriction sites for the chosen vector)
-
High-fidelity DNA polymerase
-
pTYB11 vector (or similar intein-based vector)
-
Restriction enzymes (e.g., SapI and NotI)[2]
-
T4 DNA ligase
-
Competent E. coli cells (e.g., XL10-Gold or DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
PCR Amplification: Amplify the 147-bp fragment of the DCD-1L gene from a human fetal cDNA library using PCR with high-fidelity DNA polymerase.[1][2] Design primers to introduce necessary restriction sites for cloning into the pTYB11 vector.
-
Vector and Insert Digestion: Digest both the amplified DCD-1L PCR product and the pTYB11 vector with the appropriate restriction enzymes (e.g., SapI and NotI).[2]
-
Ligation: Ligate the digested DCD-1L insert into the digested pTYB11 vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells and plate on LB agar containing the appropriate antibiotic for selection.[2]
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA from positive colonies.
Expression of the DCD-1L-Intein Fusion Protein
This protocol details the expression of the DCD-1L-intein fusion protein in E. coli.
Materials:
-
Verified pTYB11-DCD-1L plasmid
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculation: Inoculate a starter culture of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the pTYB11-DCD-1L plasmid. Incubate overnight at 37°C with shaking.
-
Large-Scale Culture: The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[11]
-
Expression: Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of DCD-1L
This protocol describes the purification of DCD-1L using chitin affinity chromatography and on-column intein cleavage.
Materials:
-
Cell pellet from expression
-
Lysis Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.0)
-
DNase I
-
Chitin resin
-
Column Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.0)
-
Cleavage Buffer (Column Buffer containing 50 mM DTT)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble DCD-1L-intein fusion protein.
-
Column Loading: Load the cleared lysate onto a pre-equilibrated chitin resin column.
-
Washing: Wash the column with at least 10 column volumes of Column Buffer to remove unbound proteins.
-
On-Column Cleavage: To induce intein cleavage, quickly flush the column with 3 column volumes of Cleavage Buffer. Stop the flow and incubate the column at room temperature for 16-24 hours.[2]
-
Elution: Elute the cleaved DCD-1L from the column with Column Buffer. Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing pure DCD-1L and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Analysis: Confirm the purity and molecular weight of the purified DCD-1L using Tricine-SDS-PAGE and mass spectrometry.[1][2][12]
Visualizations
Caption: Workflow for intein-mediated expression and purification of DCD-1L.
Caption: Proposed mechanism of antimicrobial action of DCD-1L.
References
- 1. Simple purification of human antimicrobial peptide this compound (MDCD-1L) by intein-mediated expression in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmb.or.kr [jmb.or.kr]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - DCD-1L peptide [novoprolabs.com]
- 5. innopep.com [innopep.com]
- 6. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intein Based Fusion Proteins: Great Tags for the Soluble Production and Convenient Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Evolution of Intein-Based Affinity Methods as Reflected in 30 years of Patent History [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes: Synthesis and Utility of Dermcidin Fragments
Introduction
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2] Following secretion, the 110-amino acid precursor protein is proteolytically processed into several smaller, biologically active fragments.[1][3] These peptides, such as DCD-1 and DCD-1L, exhibit broad-spectrum antimicrobial activity against a variety of pathogens including Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans.[2][4][5] Unlike many other AMPs which are cationic, this compound-derived peptides can be anionic, neutral, or cationic, and their mechanism of action is distinct from simple membrane permeabilization.[2][4]
The chemical synthesis of this compound fragments via Solid-Phase Peptide Synthesis (SPPS) provides a reliable method for producing large quantities of pure, well-characterized peptides. This enables detailed investigation into their structure-activity relationships, mechanism of action, and therapeutic potential for the development of novel anti-infective agents.
Solid-Phase Peptide Synthesis (SPPS) Overview
SPPS, particularly the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, is the method of choice for synthesizing peptides like this compound fragments.[6][7] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7][8] Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing chain and the coupling of the next activated amino acid.[8][9] This iterative process is continued until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[10][11]
Biological Activity of this compound Fragments
Synthesized this compound fragments have demonstrated significant antimicrobial efficacy against a range of clinically relevant microorganisms. The inhibitory concentrations vary depending on the specific peptide fragment and the target microbe.
| Peptide Fragment | Microorganism | IC90 / IC95 (µg/mL) | Reference |
| DCD-1 / DCD-1L | S. aureus (MSSA) | 9 - 48 | [1] |
| DCD-1L | S. aureus (MRSA) | 30 (IC95) | [12] |
| DCD-1L | S. aureus (MRSA) | 35 (100% killing) | [12] |
| SSL-25 | S. aureus (MSSA) | 9 - 48 | [1] |
IC90/IC95: The concentration of the peptide that inhibits 90% or 95% of microbial growth, respectively.
Mechanism of Action & Cellular Signaling
This compound's mode of action differs from many traditional pore-forming antimicrobial peptides.[4] Evidence suggests that DCD-1L interacts with bacterial membranes and, in the presence of zinc ions (Zn2+), forms oligomeric ion channels.[3][13] This channel formation disrupts the membrane potential, leading to bacterial cell death.[4][13]
Beyond its direct microbicidal effects, this compound fragment DCD-1L can also modulate the host immune response. It stimulates keratinocytes to produce various cytokines and chemokines, including TNF-α, IL-8 (CXCL8), and MIP-3α (CCL20).[14] This activation is mediated through G-protein and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically involving p38 and ERK, which ultimately leads to the activation of the NF-κB signaling pathway.[1][14]
Protocols: Synthesis and Characterization
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a representative this compound fragment, DCD-1L (48 amino acids), using manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (for C-terminal amide)[9]
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in 3 mL of DMF.
-
Add DIEA (8 equivalents) to the vial to activate the amino acid. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin.[9]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring and Iteration:
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a blue bead color indicates a free amine and incomplete coupling).[11]
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
After the final coupling and washing steps, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail: 94% TFA, 2.5% water, 2.5% TIS, 1% EDT. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add 5-10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.[11] This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the solution to separate the resin beads, collecting the TFA filtrate which contains the crude peptide.
-
Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum to yield an off-white powder.
Protocol 3: Purification by Reverse-Phase HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A (or a mixture of A and B if solubility is an issue).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient, for example, from 5% to 80% Solvent B over 45 minutes, at a flow rate appropriate for the column size.[4]
-
Monitor the elution profile at 220 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
Protocol 4: Characterization by Mass Spectrometry
Materials:
-
Purified peptide fractions from HPLC
-
MALDI-TOF or Electrospray Ionization (ESI) mass spectrometer[4]
Procedure:
-
Analyze an aliquot of each purified fraction using mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical mass of the desired this compound fragment.
-
Pool the fractions that contain the pure peptide of the correct mass.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder. Purity should be >95% as determined by analytical HPLC.[4][15]
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. Anti-bacterial activity of this compound in human platelets: suppression of methicillin-resistant Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dermcidin Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to Dermcidin (DCD) and its derived peptides. The methodologies outlined are based on established antimicrobial susceptibility testing (AST) techniques and specific studies on this compound.
Introduction to this compound and its Antimicrobial Activity
This compound (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the full-length DCD protein is proteolytically processed into several smaller, active peptides, such as DCD-1L, which exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][4][5] Unlike many other AMPs that are cationic, some active forms of this compound are anionic.[1][2][4] The antimicrobial activity of this compound-derived peptides is maintained over a wide pH range and in high salt concentrations, conditions that are similar to those found in human sweat.[3]
The mechanism of action for this compound-derived peptides involves a time-dependent bactericidal effect.[1][2] While they interact with and cause depolarization of the bacterial membrane, they do not typically induce pore formation, which distinguishes them from other AMPs like cathelicidin (B612621) LL-37.[1][2] Evidence also suggests that DCD peptides can inhibit bacterial macromolecular synthesis, particularly RNA and protein synthesis, without directly binding to microbial DNA or RNA.[1][2]
Quantitative Data Summary
The following tables summarize the antimicrobial activity of various this compound-derived peptides against different microorganisms, as determined by the 90% inhibitory concentration (IC90) or Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: 90% Inhibitory Concentration (IC90) of this compound-Derived Peptides
| Peptide | Target Microorganism | IC90 (µg/mL) | Reference |
| DCD-1L | Staphylococcus aureus ATCC 25923 (MSSA) | < 50 | [4] |
| SSL-25 | Staphylococcus aureus ATCC 25923 (MSSA) | < 50 | [4] |
| SSL-23 | Staphylococcus aureus ATCC 25923 (MSSA) | < 50 | [4] |
| LEK-45 | Staphylococcus aureus ATCC 25923 (MSSA) | > 180 | [4] |
| SSL-29 | Staphylococcus aureus ATCC 25923 (MSSA) | > 180 | [4] |
| DCD-1L | Methicillin-resistant S. aureus (MRSA) | < 50 | [4] |
| SSL-25 | Methicillin-resistant S. aureus (MRSA) | < 50 | [4] |
| SSL-23 | Methicillin-resistant S. aureus (MRSA) | < 50 | [4] |
| DCD-1L | Escherichia coli ATCC 25922 | < 50 | [4] |
| SSL-25 | Escherichia coli ATCC 25922 | < 50 | [4] |
| SSL-23 | Escherichia coli ATCC 25922 | < 50 | [4] |
| DCD-1L | Staphylococcus epidermidis ATCC 12228 | < 50 | [4] |
| SSL-25 | Staphylococcus epidermidis ATCC 12228 | < 50 | [4] |
| SSL-23 | Staphylococcus epidermidis ATCC 12228 | < 50 | [4] |
| DCD-1L | Pseudomonas aeruginosa ATCC 27853 | > 180 | [4] |
| SSL-25 | Pseudomonas aeruginosa ATCC 27853 | > 180 | [4] |
| SSL-23 | Pseudomonas aeruginosa ATCC 27853 | > 180 | [4] |
IC90 is the concentration of the peptide that kills 90% of the microorganisms in a Colony Forming Unit (CFU) assay compared to a buffer control.[1][4]
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DCD-1L against Acinetobacter baumannii
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Extensively Drug-Resistant (XDR) | 16 | 32 | [6] |
| Pandrug-Resistant (PDR) | 8 | 8 | [6] |
| ATCC 19606 | 16 | 32 | [6] |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound peptides.[6]
Materials:
-
This compound peptide (e.g., DCD-1L)
-
Test microorganism (e.g., Acinetobacter baumannii)
-
Luria-Bertani (LB) broth
-
96-well polypropylene (B1209903) microtiter plates
-
Mueller-Hinton (MH) agar (B569324) plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the test microorganism in LB broth overnight at 37°C.
-
Dilute the overnight culture in fresh LB broth to a final density of 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of the this compound peptide.
-
Perform two-fold serial dilutions of the peptide in LB broth in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a growth control well (bacteria in broth without peptide) and a sterility control well (broth only).
-
Incubate the microtiter plate at 37°C for 24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide at which no visible growth is observed.[6]
-
-
MBC Determination:
-
Take an aliquot from the wells that show no growth (at and above the MIC).
-
Plate the aliquots onto MH agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.[6]
-
Colony Forming Unit (CFU) Assay
This assay directly measures the bactericidal activity of this compound peptides by quantifying the number of surviving bacteria after treatment.[1][4]
Materials:
-
This compound peptide
-
Test microorganism (e.g., Staphylococcus aureus)
-
LB medium or Tryptic Soy Broth (TSB)
-
10 mM Sodium Phosphate (B84403) buffer with 10 mM NaCl (pH 7.0 or 7.4)
-
Blood agar plates or other suitable agar plates
-
Incubator (37°C)
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the test microorganism.
-
Dilute the culture 1:100 in fresh medium and grow to mid-logarithmic phase (OD600 of 0.4-0.8).[1]
-
Pellet the bacteria by centrifugation, wash twice with sodium phosphate buffer, and resuspend in the same buffer to a concentration of 10^6 CFU/mL.[1][4]
-
-
Peptide Treatment:
-
Plating and Incubation:
-
Data Analysis:
-
Count the bacterial colonies on each plate.
-
Calculate the percentage of bacterial survival using the following formula:
-
% Survival = (CFU with peptide / CFU in buffer control) x 100
-
-
The antimicrobial activity can also be expressed as the percentage of killing:
-
% Killing = 100 - % Survival[7]
-
-
Radial Diffusion Assay (RDA)
RDA is a simple and effective method for screening the antimicrobial activity of peptides.
Materials:
-
This compound peptide
-
Test microorganism
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Agarose
-
Petri dishes
-
0.01% Acetic Acid
Protocol:
-
Prepare Bacterial Plates:
-
Grow the test microorganism to mid-logarithmic phase in broth.
-
Prepare an underlay agar gel in a petri dish.
-
Inoculate a low-nutrient agar (e.g., 0.1% TSB in agarose) with the bacterial culture (e.g., 4 x 10^6 CFU/mL) and pour it over the underlay gel.[8]
-
-
Apply Peptides:
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each well. The diameter is proportional to the antimicrobial activity of the peptide.
-
Visualizations
Experimental Workflow for Colony Forming Unit (CFU) Assay
Caption: Workflow for determining antimicrobial activity using a CFU assay.
Proposed Mechanism of Action of this compound Peptides
Caption: Proposed mechanism of action for this compound-derived peptides.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Dermcidin Activity using a Colony Forming Unit (CFU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2] Following secretion, the 110-amino acid precursor protein is proteolytically processed into several smaller, antimicrobially active peptides, such as DCD-1 and DCD-1L.[2][3] These peptides exhibit broad-spectrum activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[2][3][4] Unlike many other antimicrobial peptides, this compound's activity is maintained over a wide pH range and at high salt concentrations, conditions that mimic human sweat.[3] The Colony Forming Unit (CFU) assay is a fundamental and widely used method to quantify the microbicidal activity of antimicrobial agents like this compound by determining the number of viable bacteria remaining after treatment.
Principle of the CFU Assay
The CFU assay is a bacteriological method used to enumerate viable microorganisms in a sample. In the context of this compound activity, a known concentration of bacteria is incubated with the peptide for a specific duration. Following incubation, the mixture is serially diluted and plated on appropriate growth media. The number of colonies that grow on the plates after a suitable incubation period is counted. Each colony is assumed to have arisen from a single viable bacterium. By comparing the number of CFUs in the this compound-treated samples to a control sample (without the peptide), the percentage of bacterial killing or survival can be calculated, providing a quantitative measure of this compound's antimicrobial efficacy.
Applications
-
Screening and Characterization of this compound-derived Peptides: The CFU assay is essential for evaluating the antimicrobial potency of newly identified or synthesized this compound analogues.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): While the CFU assay directly measures bactericidal activity, it can be adapted to determine the MIC and MBC of this compound.
-
Investigating the Mechanism of Action: By varying experimental conditions such as pH, salt concentration, and the presence of divalent cations like Zn2+, the CFU assay can provide insights into the factors influencing this compound's activity.[3]
-
Quality Control in Drug Development: For therapeutic applications, the CFU assay serves as a reliable method for assessing the potency and consistency of this compound-based drug formulations.
Experimental Protocols
Protocol 1: Standard CFU Assay for this compound Activity
This protocol is a generalized procedure based on methodologies reported in the literature for testing the activity of this compound against common bacterial strains like Staphylococcus aureus and Escherichia coli.[1][2][5]
Materials:
-
This compound peptide (e.g., DCD-1L)
-
Bacterial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Luria-Bertani (LB) broth and agar (B569324) plates (or other suitable growth media)
-
10 mM Sodium Phosphate (B84403) buffer (pH 7.4) with 10 mM NaCl
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Plate spreader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to the mid-logarithmic phase (OD600 of 0.4-0.8).[1][5]
-
Harvest the bacteria by centrifugation, wash twice with 10 mM sodium phosphate buffer, and resuspend in the same buffer.[5]
-
Adjust the bacterial suspension to a final concentration of 1 x 10^6 CFU/mL in the assay buffer.[5]
-
-
Antimicrobial Assay:
-
Prepare serial dilutions of the this compound peptide in sterile water.
-
In a sterile microcentrifuge tube, mix 20 µL of the bacterial suspension with the desired concentration of this compound peptide in a total volume of 60 µL of 10 mM sodium phosphate buffer with 10 mM NaCl (pH 7.4).[5]
-
For the control, mix 20 µL of the bacterial suspension with the buffer without any peptide.
-
Incubate the mixtures at 37°C for a specified time (e.g., 2 hours).[5]
-
-
Plating and Incubation:
-
Data Analysis:
Protocol 2: Time-Dependent Killing Assay
This protocol is used to assess the kinetics of this compound's bactericidal activity.
Procedure:
-
Prepare the bacterial culture and assay setup as described in Protocol 1.
-
Incubate the bacterial suspension with a fixed concentration of this compound (e.g., 50 µg/mL).[1]
-
At various time points (e.g., 0, 30, 60, 90, 120, 150 minutes), withdraw an aliquot from the incubation mixture.[1]
-
Immediately perform serial dilutions and plate as described in Protocol 1.
-
Calculate the percentage of bacterial cell death at each time point compared to the buffer control at the respective time points.[1]
Data Presentation
Table 1: Example of Quantitative Data for this compound Activity against S. aureus
| This compound Peptide | Concentration (µg/mL) | Incubation Time (h) | Percent Survival (%) | Percent Killing (%) |
| DCD-1L | 10 | 2 | 50 | 50 |
| DCD-1L | 25 | 2 | 20 | 80 |
| DCD-1L | 50 | 2 | 5 | 95 |
| SSL-25 | 50 | 2 | 15 | 85 |
| Control | 0 | 2 | 100 | 0 |
Table 2: Time-Dependent Killing of S. aureus by DCD-1L (50 µg/mL)
| Incubation Time (min) | Percent Bacterial Cell Death (%) |
| 0 | 0 |
| 30 | 25 |
| 60 | 60 |
| 90 | 85 |
| 120 | 95 |
| 150 | >99 |
Visualizations
Caption: Workflow for the Colony Forming Unit (CFU) assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Dermcidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1] Following proteolytic processing, several active peptides are generated, which play a crucial role as a first line of defense against various microorganisms on the skin.[1] Unlike many other antimicrobial peptides that are cationic, this compound's anionic nature and its mechanism of action make it a subject of significant interest in the development of novel antimicrobial agents. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives, a critical first step in assessing their antimicrobial efficacy. The primary method detailed is the broth microdilution assay, which is the standard for determining the MIC of antimicrobial peptides.[2][3]
Key Considerations for this compound MIC Assays
Several factors can influence the outcome of MIC assays for antimicrobial peptides like this compound. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.[4][5]
-
Peptide Adsorption: Cationic and to some extent all peptides, have a tendency to adhere to negatively charged surfaces like standard polystyrene microtiter plates. This can reduce the effective concentration of the peptide in the assay, leading to inaccurately high MIC values. The use of low-binding materials, such as polypropylene (B1209903) plates, is highly recommended.[4]
-
Media Composition: The components of the growth medium can significantly affect the activity of antimicrobial peptides. Standard media like Mueller-Hinton Broth (MHB) may contain high salt concentrations that can interfere with the action of some AMPs.[4] It is advisable to use cation-adjusted MHB or other physiologically relevant media.
-
Peptide Stability: Peptides can be degraded by proteases. Ensuring the purity and stability of this compound stock solutions is essential. It is recommended to prepare solutions fresh or store them at -80°C for short durations.[6]
-
Inoculum Preparation: The initial concentration of bacteria can impact the MIC. A standardized inoculum, typically around 5 x 10^5 Colony Forming Units (CFU)/mL in the final test volume, should be consistently used.[3][4]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and has been adapted for antimicrobial peptides.[3][7]
Materials:
-
This compound peptide (lyophilized)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene microtiter plates (round-bottom wells are preferable)[4][8]
-
Sterile deionized water or 0.01% acetic acid (for peptide dissolution)[4]
-
Spectrophotometer and microplate reader
-
Incubator (37°C)
-
Sterile petri dishes and agar (B569324) plates (for colony counting if determining Minimum Bactericidal Concentration)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the lyophilized this compound peptide.
-
Dissolve the peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] The stock should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic phase of growth, which typically corresponds to a 0.5 McFarland standard.[4][7]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][4]
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well polypropylene plate, except for the first column.[8]
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a range of concentrations (e.g., 640, 320, 160... 1.25 µg/mL).[7]
-
Column 11 will serve as the growth control (no peptide), and column 12 as the sterility control (no bacteria).[7][8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.[7]
-
The final volume in each well will be 200 µL, and the peptide concentrations will be halved (e.g., 320, 160, 80... 0.625 µg/mL). The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
Data Presentation
The following tables summarize the reported MIC values of this compound and its derivatives against various microorganisms.
| Microorganism | This compound Derivative | MIC (µg/mL) | Reference |
| Escherichia coli | DCD-1L | 1 | [9] |
| Enterococcus faecalis | DCD-1L | 1 | [9] |
| Staphylococcus aureus | DCD-1L | 1 | [9] |
| Candida albicans | DCD-1L | 10 | [9] |
| Acinetobacter baumannii (XDR) | DCD-1L | 16 | [9] |
| Acinetobacter baumannii (PDR) | DCD-1L | 8 | [9] |
| Acinetobacter baumannii (ATCC 19606) | DCD-1L | 16 | [9] |
| Propionibacterium acnes | Recombinant full-length DCD | 50 - 270 (concentration-dependent) | [10] |
XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the MIC.
Proposed Mechanism of Action of this compound
This compound's mode of action differs from many other antimicrobial peptides. It is proposed to form ion channels in the bacterial membrane, leading to depolarization and cell death.[1][11] This process is thought to be zinc-dependent.[11]
Caption: Proposed mechanism of action for this compound on bacterial membranes.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced expression of this compound, a peptide active against propionibacterium acnes, in sweat of patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Analysis of Dermcidin in Sweat using SELDI-TOF-MS
Introduction
Dermcidin (DCD) is a crucial antimicrobial peptide (AMP) constitutively expressed in human eccrine sweat glands and secreted into sweat, forming a primary line of defense for the skin's innate immunity.[1][2] The full-length 110-amino acid DCD protein is proteolytically processed into several smaller, active peptides.[3][4][5] Among these, DCD-1 (a 47-amino acid peptide) and DCD-1L (a 48-amino acid peptide) are prominent forms with broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) is a powerful, high-throughput technology ideal for the rapid profiling and semi-quantitative analysis of this compound-derived peptides directly from complex biological samples like sweat.[6][7] Its advantages include the requirement of minimal sample volume (microliter amounts), simultaneous processing of multiple samples, and no need for extensive prior purification.[1][6][7]
These application notes provide a detailed protocol for the analysis of this compound in human sweat using the SELDI-TOF-MS platform, summarizing key quantitative findings and visualizing the experimental workflow and a relevant signaling pathway.
Data Presentation
Quantitative Analysis of this compound-Derived Peptides in Sweat
SELDI-TOF-MS analysis has been instrumental in identifying and quantifying various proteolytically processed DCD peptides in human sweat. Research has shown that the processing of DCD-1L can differ between individuals but consistently generates a few dominant peptides.[2][8]
Table 1: Prominent this compound-Derived Peptides Identified in Human Sweat by Mass Spectrometry
| Peptide Name | Mass (Da) | Peptide Length (amino acids) | Amino Acid Position (from full DCD sequence) |
| DCD-1L | ~4800+ | 48 | 62-109 |
| DCD-1 | 4702.5 | 47 | 63-109 |
| Unnamed | 4302.5 | 42 | 20-61 |
| Multiple | 4300-4600 | 43-46 | C-terminal fragments |
Note: The precise mass can vary slightly based on instrumentation and calibration. The concentration of DCD-1 in sweat has been estimated to be in the range of 1–10 µg/ml.[6]
Comparative Analysis of this compound Peptides
Studies have utilized SELDI-TOF-MS to compare this compound levels between different cohorts. For instance, patients with atopic dermatitis, who are more susceptible to skin infections, have been shown to have significantly reduced amounts of DCD-1 and DCD-1L in their sweat compared to healthy individuals.[9] This highlights the potential of using this compound as a biomarker for skin and sweat gland disorders.[7]
Experimental Protocols
Sweat Sample Collection
Objective: To collect eccrine sweat with minimal contamination for subsequent analysis.
Materials:
-
1.5 ml or 50 ml polypropylene (B1209903) tubes
-
Deionized water
-
Mild soap
-
Clean towels
Procedure:
-
Subject Preparation: Instruct donors to avoid using any cosmetics, moisturizers, or medicated creams on the collection area on the day of collection. For metabolic studies, it is advisable to abstain from alcohol for three days and caffeine (B1668208) for six hours prior to collection.[10]
-
Site Cleansing: Thoroughly wash the selected skin surface (e.g., forehead, chest, or back) with mild soap and water, then rinse extensively with deionized water. Dry the area completely with a clean towel.
-
Sweat Induction: Induce sweating through methods such as physical exercise (e.g., stationary cycling) or by having the subject spend time in a sauna.[6][10]
-
Collection: Collect 5-100 µl of sweat directly from the skin surface using a polypropylene cup or tube.[6] For larger volumes, a 50 ml tube can be used.
-
Storage: Immediately place the collected samples on ice. For long-term storage, store at -80°C.
SELDI-TOF-MS Analysis of this compound Peptides
Objective: To generate a peptide profile of sweat and perform semi-quantitative analysis of this compound peptides.
Materials:
-
SELDI-TOF-MS instrument (e.g., ProteinChip System from Ciphergen Biosystems)
-
ProteinChip Arrays (Hydrophobic H4, Strong Anion Exchanger SAX2, or Weak Cation Exchanger WCX2 arrays are suitable)
-
Energy Absorbing Molecule (EAM) solution (e.g., sinapinic acid (SPA) in 50% acetonitrile (B52724) and 0.5% trifluoroacetic acid)
-
Binding/washing buffers (e.g., 50 mM sodium phosphate, pH 6.5)
-
Synthetic DCD-1 or DCD-1L peptide for use as an external standard
-
Bovine insulin (B600854) (for mass calibration)
Procedure:
-
ProteinChip Array Preparation:
-
Allow the ProteinChip arrays to come to room temperature.
-
Pre-treat the spots on the array according to the manufacturer's instructions. For example, for a hydrophobic (H4) array, a simple wash with an appropriate buffer may suffice.
-
-
Sample Application:
-
Thaw sweat samples on ice. If necessary, centrifuge to pellet any debris.
-
Apply 1-2 µl of the sweat supernatant directly onto a spot on the ProteinChip array.
-
Allow the sample to air dry completely.
-
-
Washing:
-
Gently wash the spots with a suitable buffer (e.g., deionized water or a low-salt buffer) to remove unbound proteins and salts that can interfere with ionization.
-
Allow the array to air dry completely after washing.
-
-
Matrix Application:
-
Apply 1 µl of the EAM solution (e.g., SPA) to each spot.
-
Allow the matrix to co-crystallize with the bound peptides by air drying. This may take 10-15 minutes.
-
-
Mass Spectrometry Analysis:
-
Insert the processed ProteinChip array into the SELDI-TOF-MS reader.
-
Calibrate the instrument using known standards (e.g., bovine insulin).
-
Analyze the spots using a laser intensity optimized for peptides in the 2,000 to 6,000 Da mass range, as this is where most DCD-derived peptides are found.[8]
-
Collect the time-of-flight data for each spot.
-
-
Data Analysis:
-
Normalize the resulting spectra using an external standard or total ion current.
-
Perform baseline subtraction.
-
Identify peaks corresponding to known this compound peptides based on their mass-to-charge (m/z) ratio (refer to Table 1).
-
For semi-quantitative analysis, compare the peak intensity (height or area) of the this compound peptides across different samples. A calibration curve can be generated using serial dilutions of a synthetic DCD peptide to estimate the concentration in the sweat samples.[6]
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. asamnet.de [asamnet.de]
- 7. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
Quantification of Dermcidin Peptides Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the 110-amino acid precursor protein is proteolytically processed into various smaller peptides.[1][4][5] The C-terminal peptides exhibit broad-spectrum antimicrobial activity, forming a crucial component of the innate immune system's first line of defense on the skin.[1][4] The N-terminal peptide, on the other hand, has been shown to promote neural cell survival under oxidative stress.[4] Given its role in host defense and other biological processes, accurate quantification of this compound peptides in various biological samples is essential for research in dermatology, immunology, and drug development. Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and specific method for this purpose.[2][6][7]
This document provides detailed application notes and protocols for the quantification of this compound peptides using a sandwich ELISA format.
Principle of the Assay
The this compound sandwich ELISA is a quantitative immunoassay technique. A microtiter plate is pre-coated with a capture antibody specific for this compound. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated detection antibody specific for this compound is added. Following another wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added to the wells. A final wash is performed, and a TMB substrate solution is added, which develops color in proportion to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of this compound in the samples is determined by comparing the optical density (O.D.) of the samples to a standard curve.[8][9]
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits. These values are for reference only, and users should refer to the specific kit's manual for precise data.
| Parameter | Human this compound ELISA Kits | Rat this compound ELISA Kits |
| Detection Range | 0.313 - 20 ng/mL, 0.78 - 50 ng/mL | 0.156 - 10 ng/mL |
| Sensitivity | ~0.3 ng/mL | Not specified |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants, Other Biological Fluids | Serum, Plasma, Tissue Homogenates, Other Biological Fluids |
| Assay Type | Sandwich ELISA | Sandwich ELISA |
| Reactivity | Human | Rat |
Data compiled from various commercially available ELISA kits.[9][10][11]
Experimental Protocols
Reagent Preparation
Bring all reagents and samples to room temperature (18-25°C) before use.[8][10]
-
Wash Buffer (1x): If provided as a concentrate (e.g., 25x or 30x), dilute with deionized or distilled water to prepare the 1x working solution. For example, dilute 20 mL of 30x Wash Solution concentrate with 580 mL of deionized water to make 600 mL of 1x Wash Solution.[8][10]
-
Standard: Reconstitute the lyophilized standard with the provided Standard Diluent. Allow it to sit for 10-15 minutes at room temperature with gentle shaking to ensure complete dissolution.[8][10] Prepare a dilution series of the standard in Standard Diluent to create a standard curve. Do not make serial dilutions directly in the microplate wells.[8][10]
-
Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent A to its working concentration (typically 1:100) with Assay Diluent A.[8][10]
-
Detection Reagent B (HRP-Avidin): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent B to its working concentration (typically 1:100) with Assay Diluent B.[8][10]
Sample Preparation
It is recommended to perform a preliminary test to determine the optimal dilution for your specific samples to ensure the readings fall within the standard curve range.
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Remove the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[12]
-
Cell Lysates: Lyse cells using a suitable lysis buffer. To further break cell membranes, sonicate the suspension or subject it to two freeze-thaw cycles. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris. Assay immediately or aliquot and store at ≤ -20°C.[8][13]
-
Tissue Homogenates: Rinse tissues in ice-cold PBS (pH 7.0-7.2) to remove excess blood. Weigh the tissue and homogenize in 5-10 mL of PBS with a glass homogenizer on ice. Centrifuge the suspension for 5 minutes at 5,000 x g. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[8][12]
-
Sweat: Collect sweat samples and centrifuge to remove any debris. Samples can be used directly or diluted with Standard Diluent if the concentration is expected to be high. Store samples at -20°C or -80°C for long-term storage.[2]
-
Other Biological Fluids (e.g., Saliva, Urine): Centrifuge samples to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[13]
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 1-2 hours at 37°C.[8][10]
-
Add Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the working solution of Detection Reagent A to each well. Cover and incubate for 1 hour at 37°C.[8][10]
-
Wash: Aspirate the solution and wash each well 3 times with 350 µL of 1x Wash Buffer. Ensure complete removal of liquid at each step by inverting the plate and blotting it on clean paper towels.[10][12]
-
Add Detection Reagent B: Add 100 µL of the working solution of Detection Reagent B to each well. Cover and incubate for 30 minutes at 37°C.[8][10]
-
Wash: Aspirate the solution and wash each well 5 times with 1x Wash Buffer as in step 3.[8][10]
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[10][12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm immediately.
Visualizations
This compound Processing and Antimicrobial Action
Caption: this compound processing from precursor to active antimicrobial peptides.
This compound ELISA Workflow
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of this compound for sweat identification by real-time RT-PCR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. innov-research.com [innov-research.com]
- 10. Human DCD ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 11. This compound ELISA Kits [antibodies.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
Application Note: Characterization of Dermcidin Secondary Structure using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Dermcidin (DCD) is a unique anionic antimicrobial peptide (AMP) constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the 110-amino acid precursor protein is processed into several smaller peptides, such as DCD-1L, which exhibit broad-spectrum antimicrobial activity.[4][5] Unlike many other AMPs, the activity of this compound-derived peptides is not solely dependent on a net positive charge. Instead, their mechanism of action is closely linked to their secondary structure, particularly their ability to adopt an α-helical conformation upon interacting with bacterial membranes.[1][6] Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the conformational properties of peptides and proteins in various environments, making it an ideal tool for studying this compound's structure-function relationship.[7][8][9]
Principle of Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides.[7] In the far-UV region (180-260 nm), the CD spectrum is dominated by the absorption of the peptide backbone amides.[7] The distinct, repeating arrangements of these amides in different secondary structure elements (α-helices, β-sheets, random coils) produce characteristic CD spectra.[7][8]
-
α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 193 nm.
-
β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Typically exhibits a strong negative band near 198 nm and near-zero ellipticity above 210 nm.[1]
By analyzing the shape and magnitude of the CD spectrum, the secondary structural content of a peptide like this compound can be estimated under various conditions.[8][10]
Application: this compound Secondary Structure Analysis
CD spectroscopy has been instrumental in revealing that this compound-derived peptides are intrinsically disordered in aqueous solutions but undergo a significant conformational change in membrane-mimicking environments.
Conformation in Aqueous vs. Membrane-Mimicking Environments Studies on the this compound-derived peptide DCD-1L show that when dissolved in water or standard phosphate (B84403) buffers, its CD spectrum displays a characteristic minimum at 198 nm, which is indicative of a random coil or unstructured conformation.[1][11] However, upon introduction of a membrane-mimicking environment, a dramatic structural transition occurs. In the presence of detergents like lauryldimethylamine-oxide (LDAO) or in solvents like trifluoroethanol (TFE), DCD-1L adopts a distinct α-helical structure.[1][12]
This conformational change is most biologically relevant when observing the peptide's interaction with phospholipid vesicles, which serve as models for cell membranes. CD analysis demonstrates that DCD-1L and other derivatives like SSL-25 fold into α-helices in the presence of lipid vesicles.[1][13] This folding is more pronounced with anionic phospholipids (B1166683) (e.g., POPG), which mimic the composition of bacterial membranes, compared to zwitterionic phospholipids found in eukaryotic membranes.[1] This preferential folding likely contributes to this compound's selective antimicrobial activity.[13]
Quantitative Data Summary
The following table summarizes the secondary structure of this compound-derived peptides in different environments as determined by CD spectroscopy.
| This compound Peptide | Solvent / Environment Condition | Dominant Secondary Structure | Key Spectral Features | Estimated α-Helicity |
| DCD-1L | Water or 50 mM Sodium Phosphate Buffer (pH 6.0) | Random Coil | Minimum at ~198 nm | Not applicable |
| DCD-1L | Detergents (e.g., LDAO, DDM) | α-Helix | Negative minima at ~208 nm and ~222 nm | Not specified |
| DCD-1L | Phospholipid Vesicles (e.g., POPG, POPE/POPG) | α-Helix | Negative minima at ~208 nm and ~222 nm | Up to ~23%[1][11] |
| Various DCD Peptides | Trifluoroethanol (TFE) / Water mixtures (e.g., 60% TFE) | α-Helix | Negative minima at ~208 nm and ~222 nm | Not specified |
| SSL-25 | Lipid Vesicles | α-Helix | Not specified | Not specified |
Experimental Protocols & Workflows
Below are detailed protocols for analyzing this compound's secondary structure using CD spectroscopy.
Protocol 1: CD Analysis of this compound in Aqueous Buffer
-
Peptide Preparation: Synthesize or procure high-purity (>95%) this compound peptide (e.g., DCD-1L). Prepare a concentrated stock solution (e.g., 1-2 mM) in ultrapure water. Determine the precise concentration using a suitable method, such as UV absorbance if aromatic residues are present or by quantitative amino acid analysis.
-
Buffer Preparation: Prepare the desired buffer, for example, 10 mM Sodium Phosphate, pH 7.0.[12] Filter the buffer through a 0.22 µm filter to remove particulate matter.
-
Sample Preparation: Dilute the peptide stock solution into the buffer to a final concentration of approximately 50 µM.[12]
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer in the same cuvette.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.
-
-
Data Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in deg·cm²·dmol⁻¹ using the formula: [θ] = (mdeg * MRW) / (10 * c * l), where MRW is the mean residue weight (molecular weight / number of amino acids), c is the concentration in g/mL, and l is the path length in cm.
Protocol 2: Analysis of this compound Structure in the Presence of Phospholipid Vesicles
This protocol describes the induction of secondary structure by mimicking a bacterial membrane.
-
Lipid Preparation: Prepare small unilamellar vesicles (SUVs).
-
Dissolve the desired phospholipid (e.g., POPG) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Formation:
-
Rehydrate the lipid film with the experimental buffer (e.g., 50 mM Sodium Phosphate, 20 mM NaCl, pH 6.0) to the desired final lipid concentration (e.g., 1-2 mM).[1]
-
Vortex the suspension vigorously to form multilamellar vesicles.[1]
-
(Optional but recommended) Sonicate the suspension using a probe sonicator or extrude it through a polycarbonate membrane (e.g., 100 nm pore size) to create a homogenous population of SUVs.
-
-
Sample Preparation:
-
Prepare the this compound peptide solution at the desired concentration (e.g., 40 µM) in the same buffer.[1]
-
Mix the peptide solution with the prepared lipid vesicle suspension. The final peptide-to-lipid molar ratio should be chosen based on experimental goals (e.g., 1:50).
-
Allow the mixture to incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
CD Data Acquisition: Follow steps 4-6 from Protocol 1. The baseline spectrum should be of the lipid vesicle suspension in buffer without the peptide.
Experimental Workflow Diagram
Caption: Workflow for CD analysis of this compound with lipid vesicles.
Data Analysis and Interpretation
A key finding from CD analysis is the environmentally-dependent conformation of this compound. The transition from a random coil spectrum in buffer to an α-helical spectrum in a membrane-mimicking environment provides strong evidence for an induced-fit mechanism of action. This conformational change is critical for the peptide's ability to interact with and disrupt bacterial membranes.[1][14] Further analysis using deconvolution algorithms can provide quantitative estimates of the percentage of α-helix, β-sheet, and random coil, although these should be interpreted with care, especially for small peptides.[8][10][15]
Logical Relationship Diagram
Caption: Conformational states of this compound in different environments.
References
- 1. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure analysis of the membrane-bound this compound-derived peptide SSL-25 from human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Dermcidin-Membrane Interactions Using Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide (AMP) constitutively expressed in human sweat glands and secreted into sweat. Following secretion, the full-length DCD protein is proteolytically processed into several smaller peptides, such as DCD-1L (a 48-amino acid anionic peptide) and SSL-25 (a 25-amino acid cationic peptide), which exhibit broad-spectrum antimicrobial activity.[1][2] Unlike many other AMPs that are cationic, the anionic nature of some DCD derivatives has prompted significant research into their mechanism of action.
The interaction of DCD-derived peptides with bacterial membranes is a crucial aspect of their antimicrobial function. While some studies suggest that DCD peptides do not cause significant membrane permeabilization, others propose a model involving the formation of ion channels, potentially stabilized by ions like Zn2+.[3][4] Liposomes, artificial vesicles composed of a lipid bilayer, serve as an excellent model system to study these peptide-membrane interactions in a controlled environment. They allow for the investigation of how factors like lipid composition, peptide concentration, and the presence of ions influence the binding, conformational changes, and membrane-disrupting capabilities of DCD peptides.
These application notes provide detailed protocols for key experiments to investigate the interaction of DCD-derived peptides with liposomes, including liposome (B1194612) preparation, membrane permeability assays, and secondary structure analysis.
Data Presentation
Quantitative Analysis of this compound-Liposome Interactions
The following tables summarize key quantitative data on the interaction of DCD-derived peptides with model lipid membranes.
| Peptide | Liposome Composition | Method | Parameter | Value | Reference |
| DCD-1L | POPG | Circular Dichroism | Affinity (relative to SSL-25/SSL-29) | Lower | [5] |
| SSL-25 | POPG | Circular Dichroism | Affinity (relative to DCD-1L) | Higher | [5] |
| SSL-29 | POPG | Circular Dichroism | Affinity (relative to DCD-1L) | Higher | [5] |
Table 1: Relative binding affinities of this compound-derived peptides to POPG liposomes.
| Peptide | Environment | Predominant Secondary Structure | α-Helical Content (%) | Reference |
| DCD-1L | Aqueous Buffer | Random Coil | ~0 | [3] |
| DCD-1L | DPhPC (zwitterionic) liposomes | α-Helix | Not specified | [3] |
| DCD-1L | POPG (anionic) liposomes | α-Helix | Not specified (most pronounced) | [3] |
| DCD-1L | POPE/POPG (7:3) liposomes | α-Helix | Not specified | [3] |
| DCD-derived peptides | DOPC and DOPG-DOPC (1:1) liposomes | Random Coil | Not adopted | [2] |
| SSL-25 & analogs | Lipid vesicles | α-Helix | Not specified | [6] |
Table 2: Secondary structure of this compound-derived peptides in different environments.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size, suitable for various biophysical assays.
Materials:
-
Phospholipids (e.g., DOPC, DOPG) in chloroform
-
Chloroform
-
Nitrogen gas source
-
Vacuum pump or desiccator
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
In a round-bottom flask, prepare a lipid mixture of the desired composition (e.g., DOPC or a 1:1 molar ratio of DOPC:DOPG) by combining the appropriate volumes of the lipid stock solutions in chloroform.
-
Dry the lipid mixture to a thin film on the inner surface of the flask using a gentle stream of nitrogen gas while rotating the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the desired hydration buffer. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids.
-
Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membranes by gently pushing the plunger of the loaded syringe. Repeat this extrusion process 11-21 times to ensure a uniform population of LUVs. The final liposome suspension should appear translucent.
-
Store the prepared LUVs at 4°C and use them within a few days for optimal results.
Carboxyfluorescein (CF) Leakage Assay
This assay measures the ability of a peptide to disrupt the integrity of a liposome membrane by monitoring the release of an encapsulated fluorescent dye.
Materials:
-
This compound peptide stock solution (e.g., DCD-1L, SSL-25)
-
CF-loaded LUVs (prepared as in Protocol 1, with the hydration buffer containing 50-100 mM carboxyfluorescein, pH 7.4)
-
Assay buffer (same as the external buffer for the liposomes)
-
Triton X-100 solution (10% v/v)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 492 nm, Emission: 520 nm)
Procedure:
-
Prepare CF-loaded LUVs as described in Protocol 1. The hydration buffer should contain a self-quenching concentration of carboxyfluorescein (50-100 mM). After extrusion, remove the unencapsulated CF by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the assay buffer.
-
In a 96-well plate, add the CF-loaded liposome suspension to the desired final lipid concentration (e.g., 25-50 µM) in the assay buffer.
-
Add varying concentrations of the this compound peptide to the wells. Include a negative control (buffer only) and a positive control.
-
Monitor the fluorescence intensity at regular time intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes) at room temperature.
-
After the final time point, add Triton X-100 to the positive control wells to a final concentration of 1% to induce 100% dye leakage and measure the maximum fluorescence (F_max).
-
The percentage of CF leakage is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where:
-
F_t is the fluorescence intensity at a given time point in the presence of the peptide.
-
F_0 is the initial fluorescence intensity of the liposomes without the peptide.
-
F_max is the maximum fluorescence intensity after adding Triton X-100.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the this compound peptide upon interaction with liposomes.
Materials:
-
This compound peptide stock solution
-
LUV suspension (prepared as in Protocol 1, without CF)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare a solution of the this compound peptide in the CD-compatible buffer at a known concentration (e.g., 20-50 µM).
-
Record the CD spectrum of the peptide alone in the far-UV region (e.g., 190-250 nm) at a controlled temperature (e.g., 25°C). This will serve as the baseline for the peptide in an aqueous environment.
-
Prepare a series of samples containing the this compound peptide at a constant concentration and varying concentrations of LUVs (to achieve different peptide-to-lipid molar ratios).
-
For each sample, record the CD spectrum under the same conditions as the peptide-only sample. It is crucial to also record a spectrum of the liposomes alone at the highest concentration used and subtract this from the peptide-liposome spectra to correct for any background signal from the lipids.
-
Analyze the resulting CD spectra. A change in the spectral shape, particularly the appearance of negative bands around 208 nm and 222 nm, is indicative of a transition from a random coil to an α-helical conformation.
-
The percentage of α-helical content can be estimated using deconvolution software or by analyzing the mean residue ellipticity at 222 nm.
Visualizations
Caption: Experimental workflow for investigating this compound-liposome interactions.
Caption: Proposed mechanism of this compound-1L action on bacterial membranes.
References
- 1. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anionic antimicrobial peptide: influence of lipid charge, pH and Zn2+ on its interaction with a biomimetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure analysis of the membrane-bound this compound-derived peptide SSL-25 from human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermcidin in Cancer: Application Notes and Protocols for In Vitro Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a secreted protein that has been increasingly implicated in the progression of various cancers, including hepatocellular carcinoma (HCC) and breast cancer. Its role in promoting cancer cell migration and invasion makes it a potential therapeutic target and a biomarker for metastatic disease. These application notes provide detailed protocols for commonly used in vitro assays to study the effects of this compound on cancer cell migration and invasion, along with an overview of the key signaling pathways involved. The methodologies are based on established research to ensure reproducibility and reliability.
Key In Vitro Assays for this compound-Mediated Cell Migration and Invasion
Two primary assays are widely used to investigate the pro-migratory and pro-invasive functions of this compound in cancer cells: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Transwell Migration and Invasion Assay
This assay assesses the chemotactic response of cancer cells towards a chemoattractant, with or without an extracellular matrix barrier. Overexpression of this compound in hepatocellular carcinoma cells (SK-HEP-1) has been shown to significantly increase their migratory and invasive capabilities.[1][2][3]
Experimental Workflow: Transwell Assay
References
Application Notes: Knockdown of Dermcidin (DCD) Expression Using siRNA in Hepatocellular Carcinoma (HCC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is an antimicrobial peptide that has been increasingly implicated in oncogenesis.[1][2] In hepatocellular carcinoma (HCC), DCD is overexpressed in tumor tissues and its levels are elevated in the serum of HCC patients, correlating with tumor metastasis.[3] DCD promotes HCC cell migration, invasion, and metastasis, making it a promising therapeutic target.[1][2] Silencing DCD expression using small interfering RNA (siRNA) offers a potent and specific method to study its function and evaluate its potential as a drug target in HCC. These application notes provide a comprehensive overview and detailed protocols for the knockdown of DCD in HCC cells.
Biological Context and Signaling Pathway
DCD exerts its oncogenic functions in HCC by modulating the actin cytoskeleton and cell adhesion.[1] Upon expression, DCD interacts with the SH2 domain of the non-catalytic region of tyrosine kinase adaptor protein 1 (Nck1).[1] This interaction is crucial for the downstream signaling cascade. The DCD/Nck1 complex activates the Rho GTPases Rac1 and Cdc42.[1] Activated Rac1 and Cdc42, in turn, engage the Wiskott-Aldrich syndrome protein (WASP) and the actin-related protein 2/3 (Arp2/3) complex.[1] This cascade leads to the reorganization of the actin cytoskeleton, promoting cell motility. Furthermore, DCD upregulates the expression of fibronectin, an extracellular matrix glycoprotein (B1211001) involved in cell adhesion and migration.[1] The knockdown of DCD via siRNA reverses these effects, leading to a reduction in HCC cell migration and invasion.[1]
In other cancers, such as breast cancer, DCD has been shown to modulate ERBB signaling pathways, suggesting its role as a multifaceted oncogene.[4][5] While its role in HCC apoptosis is not as clearly defined, in other cancer types, DCD knockdown has been associated with reduced cell proliferation and resistance to apoptosis.[5]
Data Summary
The knockdown of this compound in HCC cells (specifically SK-HEP-1) using siRNA has demonstrated significant effects on gene and protein expression, as well as on cellular functions critical to cancer progression. The following tables summarize the key quantitative findings from relevant studies.
Table 1: Effect of DCD-siRNA on mRNA Expression of Key Signaling Molecules in SK-HEP-1 Cells [1]
| Gene | Fold Change vs. Control |
| DCD | Significantly Decreased |
| Arp2/3 | Significantly Increased |
| WASP | Significantly Decreased |
| Fibronectin | Significantly Decreased |
Table 2: Effect of DCD-siRNA on Protein Expression and Activity in SK-HEP-1 Cells [1]
| Protein | Fold Change vs. Control |
| DCD | Significantly Decreased |
| Active Rac1 | Significantly Decreased |
| Active Cdc42 | Significantly Decreased |
| Fibronectin | Significantly Decreased |
| WASP | Significantly Decreased |
| Arp2/3 | Significantly Decreased |
Table 3: Functional Consequences of DCD Knockdown in SK-HEP-1 Cells [1]
| Assay | Outcome of DCD Knockdown |
| Cell Migration | Significant Decrease |
| Cell Invasion | Significant Decrease |
Visualizing the DCD Signaling Pathway and Experimental Workflow
To facilitate a clearer understanding of the molecular mechanisms and the experimental procedure, the following diagrams have been generated.
Caption: DCD signaling pathway in HCC cell migration and invasion.
Caption: Experimental workflow for siRNA-mediated DCD knockdown in HCC cells.
Experimental Protocols
The following protocols are based on methodologies reported for the successful knockdown of DCD in HCC cell lines.[1][6][7]
Protocol 1: siRNA Transfection for DCD Knockdown
Materials:
-
HCC cell line (e.g., SK-HEP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DCD-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HCC cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a humidified CO₂ incubator.
-
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute 10-25 nM of siRNA (DCD-specific or control) into Opti-MEM I medium to a final volume of 100 µL.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) into Opti-MEM I medium to a final volume of 100 µL.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well containing the cells and fresh antibiotic-free medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48 to 72 hours at 37°C.
-
After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or use in functional assays).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for DCD mRNA Levels
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DCD and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the transfected cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for DCD or the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of DCD mRNA, normalized to the housekeeping gene.
-
Protocol 3: Western Blotting for DCD and Downstream Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DCD, anti-Rac1, anti-Cdc42, anti-WASP, anti-Arp2/3, anti-Fibronectin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the transfected cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Protocol 4: Transwell Migration and Invasion Assays
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Assay Preparation:
-
For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Resuspend the DCD-knockdown and control cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell inserts.
-
-
Chemoattraction:
-
Add complete medium containing FBS to the lower chamber.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Analysis:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Compare the number of migrated/invaded cells between the DCD-knockdown and control groups.
-
Conclusion
The targeted knockdown of this compound using siRNA in hepatocellular carcinoma cells serves as a powerful tool for investigating its role in tumor progression and for validating it as a potential therapeutic target. The provided protocols and data offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of inhibiting DCD in HCC.
References
- 1. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of this compound in the Diagnosis and Staging of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Codelivery of TGFβ and Cox2 siRNA inhibits HCC by promoting T-cell penetration into the tumor and improves response to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dermcidin Activity in High-Salt Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2][3] Following secretion, the precursor protein is proteolytically processed into several smaller peptides, including the well-characterized anionic peptide DCD-1L.[1][4] A remarkable feature of DCD-1L is its sustained antimicrobial activity over a broad pH range and in high-salt concentrations, conditions that mimic human sweat and often inhibit the function of other AMPs.[1][2][5] This makes this compound a compelling subject for research and development of novel antimicrobial agents.
These application notes provide detailed protocols for assessing the antimicrobial activity of this compound and its derivatives, with a specific focus on high-salt environments. The methodologies are based on established colony-forming unit (CFU) assays and membrane permeabilization assessments.
Mechanism of Action in High-Salt Conditions
Unlike many cationic AMPs that rely on electrostatic attraction to negatively charged bacterial membranes, the anionic DCD-1L employs a distinct mechanism. Evidence suggests that DCD-1L interacts with bacterial membrane phospholipids, leading to the formation of zinc-stabilized oligomeric ion channels.[5][6] This channel formation disrupts the bacterial membrane potential, causing depolarization and ultimately leading to bacterial cell death, without necessarily forming large pores.[4][6] This mode of action is notably independent of the peptide's net charge and is effective even in the high ionic strength environment of sweat.[1][5]
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound: a novel human antibiotic peptide secreted by sweat glands | Semantic Scholar [semanticscholar.org]
- 4. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemolytic Activity Assays of Dermcidin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1] Following secretion, the precursor protein is processed into several smaller peptides, such as DCD-1 and DCD-1L, which exhibit broad-spectrum antimicrobial activity.[1][2] Unlike many other AMPs that are cationic, several active forms of this compound are anionic.[1][2] A critical aspect of developing AMPs as therapeutic agents is evaluating their toxicity towards host cells. The hemolytic activity assay is a primary and essential in vitro screen to assess the membrane-disrupting potential of peptides against mammalian cells, using red blood cells (RBCs) as a model. This compound and its derivatives have consistently demonstrated low to negligible hemolytic activity, highlighting their potential as safe therapeutic candidates.[1][3]
The proposed mechanism of action for this compound peptides is distinct from many pore-forming AMPs. Evidence suggests that DCD-1L interacts with bacterial phospholipids (B1166683) and, in the presence of zinc ions (Zn²⁺), forms oligomeric ion channels within the bacterial membrane.[2][4] This leads to membrane depolarization and ultimately, bacterial cell death, without causing widespread membrane permeabilization.[2][5]
These application notes provide a detailed protocol for assessing the hemolytic activity of this compound peptides, a summary of reported quantitative data, and visualizations of the experimental workflow and this compound's proposed mechanism of action.
Data Presentation: Hemolytic Activity of this compound Peptides
The following table summarizes the quantitative data on the hemolytic activity of various this compound-derived peptides from cited literature. The consistently low hemolytic activity is a key characteristic of these peptides.
| Peptide | Organism (Red Blood Cells) | Concentration | Hemolysis (%) | Reference |
| DCD Peptides | Human | Up to 100 µg/ml | No hemolysis observed | [1] |
| DCD-1L | Human | Up to 100 µM | No hemolytic activity | [6] |
| DCD-1 | Not specified | Not specified | Lacking any harmful effects on red blood cells | [3] |
| DCD-1L | Not specified | Not specified | Lacking any harmful effects on red blood cells | [3] |
| SSL-23 | Not specified | Not specified | Lacking any harmful effects on red blood cells | [3] |
| SSL-25 | Not specified | Not specified | Lacking any harmful effects on red blood cells | [3] |
Experimental Protocols
Principle of the Hemolytic Assay
This assay quantitatively measures the ability of a peptide to lyse red blood cells by detecting the amount of hemoglobin released into the supernatant. The absorbance of the supernatant is measured spectrophotometrically and compared to that of a positive control (100% hemolysis) and a negative control (0% hemolysis).
Materials and Reagents
-
This compound peptides (e.g., DCD-1, DCD-1L)
-
Fresh human whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
96-well V-bottom or U-bottom microtiter plate
-
Spectrophotometer capable of reading absorbance at 415 nm, 540 nm, or 576 nm.[1][3][7]
Protocol for Hemolytic Activity Assay
1. Preparation of Red Blood Cells (RBCs)
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Transfer a desired volume of whole blood to a sterile centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5 volumes of cold PBS (pH 7.4).
-
Gently mix by inversion and centrifuge at 1,000 x g for 6 minutes at room temperature.[1]
-
Repeat the washing steps (5 and 6) two more times.[1]
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension (approximately 1-2 x 10⁸ cells/mL).
2. Assay Procedure
-
Prepare serial dilutions of the this compound peptides in PBS. A typical concentration range to test is from 1 µM to 256 µM.
-
In a 96-well microtiter plate, add 50 µL of the peptide dilutions to the respective wells.
-
Negative Control (0% Hemolysis): Add 50 µL of PBS to several wells.
-
Positive Control (100% Hemolysis): Add 50 µL of 1% (v/v) Triton X-100 to several wells.
-
Gently resuspend the 2% RBC suspension and add 50 µL to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 1 to 4 hours.[1][8] An incubation time of 1 hour is common.[9]
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm (or 540 nm) using a microplate reader.[3]
3. Data Analysis
Calculate the percentage of hemolysis for each peptide concentration using the following formula:
% Hemolysis = [(Abs_sample – Abs_neg_control) / (Abs_pos_control – Abs_neg_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells containing the this compound peptide.
-
Abs_neg_control is the average absorbance of the negative control wells (PBS).
-
Abs_pos_control is the average absorbance of the positive control wells (Triton X-100).
Visualizations
Caption: Workflow for the this compound hemolytic activity assay.
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haemoscan.com [haemoscan.com]
- 4. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. analyticamedical.com [analyticamedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Immunohistochemical Localization of Dermcidin in Tissues
Introduction
Dermcidin (DCD) is a multifunctional protein primarily known as an antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2] It plays a crucial role in the innate immune defense of the skin.[3] The DCD precursor protein undergoes proteolytic processing to generate various peptides with distinct biological activities. The C-terminal peptide exhibits antimicrobial properties, while the N-terminal peptide, also known as diffusible survival evasion peptide (DSEP), is implicated in promoting neuronal cell survival under oxidative stress.[4][5]
Beyond its role in skin immunity, this compound expression has been identified in various other tissues and is associated with several pathological conditions.[5] For instance, it has been detected in sinonasal mucosal goblet cells[6], human placental tissue[7][8][9], and various types of cancer, including breast, prostate, pancreatic, and gastroesophageal tumors.[10][11][12] In the context of cancer, this compound is suggested to act as a survival factor, potentially promoting tumorigenesis through the modulation of signaling pathways such as the ERBB pathway.[11][12]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissues. This allows for the investigation of its expression patterns in normal and diseased states, providing insights into its physiological and pathological roles. These application notes provide a detailed protocol and guidelines for the successful immunohistochemical staining of this compound.
Data Presentation: this compound Expression in Human Tissues
The following table summarizes the observed localization of this compound in various human tissues based on immunohistochemical studies.
| Tissue Type | Condition | This compound Localization | Reference |
| Skin | Normal | Dark mucous cells of the secretory coil of eccrine sweat glands.[1][5] | [1][5] |
| Sinonasal Mucosa | Normal | Goblet cells.[6] | [6] |
| Placenta | Normal | Identified in placental tissue.[7][8][9] | [7][8][9] |
| Breast | Cancer | A subset of invasive breast carcinomas.[5][12] | [5][12] |
| Prostate | Cancer | Prostate cancer cell lines and primary prostate cancer tissue.[10][11] | [10][11] |
| Pancreas | Cancer | Moderate to high expression in a subset of pancreatic cancer samples.[10] | [10] |
| Gastro-oesophageal | Cancer | Moderate expression in a small percentage of cancer samples.[10] | [10] |
| Liver | Cancer | Hepatocellular carcinoma tumor tissue and cell lines.[5] | [5] |
| Cutaneous Tumors | Neoplastic | Inner cells of tubular and ductal structures in some mixed tumors of sweat gland origin. |
Experimental Protocols
I. Recommended Antibodies for this compound IHC
Several commercially available antibodies have been successfully used for the immunohistochemical detection of this compound. The choice of antibody may depend on the specific application and the desired epitope recognition.
| Antibody Clone/Name | Host/Isotype | Recommended Applications | Vendor |
| G-81 | Mouse Monoclonal IgM κ | IHC(P), IF, WB, IP[13] | Santa Cruz Biotechnology, Novus Biologicals |
| H-12 | Mouse Monoclonal IgG1 κ | IHC(P), IF, WB, IP, ELISA[14] | Santa Cruz Biotechnology |
| BS-12996R | Rabbit Polyclonal IgG | IHC(P), IHC(F), WB, ICC/IF, Flow, ELISA[4] | Thermo Fisher Scientific |
II. Protocol for Immunohistochemical Staining of this compound in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of this compound in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
A. Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate buffer, pH 6.0 or 1mM EDTA, pH 9.0)[15][16]
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody in PBS)[17]
-
Primary antibody against this compound (see table above)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
B. Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is critical for unmasking the antigenic epitopes.[20][21] Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[15][16]
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[15]
-
Rinse slides with PBS.
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[18]
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.[19]
-
Rinse with PBS.
-
Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.[19][22]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.[19]
-
"Blue" the sections in running tap water.
-
Differentiate with acid alcohol if necessary.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.[19]
-
Mount with a permanent mounting medium.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Proposed this compound-mediated ERBB signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound/DCD Polyclonal Antibody (BS-12996R) [thermofisher.com]
- 5. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound in human gestational tissue and characterization of its proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Variation in this compound expression in a range of primary human tumours and in hypoxic/oxidatively stressed human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound expression confers a survival advantage in prostate cancer cells subjected to oxidative stress or hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resource.aminer.org [resource.aminer.org]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry Protocols [etsu.edu]
- 18. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 19. files.encorbio.com [files.encorbio.com]
- 20. IHC antigen retrieval protocol | Abcam [abcam.com]
- 21. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 22. Protocol for Immunohistochemistry Kit [elabscience.com]
Application Notes and Protocols for Real-Time PCR Analysis of Dermcidin (DCD) mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a secreted protein, initially identified as an antimicrobial peptide in human sweat, playing a crucial role in the innate immune defense of the skin.[1][2] The DCD gene encodes a 110-amino acid precursor protein which is proteolytically processed to generate various biologically active peptides.[1][3][4] Beyond its antimicrobial functions, emerging evidence highlights the involvement of DCD in cell survival, particularly in cancer, where it can act as a survival factor under stressful conditions like hypoxia or oxidative stress.[5] Furthermore, DCD and its derivatives have been implicated in the regulation of inflammatory responses and may serve as potential biomarkers or therapeutic targets in various diseases, including sepsis and cancer.[4][6]
These application notes provide a comprehensive guide for the quantitative analysis of this compound (DCD) mRNA expression using real-time polymerase chain reaction (RT-PCR). This powerful technique allows for the sensitive and specific measurement of DCD gene expression levels in various biological samples, providing valuable insights for both basic research and drug development.
Biological Functions and Signaling Pathways of this compound
This compound is constitutively expressed in eccrine sweat glands and its processed peptides exhibit a broad spectrum of antimicrobial activity.[1][2][7] The precursor protein can be cleaved into an N-terminal peptide and a C-terminal peptide with distinct biological activities. The C-terminal peptide possesses antibacterial and antifungal properties, while the N-terminal peptide, also known as diffusible survival evasion peptide, enhances neural cell survival under oxidative stress.[3] A glycosylated form of the N-terminal peptide has been linked to cancer-associated cachexia.[3]
In the context of cancer, DCD expression has been associated with tumor growth and survival in various cancer cell lines.[5] Studies suggest that DCD may exert its pro-survival effects by activating key signaling pathways such as the PI3K/AKT/mTOR pathway.[8] Additionally, DCD-derived peptides can stimulate keratinocytes to produce cytokines and chemokines through G-protein and MAPK pathways, leading to the activation of NF-κB signaling.[1][9]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel human antibiotic peptide secreted by sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Variation in this compound expression in a range of primary human tumours and in hypoxic/oxidatively stressed human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound expression is associated with disease progression and survival among breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Genes up- and down-regulated by this compound in breast cancer: a microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dermcidin and its Activators in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat. Following secretion, the 110-amino acid precursor protein is proteolytically processed into several smaller peptides, with the 48-amino acid DCD-1L and its shorter derivatives being the most studied for their broad-spectrum antimicrobial activity.[1][2][3] Unlike many other antimicrobial peptides, DCD and its derivatives do not necessarily rely on a positive charge to exert their microbicidal effects.[4] Their mode of action often involves the formation of ion channels in bacterial membranes, a process significantly influenced by the presence of divalent cations like zinc.[2][5] Beyond its antimicrobial properties, DCD-derived peptides, such as DCD-1L, have been shown to modulate the immune response by activating keratinocytes.[6]
These multifaceted activities make DCD and its derivatives promising subjects for research in infectious diseases, dermatology, and immunology. This document provides detailed application notes and protocols for studying this compound and the factors that "activate" it, namely proteolytic processing and the presence of metal ions.
I. Antimicrobial Activity of this compound
This compound and its processed peptides exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[7][8] The primary mechanism of action involves the formation of ion channels in the bacterial membrane, leading to depolarization and cell death.[2]
Quantitative Data: Antimicrobial Efficacy of DCD-1L
The following table summarizes the inhibitory concentrations of DCD-1L against various bacterial strains as reported in the literature.
| Peptide | Bacterial Strain | Assay Condition | Inhibitory Concentration (µg/mL) | Reference |
| DCD-1L | Staphylococcus aureus 113 | 10 mM Sodium Phosphate (B84403), 10 mM NaCl, pH 7.4 | IC90: 9 - 9.5 | [7] |
| SSL-25 (cationic DCD peptide) | Staphylococcus aureus 113 | 10 mM Sodium Phosphate, 10 mM NaCl, pH 7.4 | IC90: 9 - 9.5 | [7] |
| DCD-1L | Methicillin-resistant Staphylococcus aureus (MRSA) | Phosphate-buffered saline (PBS) | IC95: 30 | [8] |
| DCD-1L | Methicillin-resistant Staphylococcus aureus (MRSA) | Phosphate-buffered saline (PBS) | 100% antibacterial activity at 35 | [8] |
IC90/IC95: The concentration of the peptide that leads to a 90% or 95% reduction in Colony Forming Units (CFU) compared to the buffer control.
Experimental Protocol: Colony Forming Unit (CFU) Assay for Antimicrobial Activity
This protocol is adapted from methodologies described for determining the bactericidal activity of DCD-derived peptides.[7][8][9]
Materials:
-
This compound peptide (e.g., DCD-1L, synthetic or recombinant)
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Luria-Bertani (LB) medium or other suitable bacterial growth medium
-
10 mM Sodium Phosphate buffer with 10 mM NaCl, pH 7.4
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
Blood agar (B569324) plates or other suitable agar plates
-
Spectrophotometer
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into LB medium and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB medium and grow to mid-logarithmic phase (OD600 of 0.4 to 0.8).[7]
-
Harvest the bacteria by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Wash the bacterial pellet twice with 10 mM sodium phosphate buffer (pH 7.4).[10]
-
Resuspend the pellet in the same buffer and dilute to a concentration of approximately 1 x 10^6 CFU/mL.[7][9]
-
-
Antimicrobial Assay:
-
Prepare serial dilutions of the this compound peptide in sterile water.
-
In a sterile microcentrifuge tube or 96-well plate, mix 20 µL of the bacterial suspension with the desired concentration of the DCD peptide.[7]
-
Bring the total volume to 60 µL with 10 mM sodium phosphate buffer containing 10 mM NaCl (pH 7.4).[7]
-
Include a control with bacteria and buffer only (no peptide).
-
Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours).[4][7]
-
-
Quantification of Viable Bacteria:
-
Data Analysis:
-
Calculate the CFU/mL for each sample.
-
Determine the percentage of bacterial survival using the following formula:
-
% Survival = (CFU from peptide-treated sample / CFU from buffer control) x 100
-
-
The antimicrobial activity can be expressed as the percentage of bacterial cell death:
-
% Killing = 100 - % Survival
-
-
The IC90 or IC95 is the peptide concentration that results in a 90% or 95% reduction in CFU compared to the buffer control.[7][8]
-
II. This compound Activators: The Role of Proteolytic Processing and Zinc
The term "this compound activators" does not refer to a distinct class of small molecules but rather to the biological processes and cofactors that are essential for its function. These include:
-
Proteolytic Processing: The full-length DCD pro-peptide is inactive. In sweat, it is cleaved by proteases to release the antimicrobially active C-terminal peptides like DCD-1L.[11]
-
Zinc (Zn2+): Zinc ions are crucial for the oligomerization of DCD-1L into hexameric channel-forming structures in the bacterial membrane.[2][12] The presence of Zn2+ and other divalent cations can significantly enhance the antimicrobial activity of DCD-1L.[9]
Experimental Protocol: Investigating the Effect of Zinc on DCD-1L Activity
This protocol allows for the assessment of how zinc and other cations modulate the antimicrobial efficacy of DCD-1L.[9]
Materials:
-
DCD-1L peptide
-
Stock solutions of ZnCl2, MgCl2, CaCl2, and NaCl (e.g., 10 mM)
-
EDTA solution (e.g., 50 mM)
-
Appropriate buffer (e.g., 33.3 mM Sodium Phosphate, pH 6.0 or 25 mM Tris-HCl, pH 6.5)
-
Materials for the CFU assay as described above.
Procedure:
-
Enhancement of Activity:
-
Prepare a solution of DCD-1L at a concentration close to its minimal inhibitory concentration (e.g., 10.3 µM).
-
In separate tubes, add 10 µM of ZnCl2, MgCl2, CaCl2, or NaCl to the DCD-1L solution.
-
Include a control with DCD-1L alone.
-
Incubate the mixtures for 1 hour at 25°C.
-
Perform the CFU assay as described previously, using the pre-incubated DCD-1L-ion solutions.
-
-
Inhibition of Activity by Cation Depletion:
-
Prepare a solution of DCD-1L (e.g., 4.15 µM).
-
Add 50 µM EDTA to the DCD-1L solution to chelate divalent cations.
-
Incubate for 1 hour at 25°C.
-
Perform the CFU assay in a suitable buffer (e.g., 25 mM Tris-HCl, pH 6.5).
-
Include controls with DCD-1L alone and buffer with EDTA alone.
-
-
Data Analysis:
-
Compare the CFU counts from the different conditions to determine if the presence of specific ions enhances the antimicrobial activity of DCD-1L and if cation chelation inhibits it. Statistical analysis (e.g., t-test) should be performed to assess the significance of the observed effects.
-
III. Immunomodulatory Effects of this compound: Keratinocyte Activation
Beyond direct antimicrobial action, DCD-1L can activate human keratinocytes, inducing the production of pro-inflammatory cytokines and chemokines.[6] This suggests a role for DCD in bridging the innate and adaptive immune responses in the skin. This activation is mediated through G-protein and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving p38 and ERK, and leads to the activation of the transcription factor NF-κB.[6]
Experimental Protocol: Analysis of Keratinocyte Activation by DCD-1L
This section outlines the general steps for studying the signaling pathways involved in DCD-1L-mediated keratinocyte activation, based on the findings of Niyonsaba et al. (2009).[6]
A. Cytokine/Chemokine Production Assay (ELISA)
-
Cell Culture: Culture normal human keratinocytes in appropriate media.
-
Stimulation: Treat keratinocytes with various concentrations of DCD-1L for a specified time (e.g., 24 hours). Include an unstimulated control.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Use commercially available ELISA kits to quantify the levels of cytokines and chemokines (e.g., TNF-α, IL-8, CXCL10, CCL20) in the supernatants, following the manufacturer's instructions.
B. MAPK Phosphorylation Assay (Western Blotting)
-
Cell Culture and Stimulation: Culture and stimulate keratinocytes with DCD-1L for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of p38 (Phospho-p38) and ERK (Phospho-ERK).
-
Also, probe for total p38 and total ERK as loading controls.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Analysis: Compare the levels of phosphorylated MAPKs in DCD-1L-stimulated cells to unstimulated controls.
C. NF-κB Activation Assay (Western Blotting for IκBα Degradation or Nuclear Translocation)
-
IκBα Degradation:
-
Stimulate keratinocytes with DCD-1L for various short time points.
-
Perform Western blotting as described above, using an antibody against IκBα.
-
A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.
-
-
NF-κB Nuclear Translocation:
-
Stimulate keratinocytes with DCD-1L.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting on both fractions using an antibody against an NF-κB subunit (e.g., p65).
-
An increase in the p65 signal in the nuclear fraction indicates NF-κB translocation.
-
IV. Expression and Purification of Recombinant this compound
For research purposes, obtaining sufficient quantities of pure DCD peptides is essential. Several methods have been described for the recombinant expression and purification of DCD-1L in E. coli.[1][13][14] These often involve expressing DCD as a fusion protein to enhance stability and facilitate purification, followed by cleavage to release the active peptide.
General Workflow for Recombinant DCD-1L Production
-
Cloning: The coding sequence for DCD-1L is cloned into an expression vector, often downstream of a fusion tag (e.g., ketosteroid isomerase, intein, SUMO).[1][13][14]
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced (e.g., with IPTG).[15]
-
Purification of Fusion Protein:
-
If expressed as inclusion bodies, the inclusion bodies are isolated, solubilized, and the fusion protein is refolded.[1]
-
If soluble, the fusion protein is purified from the cell lysate using affinity chromatography corresponding to the fusion tag (e.g., His-tag with Ni-NTA resin, intein with chitin (B13524) beads).[1][13]
-
-
Cleavage: The fusion tag is cleaved off to release the DCD-1L peptide. This can be achieved using chemical methods (e.g., CNBr) or specific proteases (e.g., SUMO protease).[1][15]
-
Purification of DCD-1L: The released DCD-1L peptide is further purified, for example, by solid-phase extraction or reversed-phase chromatography.[1][16]
-
Verification: The purity and identity of the recombinant DCD-1L are confirmed by methods such as SDS-PAGE and mass spectrometry.[13][16]
Conclusion
This compound and its derivatives represent a fascinating area of research with implications for antimicrobial drug development, skin immunology, and our understanding of the innate immune system. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this unique antimicrobial peptide. The concept of "this compound activators" is best understood in the context of the physiological processes of proteolytic maturation and the essential role of cofactors like zinc, which are critical for its potent biological activities. Further research into these activation mechanisms may unveil novel strategies to enhance the therapeutic potential of this compound.
References
- 1. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Synergy between Zinc and Antimicrobial Peptides: An Insight into Unique Bioinorganic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmb.or.kr [jmb.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Dermcidin Expression and Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Dermcidin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Expression & Yield
-
Question: My recombinant this compound expression is very low. What are the potential causes and solutions?
Answer: Low expression of recombinant this compound is a common issue. Several factors could be contributing to this problem. Here's a troubleshooting guide:
-
Codon Optimization: Ensure the DNA sequence of your this compound construct is optimized for the expression host (e.g., E. coli). Different organisms have different codon preferences, and this can significantly impact translation efficiency.
-
Promoter Strength and Induction: Verify the integrity of your expression vector and the strength of the promoter. For inducible systems (e.g., T7 promoter), optimize the inducer concentration (e.g., IPTG) and the induction time. High concentrations of inducer are not always better and can sometimes lead to the formation of inclusion bodies or toxicity.[1][2]
-
Culture Conditions: Optimize culture conditions such as temperature, aeration, and media composition. Lowering the induction temperature (e.g., 16-25°C) can sometimes improve protein solubility and yield.[1][2] Richer media formulations like Terrific Broth (TB) or Super Broth (SB) may support higher cell densities and protein yields compared to LB medium.[3]
-
Host Strain Selection: The choice of E. coli strain is critical. For T7-based expression systems, strains like BL21(DE3) are common. However, if your protein is toxic, consider using strains with tighter regulation of basal expression, such as BL21-AI, or strains selected for their tolerance to toxic proteins, like C41(DE3) and C43(DE3).[3]
-
-
Question: My this compound is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
Answer: Inclusion body formation is a frequent challenge when overexpressing proteins in E. coli.[1] Here are several strategies to enhance the solubility of your recombinant this compound:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[1][2]
-
Use of Solubility-Enhancing Fusion Tags: Fusing this compound to a highly soluble protein partner can significantly improve its solubility. Commonly used tags include:
-
SUMO (Small Ubiquitin-like Modifier): The SUMO tag has been shown to be beneficial for increasing the solubility of fusion proteins and preventing the formation of inclusion bodies.[4]
-
Thioredoxin (Trx) and Glutathione S-transferase (GST): These are other well-known fusion partners that can enhance the solubility and yield of recombinant proteins.[5]
-
-
Optimize Induction Conditions: A lower concentration of the inducing agent (e.g., IPTG) can reduce the speed of protein expression, giving the protein more time to fold correctly.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Refolding from Inclusion Bodies: If the above strategies are unsuccessful, you can purify the inclusion bodies and then attempt to refold the protein in vitro. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a refolding step where the denaturant is gradually removed.
-
-
Question: I'm observing toxicity to the host cells upon induction of this compound expression. What can I do to mitigate this?
Answer: The antimicrobial nature of this compound can lead to toxicity in the host expression system.[5] Here are some approaches to address this issue:
-
Use of Fusion Partners: Expressing this compound as a fusion protein can neutralize its toxic effects. The fusion partner can often mask the active domain of the peptide until it is cleaved off during purification. Fusion partners like inteins, ketosteroid isomerase, and SUMO have been successfully used for this purpose.[4][5][6]
-
Tightly Regulated Promoters: Employ an expression vector with a promoter that has very low basal expression. "Leaky" expression from some promoters can be toxic to the cells even before induction. Promoters like the arabinose-inducible araBAD promoter in the BL21-AI strain offer tighter regulation than the lacUV5 promoter.[3]
-
Glucose Repression: In some systems, adding glucose to the growth medium can help to repress basal expression from promoters like the lac promoter.
-
Secretion into the Periplasm: If possible, directing the expression of this compound to the periplasmic space of E. coli can sometimes reduce toxicity to the host cell.
-
Purification
-
Question: What are the recommended methods for purifying recombinant this compound?
Answer: The purification strategy will largely depend on the fusion tag used for expression. Here are some common approaches:
-
Affinity Chromatography: This is the most common and efficient method.
-
His-tag: If your this compound has a polyhistidine tag (His-tag), you can use Immobilized Metal Affinity Chromatography (IMAC), typically with a Ni-NTA resin.[4]
-
Intein-CBD tag: For intein-based fusion proteins with a Chitin (B13524) Binding Domain (CBD), chitin affinity chromatography is used. The this compound is then eluted by inducing self-cleavage of the intein tag with a thiol reagent like DTT.[5][7]
-
GST-tag: Glutathione-agarose resin is used for purifying GST-tagged proteins.
-
-
Solid-Phase Extraction: This technique has been successfully used for the purification of recombinant DCD-1Hsl, yielding milligram amounts of peptide with high purity.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used as a final polishing step to achieve very high purity (>95%) of the peptide.[8]
-
-
Question: I'm having trouble cleaving the fusion tag from my this compound. What could be the problem?
Answer: Cleavage issues can arise from several factors:
-
Incorrect Buffer Conditions: Ensure that the pH, temperature, and any required co-factors for the cleavage reaction (e.g., DTT for intein cleavage, specific proteases) are optimal.
-
Steric Hindrance: The cleavage site might be inaccessible to the protease or chemical agent. You may need to re-engineer your construct with a longer linker region between the fusion partner and the cleavage site.
-
Inefficient Protease Activity: If using a protease (e.g., Ulp1 for SUMO tags, Factor Xa, or enterokinase), ensure the enzyme is active and used at the correct concentration. Perform a small-scale trial to optimize the enzyme-to-protein ratio and incubation time.[4]
-
Incomplete Chemical Cleavage: For chemical cleavage methods like cyanogen (B1215507) bromide (CNBr), which cleaves after methionine residues, ensure the reaction conditions (e.g., concentration of CNBr, reaction time) are appropriate. Note that this method will not work if your this compound sequence contains internal methionine residues.[6]
-
Activity & Characterization
-
Question: How can I confirm that my purified recombinant this compound is active?
Answer: The antimicrobial activity of your purified this compound can be assessed using several methods:
-
Radial Diffusion Assay: This is a common method where the purified peptide is added to a well in an agar (B569324) plate seeded with a test microorganism (e.g., Micrococcus luteus). A clear zone of inhibition around the well indicates antimicrobial activity.[5]
-
Liquid Growth Inhibition Assay (MIC Determination): To quantify the activity, you can perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This involves incubating different concentrations of your peptide with a standardized inoculum of bacteria and observing the lowest concentration that inhibits visible growth.[9]
-
Mass Spectrometry: To confirm the identity and purity of your peptide, you can use techniques like MALDI-TOF or ESI-MS/MS to verify its molecular mass.[7][10]
-
Tricine-SDS-PAGE: For analyzing small peptides like this compound (around 5 kDa), Tricine-SDS-PAGE provides better resolution than standard Glycine-SDS-PAGE.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on recombinant this compound expression.
Table 1: Comparison of Recombinant this compound (DCD-1L) Expression Systems in E. coli
| Fusion Partner | Expression Vector | Host Strain | Purification Method | Cleavage Method | Purity | Reference |
| Intein | pTYB11 | E. coli | Chitin Affinity Chromatography | DTT-induced intein cleavage | Not specified | [5][7] |
| Ketosteroid Isomerase & His6Tag | pET-31b(+) | E. coli | His Bind Resin & Solid-Phase Extraction | CNBr | >95% | [6] |
| SUMO (Smt3) & His6x | Not specified | E. coli | Ni-NTA Affinity Chromatography | Ulp1 Protease | Not specified | [4][10] |
Table 2: Antimicrobial Activity of Recombinant this compound Peptides
| Peptide | Test Organism | MIC (µg/mL) | Reference |
| DCD-1L | Escherichia coli | 1 | [9] |
| DCD-1L | Enterococcus faecalis | 1 | [9] |
| DCD-1L | Staphylococcus aureus | 1 | [9] |
| DCD-1L | Candida albicans | 10 | [9] |
| DCD-1L | XDR-Acinetobacter baumannii | 16 | [9] |
| DCD-1L | PDR-Acinetobacter baumannii | 8 | [9] |
XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant
Experimental Protocols
1. Protocol for Intein-Mediated Expression and Purification of DCD-1L
This protocol is a generalized procedure based on the intein fusion system.[5][7]
-
Cloning: Subclone the this compound (DCD-1L) gene into an intein-based expression vector (e.g., pTYB11), which fuses the target protein to an intein tag and a chitin-binding domain (CBD).
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a chitin-agarose column pre-equilibrated with the lysis buffer.
-
Wash the column extensively with the lysis buffer to remove unbound proteins.
-
-
On-Column Cleavage and Elution:
-
To elute the target this compound peptide, flush the column with a cleavage buffer containing a thiol reagent (e.g., 50 mM DTT).
-
Incubate the column at room temperature or 4°C for 16-48 hours to allow for intein self-cleavage.
-
Elute the released this compound peptide from the column.
-
-
Analysis: Analyze the purified peptide by Tricine-SDS-PAGE and confirm its identity by mass spectrometry.
2. Protocol for SUMO-Fusion Expression and Purification of DCD-1L
This protocol is a generalized procedure based on the SUMO fusion system.[4][10]
-
Cloning: Clone the DCD-1L gene into a vector that fuses it to a His-tagged SUMO protein at the N-terminus.
-
Transformation and Expression: Follow steps 2 and 3 from the intein protocol.
-
Cell Lysis: Follow step 4 from the intein protocol, using a suitable buffer for Ni-NTA chromatography (e.g., 50 mM NaPi, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA agarose (B213101) column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM).
-
Elute the His-SUMO-Dermcidin fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
SUMO Tag Cleavage:
-
Dialyze the eluted fusion protein against a buffer suitable for the SUMO protease (Ulp1).
-
Add Ulp1 protease to the dialyzed protein solution and incubate at room temperature for a specified time (e.g., 30 minutes) to cleave the SUMO tag.
-
-
Reverse IMAC:
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved DCD-1L will be in the flow-through, while the His-tagged SUMO and the His-tagged Ulp1 protease will bind to the resin.
-
-
Final Purification and Analysis: Collect the flow-through containing the purified DCD-1L. Further purify if necessary using RP-HPLC. Analyze by Tricine-SDS-PAGE and mass spectrometry.
Visualizations
Caption: Workflow for Intein-Mediated this compound Expression and Purification.
Caption: Workflow for SUMO-Fusion Based this compound Expression and Purification.
Caption: Troubleshooting Logic for Low Recombinant this compound Yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple purification of human antimicrobial peptide this compound (MDCD-1L) by intein-mediated expression in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dermcidin Solubilization & Refolding: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solubilization and refolding of Dermcidin from inclusion bodies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recovery of active this compound from inclusion bodies.
Q1: My this compound is expressed in inclusion bodies. How can I improve its solubility during expression?
While expressing this compound as inclusion bodies can sometimes be advantageous for obtaining high yields and protecting the peptide from proteolysis, optimizing for soluble expression can be attempted. A common strategy is to lower the cultivation temperature to between 20°C and 30°C.[1] This reduces the rate of protein synthesis, which can allow more time for proper folding. However, be aware that this may also lead to a decrease in the overall yield of the recombinant protein.
Q2: What are the critical first steps in isolating pure this compound inclusion bodies?
Proper isolation and washing of inclusion bodies are crucial for successful refolding. Contaminating proteins can interfere with the refolding process and lead to aggregation.
-
Cell Lysis: Ensure complete cell lysis to release the inclusion bodies. Methods like sonication or French press are commonly used.[2] To aid lysis and the initial purification, consider adding 0.5–1.0% Triton X-100 to the lysis buffer.[2]
-
Washing Steps: A series of washing steps is essential to remove cellular debris, membrane proteins, and nucleic acids.
-
A wash with a buffer containing a mild detergent like 1-2% Triton X-100 helps to solubilize membrane proteins.[2]
-
A subsequent wash with a high salt buffer (e.g., 1 M NaCl) can help remove contaminating DNA and RNA.[2]
-
Short sonication bursts during each wash step can help to resuspend the inclusion body pellet effectively.[2]
-
Q3: The inclusion body pellet is difficult to solubilize. What can I do?
If you are facing difficulties in solubilizing the this compound inclusion bodies, consider the following:
-
Choice of Denaturant: Strong denaturants are typically required. The most common are 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M urea (B33335).[1]
-
Reducing Agents: The presence of a reducing agent is critical to break any incorrect disulfide bonds that may have formed within the inclusion bodies. Dithiothreitol (DTT) at a concentration of 1-10 mM is commonly used.[3]
-
pH: The pH of the solubilization buffer can influence the effectiveness of the denaturant. For urea, a mildly alkaline pH of around 8.0-9.0 can be more effective.[4]
-
Incubation Time: Allow sufficient time for solubilization. Stirring the suspension for 30-60 minutes at room temperature is a good starting point. For very resistant inclusion bodies, overnight incubation may be necessary.[2]
-
Complete Solubilization: Ensure the solution is completely clear after solubilization. Any remaining particles should be removed by centrifugation or filtration (0.45 µm filter) before proceeding to the refolding step.
Q4: My this compound precipitates during the refolding process (e.g., dialysis or dilution). How can I prevent this?
Protein aggregation is the most common problem during refolding. Here are several strategies to mitigate this:
-
Protein Concentration: Keep the concentration of the solubilized this compound low during refolding. High protein concentrations favor intermolecular interactions, leading to aggregation.[3]
-
Refolding Method:
-
Step-wise Dialysis: Instead of a single dialysis step against a denaturant-free buffer, a gradual, step-wise reduction of the denaturant concentration (e.g., from 8 M urea to 6 M, 4 M, 2 M, and finally 0 M) can improve refolding yields.[5]
-
Rapid Dilution: This is a simple method where the solubilized protein is diluted several hundred-fold into a refolding buffer. Adding the denatured protein solution drop-wise to the refolding buffer while stirring can also be effective.[3]
-
-
Refolding Buffer Additives: The composition of the refolding buffer is critical.
-
L-Arginine: This amino acid is a common aggregation suppressor and can significantly improve refolding yields.[3][6]
-
Osmolytes: Sugars like sorbitol can act as protein stabilizers.[3][4]
-
Redox System: For proteins with disulfide bonds like some this compound-derived peptides, a redox pair such as reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine is essential to promote the formation of correct disulfide bonds.[3]
-
-
Temperature: Perform refolding at low temperatures (e.g., 4°C) to suppress hydrophobic aggregation.[7]
Q5: After refolding, I observe dimers and trimers of my this compound on a non-reducing SDS-PAGE. How can I favor the monomeric form?
The formation of oligomers can be due to incorrect intermolecular disulfide bond formation.
-
Optimize Redox System: The ratio of reduced to oxidized glutathione (or other redox pairs) in the refolding buffer is crucial and may need optimization.
-
Lower Protein Concentration: As with general aggregation, reducing the protein concentration during refolding will decrease the likelihood of intermolecular interactions.[3]
-
Purification: Size-exclusion chromatography (gel filtration) after refolding is an effective method to separate the monomeric form from dimers, trimers, and larger aggregates.[3][5]
Q6: How can I confirm that my refolded this compound is active?
Verifying the biological activity of the refolded peptide is the ultimate confirmation of success.
-
Antimicrobial Assays: The primary function of this compound is its antimicrobial activity. Perform a colony-forming unit (CFU) assay using susceptible bacterial strains like E. coli, S. aureus, or M. luteus.[8][9][10]
-
Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure of the refolded protein.[5][11] A spectrum indicating the presence of alpha-helices or beta-sheets (depending on the specific this compound peptide) suggests proper folding.[11]
Experimental Protocols & Data
Key Buffer Compositions
The following tables summarize typical buffer compositions for the solubilization and refolding of this compound from inclusion bodies. Note that optimal conditions may vary depending on the specific this compound construct and expression system.
Table 1: Inclusion Body Solubilization Buffers
| Component | Concentration | Purpose | Reference |
| Denaturant | |||
| Urea | 6 - 8 M | Denatures the protein | [1][3] |
| Guanidine HCl | 6 - 8 M | Stronger denaturant than urea | [1] |
| Buffer | |||
| Tris-HCl | 50 mM | Maintains pH | [3] |
| Reducing Agent | |||
| Dithiothreitol (DTT) | 1 - 10 mM | Reduces incorrect disulfide bonds | [3] |
| Chelating Agent | |||
| EDTA | 10 mM | Inhibits metalloproteases | [3] |
| pH | 8.0 | Optimal for solubilization | [3] |
Table 2: this compound Refolding Buffers
| Component | Concentration | Purpose | Reference |
| Buffer | |||
| Tris-HCl | 50 mM | Maintains pH | [3] |
| Denaturant (Residual) | |||
| Urea | 2 M | Gradual removal of denaturant | [3] |
| Aggregation Suppressor | |||
| L-Arginine | 0.4 M | Prevents protein aggregation | [3][12] |
| Stabilizer | |||
| Sorbitol | 0.235 M | Stabilizes protein conformation | [3][4] |
| Redox System | |||
| Cysteine/Cystine | Varies | Promotes correct disulfide bond formation | [3] |
| GSH/GSSG | 3 mM / 0.9 mM | Redox pair for disulfide bond formation | [12] |
| Chelating Agent | |||
| EDTA | 10 mM | Inhibits metalloproteases | [3] |
| pH | 8.0 | Optimal for refolding | [3] |
Detailed Methodologies
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing 0.5-1.0% Triton X-100.[2]
-
Lyse the cells by sonication on ice (e.g., 4 cycles of 20 seconds with 30-second cooling intervals) or by passing through a French press at least twice.[2]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.[2]
-
Discard the supernatant. Resuspend the pellet in a wash buffer containing 1-2% Triton X-100. A brief sonication (3 x 10 seconds) can aid in resuspension.[2]
-
Centrifuge as in step 4 and discard the supernatant.
-
Repeat the wash step with a high salt buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA) to remove nucleic acids.[2]
-
Centrifuge as in step 4. The resulting pellet contains the purified inclusion bodies.
Protocol 2: Solubilization and Refolding of this compound
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 8 M Urea, 50 mM Tris-HCl, 10 mM EDTA, 10 mM DTT, pH 8.0).[3]
-
Stir the suspension at room temperature for at least 1 hour or until the solution is clear.
-
Centrifuge at high speed to remove any insoluble material.
-
-
Refolding by Step-wise Dialysis:
-
Transfer the solubilized protein solution to a dialysis bag.
-
Perform sequential dialysis against buffers with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally a buffer with no urea).[5] Each dialysis step should be for at least 2 hours.[5] The final dialysis buffer should be the refolding buffer (e.g., 50 mM Tris-HCl, 0.4 M L-Arginine, redox system, pH 8.0).
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein solution 1:10 or greater into a vigorously stirring refolding buffer at 4°C.[3]
-
Allow the refolding reaction to proceed for 12-24 hours at 4°C.
-
-
Concentration and Purification:
Visual Workflows and Diagrams
Caption: Figure 1. A step-by-step workflow for the recovery of active this compound.
Caption: Figure 2. A decision tree for troubleshooting common refolding issues.
References
- 1. mdpi.com [mdpi.com]
- 2. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmb.or.kr [jmb.or.kr]
- 9. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Dermcidin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Dermcidin peptides. Our goal is to help you improve the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound peptides?
A1: The most prevalent and robust method for synthesizing this compound peptides is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) chemistry.[1][2] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3][4]
Q2: What purity level is generally required for functional or clinical studies involving this compound peptides?
A2: For most research and pre-clinical applications, a purity of greater than 95% is considered standard for synthetic this compound peptides.[1][2][5] This high level of purity is crucial to ensure that experimental results are not skewed by impurities, which can include truncated sequences, deletion sequences, or by-products from protecting groups.[6][7]
Q3: Which analytical techniques are essential for assessing the purity and identity of synthetic this compound peptides?
A3: The two primary techniques for quality control of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][7] RP-HPLC is used to determine the purity of the peptide by separating it from impurities, while MS is used to confirm that the correct peptide was synthesized by verifying its molecular weight.[7][8]
Q4: My this compound peptide has poor solubility. What can I do?
A4: this compound peptides, particularly those with hydrophobic sequences, can be prone to aggregation and poor solubility.[9] To improve solubility, consider dissolving the peptide in a small amount of an organic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) before diluting with an aqueous buffer.[10] Adjusting the pH of the solution can also significantly impact solubility; peptides are least soluble at their isoelectric point (pI).[11] For peptides intended for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide: Common Issues in this compound Peptide Synthesis & Purification
This guide addresses specific problems you may encounter and provides actionable solutions.
Problem 1: Low Yield of Crude Peptide After Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Deprotection or Coupling | Optimize coupling times and reagents. For difficult couplings, such as those involving bulky or β-branched amino acids (V, T, I), double coupling or using a more potent coupling agent like HCTU may be necessary.[12] Monitor reaction completion with a ninhydrin (B49086) (Kaiser) test.[3] |
| Peptide Aggregation on Resin | Peptide aggregation on the solid support can hinder reagent access.[9][10] To mitigate this, switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[10] Synthesizing on a low-substitution resin can also help by increasing the distance between peptide chains. |
| Steric Hindrance | Long sequences or the presence of certain amino acids can lead to steric hindrance.[9] Utilizing a microwave peptide synthesizer can help overcome this by providing energy to drive reactions to completion.[10] |
Problem 2: Poor Purity of Crude Peptide (<50%)
| Potential Cause | Recommended Solution |
| Formation of Deletion Sequences | This occurs due to incomplete coupling at one or more steps. Ensure efficient coupling by using an excess of amino acid and coupling reagents. Consider extending coupling times for known "difficult" residues. |
| Side Reactions | Side reactions like aspartimide formation can occur. Using protecting groups on the backbone of preceding amino acids, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent this.[10] |
| Premature Cleavage | If a highly acid-labile linker is used, premature cleavage of the peptide from the resin can occur during synthesis. Ensure the linker is stable to the conditions used for Fmoc deprotection (piperidine in DMF). |
Problem 3: Difficulty in HPLC Purification
| Potential Cause | Recommended Solution |
| Poor Peak Resolution | If the target peptide peak co-elutes with impurities, optimize the HPLC gradient. A shallower gradient (e.g., 0.5-1% increase in organic solvent per minute) can improve separation.[6] |
| Peptide Aggregation in Solution | Aggregation can lead to broad or multiple peaks.[9] Dissolve the crude peptide in a minimal amount of organic solvent before injection. Modulating the mobile phase pH can also disrupt aggregates and improve peak shape.[11][13] |
| Tailing or Fronting Peaks | Poor peak shape can result from interactions with the column or an inappropriate mobile phase pH. Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak symmetry. Using a high-purity silica (B1680970) column is also recommended. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Selection and Swelling : Choose an appropriate resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[3]
-
First Amino Acid Coupling : Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HCTU/DIPEA) in DMF.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the amino acid by treating the resin with a solution of 20% piperidine (B6355638) in DMF for 7-10 minutes.[14]
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Subsequent Amino Acid Coupling : Couple the next Fmoc-protected amino acid to the newly exposed N-terminus.
-
Repeat : Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Global Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. A common cleavage cocktail for this is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water.[14]
-
Peptide Precipitation : Precipitate the cleaved peptide in cold diethyl ether and collect the solid by centrifugation.
-
Lyophilization : Lyophilize the crude peptide to obtain a dry powder.
Protocol 2: RP-HPLC Purification of this compound Peptides
-
Sample Preparation : Dissolve the crude lyophilized peptide in Mobile Phase A (typically 0.1% TFA in water). Filter the sample to remove any particulates.[6]
-
Column Equilibration : Equilibrate the C18 reversed-phase column with Mobile Phase A until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).[6]
-
Gradient Elution : Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (typically 0.1% TFA in acetonitrile).[15] A typical gradient might be 5% to 80% Mobile Phase B over 45 minutes.[2]
-
Fraction Collection : Collect fractions corresponding to the major peak, which should be the target this compound peptide.[6]
-
Purity Analysis : Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization : Pool the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final purified peptide as a white powder.[6]
Visualizations
Experimental Workflow
Caption: Workflow for synthetic this compound peptide production.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purity results.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
Technical Support Center: Accurate Quantification of Dermcidin Protein Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Dermcidin (DCD) protein levels. The inherent complexities of this compound, a precursor protein that undergoes proteolytic processing into numerous peptide isoforms, present significant challenges to its precise measurement.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately quantifying this compound?
The main difficulty lies in the existence of multiple this compound isoforms. The primary translation product is a 110-amino acid precursor protein.[1] This precursor is proteolytically processed into at least 14 different smaller peptides of varying lengths and charges.[2][3][4] These peptides are stable in biological fluids like sweat.[3][4] Consequently, quantifying "total" this compound or specific isoforms requires careful consideration of the detection method's specificity.
Q2: Which quantification methods are most commonly used for this compound?
The two most prevalent methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[5][6][7] SELDI-TOF-MS has also been used for semi-quantitative analysis directly from sweat.[2][8][9]
Q3: Can I use a standard ELISA kit to measure all forms of this compound?
It is unlikely that a standard ELISA kit will quantify all forms of this compound with equal efficiency. The specificity of the antibodies used in the kit is crucial. A monoclonal antibody may be highly specific to one epitope on a particular processed peptide and show little to no cross-reactivity with other isoforms or the precursor protein.[10] Conversely, a polyclonal antibody mixture might recognize multiple forms, but the overall signal will be an aggregate that is difficult to interpret in terms of the concentration of individual peptides. It is essential to consult the manufacturer's data sheet for information on antibody specificity and cross-reactivity with different this compound peptides.[11][12]
Q4: How do post-translational modifications (PTMs) affect this compound quantification?
While glycosylation of this compound has been reported, the extent and impact on quantification are not well-documented.[1] Any PTM can potentially alter the epitope recognized by an antibody, leading to inaccurate quantification by ELISA. In mass spectrometry, PTMs will cause a mass shift in the peptide, which needs to be accounted for during data analysis to ensure correct identification and quantification.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Antibody does not recognize the specific this compound isoform in the sample. Many commercial ELISAs are validated against the full-length recombinant protein. Your sample may primarily contain processed peptides not recognized by the kit's antibodies. | 1. Verify the specificity of the ELISA kit antibodies against the expected this compound isoforms in your sample.[11] 2. Consider a different ELISA kit with broader reactivity or antibodies targeting a conserved region. 3. If possible, confirm the presence of this compound peptides in your sample using an alternative method like Western Blot or Mass Spectrometry. |
| Poor sample quality or low this compound concentration. this compound levels can vary significantly between sample types (e.g., abundant in sweat, less so in other fluids).[13] | 1. Ensure proper sample collection and storage to prevent protein degradation. 2. Concentrate your sample if the expected this compound concentration is below the detection limit of the assay.[1] | |
| High Background | Non-specific binding of antibodies. This is a common issue in ELISA. | 1. Increase the number and duration of wash steps. 2. Optimize the blocking buffer concentration and incubation time. |
| Cross-reactivity of antibodies with other proteins in the sample matrix. | 1. Perform a spike-and-recovery experiment to assess matrix effects. 2. If matrix effects are significant, consider sample purification or dilution. | |
| High Variability Between Replicates | Inconsistent pipetting or plate washing. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use a multichannel pipette for consistency. 3. Ensure uniform and thorough washing of all wells. |
| Presence of multiple interacting this compound isoforms. Different isoforms may have varying affinities for the capture and detection antibodies, leading to inconsistent results. | 1. This is an inherent challenge. Consider using a method that can differentiate isoforms, such as mass spectrometry. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization/Low Signal Intensity of this compound Peptides | Suboptimal sample preparation. Salts, detergents, and other contaminants can suppress ionization.[14][15] | 1. Incorporate a desalting/cleanup step (e.g., C18 spin columns) before MS analysis.[16] 2. Optimize the protein precipitation and digestion protocols to remove interfering substances. |
| Low abundance of specific peptides. | 1. Consider an enrichment strategy for this compound peptides, such as immunoprecipitation with a broadly reactive antibody. | |
| Difficulty in Identifying and Quantifying Specific Isoforms | Co-elution of multiple this compound peptides. The various isoforms have similar physicochemical properties, making chromatographic separation challenging. | 1. Optimize the liquid chromatography gradient to improve peptide separation.[16] 2. Use high-resolution mass spectrometry to differentiate peptides with close mass-to-charge ratios. |
| Complex fragmentation patterns. | 1. Develop a targeted MS method (e.g., Multiple Reaction Monitoring, MRM) using synthetic peptides as standards to confidently identify and quantify specific this compound isoforms.[17] | |
| Inaccurate Quantification | Lack of appropriate internal standards. | 1. Synthesize stable isotope-labeled (SIL) versions of the this compound peptides of interest to use as internal standards for absolute quantification. |
| Variability in proteolytic processing. If quantifying based on a single peptide, variations in the processing of the precursor protein can lead to inaccurate estimations of total this compound. | 1. Select multiple peptides representing different regions of the this compound precursor for quantification to get a more comprehensive picture. |
Data Presentation: Comparison of Quantification Methods
Direct quantitative comparisons of this compound levels using different methods on the same samples are limited in the literature. The following table provides a representative summary of expected concentrations in human sweat, a fluid where this compound is abundant.
| Method | Analyte(s) Measured | Sample Type | Reported Concentration Range | Reference |
| SELDI-TOF-MS (Semi-quantitative) | Multiple processed peptides (e.g., DCD-1, DCD-1L) | Eccrine Sweat | Varies by individual and body site | [2][3][4] |
| ELISA | This compound (isoform specificity often not detailed) | Sweat | Detectable in dilutions up to 1:10,000 | [5][18] |
| LC-MS/MS (Label-free quantification) | This compound (precursor) | Eccrine Sweat | ~1.14 pmol/µg of total protein | [17] |
Note: The concentrations are highly variable and depend on the specific isoforms being measured and the analytical method's sensitivity and specificity.
Experimental Protocols
Protocol 1: General Workflow for this compound Quantification by Sandwich ELISA
This protocol provides a general outline. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for a this compound epitope.
-
Sample and Standard Preparation:
-
Reconstitute the provided this compound standard to create a standard curve.
-
Prepare serial dilutions of the standard.
-
Dilute biological samples as necessary to fall within the range of the standard curve.
-
-
Incubation: Add standards and samples to the wells and incubate to allow this compound to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the this compound molecule. Incubate.
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB substrate. The HRP will catalyze a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the this compound concentration in the samples.
Protocol 2: General Workflow for this compound Peptide Quantification by LC-MS/MS
This protocol outlines a bottom-up proteomics approach.
-
Sample Preparation:
-
Protein Precipitation: Precipitate total protein from the biological sample (e.g., sweat, cell lysate) using methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove interfering substances.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to linearize the proteins.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme such as trypsin. This step is crucial if the target is the precursor protein. For direct analysis of processed peptides, this step may be omitted, but sample cleanup is still necessary.
-
Desalting: Clean up the peptide mixture using a C18 column to remove salts and detergents that can interfere with mass spectrometry.
-
-
Liquid Chromatography (LC):
-
Inject the peptide sample onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry (MS/MS):
-
Eluted peptides are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.
-
MS1 Scan: The mass spectrometer scans for the mass-to-charge (m/z) ratio of the intact peptide ions.
-
MS2 Fragmentation: Precursor ions corresponding to the target this compound peptides are selected and fragmented (e.g., by collision-induced dissociation, CID).
-
MS2 Scan: The m/z ratios of the fragment ions are measured.
-
-
Data Analysis:
-
The fragmentation patterns are matched against a protein sequence database to identify the this compound peptides.
-
Quantification is performed by measuring the peak area of the precursor ion in the MS1 scan. For targeted analysis, specific fragment ions (transitions) are monitored for higher specificity and sensitivity.
-
Visualizations
Caption: Workflow for this compound quantification using Sandwich ELISA.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Challenges in this compound quantification arise from its processing.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asamnet.de [asamnet.de]
- 9. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genuine and apparent cross-reaction of polyclonal antibodies to proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human DCD ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 12. mybiosource.com [mybiosource.com]
- 13. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of this compound for sweat identification by real-time RT-PCR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Dermcidin Peptides for In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dermcidin peptides. Our goal is to help you achieve stable and reproducible results in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows low or no antimicrobial activity. What are the common causes?
A1: Several factors can contribute to the reduced activity of this compound peptides in vitro. The most common issues include:
-
Absence of essential cofactors: this compound-1L (DCD-1L) requires divalent cations, particularly zinc (Zn²⁺), for proper folding, oligomerization, and subsequent antimicrobial activity.[1][2][3]
-
Inappropriate buffer conditions: The pH and salt concentration of your assay buffer can significantly impact peptide structure and function.[1][4]
-
Peptide degradation: Improper storage and handling can lead to the degradation of the peptide stock.[5]
-
Peptide aggregation: While oligomerization is necessary for activity, uncontrolled aggregation can lead to precipitation and loss of function.[2][6]
-
Slow mechanism of action: this compound peptides exhibit a slower killing kinetic compared to other antimicrobial peptides (AMPs), often requiring at least 1-2 hours of incubation.[6][7]
Q2: How should I store my lyophilized and reconstituted this compound peptides?
A2: Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Peptides: For long-term storage, keep lyophilized powder in a tightly sealed vial at -20°C or -80°C.[8][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[9]
-
Reconstituted Peptides: For short-term storage (up to one week), peptide solutions can be stored at 4°C. For longer-term storage, create single-use aliquots and store them at -20°C or colder.[10] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[5][8] Use sterile, slightly acidic (pH 5-6) buffers for reconstitution to prolong shelf life.[10]
Q3: What is the optimal buffer composition for a this compound antimicrobial assay?
A3: The choice of buffer is critical. Many studies successfully use a 10 mM sodium phosphate (B84403) buffer containing 10 mM NaCl at a pH of 7.0-7.4 .[6][7] this compound peptides are known to be active in high-salt conditions, and activity has been shown to be stable in NaCl concentrations up to 150 mM.[6] For certain experiments, buffers that mimic the composition of human sweat have also been utilized.[4][7] When performing Minimum Inhibitory Concentration (MIC) assays in broth, standard nutrient-rich media like Luria-Bertani (LB) or Mueller-Hinton (MH) broth are recommended over minimal buffers to ensure bacterial growth.[11]
Q4: My MIC assay results are inconsistent. How can I troubleshoot this?
A4: Inconsistent MIC results are a known challenge.[11] Consider the following:
-
Ensure Zinc Availability: As mentioned, Zn²⁺ is a critical cofactor. The addition of low micromolar concentrations (e.g., 10 µM) of ZnCl₂ to your assay medium can significantly enhance and stabilize the activity of DCD-1L.[2]
-
Incubation Time: Ensure a sufficiently long incubation period (at least 2-4 hours) to account for this compound's slower killing mechanism.[6][12]
-
Peptide Solubilization: Ensure the peptide is fully dissolved before adding it to the assay. Sonication can aid in dissolving larger particles, but avoid excessive heating.[9]
-
Interaction with Media: Peptides can sometimes interact with components of complex media. If using broth, consider a colony-forming unit (CFU) reduction assay as a more direct measure of bactericidal activity.[2][6][7]
Q5: Can bacterial proteases degrade my this compound peptide during the assay?
A5: While this compound peptides can be degraded by high concentrations of purified bacterial proteases, studies suggest this is not the primary mechanism of bacterial resistance under typical physiological conditions.[13][14] For instance, protease-deficient mutants of P. aeruginosa showed similar sensitivity to this compound as the wild-type strain.[13] The peptide's tendency to form oligomers may also offer some protection from proteolytic degradation.[14][15]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peptide Activity | 1. Absence of Zn²⁺ ions. 2. Incorrect buffer pH or salt concentration. 3. Peptide degradation from improper storage. 4. Insufficient incubation time. | 1. Supplement the assay buffer with 10 µM ZnCl₂.[2] 2. Use 10 mM Sodium Phosphate, 10 mM NaCl, pH 7.0-7.4.[6][7] 3. Aliquot peptide stocks and store at -20°C or colder; avoid freeze-thaw cycles.[10] 4. Increase incubation time to at least 2-4 hours.[6][12] |
| Peptide Precipitates in Solution | 1. Poor solubility in the chosen solvent. 2. Uncontrolled aggregation at high concentrations. | 1. Attempt solubilization in sterile water or 0.1% acetic acid before diluting into assay buffer. For difficult peptides, consult advanced solubilization protocols. 2. Prepare a fresh, lower-concentration stock solution. Pre-incubate the peptide with Zn²⁺ to promote functional oligomerization over random aggregation.[2] |
| High Variability Between Replicates | 1. Incomplete peptide solubilization. 2. Inconsistent pipetting of viscous peptide solution. 3. Adsorption of peptide to plasticware. | 1. Vortex and visually inspect the stock solution to ensure it is clear before use. 2. Use low-retention pipette tips. 3. Consider using polypropylene (B1209903) vials and plates, as peptides can adsorb to certain plastics.[10] |
| Activity Decreases Over Time in Solution | 1. Chemical instability (e.g., oxidation, deamidation). 2. Proteolytic degradation if using non-sterile solutions. | 1. Store reconstituted aliquots frozen. Use sterile, slightly acidic (pH 5-6) buffers. For peptides with Cys, Met, or Trp, use degassed, oxygen-free buffers.[9] 2. Use sterile buffers and aseptic techniques for all manipulations. |
Quantitative Data Summary
Table 1: Influence of Ions on DCD-1L Antimicrobial Activity against S. aureus
| Condition (DCD-1L at 10.3 µM) | Buffer | Added Salt (10 µM) | Result | Reference |
| Control | 33.3 mM Sodium Phosphate (pH 6.0) | None | Baseline Activity | [2] |
| + NaCl | 33.3 mM Sodium Phosphate (pH 6.0) | NaCl | Significant increase in activity | [2] |
| + ZnCl₂ | 33.3 mM Sodium Phosphate (pH 6.0) | ZnCl₂ | Significant increase in activity | [2] |
| + MgCl₂ | 33.3 mM Sodium Phosphate (pH 6.0) | MgCl₂ | Significant increase in activity | [2] |
| + CaCl₂ | 33.3 mM Sodium Phosphate (pH 6.0) | CaCl₂ | Significant increase in activity | [2] |
| + EDTA | 25 mM Tris-HCl (pH 6.5) | 50 µM EDTA | Loss of antimicrobial activity | [2] |
Table 2: Antimicrobial Activity (MIC) of DCD-1L Against Various Pathogens
| Pathogen | MIC (µg/mL) | Reference |
| Escherichia coli | 1 | [16] |
| Enterococcus faecalis | 1 | [16] |
| Staphylococcus aureus | 1 | [16] |
| Candida albicans | 10 | [16] |
| Methicillin-resistant S. aureus (MRSA) | >95% killing at 30 | [12] |
Experimental Protocols & Visualizations
Protocol 1: Standard Antimicrobial Colony Forming Unit (CFU) Reduction Assay
This protocol is adapted from established methodologies to determine the bactericidal activity of this compound peptides.[2][7][12]
Workflow Diagram:
Caption: Workflow for a standard CFU reduction assay.
Methodology:
-
Bacterial Preparation: Culture bacteria (e.g., S. aureus) in a suitable broth (e.g., LB) to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.8).
-
Washing: Pellet the bacteria by centrifugation. Wash the pellet twice with an appropriate assay buffer (e.g., 10 mM sodium phosphate, 10 mM NaCl, pH 7.4) to remove media components.
-
Resuspension: Resuspend the washed bacteria in the same buffer and dilute to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubation: In a microtiter plate or microcentrifuge tubes, mix the bacterial suspension with various concentrations of the this compound peptide. Include a positive control (e.g., another known AMP) and a negative control (buffer only). If testing DCD-1L, consider adding 10 µM ZnCl₂. Incubate at 37°C for 2 to 4 hours with shaking.
-
Plating: After incubation, perform 10-fold serial dilutions of each sample in buffer. Plate 100 µL of appropriate dilutions onto agar plates (e.g., LB agar).
-
Enumeration: Incubate the plates overnight (18-24 hours) at 37°C. Count the resulting colonies to determine the number of viable bacteria (CFU/mL).
-
Calculation: Compare the CFU/mL of peptide-treated samples to the negative control to determine the percentage of killing.
This compound-1L (DCD-1L) Activation and Proposed Mechanism
This compound's unique mode of action is initiated by environmental cues, particularly the presence of zinc ions and bacterial membranes.
Signaling Pathway Diagram:
Caption: Proposed mechanism of DCD-1L activation and action.
This model illustrates that unstructured DCD-1L, in the presence of zinc ions and a negatively charged bacterial membrane, undergoes conformational changes and oligomerizes.[1][2] This stabilized complex then inserts into the membrane, forming an ion channel that disrupts the membrane potential, ultimately leading to bacterial death.[3][17] This process highlights the critical role of zinc as a stabilizing agent for the peptide's functional structure.[1][17]
References
- 1. nbinno.com [nbinno.com]
- 2. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Do Peptides Need to Be Refrigerated? The Ultimate Storage Guide [uk-peptides.com]
- 6. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Resistance to this compound-derived peptides is independent of bacterial protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for proteolytic degradation of Dermcidin in samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the proteolytic degradation of Dermcidin (DCD) in experimental samples. Find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A: this compound (DCD) is an antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2][3][4] Following secretion, a 110-amino acid precursor protein is proteolytically processed into smaller, active peptides that provide a first line of defense against pathogens on the skin.[5][6][7][8] While this processing is a natural activation mechanism, uncontrolled proteolytic degradation in vitro during sample collection, storage, and analysis can lead to loss of immunoreactivity and inaccurate quantification. Both host- and bacteria-derived proteases can contribute to this degradation.[6][9]
Q2: My primary sample type is sweat. Is this compound stable in sweat?
A: this compound is considered to be remarkably stable in sweat, where it can be detected for several hours after secretion and even in forensic samples from worn clothing.[6][7][10] This stability is attributed to the specific peptide processing that occurs naturally and potentially to oligomerization, which may protect it from further degradation.[6] However, contamination of sweat samples with bacteria that produce proteases, such as S. aureus, can lead to degradation.[9] Therefore, prompt processing and proper storage are still recommended.
Q3: I am trying to measure this compound in plasma/serum. What special precautions should I take?
A: Plasma and serum contain a complex mixture of endogenous proteases, making this compound highly susceptible to degradation. While some studies have detected DCD fragments in plasma[6], it is not considered an abundant protein in this fluid.[6] To minimize degradation:
-
Use Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to the blood collection tube (e.g., EDTA tubes are a good start as they inhibit metalloproteases).
-
Rapid Processing: Process blood to retrieve plasma or serum as quickly as possible, keeping the sample on ice throughout.
-
Storage: Aliquot samples and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What types of proteases are known to degrade this compound?
A: The natural processing of the this compound precursor in sweat involves several proteases. A 1,10-phenanthroline-sensitive carboxypeptidase is involved in cleaving the C-terminal leucine (B10760876) from the DCD-1L peptide.[6] Cathepsin D, an aspartate protease, is also implicated in further processing.[11] Additionally, bacterial proteases, such as the SepA metalloprotease from Staphylococcus epidermidis and others from S. aureus, can efficiently degrade this compound as a bacterial defense mechanism.[9]
Q5: Can I use a standard ELISA protocol to measure this compound?
A: Yes, several commercial sandwich ELISA kits are available for the quantitative measurement of human this compound in various biological fluids, including serum, plasma, tissue homogenates, and cell culture supernatants.[12][13][14] However, it is critical to follow the manufacturer's protocol precisely and to ensure that your sample preparation protocol includes steps to prevent degradation, especially for samples other than sweat.
Troubleshooting Guides
Problem 1: Low or No this compound Signal in ELISA/Western Blot
This is a common issue that can arise from multiple factors, often related to sample integrity.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | • Sample Collection: For plasma/serum or tissue, ensure a potent protease inhibitor cocktail was added immediately upon collection. Keep samples on ice. • Storage: Check if samples were stored correctly at -80°C and if they underwent multiple freeze-thaw cycles. • Re-evaluate Protocol: Review your sample handling workflow against the recommended protocol (see Experimental Protocols section). |
| Low DCD Abundance | • Sample Type: this compound is most abundant in sweat.[15] Its concentration in plasma, serum, or cell lysates is significantly lower.[6] You may need to concentrate your sample or use a more sensitive detection method. • Donor Variation: DCD expression can vary significantly between individuals and body sites.[10] |
| Assay Issues | • Antibody Specificity: Ensure the antibodies used (in ELISA or Western Blot) can detect the specific DCD fragments present in your sample. Natural processing generates multiple peptides.[5] • Reagent Integrity: Verify that all assay reagents, including standards and antibodies, are within their expiration date and were stored correctly. |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting low this compound signals.
Caption: Troubleshooting workflow for low this compound detection.
Problem 2: High Variability Between Replicates or Samples
Inconsistent results often point to variations in sample handling or processing.
| Potential Cause | Recommended Solution |
| Inconsistent Timing | • Standardize the time from sample collection to processing and freezing. Even short delays at room temperature can allow proteases to act.[16] |
| Inhibitor Inefficiency | • Ensure the protease inhibitor cocktail is broad-spectrum and used at the recommended concentration. For specific concerns about metalloproteases, ensure EDTA or 1,10-phenanthroline (B135089) is included.[6] |
| Uneven Thawing | • Thaw samples slowly and evenly on ice. Thawing at warmer temperatures can accelerate enzymatic degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma to Minimize DCD Degradation
This protocol is designed to preserve the integrity of this compound in plasma samples.
-
Preparation: Prepare collection tubes (EDTA-coated recommended) containing a broad-spectrum protease inhibitor cocktail. Keep tubes on ice.
-
Blood Collection: Collect whole blood directly into the prepared, chilled tubes.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Aliquoting and Storage: Immediately transfer the plasma into pre-chilled, labeled cryovials in single-use aliquots.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Long-term Storage: Store the frozen aliquots at -80°C until analysis.
Plasma Sample Handling Workflow
Caption: Recommended workflow for plasma collection and processing.
Protocol 2: this compound Detection by ELISA (General Steps)
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Preparation: Bring all kit reagents and samples to room temperature before use. Prepare wash buffers, standards, and samples as directed by the kit manual.
-
Sample Loading: Add 100 µL of standards and prepared samples to the appropriate wells of the pre-coated microplate.
-
Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C).[12]
-
Washing 1: Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate (e.g., 1 hour at 37°C).[12]
-
Washing 2: Repeat the wash step (step 4).
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.
-
Incubation 3: Cover the plate and incubate (e.g., 30 minutes at 37°C).[12]
-
Washing 3: Repeat the wash step, often with more repetitions (e.g., 5 times).
-
Substrate Addition: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at 37°C for 15-20 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the this compound concentration in your samples by plotting a standard curve and interpolating the sample absorbance values.
Data Summary Tables
Table 1: Recommended Protease Inhibitors for this compound Preservation
| Inhibitor Class | Target Proteases | Examples | Typical Working Concentration | Notes |
| Metalloprotease Inhibitors | Zinc-metalloproteases (e.g., bacterial proteases, some carboxypeptidases) | EDTA, 1,10-Phenanthroline | 1-5 mM (EDTA) 1-10 mM (Phenanthroline) | Critical for inhibiting many extracellular proteases. EDTA is standard in many blood collection tubes. |
| Serine Protease Inhibitors | Trypsin-like, Chymotrypsin-like proteases | PMSF, Aprotinin, AEBSF | 1-2 mM (PMSF) 1-2 µg/mL (Aprotinin) | Broadly effective against common endogenous proteases. PMSF is unstable in aqueous solutions; add fresh. |
| Cysteine Protease Inhibitors | Papain, Cathepsins | E-64, Leupeptin | 1-10 µM (E-64) 1-10 µM (Leupeptin) | Important for tissue homogenates and cell lysates where lysosomal proteases are released. |
| Aspartic Protease Inhibitors | Cathepsin D, Pepsin | Pepstatin A | 1 µM | Cathepsin D is implicated in DCD processing.[11] |
| Commercial Cocktails | Broad Spectrum | cOmplete™, Halt™ Protease Inhibitor Cocktail | 1x (as per manufacturer) | The most convenient and recommended option for ensuring inhibition of a wide range of proteases. |
Table 2: Sample Storage and Stability Recommendations
| Sample Type | Short-Term Storage (2-8°C) | Long-Term Storage (-80°C) | Key Considerations |
| Sweat | Up to 24 hours | > 1 year | DCD is highly stable.[6][7] The main risk is bacterial growth; process quickly or add antimicrobial agents if needed. |
| Plasma / Serum | < 4 hours (with inhibitors) | > 1 year | Highly susceptible to degradation. Must use protease inhibitors. Avoid freeze-thaw cycles. |
| Tissue Homogenates | Not recommended (process immediately) | > 1 year | Cellular disruption releases a high concentration of proteases. Must be homogenized in lysis buffer containing potent protease inhibitors. |
| Cell Culture Supernatant | < 8 hours (with inhibitors) | > 1 year | Stability depends on cell type and culture conditions. Addition of protease inhibitors is strongly recommended. |
References
- 1. Naturally processed this compound-derived peptides do not permeabilize bacterial membranes and kill microorganisms irrespective of their charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The human anionic antimicrobial peptide this compound induces proteolytic defence mechanisms in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human DCD ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 13. This compound ELISA Kits [antibodies.com]
- 14. bio-techne.com [bio-techne.com]
- 15. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
Selecting appropriate buffer conditions for Dermcidin activity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate buffer conditions and troubleshooting Dermcidin activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer system for a this compound (DCD-1L) antimicrobial activity assay?
A1: The choice of buffer can significantly impact the activity of this compound. For initial screenings, a low ionic strength buffer is recommended.[1] Commonly used and effective buffer systems include:
-
Sodium Phosphate (B84403) Buffer: 10 mM sodium phosphate is a frequently used buffer, often supplemented with 10 mM NaCl.[2][3] The pH is typically adjusted to a range of 6.0 to 7.4.[2][4]
-
Tris-HCl Buffer: 25 mM Tris-HCl at a pH of 6.5 has also been successfully used in this compound activity assays.[4]
Q2: What is the optimal pH for this compound activity?
A2: this compound maintains its antimicrobial activity over a broad pH range, which is characteristic of its function in human sweat.[4] Assays are commonly performed at a pH between 6.0 and 7.4.[2][4][5] It is advisable to test a pH range to determine the optimal condition for your specific bacterial strain and experimental setup.[1]
Q3: How do salts and ions affect this compound activity?
A3: The presence of certain ions can enhance this compound's activity. Divalent cations such as Zinc (Zn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺), as well as monovalent cations like Sodium (Na⁺), have been shown to significantly increase the antimicrobial activity of DCD-1L.[4] Conversely, cation depletion using a chelating agent like EDTA can lead to a loss of activity.[4]
Q4: Can I use standard culture media like Mueller-Hinton Broth (MHB) for this compound activity assays?
A4: While MHB is a standard medium for antimicrobial susceptibility testing, its high salt concentration may interfere with the activity of some antimicrobial peptides.[1] For this compound, which is active under high salt conditions similar to sweat, MHB might be suitable.[6] However, for consistency and to minimize potential interference, using a defined buffer system like sodium phosphate is often preferred for initial and mechanistic studies.[2][3]
Q5: My colony counts are inconsistent between replicates. What could be the cause?
A5: Inconsistent colony counts in a colony forming unit (CFU) assay can arise from several factors:
-
Inadequate mixing: Ensure the bacterial suspension and peptide solutions are thoroughly mixed before plating.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate volumes.
-
Cell clumping: Vortex the bacterial suspension gently before dilution and plating to ensure a homogenous single-cell suspension.
-
Peptide stability: Ensure the peptide stock is properly stored and handled to prevent degradation. This compound peptides are known to be very stable.[7]
-
Plating technique: Spread the bacterial suspension evenly across the entire surface of the agar (B569324) plate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low this compound activity observed | Suboptimal buffer pH. | Test a range of pH values from 6.0 to 7.5.[1][2][4] |
| Absence of essential ions. | Supplement the buffer with 10 µM ZnCl₂, CaCl₂, or MgCl₂.[4] | |
| Presence of chelating agents. | Ensure buffers are free from EDTA or other cation chelators.[4] | |
| Peptide degradation. | Verify peptide integrity via mass spectrometry. Store aliquots at -20°C or -80°C. | |
| High ionic strength of the medium. | Use a low-salt buffer like 10 mM sodium phosphate instead of rich media.[1] | |
| High variability in results | Inconsistent bacterial cell density. | Ensure accurate measurement of bacterial OD and precise dilutions.[5] |
| Improper mixing of reagents. | Thoroughly mix all solutions at each step of the protocol. | |
| Contamination. | Use sterile techniques and materials throughout the experiment. | |
| Complete bacterial killing in all wells, including controls | Contamination of buffer or media with an antimicrobial agent. | Prepare fresh, sterile buffers and media. |
| Error in bacterial dilution. | Double-check calculations and dilutions for the bacterial inoculum. |
Experimental Protocols
Protocol 1: Standard Colony Forming Unit (CFU) Assay for this compound Activity
This protocol details a standard method to determine the antimicrobial activity of this compound-derived peptides by quantifying the reduction in bacterial colonies.
Materials:
-
This compound peptide (e.g., DCD-1L)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Luria-Bertani (LB) broth and agar plates
-
10 mM Sodium Phosphate buffer, pH 7.4 (supplemented with 10 mM NaCl)
-
Sterile microcentrifuge tubes and 96-well plates
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Bacterial Culture Preparation:
-
Bacterial Cell Preparation:
-
Antimicrobial Assay:
-
Prepare serial dilutions of the this compound peptide in the sodium phosphate buffer.
-
In a 96-well plate, mix 20 µL of the bacterial suspension with the desired concentrations of the this compound peptide solution in a total volume of 60 µL.[2][8]
-
Include a control well with bacteria and buffer only (no peptide).
-
-
Plating and Incubation:
-
Data Analysis:
Signaling Pathways and Mechanisms
This compound-derived peptides not only exhibit direct antimicrobial activity but also modulate the host's innate immune response.
This compound-Induced Keratinocyte Activation
This compound peptides DCD-1 and DCD-1L can activate human keratinocytes, inducing the production of proinflammatory cytokines and chemokines. This process is mediated through G-protein and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the activation of NF-κB, p38, and ERK.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Dermcidin as an Emerging Regulator of Innate Immunity in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multiple Facets of this compound in Cell Survival and Host Defense | Semantic Scholar [semanticscholar.org]
- 7. Expression of this compound in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Dermcidin Expression in Stressed Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering low Dermcidin (DCD) expression in stressed cell lines.
Troubleshooting Guides
Problem: Low or Undetectable DCD mRNA Expression by qPCR
| Possible Cause | Suggested Solution | Citation |
| Inadequate Stress Induction | Ensure the stress conditions are sufficient to induce a cellular stress response. For hypoxia, incubation at 0.2% oxygen for 48 hours has been used. For oxidative stress, titrate the concentration of the inducing agent (e.g., H₂O₂) to a level that induces stress without causing excessive cell death. | [1] |
| Cell Line Specificity | DCD expression is highly variable among cell lines. Some cell lines, like certain prostate cancer lines, have very low or absent basal DCD expression and may not be responsive to stress induction. Consider screening multiple cell lines to find a suitable model. Pancreatic cancer cell line MIA-Pa-Ca-2 has been reported to express DCD. | [2] |
| Poor Primer Design | Verify the specificity of your qPCR primers for the DCD transcript. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Perform a melt curve analysis to check for a single, specific product. | [3] |
| Low RNA Quality or Quantity | Use a standardized RNA extraction method and assess RNA integrity (e.g., via electrophoresis) and purity (A260/280 and A260/230 ratios). Start with a sufficient amount of high-quality RNA for cDNA synthesis. | [4] |
| Inefficient cDNA Synthesis | Optimize the reverse transcription reaction. The choice of primers (oligo(dT), random hexamers, or gene-specific primers) can influence the efficiency of cDNA synthesis for specific transcripts. | [5] |
| Contamination | Due to the stability of DCD, contamination with the peptide or its precursor mRNA is a significant concern. Use dedicated lab space and filtered pipette tips to avoid cross-contamination. | [6] |
Problem: Low or Undetectable DCD Protein Expression by Western Blot or ELISA
| Possible Cause | Suggested Solution | Citation |
| Low mRNA Levels | If qPCR results also show low DCD mRNA, the issue is at the transcriptional level. Focus on optimizing stress induction protocols or choosing a different cell line. | [1][2] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent DCD degradation. Sonication or other mechanical disruption methods may be necessary to ensure complete cell lysis. | [7][8] |
| Antibody Issues | Validate the primary antibody for specificity to DCD. Use positive controls (e.g., recombinant DCD protein or lysate from a known DCD-expressing cell line) and negative controls (e.g., lysate from a DCD-knockout cell line, if available). Test different antibody dilutions and blocking buffers. | [7][9][10][11] |
| Rapid Protein Turnover or Secretion | DCD is a secreted protein. Analyze both cell lysates and conditioned media to determine if the protein is being secreted. Consider using a protein transport inhibitor (e.g., Brefeldin A) to promote intracellular accumulation, though this may affect cell health. | [2] |
| Post-translational Modifications | DCD undergoes proteolytic processing. The antibody used may only recognize a specific form of the protein (precursor vs. processed peptides). Check the antibody datasheet for information on the epitope it recognizes. | [2][5] |
Frequently Asked Questions (FAQs)
Q1: Which cell lines are known to have low or high endogenous expression of this compound?
A1: this compound expression is highly variable. Some prostate cancer cell lines (PC-3, LNCaP, DU145) and primary prostate tumors have been shown to have very low or undetectable levels of DCD mRNA.[2] In contrast, some pancreatic cancer cell lines, such as MIA-Pa-Ca-2, and a significant percentage of primary pancreatic tumors express moderate to high levels of DCD.[2] Expression has also been reported in breast cancer, hepatocellular carcinoma, and melanoma cell lines.[12][13]
Q2: What are some known inducers of this compound expression?
A2: While hypoxia and oxidative stress are potential inducers, their effect is not consistent across all cell lines.[2] Other potential inducers that act through stress-response pathways include:
-
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon that can activate stress-response pathways.[14][15]
-
Titanium(IV) oxide: Can generate reactive oxygen species upon UV exposure, inducing oxidative stress.[16]
Q3: Are there any known inhibitors of this compound expression or activity?
A3: Research on specific inhibitors of DCD expression is limited. However, general inhibitors of stress-response pathways or transcription factors involved in DCD regulation could potentially reduce its expression. For investigating DCD function, siRNA-mediated knockdown is a common approach to reduce its expression.
Q4: What is the expected molecular weight of this compound on a Western blot?
A4: The full-length DCD precursor protein has a predicted molecular weight of approximately 11.2 kDa.[2] However, it is a secreted protein that undergoes proteolytic processing into smaller peptides.[2][5] Therefore, depending on the antibody's epitope and the sample type (cell lysate vs. conditioned media), you may detect the full-length precursor or various processed forms.
Data Presentation
Table 1: Illustrative Quantitative Data on DCD mRNA Expression in Response to Stress
Note: The following data is illustrative, as specific quantitative tables were not available in the search results. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
| Cell Line | Stress Condition | Fold Change in DCD mRNA Expression (relative to control) |
| Pancreatic Cancer (e.g., MIA-Pa-Ca-2) | Hypoxia (0.2% O₂, 48h) | 1.5 - 2.5 |
| Breast Cancer (e.g., MCF-7) | Oxidative Stress (H₂O₂, 24h) | 2.0 - 4.0 |
| Melanoma (e.g., A375) | Benzo[a]pyrene (1µM, 24h) | 1.2 - 2.0 |
Experimental Protocols
Protocol 1: Induction of DCD Expression via Oxidative Stress
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Stress Agent: Prepare a stock solution of a suitable oxidative stress-inducing agent (e.g., 100 mM H₂O₂ in sterile water).
-
Treatment: On the day of the experiment, dilute the stock solution of the stress agent in complete cell culture medium to the desired final concentration (e.g., 100-500 µM H₂O₂). It is crucial to perform a dose-response curve to determine the optimal concentration that induces a stress response without causing excessive cell death.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the stress agent. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to identify the peak of DCD expression.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).
Protocol 2: Quantification of DCD mRNA by Real-Time RT-PCR
-
RNA Extraction: Extract total RNA from control and stressed cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture as follows (for a 20 µL reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted 1:10)
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis[18]
-
-
Data Analysis: Calculate the relative expression of DCD mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[1]
Protocol 3: Quantification of DCD Protein by ELISA
-
Sample Preparation:
-
Cell Culture Supernatant: Collect the cell culture medium and centrifuge to remove cellular debris.
-
Cell Lysate: Wash cells with ice-cold PBS, then lyse in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Serum/Plasma: Collect blood and process to obtain serum or plasma.
-
-
ELISA Procedure (based on a typical sandwich ELISA kit protocol): [2][9][12][19]
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standard or sample to each well of the pre-coated plate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of HRP-streptavidin conjugate.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB substrate solution.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis: Generate a standard curve and determine the concentration of DCD in the samples.
Signaling Pathways and Experimental Workflows
Caption: Proposed this compound signaling pathway in stressed cells.
References
- 1. DCD this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress products and managements in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. licorbio.com [licorbio.com]
- 10. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell surface GRP78 and this compound cooperate to regulate breast cancer cell migration through Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzo[a]pyrene, but not 2,3,7,8-TCDD, induces G2/M cell cycle arrest, p21CIP1 and p53 phosphorylation in human choriocarcinoma JEG-3 cells: a distinct signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of benzo[alpha]pyrene on DNA methylation and telomerase activity in human normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation of dihydrodiol metabolites of benzo(alpha)pyrene in cultured human and murine skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Benzo[a]pyrene toxicokinetics in humans following dietary supplementation with 3,3’-Diindolylmethane (DIM) or Brussels sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell surface GRP78 and this compound cooperate to regulate breast cancer cell migration through Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating between Dermcidin isoforms in analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating and analyzing Dermcidin (DCD) and its processed peptides.
Frequently Asked Questions (FAQs)
Q1: What are the different "isoforms" of this compound?
A1: The term "isoforms" in the context of this compound (DCD) primarily refers to the various peptides generated by proteolytic processing of a single 110-amino acid precursor protein. There is generally considered to be only one main transcript of the DCD gene with no major splice variants.[1] The precursor protein is processed to yield a variety of smaller, functional peptides.
Q2: What are the major processed peptides of this compound and their characteristics?
A2: The 110-amino acid DCD precursor is cleaved to remove a 19-amino acid signal peptide upon secretion.[1] The resulting 91-amino acid peptide can be further processed into numerous smaller peptides. Some of the most well-characterized are DCD-1L, DCD-1, and Y-P30. DCD-1L and DCD-1 are derived from the C-terminus and possess antimicrobial properties.[1][2] Y-P30 originates from the N-terminal region and is associated with neuronal cell survival.[1]
Q3: My Western blot for this compound shows multiple bands. Is this expected?
A3: Yes, observing multiple bands on a Western blot for this compound is common. This is due to the presence of the full-length precursor protein and its various proteolytically processed peptides in many sample types. The specific banding pattern will depend on the sample source, processing, and the epitope recognized by the primary antibody.
Q4: How do I choose the right antibody to detect a specific this compound peptide?
A4: To detect a specific this compound peptide, it is crucial to select an antibody with an epitope that lies within the sequence of that particular peptide. Carefully review the antibody datasheet for information on the immunogen sequence. For example, an antibody raised against the C-terminus of the DCD precursor will likely detect DCD-1 and DCD-1L, but not Y-P30. Conversely, an antibody targeting the N-terminal region is required to detect Y-P30.
Q5: What are the best techniques to differentiate between the various this compound peptides?
A5: Mass spectrometry (MS) is the most powerful technique for definitively identifying and differentiating between the various processed DCD peptides due to its ability to precisely measure their mass-to-charge ratios.[3][4][5] Western blotting can distinguish peptides based on size, but resolution may be limited for small, similarly sized peptides. ELISA can provide quantitative data but may not differentiate between closely related peptides depending on the antibody's specificity.
Q6: I am having trouble detecting this compound in my tissue samples. What could be the issue?
A6: this compound expression is highly restricted, with the highest levels found in eccrine sweat glands.[1] If you are working with tissues that may have been contaminated with sweat, you could be detecting exogenous DCD.[1] For tissues not expected to express high levels of DCD, consider using a highly sensitive detection method and be cautious of potential contamination. The stability of DCD peptides is high in sweat, but can vary in other tissues depending on the presence of proteases.[1]
Data Presentation
Table 1: Characteristics of Human this compound and its Major Processed Peptides
| Name | Amino Acid Length | Molecular Weight (Da) | Origin (Amino Acid Residues of Precursor) |
| DCD Precursor | 110 | ~11,200 | 1-110 |
| DCD-1L | 48 | ~4,815 | 63-110 |
| DCD-1 | 47 | ~4,702 | 63-109 |
| Y-P30 | 30 | ~3,100 | 20-49 |
| SSL-25 | 25 | ~2,500 | 63-87 |
Note: Molecular weights are approximate and can vary slightly.
Experimental Protocols
Protocol 1: Western Blotting for this compound Peptides
This protocol is a general guideline and may require optimization for specific antibodies and sample types.
-
Sample Preparation:
-
Sweat: Centrifuge to remove debris. Dilute in PBS as needed.
-
Tissue Lysates: Homogenize tissue in RIPA buffer supplemented with a protease inhibitor cocktail. Centrifuge to pellet debris and collect the supernatant.
-
Cell Lysates: Lyse cells in RIPA buffer with protease inhibitors. Collect the supernatant after centrifugation.
-
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on a 15% or 4-20% gradient Tris-Glycine polyacrylamide gel to resolve small peptides.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 7.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Mass Spectrometry for this compound Peptide Identification
This protocol provides a general workflow for identifying DCD peptides using LC-MS/MS.
-
Sample Preparation:
-
Sweat: Dilute sweat samples in 0.1% formic acid.
-
Tissue/Cell Lysates: Perform a protein precipitation using acetone (B3395972) or acetonitrile (B52724). Resuspend the pellet in 0.1% formic acid.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides using an electrospray ionization (ESI) mass spectrometer.
-
Acquire MS1 scans to detect the mass-to-charge (m/z) ratio of intact peptides.
-
Perform data-dependent MS2 scans to fragment the most abundant peptides and obtain their fragmentation patterns.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to compare the experimental MS2 spectra against a protein database containing the human this compound sequence.
-
Identify peptides based on the matching of their fragmentation patterns.
-
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bands or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Increase the primary or secondary antibody concentration. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Use a 0.2 µm membrane for small peptides. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple bands | Proteolytic degradation of the sample | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Presence of different processed DCD peptides | This is expected. Use mass spectrometry for definitive identification of the bands. | |
| Non-specific antibody binding | Use a more specific antibody or perform an antibody blocking experiment with the immunizing peptide. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No DCD peptides detected | Low abundance in the sample | Concentrate the sample or use an enrichment technique such as immunoprecipitation. |
| Poor ionization | Optimize MS source parameters. Ensure the sample is free of interfering substances like salts and detergents. | |
| Poor fragmentation (MS2) | Incorrect fragmentation energy | Optimize the collision energy for the specific peptides of interest. |
| Peptide modifications | Include potential modifications (e.g., oxidation) in your database search parameters. | |
| Complex spectra with many peaks | Presence of multiple DCD peptides | This is expected. Use high-resolution MS and advanced data analysis software to deconvolute the spectra. |
| Sample contamination | Ensure clean sample preparation and handling. |
Visualizations
This compound-1L (DCD-1L) Signaling Pathway in Keratinocytes
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Dermcidin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dermcidin (DCD) and its derivatives. The information is designed to address specific experimental challenges and enhance the successful application of these antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-derived peptides?
A1: Unlike many cationic antimicrobial peptides that function by permeabilizing bacterial membranes, this compound-derived peptides, such as DCD-1L, exhibit a different mode of action.[1][2][3][4] Evidence suggests that DCD-1L interacts with negatively charged bacterial phospholipids, leading to the Zn²⁺-dependent formation of oligomeric ion channels in the bacterial membrane.[5][6][7] This channel formation results in membrane depolarization and ultimately bacterial cell death.[2][6] It is important to note that these peptides generally do not cause significant membrane permeabilization.[1][2][3][4][8]
Q2: Which this compound derivative is most effective?
A2: The efficacy of this compound derivatives varies depending on the target microorganism. Post-secretory proteolytic processing of the full-length this compound protein produces several truncated peptides with varying lengths and net charges.[1] Studies have shown that both anionic peptides like DCD-1L and cationic derivatives such as SSL-25 and SSL-23 possess broad-spectrum antimicrobial activity.[1][2] However, their activity spectra can differ. For instance, while DCD-1L is effective against a range of bacteria including E. coli and S. aureus, SSL-25 and SSL-23 may show enhanced or reduced activity against specific strains.[1]
Q3: Does the net charge of this compound derivatives affect their antimicrobial activity?
A3: Interestingly, the antimicrobial activity of naturally processed this compound-derived peptides does not seem to be strictly dependent on their net charge.[1][3] Both anionic (e.g., DCD-1L) and cationic (e.g., SSL-25, SSL-23) derivatives demonstrate potent antimicrobial effects.[1][2] This suggests that while initial electrostatic interactions may play a role, the overall mechanism is more complex than simple charge-based membrane disruption.[5]
Q4: Are this compound peptides stable?
A4: Yes, this compound-derived peptides are known for their stability in sweat over extended periods.[9][10] This inherent stability is a key feature of their role as part of the skin's first line of defense.[9][10] However, their stability in experimental buffers and conditions should always be considered. Some studies have investigated their susceptibility to bacterial proteases, finding that while they can be degraded by high concentrations of purified proteases, this may not be the primary reason for resistance in bacteria like P. aeruginosa under physiological conditions.[11]
Troubleshooting Guides
Problem 1: Low or No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect buffer composition | The antimicrobial activity of DCD-1L can be significantly enhanced by the presence of divalent cations like Zn²⁺, Ca²⁺, and Mg²⁺.[5] Conversely, the presence of chelating agents like EDTA can abolish its activity.[5] Ensure your assay buffer contains appropriate physiological concentrations of these ions and is free of chelators. |
| Peptide degradation | While generally stable, ensure proper storage of peptide stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. If protease contamination is suspected in your experiment, consider including protease inhibitors. |
| Inappropriate bacterial growth phase | For antimicrobial assays, it is crucial to use bacteria in the mid-logarithmic phase of growth, as their susceptibility to antimicrobial agents can vary with the growth stage.[12] |
| Incorrect peptide concentration | Verify the concentration of your peptide stock solution using a reliable method such as amino acid analysis or a BCA assay. Dilution errors can lead to misleading results. |
| Bacterial resistance | The target microorganism may have inherent or acquired resistance mechanisms. For example, P. aeruginosa is known to be less susceptible to this compound peptides.[1][11] Consider using a different bacterial strain or a positive control peptide like LL-37 to validate your assay setup.[1][2] |
Problem 2: Inconsistent Results in Antimicrobial Assays
| Possible Cause | Troubleshooting Step |
| Variability in bacterial inoculum | Ensure a standardized and consistent starting bacterial concentration (CFU/mL) for each experiment.[1][12] Use spectrophotometry (OD600) to estimate bacterial density and confirm with plate counts. |
| Peptide aggregation | This compound peptides, particularly DCD-1L, have a tendency to oligomerize, a key step in their mechanism.[5] However, improper handling or storage can lead to non-specific aggregation. Ensure the peptide is fully dissolved in the appropriate solvent before diluting into the assay buffer. |
| Assay conditions not optimized | Factors such as pH and salt concentration can influence peptide activity.[13][14] While this compound is active over a wide pH range, it's best to mimic physiological conditions (e.g., pH similar to human sweat) for optimal relevance. |
| Edge effects in microplates | When using microtiter plates for assays, evaporation from the outer wells can concentrate solutes and affect bacterial growth, leading to inconsistent readings. To mitigate this, avoid using the outermost wells or fill them with sterile buffer. |
Problem 3: Difficulties in Recombinant Peptide Expression and Purification
| Possible Cause | Troubleshooting Step |
| Low expression levels | Optimize induction conditions (e.g., IPTG concentration, induction temperature, and duration).[15][16] Codon optimization of the synthetic gene for the expression host (E. coli) can also significantly improve yields. |
| Formation of inclusion bodies | This compound fusion proteins can sometimes express as insoluble inclusion bodies.[17] While this can complicate purification, it can also be advantageous for protecting the peptide from proteolysis. Refolding protocols will be necessary after solubilization with denaturants. Alternatively, using a highly soluble fusion partner like SUMO can improve the solubility of the fusion protein.[15][16] |
| Inefficient fusion tag cleavage | If using a fusion protein strategy (e.g., with thioredoxin, ketosteroid isomerase, or an intein tag), ensure optimal conditions for the cleavage enzyme or chemical agent (e.g., Factor Xa, CNBr, DTT).[17][18][19] Inefficient cleavage will result in a mixed population of cleaved and uncleaved protein. |
| Poor yield after purification | The choice of purification strategy is critical. For His-tagged proteins, use of Ni-NTA affinity chromatography is standard.[15][17] For intein-based systems, chitin (B13524) affinity chromatography is employed.[18] Ensure that the column is not overloaded and that the binding and elution buffers are at the correct pH and ionic strength. |
Data Presentation
Table 1: Antimicrobial Activity (IC₉₀/LC₉₀) of this compound Derivatives against Various Bacterial Strains
| Peptide | E. coli ATCC 25922 | S. aureus ATCC 25923 (MSSA) | S. aureus (MRSA) | S. epidermidis ATCC 12228 | P. aeruginosa ATCC 27853 | Reference |
| DCD-1L | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | > 180 µg/ml | [1] |
| LEK-45 | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | [1] |
| SSL-29 | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | [1] |
| SSL-25 | < 50 µg/ml | < 50 µg/ml | > 180 µg/ml | > 180 µg/ml | > 180 µg/ml | [1] |
| SSL-23 | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | > 180 µg/ml | [1] |
| LL-37 | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | < 50 µg/ml | > 180 µg/ml | [1] |
Note: IC₉₀/LC₉₀ is the concentration of the peptide that leads to a 90% reduction in Colony Forming Units (CFU) compared to the buffer control.[1]
Experimental Protocols
Protocol 1: Colony Forming Unit (CFU) Assay for Antimicrobial Activity
-
Bacterial Preparation: Inoculate a single bacterial colony into an appropriate broth medium and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.8).[12]
-
Cell Washing and Dilution: Pellet the bacteria by centrifugation, wash twice with 10 mM sodium phosphate (B84403) buffer containing 10 mM NaCl (pH 7.4). Resuspend the bacteria in the same buffer and dilute to a final concentration of 10⁶ CFU/ml.[12]
-
Peptide Incubation: In a microcentrifuge tube or 96-well plate, mix 20 µl of the bacterial suspension with the desired concentration of the this compound derivative (diluted in water) in a total volume of 60 µl of the phosphate buffer.[12] Incubate at 37°C for 2-4 hours.[1][12]
-
Plating and Incubation: After incubation, serially dilute the samples 1:100 in the phosphate buffer. Plate 100 µl of the diluted bacterial suspension in triplicate on appropriate agar (B569324) plates (e.g., blood agar or LB agar).[1][12]
-
Colony Counting: Incubate the plates for 18-24 hours at 37°C and count the number of colonies.[1][12]
-
Calculation: Calculate the antimicrobial activity as the percentage of reduction in CFU compared to a buffer-only control. The lethal concentration (e.g., LC₉₀) is the peptide concentration that causes a 90% reduction in CFU.[1]
Protocol 2: Recombinant Expression of SUMO-DCD-1L Fusion Protein
-
Transformation: Transform E. coli (e.g., BL21(DE3)) with the expression vector containing the SUMO-DCD-1L construct. Plate on LB agar with the appropriate antibiotic (e.g., kanamycin (B1662678) 50 µg/ml) and incubate overnight at 37°C.[15][16]
-
Starter Culture: Inoculate 3-4 colonies into 7 ml of LB medium containing the antibiotic and grow overnight at 37°C with shaking.[15][16]
-
Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches ~0.5.[15][16]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 4 hours at 37°C.[15][16]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 12,000 x g for 1 minute). The cell pellet can be stored at -80°C or processed immediately.[15][16]
-
Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer (e.g., B-PER Bacterial Protein Extraction Reagent). Purify the His-tagged SUMO-DCD-1L fusion protein using a Ni-NTA spin column according to the manufacturer's protocol.[15][16]
-
SUMO Tag Cleavage: Cleave the SUMO tag from DCD-1L using a SUMO-specific protease. This will release the DCD-1L peptide without any additional amino acids.[15]
-
Final Purification: Further purify the cleaved DCD-1L peptide to remove the SUMO tag and the protease, for example, by another round of Ni-NTA chromatography (the tag and protease will bind, and the peptide will be in the flow-through) or by reverse-phase HPLC.
Visualizations
Caption: Proposed mechanism of action for the this compound-derived peptide DCD-1L.
References
- 1. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Naturally processed this compound-derived peptides do not permeabilize bacterial membranes and kill microorganisms irrespective of their charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to this compound-derived peptides is independent of bacterial protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Antimicrobial Efficacy of Bovine this compound, a Novel Antimicrobial Peptide Gene[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 17. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jmb.or.kr [jmb.or.kr]
- 19. Functional and structural characterization of recombinant this compound-1L, a human antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Dermcidin Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing western blotting for the protein Dermcidin (DCD).
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound on my western blot. What are the primary reasons for a complete loss of signal?
A complete loss of signal in a this compound western blot can stem from several critical factors. Firstly, the expression of this compound is highly restricted, primarily to eccrine sweat glands.[1][2] If your cell or tissue type does not express this compound, no signal will be detected.[3] It is crucial to include a positive control, such as a lysate from a known this compound-expressing source, to validate your experimental setup.[3] Secondly, issues with the primary antibody are a common culprit. The antibody may have lost activity, or the concentration might be too low for detection.[3][4][5] Lastly, problems during the protein transfer from the gel to the membrane, such as improper setup or the presence of air bubbles, can prevent the protein from binding to the membrane, resulting in no signal.[3][6]
Q2: My this compound band is very faint. How can I increase the signal intensity?
A weak signal suggests that the overall protocol is working but requires optimization. To enhance a faint this compound band, consider the following:
-
Increase Protein Load: The abundance of this compound may be low in your sample. Increasing the total protein loaded per lane (e.g., to 50-100 µg) can improve detection.[7]
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical. You may need to increase the concentration of your primary antibody or extend the incubation time, for instance, overnight at 4°C, to allow for more thorough binding.[7][8]
-
Enhance Detection Method: Using a more sensitive chemiluminescent substrate can significantly amplify the signal.[9] Ensure the substrate has not expired and is active.[3]
-
Check Transfer Efficiency: For smaller proteins like this compound (precursor is ~11.2 kDa), ensure you are using a membrane with an appropriate pore size (e.g., 0.2 µm) to prevent the protein from passing through.[1][3] Conversely, ensure complete transfer from the gel.
Q3: Could post-translational modifications of this compound affect my western blot results?
Yes, post-translational modifications (PTMs) can influence western blot outcomes. This compound is known to be secreted and then proteolytically processed into smaller, biologically active peptides.[1][10] The antibody you are using may only recognize a specific form of the protein (the full-length precursor or a processed fragment). It is essential to know the epitope your primary antibody targets. Additionally, glycosylation of a this compound-derived peptide has been associated with cachexia in cancer patients.[10] PTMs can alter the molecular weight of the protein, causing it to migrate differently on the gel than expected, and can also mask the antibody's epitope, leading to a weaker or absent signal.[11][12][13]
Q4: What is the best type of lysis buffer to use for this compound extraction?
The choice of lysis buffer depends on the subcellular localization of the protein of interest.[14] Since this compound is a secreted protein, it will be found in cell culture supernatant or bodily fluids like sweat.[1] For cellular lysates, a buffer that efficiently lyses the cell to release its contents is needed. For general protein extraction from cells, a RIPA buffer is often recommended as it is a strong detergent that can solubilize many proteins.[15] However, if your primary antibody recognizes the native form of the protein, a milder, non-ionic detergent-based buffer (like one containing Triton X-100 or NP-40) might be preferable.[16] Always supplement your lysis buffer with fresh protease inhibitors to prevent the degradation of this compound.[3][6]
Troubleshooting Guide for Low this compound Signal
| Problem | Possible Cause | Recommended Solution |
| No Signal | Protein-Related Issues | |
| Low or no expression of this compound in the sample.[1][3] | Use a positive control known to express this compound (e.g., sweat, specific cell lysates). Consider enriching for this compound via immunoprecipitation.[3] | |
| Protein degradation during sample preparation.[4] | Add protease inhibitors to the lysis buffer and keep samples on ice.[3][6] Avoid repeated freeze-thaw cycles.[4] | |
| Antibody-Related Issues | ||
| Primary antibody concentration is too low or inactive.[4][5] | Increase the primary antibody concentration or try a new antibody. Perform a dot blot to check antibody activity.[3] | |
| Incorrect secondary antibody used. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary). | |
| Procedural Issues | ||
| Inefficient protein transfer to the membrane.[5] | Verify transfer by staining the membrane with Ponceau S.[6] Ensure good contact between the gel and membrane and remove any air bubbles.[3] For small proteins like this compound, consider using a 0.2 µm pore size membrane and optimizing transfer time and voltage.[3] | |
| Inactive detection reagent. | Use fresh, unexpired substrate. Test the substrate with a positive control.[3] | |
| Weak Signal | Protein-Related Issues | |
| Insufficient amount of protein loaded on the gel.[3] | Increase the amount of protein loaded per lane (50-100 µg may be necessary for low-abundance proteins).[7] | |
| Antibody-Related Issues | ||
| Suboptimal primary or secondary antibody dilution.[5] | Titrate both primary and secondary antibodies to find the optimal concentration.[6] Try a lower dilution (higher concentration). | |
| Insufficient incubation time. | Increase the primary antibody incubation time (e.g., overnight at 4°C).[8] | |
| Procedural Issues | ||
| Excessive washing of the membrane.[3] | Reduce the number or duration of wash steps. | |
| Suboptimal blocking conditions. | Test different blocking buffers (e.g., non-fat milk, BSA) and concentrations, as some blocking agents can mask the epitope.[3][17] | |
| Membrane dried out during incubation. | Ensure the membrane is always covered in buffer during incubation and washing steps.[8] |
This compound Western Blotting Workflow
Caption: A flowchart illustrating the key stages of a typical western blot protocol for the detection of this compound.
Troubleshooting Logic for Low this compound Signal
Caption: A decision tree to systematically diagnose and resolve the causes of a weak or absent this compound signal.
Detailed Experimental Protocol: this compound Western Blotting
This protocol provides a general framework for this compound detection. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and sample type.
1. Sample Preparation (Cell Lysate)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[14]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[18] For a 10 cm dish, use approximately 500 µL of lysis buffer.[19]
-
Scrape the adherent cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[14]
-
Agitate the lysate for 30 minutes at 4°C.[14]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant to a new tube. This is your protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[14]
-
Prepare samples for loading by mixing the lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[21] A typical protein load is 20-50 µg per lane, but up to 100 µg may be needed for low-abundance proteins like this compound.[7]
2. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel. The gel percentage should be appropriate for the size of this compound (~11 kDa precursor); a 15% or gradient gel is recommended.[16]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).[3][17] A wet transfer system is often preferred for higher efficiency.[6]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST before proceeding.
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[22]
-
Dilute the primary anti-Dermcidin antibody in the blocking buffer. Recommended starting dilutions vary by manufacturer (e.g., 1:100 to 1:2000).[10][23]
-
Incubate the membrane in the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[22][24]
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer. Typical dilutions range from 1:2,000 to 1:20,000.[17][25]
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[19][24]
-
Wash the membrane three times for 5-10 minutes each with TBST.[24]
4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[24]
-
Remove excess substrate and capture the chemiluminescent signal using an imaging system (like a ChemiDoc) or by exposing it to X-ray film.[24] Adjust exposure times to achieve the optimal signal-to-noise ratio.[8]
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCD protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. sinobiological.com [sinobiological.com]
- 4. What Are the Underlying Causes of Weak or Absent Protein Signals in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. westernblot.cc [westernblot.cc]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 10. This compound/DCD Polyclonal Antibody (BS-12996R) [thermofisher.com]
- 11. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Sample Preparation Protocol [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. novateinbio.com [novateinbio.com]
- 23. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
Optimizing cleavage of fusion tags from recombinant Dermcidin
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the cleavage of fusion tags from recombinant Dermcidin (DCD) and its derivatives like DCD-1L.
Frequently Asked Questions (FAQs)
Q1: Which fusion tag is best for expressing this compound in E. coli?
A1: The choice of fusion tag depends on your primary challenge.
-
For Solubility: A Small Ubiquitin-like Modifier (SUMO) tag is highly effective. It has been shown to improve the solubility of DCD-1L, preventing the formation of inclusion bodies which can be a common issue.[1][2] The SUMO tag is specifically recognized by SUMO-specific proteases (like Ulp1 or SENP), which recognize the tertiary structure of the tag, minimizing off-target cleavage.[2][3][4]
-
For Purification: A polyhistidine-tag (His-tag) is the most common choice, allowing for straightforward purification using Immobilized Metal Affinity Chromatography (IMAC).[5][6] Often, a His-tag is combined with a solubility-enhancing tag like SUMO.[1][2]
-
For Expression in Inclusion Bodies: If high expression is desired and refolding is an option, fusion partners like ketosteroid isomerase can be used. This method involves expressing the fusion protein in inclusion bodies, followed by purification and chemical cleavage, for instance with CNBr.[5]
Q2: My protease is not cleaving the fusion tag. What are the common causes?
A2: Inefficient or failed cleavage is a frequent issue. The primary causes include:
-
Inaccessible Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the protease's access to its recognition sequence.[7][8]
-
Inhibitory Buffer Components: Common purification reagents like imidazole (B134444) (>50 mM), NaCl (>250 mM), or certain detergents can inhibit protease activity.[7][9] Proteases like Enterokinase and TEV are sensitive to high salt concentrations.[9][10]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or enzyme-to-substrate ratio can drastically reduce cleavage efficiency.[8][11]
-
Presence of Protease Inhibitors: If protease inhibitors (like PMSF or benzamidine) were used during lysis, they must be removed by dialysis or buffer exchange before adding a serine protease like Enterokinase or TEV.[7][8]
-
Incorrect Amino Acid Sequence: Some proteases have sequence requirements adjacent to the recognition site. For example, Enterokinase will not cleave if the recognition site is immediately followed by a proline residue.[7][8]
Q3: I see multiple bands on my SDS-PAGE after cleavage, indicating my this compound is being degraded. How can I prevent this?
A3: Non-specific cleavage or degradation of the target protein can occur for several reasons:
-
Excess Protease or Incubation Time: Using too much protease or leaving the reaction for too long can lead to cleavage at secondary, non-canonical sites.[7][12] It is critical to optimize the enzyme-to-substrate ratio and incubation time with small-scale pilot experiments.[11]
-
Contaminating Proteases: The fusion protein prep may be contaminated with endogenous proteases from the E. coli host. Ensure all purification steps are performed at low temperatures (4°C) and consider adding a protease inhibitor cocktail during lysis and purification (ensure it's compatible with your cleavage enzyme).[9][13]
-
Inherent Instability of this compound: As a small peptide, this compound may be susceptible to degradation. Minimize the number of purification steps and process the protein quickly.
Q4: How do I remove the protease and the cleaved fusion tag from my final this compound sample?
A4: The most common method is "subtractive affinity chromatography."
-
If you use a His-tagged fusion partner (e.g., His-SUMO) and a His-tagged protease, both the uncleaved fusion protein, the tag, and the protease will bind to an IMAC (e.g., Nickel-NTA) column after cleavage.[1][14] The pure, untagged this compound will be collected in the flow-through fraction.[14] This is a highly effective and widely used strategy.
Troubleshooting Guides
Issue 1: Inefficient or No Cleavage of the Fusion Tag
This guide provides a step-by-step approach to troubleshoot poor cleavage efficiency.
Caption: Troubleshooting flowchart for inefficient fusion tag cleavage.
-
Verify Cleavage Site Accessibility: Protein aggregation or folding can bury the cleavage site.[12] Adding a mild denaturant like 1-4 M urea (B33335) to the reaction buffer can expose the site by inducing a more "open" protein structure, which has been shown to greatly improve cleavage specificity for enzymes like enterokinase.[12] Always confirm that this compound remains stable and does not precipitate under these conditions.
-
Analyze and Modify Buffer Composition: Perform buffer exchange into a protease-compatible buffer using dialysis or a desalting column.[7] This is crucial to remove inhibitors like imidazole, high salt concentrations, or reducing agents that can interfere with specific proteases.[7][9]
-
Run a Pilot Optimization Experiment: Before cleaving your entire batch, perform small-scale analytical digests.[11] Test a range of enzyme-to-substrate ratios (e.g., 1:50, 1:100, 1:200 w/w), incubation times (e.g., 2, 6, 16 hours), and temperatures (e.g., 4°C, 16°C, 25°C).[10][11] Analyze the results by SDS-PAGE to find the minimal amount of enzyme and time needed for complete cleavage, which reduces costs and minimizes non-specific degradation.[7]
Issue 2: Protein Degradation or Non-Specific Cleavage
-
Reduce Protease Concentration: Based on your pilot study, use the lowest possible enzyme-to-substrate ratio that achieves complete cleavage in a reasonable timeframe.[7]
-
Lower Incubation Temperature: Perform the cleavage reaction at a lower temperature (e.g., 4°C). While the reaction will be slower, it significantly reduces the activity of contaminating proteases and can limit non-specific cleavage by the primary enzyme.[8]
-
Ensure Purity of Fusion Protein: If the fusion protein prep contains many co-purified proteins, consider adding an additional purification step (e.g., ion exchange or size exclusion chromatography) before cleavage to remove potential contaminating proteases.
Data & Protocols
Quantitative Data: Protease Cleavage Condition Comparison
The optimal conditions are highly dependent on the specific fusion protein construct. Use these tables as a starting point for your optimization experiments.
Table 1: Enterokinase Cleavage Parameters
| Parameter | Recommended Range/Value | Notes & Inhibitors |
|---|---|---|
| pH | 7.0 - 8.5[8] | Optimal activity is often between pH 7.0 and 8.0.[8] Avoid pH below 6.0 or above 9.0.[7] |
| Temperature | 4°C - 37°C[8] | Lower temperatures (4°C, 16°C) are used to maintain protein stability.[8][9] |
| Buffer | Tris-HCl (20-50 mM)[8][11] | Phosphate buffers can significantly reduce enterokinase activity.[8][11] |
| Enzyme:Substrate Ratio | 1:20 to 1:200 (w/w)[11] | Start with pilot experiments to determine the optimal ratio.[11] |
| Inhibitors | Imidazole (>50 mM), NaCl (>250 mM), PMSF, Benzamidine, Reducing Agents[7][8][9] | Buffer exchange is critical to remove these before cleavage.[7] |
Table 2: TEV Protease Cleavage Parameters
| Parameter | Recommended Range/Value | Notes & Inhibitors |
|---|---|---|
| pH | 6.0 - 9.0[15] | Optimal activity is often around pH 8.0.[10] |
| Temperature | 4°C - 30°C[16] | Commonly performed overnight at 4°C or for shorter periods at room temperature.[15] |
| Buffer | Tris-HCl (50 mM)[10] | - |
| Additives | 1 mM DTT or TCEP is often recommended. | Some TEV constructs contain cysteines that require a reducing environment. |
| Enzyme:Substrate Ratio | 1:50 to 1:100 (w/w)[15] | A 5:1 substrate-to-enzyme weight ratio has been used successfully for other antimicrobial peptides.[10] |
| Inhibitors | Imidazole (>50 mM), NaCl (>200 mM), Zinc ions, Thiol-alkylating agents[15][17][18] | High salt concentrations have been shown to decrease cleavage yield.[10] |
Table 3: Reported Yields for Recombinant this compound Constructs
| Fusion System | Host | Cleavage Method | Final Yield | Purity | Reference |
|---|---|---|---|---|---|
| His-Smt3 (SUMO)-DCD-1L | E. coli | Ulp1 Protease | ~25 mg from 500 mL culture | >95% | [2] |
| Ketosteroid Isomerase-DCD-His | E. coli | CNBr (Chemical) | Milligram quantities | >95% |[5] |
Experimental Protocols
This protocol is designed to find the best conditions for cleavage before scaling up.
-
Prepare the Substrate: Purify the this compound fusion protein and buffer-exchange it into the recommended cleavage buffer for your chosen protease (see tables above). Adjust the final protein concentration to at least 0.5 mg/mL.[7]
-
Set Up Reactions: In separate microcentrifuge tubes, set up 50 µL reactions. For example, to test the enzyme ratio for Enterokinase:
-
Tube 1 (Control): 25 µg fusion protein, no enzyme.
-
Tube 2 (1:200): 25 µg fusion protein + 0.125 µg Enterokinase.
-
Tube 3 (1:100): 25 µg fusion protein + 0.25 µg Enterokinase.
-
Tube 4 (1:50): 25 µg fusion protein + 0.5 µg Enterokinase.
-
-
Incubate: Incubate all tubes at a chosen temperature (e.g., 16°C or room temperature).
-
Take Time Points: Remove 10 µL aliquots from each tube at different time points (e.g., 2h, 4h, 8h, and overnight/16h).
-
Stop the Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.[12]
-
Analyze: Run all samples on an SDS-PAGE gel to visualize the disappearance of the fusion protein band and the appearance of the cleaved this compound and tag bands.[8] Select the condition that gives complete cleavage with the least amount of enzyme in the shortest time.
This protocol assumes a His-tagged fusion partner (e.g., His-SUMO) and a His-tagged protease were used.
Caption: Workflow for subtractive IMAC to purify cleaved this compound.
-
Perform Scale-Up Cleavage: Using the optimal conditions from your pilot study, perform the cleavage reaction on your bulk purified protein.
-
Prepare the IMAC Column: Equilibrate a Nickel-NTA (or other suitable IMAC) column with a binding buffer containing a low concentration of imidazole (e.g., 10-20 mM Tris, 150 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Load the Sample: After the cleavage reaction is complete, ensure the buffer composition of your sample is compatible with binding (you may need to dilute it or perform a quick buffer exchange). Load the entire reaction mixture onto the equilibrated IMAC column.
-
Collect the Flow-Through: Collect the fraction that flows through the column during and immediately after loading. This fraction should contain your pure, untagged this compound, as it lacks the His-tag and will not bind to the resin.[14]
-
Wash and Elute (Optional): Wash the column with several column volumes of binding/wash buffer to recover any remaining this compound. The His-tagged protease, the cleaved His-tag, and any uncleaved fusion protein will remain bound to the column. These can be eluted later with a high-imidazole buffer for analysis or discarded.
-
Verify Purity: Analyze the flow-through fraction by SDS-PAGE and Western blot to confirm the purity of the final this compound product and ensure the absence of the fusion tag and protease.[14]
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Wrestling With SUMO | Peak Proteins [peakproteins.com]
- 5. Expression and purification of human antimicrobial peptide, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 7. abmgood.com [abmgood.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Remove the SUMO Tag After Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. Optimization of the Production of Soluble Recombinant TEV Protease in Two E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to remove the tag in the reconstructed protein - BIO BENCH - YOUR RELIABLE CRO PARTNER! [bio-bench.com]
Technical Support Center: Preventing Aggregation of Synthetic Dermcidin Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with synthetic Dermcidin peptides, primarily focusing on the prevention of aggregation.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound peptide is showing visible precipitation after reconstitution. What is the likely cause?
A1: Aggregation is a common issue with synthetic peptides, and for this compound, it is often attributed to its amphiphilic and hydrophobic nature. Key factors influencing aggregation include improper pH of the solvent, inappropriate storage conditions, and the intrinsic properties of the peptide sequence itself, such as its tendency to form β-sheets.
Q2: What is the recommended solvent for reconstituting lyophilized this compound peptides?
A2: The choice of solvent is critical for preventing aggregation. For hydrophobic and neutral peptides like some this compound derivatives, it is recommended to first use a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by a stepwise dilution with an aqueous buffer.[1][2][3][4] For acidic peptides, a basic buffer may be used, while basic peptides dissolve better in acidic solutions.[1][2][3][4] Always test the solubility with a small amount of the peptide before dissolving the entire sample.[1][4]
Q3: How does pH affect the aggregation of this compound peptides?
A3: The pH of the solution significantly impacts the net charge of the this compound peptide, which in turn affects its solubility and tendency to aggregate. This compound-1L (DCD-1L), for instance, has a net negative charge at neutral pH but becomes almost neutral in acidic conditions (e.g., pH 5.4), which can influence its interaction with membranes and potentially its aggregation state.[5] The antimicrobial activity of DCD-1L is maintained over a broad pH range.[5] For peptides in general, solubility is often lowest at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can enhance solubility.
Q4: I've heard that metal ions can affect this compound's function. Do they also play a role in aggregation?
A4: Yes, divalent cations, particularly zinc (Zn²⁺), play a crucial role in the structure and function of this compound-1L. Zinc ions have been shown to stabilize the oligomeric complexes of DCD-1L, which is a prerequisite for its antimicrobial activity through the formation of ion channels in bacterial membranes.[5] This suggests that the presence of zinc can promote a structured oligomerization, which is distinct from non-functional aggregation. The interaction is complex and can also be influenced by the pH of the environment.
Q5: What are the best practices for storing reconstituted this compound peptide solutions to prevent aggregation?
A5: To minimize aggregation and degradation, it is recommended to store peptide solutions in aliquots at -20°C or, for long-term storage, at -80°C.[3] Avoid repeated freeze-thaw cycles, as this can promote aggregation.[3] Using sterile buffers at a pH of around 5-6 can also help prolong the storage life of the peptide solution.
Troubleshooting Guides
Problem 1: Peptide fails to dissolve or forms a cloudy solution during reconstitution.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | For hydrophobic this compound peptides, first attempt to dissolve in a minimal amount of 100% DMSO. Once dissolved, slowly add the aqueous buffer of choice (e.g., sterile water or PBS) to the desired concentration while vortexing.[1][2][6] |
| Suboptimal pH | If the peptide is acidic (net negative charge), try dissolving in a slightly basic buffer. If it is basic (net positive charge), use a slightly acidic buffer.[1][3][4] For DCD-1L, which is anionic, a buffer with a pH around 7.0 is generally suitable. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. It is often better to prepare a more dilute stock solution and concentrate it later if necessary and possible. |
| Insufficient Mixing | Gently vortex or sonicate the solution to aid dissolution. Sonication can help break up small aggregates.[1][2] |
Problem 2: Reconstituted peptide solution shows precipitation over time, even when stored at low temperatures.
| Possible Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot the peptide stock solution into single-use volumes before freezing to avoid repeated temperature fluctuations. |
| Improper Storage Buffer | Ensure the storage buffer is sterile and at an optimal pH for the specific this compound peptide. A pH range of 5-6 is often recommended for peptide stability in solution. |
| Oxidation | For peptides containing cysteine, methionine, or tryptophan, purge the vial with an inert gas like nitrogen or argon before sealing and freezing to prevent oxidation. |
Quantitative Data Summary
Table 1: Influence of Divalent Cations on the Antimicrobial Activity of this compound-1L (DCD-1L)
| Cation (at 10 µM) | DCD-1L Concentration (µM) | Buffer | Effect on Antimicrobial Activity against S. aureus |
| None (Control) | 10.3 | 33.3 mM Sodium Phosphate (B84403) (pH 6.0) | Baseline Activity |
| Zn²⁺ | 10.3 | 33.3 mM Sodium Phosphate (pH 6.0) | Significant Enhancement |
| Ca²⁺ | 10.3 | 33.3 mM Sodium Phosphate (pH 6.0) | Significant Enhancement |
| Mg²⁺ | 10.3 | 33.3 mM Sodium Phosphate (pH 6.0) | Significant Enhancement |
| Na⁺ | 10.3 | 33.3 mM Sodium Phosphate (pH 6.0) | Significant Enhancement |
| EDTA (50 µM) | 4.15 | 25 mM Tris-HCl (pH 6.5) | Loss of Antimicrobial Activity |
| Data is qualitative as presented in the source material. The addition of divalent and monovalent cations was shown to significantly increase the antimicrobial activity of DCD-1L, while the depletion of divalent cations with EDTA resulted in a loss of activity.[5] |
Table 2: Minimum Inhibitory Concentration (MIC) of DCD-1L against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Escherichia coli | 1 |
| Enterococcus faecalis | 1 |
| Staphylococcus aureus | 1 |
| Candida albicans | 10 |
| Acinetobacter baumannii (XDR) | 16 |
| Acinetobacter baumannii (PDR) | 8 |
| These values represent the antimicrobial potency of DCD-1L and underscore the importance of maintaining its soluble, active form.[7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Hydrophobic this compound Peptides
-
Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to dissolve the peptide pellet. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.[3]
-
Vortexing: Gently vortex the vial to ensure the peptide is fully dissolved in the DMSO.
-
Stepwise Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS or Tris buffer) to the DMSO-peptide solution in a drop-wise manner while continuously vortexing.
-
Final Concentration: Bring the solution to the final desired volume and concentration. Ensure the final concentration of DMSO is compatible with your downstream experiments (typically <0.5% for cell-based assays).[6]
-
Storage: Aliquot the reconstituted peptide solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
-
Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium (e.g., Luria-Bertani) to the mid-logarithmic phase of growth.
-
Bacterial Suspension: Wash the bacterial cells twice with 10 mM sodium phosphate buffer (pH 7.4) by centrifugation and resuspend the pellet in the same buffer. Adjust the bacterial suspension to a final concentration of approximately 10⁶ CFU/mL.[8]
-
Peptide Dilution: Prepare a serial dilution of the reconstituted this compound peptide in the sodium phosphate buffer in a 96-well microtiter plate.
-
Incubation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]
Visualizations
Caption: Workflow for reconstitution and storage to prevent aggregation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Dermcidin Extraction from Sweat
Welcome to the technical support center for Dermcidin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation of this compound from human sweat.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound extraction and purification.
Sample Collection & Handling
Q1: What is the optimal method for sweat collection to ensure this compound stability and high yield?
A: The choice of sweat collection method can influence the integrity and concentration of this compound. While various methods like absorbent pads, Macroduct® systems, and direct scraping are used, the primary goal is to collect eccrine sweat with minimal contamination.[1][2] this compound is secreted from eccrine glands, and its concentration can vary depending on the body site, with higher amounts generally found on the face, palms, and arms.[3][4]
-
Troubleshooting Low Yield Due to Collection:
-
Problem: Inconsistent or low this compound concentration between samples.
-
Possible Cause: Variation in collection site and method. Different body sites have different densities of eccrine glands.[4] Some collection methods may result in sample loss or contamination.[2]
-
Solution: Standardize the collection site (e.g., forehead or forearm) across all subjects. Ensure the chosen collection method is used consistently. For quantitative studies, collecting a known volume or weight of sweat is crucial.
-
Q2: How should I store sweat samples to prevent this compound degradation?
A: this compound is a remarkably stable peptide and can be detected in samples left at room temperature for extended periods.[3] However, for optimal preservation, especially for quantitative studies, proper storage is essential.
-
Recommended Storage:
-
Short-term (up to 7 days): Refrigeration at 4°C is acceptable.
-
Long-term: Freezing at -20°C or -80°C is recommended to prevent degradation from microbial growth or enzymatic activity.[5] Lyophilized (freeze-dried) peptides are the most stable for long-term storage.[6][7]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use volumes to prevent degradation associated with repeated temperature fluctuations.[8]
-
-
Troubleshooting Degradation:
-
Problem: Lower than expected this compound concentration in stored samples.
-
Possible Cause: Improper storage conditions or repeated freeze-thaw cycles. While this compound is stable, other components in sweat can degrade and interfere with analysis.[5]
-
Solution: Immediately freeze samples after collection if not for immediate use. Aliquot sweat into smaller volumes before freezing.
-
Contamination Issues
Q3: I have high levels of keratin (B1170402) contamination in my mass spectrometry results. How can I minimize this?
A: Keratin contamination is a frequent issue in proteomics, especially when dealing with skin-derived samples like sweat.[9][10][11] Keratin from skin, hair, and dust can obscure results.
-
Prevention Strategies:
-
Clean Workspace: Work in a laminar flow hood if possible. Regularly clean benchtops, pipettes, and equipment with ethanol (B145695) or methanol (B129727).[9][11]
-
Proper Lab Practices: Always wear non-latex gloves and a clean lab coat.[9][12] Avoid touching surfaces that will come into contact with the sample. Use fresh, high-purity reagents.
-
Dedicated Materials: Use dedicated glassware and gel-running equipment for sweat samples to avoid cross-contamination.[9][13]
-
-
Troubleshooting Keratin Peaks:
-
Problem: Overwhelming keratin signals in mass spectrometry data.
-
Solution: Implement stringent cleaning protocols. During data analysis, keratin-derived peptides can be identified and filtered out, but this should be a secondary measure to preventative lab practices.
-
Extraction & Purification
Q4: My this compound yield is very low after Solid-Phase Extraction (SPE). What could be the cause?
A: Low recovery in SPE can result from several factors related to the sorbent, solvents, and sample properties. C18 sorbents are commonly used for peptide extraction.[14]
-
Troubleshooting Low SPE Recovery:
-
Problem: this compound is not retained on the C18 column and is found in the flow-through.
-
Possible Cause 1: Improper column conditioning. The sorbent must be wetted with an organic solvent (e.g., methanol or acetonitrile) and then equilibrated with an aqueous solution before loading the sample.
-
Solution 1: Ensure proper conditioning and equilibration of the SPE cartridge. Do not let the sorbent dry out before sample loading.
-
-
Problem: this compound is retained but not efficiently eluted.
-
Possible Cause 2: The elution solvent is too weak. A higher concentration of organic solvent is needed to displace the peptide from the C18 sorbent.
-
Solution 2: Increase the percentage of acetonitrile (B52724) in your elution buffer. A stepwise gradient of increasing acetonitrile can help determine the optimal elution concentration.
-
-
Problem: Inconsistent yields between experiments.
-
Possible Cause 3: The pH of the sample is not optimal for binding. The charge of the peptide can affect its interaction with the sorbent.
-
Solution 3: Adjust the pH of the sweat sample before loading. For reversed-phase SPE, a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid) is often used to improve peptide binding.
-
-
Q5: I am having trouble separating different this compound isoforms using RP-HPLC.
A: Sweat contains multiple proteolytically processed forms of this compound.[15] Separating these closely related peptides can be challenging.
-
Troubleshooting Isoform Separation:
-
Problem: Co-elution of this compound isoforms.
-
Possible Cause: The HPLC gradient is too steep.
-
Solution: Use a shallower acetonitrile gradient to improve the resolution between peaks. For example, instead of a 0-60% gradient over 40 minutes, try a 20-40% gradient over a longer period. The exact gradient will need to be optimized for your specific column and system.
-
Quantitative Data
The concentration of this compound in sweat can vary significantly between individuals and depending on the body site of collection.
| This compound Isoform | Body Site | Average Concentration | Concentration Range | Analysis Method |
| Total this compound Peptides | Forehead | ~70 µg/mL | - | Mass Spectrometry |
| DCD-1 | Face, Neck, Chest | ~10 µg/mL | 1 - 20 µg/mL | Mass Spectrometry |
| This compound | Healthy Subjects | Median: 136.7 µg/mL | 45.4 - 201.6 µg/mL | ELISA |
| This compound | Acne Patients | Median: 9.8 µg/mL | 6.9 - 95.3 µg/mL | ELISA |
Data compiled from multiple sources.[3][16][17]
Experimental Protocols
Protocol 1: Sweat Sample Pre-processing
-
Collection: Collect sweat from the desired body site (e.g., forearm) using a sterile absorbent pad or by direct aspiration.
-
Centrifugation: Centrifuge the collected sweat sample at 10,000 x g for 5 minutes to pellet any cells or debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, sterile tube.
-
Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 0.1% to acidify the sample, which aids in peptide stability and subsequent binding to C18 media.
-
Storage: If not proceeding immediately to extraction, store the acidified sample at -80°C.
Protocol 2: this compound Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for peptide purification from sweat.[18]
-
Sample Preparation: Lyophilize 10-25 mL of sweat. Re-dissolve the residue in 500 µL of 10% acetic acid. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.
-
HPLC System:
-
Column: Nucleosil C18 column (e.g., 125x4 mm, 5-µm particles).
-
Solvent A: 0.055% aqueous trifluoroacetic acid (TFA).
-
Solvent B: 80% acetonitrile in 0.05% aqueous TFA.
-
Flow Rate: 1 mL/min.
-
-
Injection: Inject 100 µL of the prepared supernatant onto the column.
-
Gradient Elution: Apply a linear gradient from 0% to 60% Solvent B over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the elution peaks detected by UV absorbance at 214 nm.
-
Analysis: Analyze the collected fractions for the presence of this compound using mass spectrometry or ELISA.
Protocol 3: this compound Enrichment by Solid-Phase Extraction (SPE)
This is a general protocol for peptide enrichment using a C18 SPE cartridge. Optimization may be required.
-
Cartridge Conditioning:
-
Pass 1 mL of 100% acetonitrile through a C18 SPE cartridge.
-
Pass 1 mL of 50% acetonitrile with 0.1% TFA.
-
Equilibrate the cartridge with two passes of 1 mL of 0.1% aqueous TFA. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-processed sweat sample onto the conditioned cartridge at a slow flow rate (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1-2 mL of 0.1% aqueous TFA to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the bound peptides with 1 mL of 60-80% acetonitrile with 0.1% TFA. Collect the eluate. A stepwise elution with increasing concentrations of acetonitrile (e.g., 20%, 40%, 60%, 80%) can be used for fractionation.
-
-
Drying and Reconstitution:
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the dried peptide extract in a suitable buffer for downstream analysis.
-
Visualizations
Caption: General experimental workflow for this compound extraction from sweat.
Caption: Troubleshooting flowchart for keratin contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. The proteomic and metabolomic characterization of exercise-induced sweat for human performance monitoring: A pilot investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of sweat sample storage condition on sweat content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. Guidelines & Protocols | Michael Hooker Metabolomics and Proteomics Core [med.unc.edu]
- 10. med.unc.edu [med.unc.edu]
- 11. research.colostate.edu [research.colostate.edu]
- 12. Minimizing keratin contamination: SDS-PAGE Gel Handling [biosyn.com]
- 13. ijm.fr [ijm.fr]
- 14. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of this compound for sweat identification by real-time RT-PCR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly abundant defense proteins in human sweat as revealed by targeted proteomics and label free quantification mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Modes of Action: Dermcidin vs. Cathelicidin LL-37
For Immediate Release
[City, State] – [Date] – In the landscape of innate immunity and the ongoing search for novel antimicrobial agents, two human antimicrobial peptides (AMPs), Dermcidin (DCD) and Cathelicidin LL-37, stand out for their distinct mechanisms of action and immunomodulatory functions. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and LL-37 are both crucial components of the human innate immune system, yet they employ fundamentally different strategies to combat pathogens and modulate host responses. This compound, primarily secreted in sweat, acts through the formation of ion channels in bacterial membranes, a process that is notably independent of pore formation. In contrast, LL-37, found in neutrophils and epithelial cells, exerts its antimicrobial effects by directly permeabilizing microbial membranes through mechanisms like the "toroidal pore" or "carpet" models. Furthermore, LL-37 exhibits a far broader and more complex range of immunomodulatory activities, acting as a potent signaling molecule that can influence inflammation, wound healing, and even autoimmunity. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate their unique modes of action.
Comparative Performance Data
The following tables summarize the quantitative differences in the antimicrobial and cytotoxic activities of this compound-1L (DCD-1L), a major processed form of this compound, and LL-37.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (DCD-1L) MIC (µg/mL) | Cathelicidin LL-37 MIC (µg/mL) |
| Staphylococcus aureus | 1 - 16[1] | 2.5 - 12.5[2] |
| Escherichia coli | 1 - 10[1] | <10[3] |
| Pseudomonas aeruginosa | >100 (low activity) | <10[3] |
| Candida albicans | 10[1] | 25 - 100[4] |
| Pandrug-Resistant A. baumannii | 8[1] | Not widely reported |
| Vancomycin-Resistant Enterococci | Not widely reported | <10[3] |
Table 2: Cytotoxicity and Membrane Interaction
| Parameter | This compound (DCD-1L) | Cathelicidin LL-37 |
| Hemolytic Activity | No significant hemolytic activity at concentrations up to 200 µg/mL.[1] | No hemolysis observed at concentrations >80 µM.[5] However, at 500 µg/ml, a general cytotoxic action affecting viable neutrophils was observed.[6] |
| Binding to Lipopolysaccharide (LPS) | Weak binding.[7] | High-affinity binding, leading to LPS neutralization.[3] |
| Binding to LTA/Peptidoglycan (PG) | Weak binding to Lipoteichoic Acid (LTA) and low-level binding to Peptidoglycan (PG).[7] | Strong, dose-dependent binding to LTA.[8] |
| Membrane Permeabilization (Pore Formation) | Does not induce pore formation.[7] | Induces membrane permeabilization and pore formation.[7] |
| Membrane Depolarization | Time-dependent depolarization.[7] | Rapid depolarization. |
Antimicrobial Mode of Action: A Tale of Two Mechanisms
The primary distinction between this compound and LL-37 lies in their interaction with the bacterial cell membrane.
This compound: The Ion Channel Architect
This compound's approach is subtle yet effective. Processed forms, such as DCD-1L, interact with bacterial phospholipids, but instead of creating disruptive pores, they form oligomeric complexes.[9] This process is notably dependent on the presence of zinc ions (Zn²⁺), which stabilize the peptide complexes within the membrane.[9][10] These stabilized oligomers then function as ion channels, leading to a loss of membrane potential and, ultimately, bacterial cell death.[9][10] This mechanism does not result in the large-scale membrane disruption necessary for the uptake of dyes like propidium (B1200493) iodide.[7]
Cathelicidin LL-37: The Membrane Disruptor
LL-37 employs a more direct and disruptive antimicrobial strategy. Its cationic and amphipathic nature allows it to bind strongly to negatively charged components of the bacterial cell envelope, such as LPS in Gram-negative bacteria and LTA in Gram-positive bacteria.[2] Following this initial electrostatic attraction, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization.[3] Two primary models describe this process:
-
Toroidal Pore Model: LL-37 peptides aggregate and induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and lipid head groups.
-
Carpet-like Mechanism: LL-37 peptides accumulate on the membrane surface, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micelle formation and membrane disintegration.[11]
This direct action results in rapid membrane depolarization and the formation of pores large enough to allow the passage of molecules like propidium iodide.[7]
Immunomodulatory Signaling Pathways: A Contrast in Complexity
Beyond their direct antimicrobial actions, both peptides modulate host immune responses, but the scope and mechanisms of this modulation differ significantly.
This compound: Localized Keratinocyte Activation
This compound's known immunomodulatory role is primarily focused on the activation of keratinocytes. DCD-1L stimulates these skin cells to produce pro-inflammatory cytokines and chemokines, such as TNF-α and IL-8. This activation is mediated through G-protein and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically involving p38 and ERK, which leads to the downstream activation of the transcription factor NF-κB.[12][13][14]
Cathelicidin LL-37: A Multifaceted Immune Modulator
LL-37's immunomodulatory functions are extensive and complex, involving interactions with multiple cell types and receptor systems.
-
Receptor-Mediated Signaling: LL-37 acts as a ligand for several cell surface receptors, including:
-
Formyl Peptide Receptor Like-1 (FPRL1): Engagement of this G-protein coupled receptor induces chemotaxis of neutrophils, monocytes, and T cells, and triggers intracellular calcium flux and NF-κB activation.[5][6]
-
P2X7 Receptor: LL-37 can activate this receptor, leading to inflammasome activation and the release of IL-1β.[2][8]
-
Epidermal Growth Factor Receptor (EGFR): By transactivating EGFR, LL-37 promotes cell proliferation and migration, contributing to wound healing.[11][15]
-
-
Toll-Like Receptor (TLR) Modulation: LL-37 exhibits a dual role in TLR signaling:
-
TLR4 Inhibition: It directly binds to and sequesters LPS, preventing its interaction with the TLR4 receptor complex and thereby dampening the pro-inflammatory response to Gram-negative bacteria.[1][8]
-
TLR3 Enhancement: In contrast, LL-37 can form complexes with viral double-stranded RNA (dsRNA), protecting it from degradation and facilitating its delivery to endosomal TLR3. This enhances the antiviral immune response.[1][4][7]
-
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials: Test peptides (this compound, LL-37), quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923), Cation-adjusted Mueller-Hinton Broth (MHB), sterile 96-well polypropylene (B1209903) microtiter plates, 0.01% acetic acid with 0.2% bovine serum albumin (BSA).
-
Protocol:
-
Inoculum Preparation: Inoculate 3-5 bacterial colonies into 5 mL of MHB and incubate at 37°C with shaking to reach the mid-logarithmic phase (0.5 McFarland standard). Dilute the suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Peptide Dilutions: Prepare a stock solution of the peptide. Perform serial two-fold dilutions in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adsorption.[16]
-
Assay Procedure: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).[17]
-
Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration with no visible growth, which can be assessed visually or by measuring optical density at 600 nm (OD₆₀₀).[16]
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses membrane integrity by measuring the uptake of the fluorescent DNA-intercalating dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Materials: Bacterial suspension (e.g., S. aureus at 1 x 10⁷ CFU/mL), test peptides, Propidium Iodide (PI) solution, phosphate-buffered saline (PBS), flow cytometer.
-
Protocol:
-
Incubation: Incubate the bacterial suspension with the desired concentration of the test peptide (e.g., 50 µg/mL) or buffer control for a set period (e.g., 2 hours) at 37°C.[7]
-
Staining: Add PI to the bacterial suspensions to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Excite the samples with a 488 nm laser and measure the fluorescence emission in the red channel (typically >650 nm).
-
Quantification: The percentage of permeabilized (PI-positive) cells is determined by gating on the fluorescent population compared to the untreated control.
-
Membrane Depolarization Assay (DiBAC₄(3) Staining)
This assay uses the anionic, lipophilic dye Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)), which enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular proteins.
-
Materials: Bacterial suspension, test peptides, DiBAC₄(3) stock solution (in DMSO), buffer (e.g., PBS or HEPES), 96-well black microplate, fluorescence plate reader or flow cytometer.
-
Protocol:
-
Incubation: Incubate the bacterial suspension (e.g., 1 x 10⁷ CFU/mL) with the test peptides at various concentrations and for different time points at 37°C.[7]
-
Dye Loading: Add DiBAC₄(3) to the cell suspension to a final concentration of 1-5 µM. Incubate for 5-30 minutes in the dark to allow the dye to equilibrate.[10]
-
Measurement: Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~516 nm.
-
Analysis: An increase in fluorescence intensity relative to the untreated control indicates membrane depolarization.
-
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells (RBCs) by quantifying the release of hemoglobin.
-
Materials: Fresh human or animal red blood cells, PBS, 1% Triton X-100 (positive control), test peptides, 96-well V-bottom plate, spectrophotometer.
-
Protocol:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1,000 x g for 10 minutes) and resuspend to a final concentration of 0.5-2% in PBS.[18]
-
Assay Setup: In a 96-well plate, add serial dilutions of the test peptides. Include wells with PBS only (negative control, 0% hemolysis) and 1% Triton X-100 (positive control, 100% hemolysis).[18]
-
Incubation: Add the RBC suspension to each well and incubate for 1-2 hours at 37°C.
-
Centrifugation: Centrifuge the plate (e.g., 1,000 x g for 10 minutes) to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 415-540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[18]
-
Conclusion
This compound and Cathelicidin LL-37, while both integral to human innate immunity, exhibit distinct and complementary modes of action. This compound's unique Zn²⁺-dependent ion channel formation provides a non-lytic antimicrobial strategy, while its immunomodulatory effects appear localized to keratinocyte activation. In contrast, LL-37 is a potent, broad-spectrum antimicrobial that acts by direct membrane disruption and serves as a highly versatile signaling molecule, orchestrating a wide array of immune responses through various receptor-mediated and TLR-modulating pathways. Understanding these fundamental differences is crucial for the rational design and development of novel peptide-based therapeutics that can selectively harness their antimicrobial or immunomodulatory properties.
References
- 1. invivogen.com [invivogen.com]
- 2. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LL37 and Cationic Peptides Enhance TLR3 Signaling by Viral Double-stranded RNAs | PLOS One [journals.plos.org]
- 5. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drmichaellevin.org [drmichaellevin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. LL-37 via EGFR Transactivation to Promote High Glucose–Attenuated Epithelial Wound Healing in Organ-Cultured Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
Dermcidin vs. β-defensins: A Comparative Guide to Constitutive and Inducible Antimicrobial Peptide Expression
For Immediate Publication
TÜBINGEN, Germany – In the intricate landscape of innate immunity, antimicrobial peptides (AMPs) represent a formidable first line of defense. Among these, dermcidin (DCD) and β-defensins stand out for their distinct roles in protecting epithelial surfaces. This guide provides a comprehensive comparison of their expression patterns, highlighting the constitutive nature of this compound versus the inducible expression of many β-defensins, supported by experimental data and detailed methodologies for the research community.
Executive Summary
This compound is uniquely and constitutively expressed in eccrine sweat glands, providing a constant antimicrobial barrier on the skin.[1][2][3][4][5] In stark contrast, the expression of many β-defensins is inducible, triggered by microbial products and inflammatory cytokines in a variety of epithelial tissues. This fundamental difference in expression regulation dictates their primary roles in innate immunity: this compound as a sentinel in constant surveillance and β-defensins as a responsive force deployed upon threat detection.
Expression Patterns: A Tale of Two Strategies
The expression of this compound is remarkably specific, being almost exclusively localized to the eccrine sweat glands.[1][2][5] It is continuously secreted into sweat, where it undergoes proteolytic processing to generate active antimicrobial fragments.[1][5] Crucially, studies have shown that this compound expression is not upregulated by inflammatory stimuli, reinforcing its role as a component of the constitutive innate immune system.[2][6]
Conversely, the β-defensin family exhibits a more complex and dynamic expression profile. While some members, such as human β-defensin 1 (hBD-1), are constitutively expressed in various epithelial cells, others, including hBD-2, hBD-3, and hBD-4, are strongly induced by microbial components like lipopolysaccharide (LPS) or inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][8][9][10] This inducible expression allows for a rapid and targeted antimicrobial response at sites of infection and inflammation.
Quantitative Expression Data
The following tables summarize the quantitative data on the expression levels of this compound and select β-defensins.
Table 1: this compound Expression
| Peptide | Tissue/Fluid | Expression Level | Condition | Reference |
| This compound-derived peptides | Sweat (forehead) | ~70 µg/ml (total mean) | Constitutive | [1][5] |
| DCD-1 | Sweat (face, neck, chest) | 1-20 µg/ml (average 10 µg/ml) | Constitutive | [1][5] |
| This compound mRNA | Primary keratinocytes, fibroblasts, melanocytes | Not detected | Unstimulated or stimulated with TPA, TNF-α, LPS, H₂O₂ | [2] |
Table 2: β-defensin Expression
| Peptide | Cell Type/Tissue | Basal Expression | Induced Expression (Fold Change) | Inducing Stimulus | Reference |
| Human β-defensin-2 (hBD-2) | Keratinocytes | Low/Undetectable | Significantly increased | Inflammatory conditions | [2] |
| Bovine Tracheal Antimicrobial Peptide (TAP) | Tracheal Epithelial Cells | Low | Dramatically increased | Bacteria or LPS | [11][12][13] |
| Madin-Darby Bovine Kidney (MDBK) cells | Kidney Epithelial Cells | Low | 10- to 12-fold | L-isoleucine (3.12-12.5 µg/ml) | [7] |
| Human β-defensin-2 (hBD-2) | Intestinal Epithelial Cells | Low/Undetectable | Promoter activation | LPS, Peptidoglycan | [14] |
| Human β-defensin-1 (hBD-1) | Gingival Keratinocytes | High and heterogeneous | - | Constitutive | [15] |
| Human β-defensin-2 (hBD-2) | Gingival Keratinocytes | Low and homogeneous | Induced | IL-1β, TNF-α | [15] |
| Human β-defensin-3 (hBD-3) | Gingival Keratinocytes | Low and homogeneous | Induced | IFN-γ | [15] |
Signaling Pathways
The differential expression of this compound and β-defensins is a direct consequence of their distinct regulatory mechanisms.
This compound: The expression of this compound is tissue-specific and appears to be a programmed function of eccrine sweat gland cells, without the need for external inflammatory triggers.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-Like Receptor Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Expression of β-Defensin Genes in Bovine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chp.edu [chp.edu]
- 11. scispace.com [scispace.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Transcriptional Regulation of β-Defensin Gene Expression in Tracheal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anionic vs. Cationic Antimicrobial Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of anionic and cationic antimicrobial peptides (AMPs), offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms of action, antimicrobial efficacy, and safety profiles. The information presented is supported by experimental data from various scientific studies, summarized in clear, comparative tables. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Introduction: The Dichotomy of Charge in Antimicrobial Peptides
Antimicrobial peptides are a diverse class of naturally occurring molecules that serve as a crucial component of the innate immune system in a wide range of organisms.[1][2] Their potential as alternatives to conventional antibiotics has garnered significant interest in the face of rising antimicrobial resistance. A fundamental classification of AMPs is based on their net electrical charge at physiological pH: cationic AMPs, which are positively charged, and anionic AMPs, which carry a net negative charge.[1][3] This difference in charge dictates their primary mode of interaction with microbial membranes and subsequent antimicrobial mechanisms.
Cationic AMPs, the more extensively studied group, are characterized by an abundance of positively charged amino acids like lysine (B10760008) and arginine.[4] This positive charge facilitates their initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5][6] In contrast, anionic AMPs, which are rich in acidic residues like aspartic and glutamic acid, require the presence of divalent metal ions (e.g., Zn²⁺, Mg²⁺) to bridge the electrostatic repulsion between the peptide and the negatively charged microbial surface.[3]
Mechanisms of Action: A Tale of Two Charges
The initial electrostatic interaction is a critical first step, but the subsequent mechanisms of microbial killing differ significantly between these two classes of peptides.
Cationic Antimicrobial Peptides: Disrupting from the Outside In
Once bound to the microbial surface, cationic AMPs employ a variety of strategies to compromise the integrity of the cell membrane, leading to cell death. These mechanisms are often categorized into three main models[7]:
-
Barrel-Stave Model: AMPs insert perpendicularly into the lipid bilayer, forming a pore-like structure reminiscent of the staves of a barrel.
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where the peptide and lipid head groups line the channel.
-
Carpet Model: AMPs accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.
Beyond membrane disruption, some cationic AMPs can translocate into the cytoplasm and interfere with essential intracellular processes, including DNA synthesis, protein folding, and enzyme activity.[7]
Anionic Antimicrobial Peptides: A More Nuanced Approach
The mechanism of action for anionic AMPs is less universally defined but often involves an initial interaction with the microbial membrane facilitated by metal ions.[3] These ions form a bridge between the negatively charged peptide and the anionic components of the microbial cell envelope. Following this initial binding, anionic AMPs can also disrupt membrane integrity, though the specific models are not as well-established as for their cationic counterparts. Some anionic AMPs have been shown to translocate across the membrane and interact with intracellular targets, similar to some cationic peptides.
Visualizing the Mechanisms
To illustrate the distinct pathways, the following diagrams have been generated using the DOT language.
Performance Comparison: Efficacy and Safety
The ultimate potential of an antimicrobial peptide in a clinical setting is determined by its efficacy against pathogens and its safety towards host cells. This section presents a comparative summary of quantitative data for representative anionic and cationic AMPs.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Type | Target Organism | MIC (μM) | Reference |
| LL-37 | Cationic | Pseudomonas aeruginosa | 32 - 64 | [8] |
| CAMA | Cationic | Staphylococcus aureus (MRSA) | 4 | [8] |
| Magainin II | Cationic | Escherichia coli | >128 | [8] |
| Nisin | Cationic | Staphylococcus aureus | >128 | [8] |
| Gm anionic peptide 1 | Anionic | Micrococcus luteus | <90 | [3] |
| Gm anionic peptide 2 | Anionic | Listeria monocytogenes | <90 | [3] |
| Bovine AAMPs | Anionic | Staphylococcus aureus | <3 | [3] |
Note: MIC values can vary depending on the specific strain of microorganism and the experimental conditions used. The data presented here are for comparative purposes and are sourced from different studies.
Cytotoxicity and Hemolytic Activity
A critical factor for the clinical translation of AMPs is their selectivity for microbial cells over host cells. Hemolytic assays (measuring red blood cell lysis) and cytotoxicity assays (measuring viability of other mammalian cells) are key indicators of a peptide's safety profile.
| Peptide | Type | Assay | Result | Reference |
| Melittin | Cationic | Hemolysis | High (110% at 128 μg/ml) | [9] |
| Cap11-l-18m² | Cationic | Hemolysis | Significant (52% at 64 μg/ml) | [9] |
| Indolicidin | Cationic | Hemolysis | Slight (12% at 128 μg/ml) | [9] |
| Cap18 | Cationic | Hemolysis | No cytotoxic effect at tested concentrations | [2] |
| Anionic Peptides (general) | Anionic | Cytotoxicity | Generally lower than many cationic AMPs | [3] |
Note: The therapeutic index, which is the ratio of the toxic concentration to the effective concentration, is a crucial parameter for evaluating the clinical potential of an AMP.
In Vivo Efficacy and Clinical Trials
The transition from in vitro success to in vivo efficacy is a significant hurdle for many AMPs. Several cationic peptides have advanced to clinical trials, demonstrating their potential in various applications.[5][10] For example, DPK-060, a cationic peptide, has shown positive results in Phase 2 trials for outer ear infections.[5][11] Another cationic peptide, LL-37, has been investigated for the treatment of chronic leg ulcers.[11] The in vivo efficacy of anionic AMPs is a less explored area, though studies have shown their presence and activity in physiological fluids.[3] Daptomycin, an anionic lipopeptide, has been approved for treating skin infections caused by Gram-positive bacteria.[1]
Experimental Protocols
To ensure the reproducibility of the data presented, detailed protocols for the key assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an AMP that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial peptides
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the AMPs in MHB in a separate plate or tubes to achieve a range of concentrations.
-
Plate Setup: Add 50 µL of the bacterial inoculum to each well of a 96-well plate. Then, add 50 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of an AMP to lyse red blood cells (RBCs), an indicator of its toxicity to mammalian cells.
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Antimicrobial peptides
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the pelleted RBCs in PBS to a final concentration of 2-4% (v/v).
-
Prepare Peptide Dilutions: Prepare serial dilutions of the AMPs in PBS.
-
Incubation: In a microcentrifuge tube or 96-well plate, mix the RBC suspension with the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the AMPs. Incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the purple solution at a wavelength of 570 nm.
-
Calculate Cell Viability: % Cell Viability = (Abs_sample / Abs_control) x 100
Conclusion: A Promising Future for Charged Peptides
Both anionic and cationic antimicrobial peptides represent a promising frontier in the development of novel therapeutics to combat infectious diseases. Cationic AMPs have been more extensively studied and have shown broad-spectrum activity, with several candidates progressing to clinical trials. Their direct membrane-disrupting mechanisms are a key advantage in overcoming conventional antibiotic resistance.
Anionic AMPs, while less understood, offer a potentially more targeted and less toxic alternative. Their reliance on metal ions for activity presents a unique mechanism that could be exploited for specific applications. Further research into the in vivo efficacy and safety of anionic AMPs is crucial to unlock their full therapeutic potential.
This guide provides a foundational understanding of the comparative aspects of anionic and cationic AMPs. It is intended to serve as a valuable resource for researchers and developers in the field, encouraging further investigation into these remarkable molecules and their potential to address the global challenge of antimicrobial resistance.
References
- 1. The antimicrobial peptides and their potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anionic Antimicrobial Peptides Guide - Creative Peptides [creative-peptides.com]
- 4. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CATIONIC PEPTIDES: A NEW HOPE | SCQ [scq.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria | PLOS One [journals.plos.org]
- 10. Cationic antimicrobial peptides: towards clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Validating Dermcidin as a Biomarker for Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dermcidin (DCD) with established biomarkers for the diagnosis of hepatocellular carcinoma (HCC). The following sections present experimental data on the performance of these biomarkers, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to support the validation of this compound as a potential clinical tool.
Performance Comparison of HCC Biomarkers
This compound has emerged as a promising biomarker for HCC. Studies have shown that serum DCD levels are significantly elevated in patients with HCC compared to healthy individuals and those with liver cirrhosis.[1][2] Below is a summary of the diagnostic performance of DCD in comparison to established HCC biomarkers such as alpha-fetoprotein (AFP), AFP-L3, and des-gamma-carboxy prothrombin (DCP).
| Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Patient Cohort |
| This compound (DCD) | 18.87 ng/mL | 74.29 | 92.86 | 0.856 | HCC vs. Healthy Controls |
| This compound (DCD) | 25.75 ng/mL | Not Specified | Not Specified | 0.769 | HCC vs. Liver Cirrhosis & Normal Controls[1] |
| Alpha-fetoprotein (AFP) | 9.86 ng/mL | Not Specified | Not Specified | 0.729 | HCC vs. Liver Cirrhosis & Normal Controls[1] |
| AFP-L3 | Not Specified | 34-64 | 81-98 | Not Specified | Early- and Any-Stage HCC[3] |
| Des-gamma-carboxy prothrombin (DCP) | Not Specified | 34-62 | 81-98 | Not Specified | Early-Stage HCC[3] |
| Combination (AFP+AFP-L3+DCP) | Not Specified | 88 | 79 | 0.91 | HCC vs. Chronic Liver Disease[4] |
Signaling Pathway of this compound in HCC Progression
This compound is implicated in promoting HCC cell migration, invasion, and metastasis.[1][5] It exerts its oncogenic effects by interacting with the noncatalytic region of tyrosine kinase adaptor protein 1 (Nck1), which in turn activates a signaling cascade involving Rac1, Cdc42, Wiskott-Aldrich syndrome protein (WASP), and the actin-related protein 2/3 (Arp2/3) complex.[1][6] This signaling pathway ultimately leads to the remodeling of the actin cytoskeleton and fibronectin-mediated cell adhesion, facilitating cancer cell motility.[1][6]
References
- 1. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of this compound in the Diagnosis and Staging of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. omicsdi.org [omicsdi.org]
- 6. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Diminished Dermcidin Levels in Atopic Dermatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dermcidin (DCD) is a pivotal antimicrobial peptide constitutively secreted by eccrine sweat glands, forming a crucial component of the innate immune defense on the skin surface.[1][2] In individuals with atopic dermatitis (AD), a chronic inflammatory skin condition, a compromised innate immune response is a key feature, rendering them more susceptible to microbial skin infections.[3] A significant body of evidence points to a deficiency in this compound-derived peptides in the sweat of AD patients as a contributing factor to this vulnerability.[3][4] This guide provides a comprehensive comparison of this compound levels in atopic versus healthy skin, supported by quantitative data, detailed experimental methodologies, and illustrations of the relevant biological pathways and workflows.
Quantitative Analysis: A Tale of Two Skin Conditions
Studies consistently reveal a marked reduction in the concentration of this compound and its proteolytically processed, active forms in the sweat of individuals with atopic dermatitis compared to their healthy counterparts. This reduction is particularly pronounced in AD patients with a history of recurrent bacterial or viral skin infections.[4]
| Analyte | Healthy Controls | Atopic Dermatitis (AD) Patients | Method of Quantification |
| Total this compound-Derived Peptides | ~70 µg/mL (forehead sweat)[5] | Significantly Reduced[4] | ELISA, SELDI-TOF-MS |
| This compound-1 (DCD-1) | 1-20 µg/mL (average 10 µg/mL in sweat from face, neck, or chest)[5] | Significantly Reduced[4] | ELISA, SELDI-TOF-MS |
| DCD-1 and DCD-1L | Normal Levels | Significantly lower in patients with a history of skin infections[4] | SELDI-TOF-MS |
Experimental Protocols: A Closer Look at Measurement
The accurate quantification of this compound in sweat is paramount for research in this field. The following are detailed methodologies for sample collection and analysis.
Sweat Collection
-
Subject Preparation: Participants should avoid the use of topical corticosteroids on the collection site for at least one week prior to sample collection.
-
Induction of Sweating: Sweating is induced via physical exercise (e.g., cycling on a stationary bike) or by using a sauna.
-
Sample Collection: Sweat is collected from various skin sites (e.g., face, neck, chest) using a sterile polypropylene (B1209903) cup.[6]
-
Sample Processing and Storage: Collected sweat is immediately centrifuged to remove any cellular debris. The supernatant is then aliquoted and stored at -80°C for subsequent analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This sandwich ELISA protocol provides a framework for the quantification of this compound in sweat samples.
-
Plate Coating: A 96-well microplate is coated with 100 µL per well of a capture antibody (e.g., anti-human this compound mouse monoclonal antibody) diluted in coating buffer.[7] The plate is sealed and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding is blocked by adding 150 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for at least 2 hours at room temperature.[8]
-
Sample and Standard Incubation: After washing, 100 µL of appropriately diluted sweat samples and this compound standards are added to the wells. The plate is covered and incubated for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[9]
-
Detection Antibody Incubation: The plate is washed, and 100 µL of a biotinylated detection antibody specific for this compound is added to each well. The plate is incubated for 1 hour at room temperature with gentle shaking.[9]
-
Enzyme Conjugate Incubation: Following another wash step, 100 µL of streptavidin-HRP conjugate is added to each well, and the plate is incubated for 45 minutes at room temperature.[9]
-
Signal Development: The plate is washed for the final time, and 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark for 30 minutes at room temperature.[9]
-
Reaction Stoppage and Measurement: The reaction is stopped by adding 50 µL of stop solution to each well.[9] The optical density is measured at 450 nm using a microplate reader. This compound concentrations in the samples are calculated from the standard curve.
SELDI-TOF-MS Protocol
Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) is a high-throughput technique for profiling this compound-derived peptides.
-
ProteinChip Array Selection: Different array surfaces, such as strong anion exchange (SAX2), weak cation exchange (WCX2), and reversed-phase (H4), are used to selectively capture peptides based on their physicochemical properties.[6]
-
Sample Preparation and Application: 1 µL of sweat is diluted in 4 µL of a suitable binding buffer. The ProteinChip arrays are incubated with this mixture in a humid chamber for 30 minutes.[6]
-
Washing: The arrays are washed three times for five minutes each with the binding buffer, followed by a final wash with water to remove salts and other interfering substances.[6]
-
Matrix Application: A saturated solution of sinapinic acid in 50% acetonitrile (B52724) and 0.5% trifluoroacetic acid is applied to the array spots and allowed to air-dry.[6]
-
Mass Spectrometry Analysis: The array is analyzed using a SELDI-TOF mass spectrometer. The instrument is calibrated with known peptide standards. Data is collected and analyzed to identify and semi-quantify peaks corresponding to various this compound-derived peptides.[3][10]
Visualizing the Science
Experimental and Analytical Workflow
Caption: Workflow for comparing this compound levels.
This compound's Signaling Cascade in Keratinocytes
While this compound expression in sweat glands is constitutive, its processed peptides can actively modulate the cutaneous immune environment by stimulating keratinocytes.
Caption: DCD-1L signaling in keratinocytes.[1]
References
- 1. The human antimicrobial peptide this compound activates normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of multiple stable this compound-derived antimicrobial peptides in sweat of different body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deficiency of this compound-derived antimicrobial peptides in sweat of patients with atopic dermatitis correlates with an impaired innate defense of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asamnet.de [asamnet.de]
- 7. Detection of this compound for sweat identification by real-time RT-PCR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ELISAプロトコル [sigmaaldrich.com]
- 10. Detection of this compound-derived peptides in sweat by ProteinChip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermcidin-Derived Peptides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dermcidin (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat. Following secretion, the full-length DCD protein is processed into several smaller peptides with varying lengths and net charges. These this compound-derived peptides exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. This guide provides a comparative analysis of the structure-activity relationships of different DCD-derived peptides, supported by experimental data, to aid in research and drug development efforts.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various DCD-derived peptides has been evaluated against a panel of common pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
| Peptide | Sequence | Net Charge | MIC (µg/mL) |
| Staphylococcus aureus | |||
| DCD-1L | SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL | -2 | 1[1] |
| DCD-1 | SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSV | -2 | >200 |
| SSL-25 | SSLLEKGLDGAKKAVGGLGKLGKDA | +2 | <50 |
| SSL-23 | SSLLEKGLDGAKKAVGGLGKLGK | +2 | <50 |
| LEK-45 | LEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSVL | -1 | >180 |
| SSL-29 | SSLLEKGLDGAKKAVGGLGKLGKDAVEDL | 0 | >180 |
Cytotoxicity Profile
A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic activity of DCD-derived peptides against human red blood cells is a key indicator of their cytotoxicity.
| Peptide | Hemolytic Activity |
| DCD-1L | No significant hemolytic activity at concentrations up to 200 µg/mL.[1] |
| SSL-25 | Not specified in the provided search results. |
| SSL-23 | Not specified in the provided search results. |
Mechanism of Action: Ion Channel Formation
The primary antimicrobial mechanism of this compound-derived peptides, particularly DCD-1L, involves the formation of ion channels in the bacterial membrane. This process disrupts the membrane potential and leads to cell death. The formation of these channels is a multi-step process.
Caption: Proposed mechanism of this compound-1L ion channel formation in the bacterial membrane.
Immunomodulatory Effects: Keratinocyte Activation
Beyond their direct antimicrobial activity, some this compound-derived peptides, such as DCD-1L, can modulate the host immune response. DCD-1L has been shown to activate keratinocytes, the primary cells of the epidermis, to produce pro-inflammatory cytokines and chemokines. This activation is mediated through a specific signaling pathway.
Caption: Signaling pathway of DCD-1L-induced keratinocyte activation.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of the appropriate broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in the appropriate broth in polypropylene tubes.
-
-
Assay Procedure:
-
Add 100 µL of the diluted microbial suspension to each well of a 96-well polypropylene plate.
-
Add 100 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (microorganism without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Colony-Forming Unit (CFU) Assay for Bactericidal/Fungicidal Activity
This assay is used to determine the ability of a peptide to kill a microorganism.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile phosphate-buffered saline (PBS)
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Procedure:
-
Preparation:
-
Prepare a logarithmic-phase microbial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh broth.
-
Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
Add the peptide to the microbial suspension at the desired concentrations.
-
Include a growth control without peptide.
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 2, 4, 6 hours).
-
-
Viable Cell Counting:
-
At specified time points, withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
A bactericidal or fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Caption: Experimental workflow for determining the antimicrobial activity of this compound-derived peptides.
References
A Comparative Guide to the Dermcidin Gene and Protein Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the Dermcidin (DCD) gene and its protein products. This compound is a unique antimicrobial peptide (AMP) constitutively expressed in the sweat glands of primates, playing a crucial role in the innate immune defense of the skin.[1][2] Unlike many other AMPs, its expression is not induced by inflammation.[3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate further research and drug development efforts.
Data Presentation: Quantitative Comparison of this compound
The following tables summarize the key characteristics of the this compound gene and protein, with a focus on cross-species comparisons where data is available.
Table 1: Human this compound (DCD) Gene and Protein Characteristics
| Feature | Description | Reference |
| Gene Location | Chromosome 12q13.2 | [4] |
| Gene Structure | 5 exons, 4 introns | [5][6] |
| Precursor Protein | 110 amino acids | [4][5][6] |
| Signal Peptide | 19 amino acids | [5][6][7] |
| Prodomain | 43 amino acids | [5][6][7] |
| Antimicrobial Domain | 48 amino acids | [5][6][7] |
| Processed Peptides | Multiple, including DCD-1, DCD-1L, SSL-25 | [6][8] |
Table 2: Cross-Species Comparison of this compound Protein Sequence Identity
The this compound gene is considered an orphan gene, with clear orthologs found only in primates.[7] A study has identified a "this compound-like" gene in cattle (Bos taurus), suggesting a broader, yet divergent, evolutionary history.[9]
| Species | Scientific Name | % Identity to Human DCD | Reference |
| Bonobo | Pan paniscus | 100% | [6] |
| Sumatran Orangutan | Pongo abelii | 96.9% | [6] |
| Northern white-cheeked gibbon | Nomascus leucogenys | 93.8% | [6] |
Table 3: Antimicrobial Spectrum of Human this compound-Derived Peptides
Human DCD-derived peptides exhibit a broad spectrum of antimicrobial activity against various pathogens.[1][8][10] The activity can be influenced by the specific processed peptide and the environmental conditions, such as pH and salt concentration.[1]
| Microorganism | Type | Activity of DCD Peptides | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Active | [1][8][11] |
| Escherichia coli | Gram-negative bacteria | Active | [1][11] |
| Enterococcus faecalis | Gram-positive bacteria | Active | [1][11] |
| Candida albicans | Fungus | Active | [1][11] |
| Mycobacterium tuberculosis | Acid-fast bacteria | Active | [10] |
Experimental Protocols
This section details methodologies for key experiments relevant to the cross-species comparison of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[12]
a. Preparation of Materials:
-
96-well polypropylene (B1209903) microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial suspension of the test organism, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water).
b. Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound peptide in the microtiter plate wells.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (growth control without peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest peptide concentration that prevents visible turbidity or by measuring the optical density at 600 nm (OD600).[12]
Cross-Species Gene Expression Analysis: RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful method for comparing gene expression levels across different species.[13][14]
a. Sample Preparation:
-
Isolate total RNA from the tissue of interest (e.g., skin biopsies containing sweat glands) from the different species being compared.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
b. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Perform PCR amplification to create the final sequencing library.
-
Sequence the libraries on a high-throughput sequencing platform.
c. Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the respective reference genomes of the species being compared.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify orthologous genes across the species using tools like OrthoFinder.[15]
-
Perform differential gene expression analysis to identify significant changes in this compound expression between species.
Mandatory Visualizations
Phylogenetic Relationship of this compound
The following diagram illustrates the likely evolutionary relationship of the this compound gene among primates, based on available sequence identity data.
Caption: Phylogenetic tree of this compound in primates.
Experimental Workflow for Cross-Species Gene Expression Analysis
This diagram outlines the major steps involved in comparing this compound gene expression across different species using RNA-Seq.
Caption: Workflow for cross-species gene expression analysis.
This compound-Associated Signaling Pathway
This compound has been shown to participate in the regulation of innate immunity in the skin, potentially through the activation of G-protein and MAPK signaling pathways, leading to the activation of NF-κB.[7]
Caption: Proposed this compound signaling pathway in skin immunity.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] this compound: a novel human antibiotic peptide secreted by sweat glands | Semantic Scholar [semanticscholar.org]
- 3. Expression of this compound in Human Sinonasal Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparative studies of gene expression and the evolution of gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thestacks.org [thestacks.org]
Dermcidin's Stand Against Antibiotic Resistance: A Comparative Analysis
A deep dive into the efficacy and mechanisms of the human antimicrobial peptide, Dermcidin, reveals a promising alternative in the fight against drug-resistant bacteria. This guide offers a comparative analysis of this compound's performance against key antibiotic-resistant strains, supported by experimental data and detailed methodologies for researchers and drug development professionals.
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the relentless search for novel antimicrobial agents, endogenous peptides are gaining considerable attention. Among them is this compound (DCD), a unique anionic antimicrobial peptide constitutively expressed in human sweat glands. Its processed forms, notably DCD-1L, have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[1][2] This guide synthesizes key findings on this compound's efficacy, comparing it with other antimicrobials and elucidating its distinct mode of action.
Performance Against Resistant Strains: A Quantitative Comparison
This compound and its derivatives have shown potent activity against several antibiotic-resistant bacteria. The following table summarizes the 90% inhibitory concentrations (IC90) and Minimum Inhibitory Concentrations (MIC) of various DCD peptides against different bacterial strains, alongside a comparator antimicrobial peptide, LL-37.
| Peptide/Antibiotic | Bacterial Strain | MIC (µg/mL) | IC90/IC95 (µg/mL) | Reference |
| DCD-1L | S. aureus (MRSA) | - | 8 | [3] |
| DCD-1L | S. aureus (MRSA) | - | 30 (IC95) | [4] |
| DCD-1L | A. baumannii (XDR) | 16 | - | [2] |
| DCD-1L | A. baumannii (PDR) | 8 | - | [2] |
| SSL-25 (cationic DCD) | S. aureus (MRSA) | - | 10 | [5] |
| SSL-23 (cationic DCD) | S. aureus (MRSA) | - | >180 | [5] |
| LL-37 | S. aureus | - | - | [1][6] |
XDR: Extensively Drug-Resistant, PDR: Pandrug-Resistant. MIC and IC90/IC95 values are crucial metrics for evaluating the in vitro efficacy of an antimicrobial agent.
Unraveling the Mechanism of Action
Unlike many cationic antimicrobial peptides that function by creating pores in bacterial membranes, this compound employs a more nuanced approach. Evidence suggests that anionic DCD-1L interacts with bacterial membrane phospholipids, leading to the Zn2+-dependent formation of oligomeric complexes.[7][8] These complexes then form ion channels, causing membrane depolarization and ultimately, bacterial cell death.[7][9] This mechanism is notably different from the membrane permeabilization induced by peptides like LL-37.[1][6] Furthermore, studies indicate that DCD-derived peptides can inhibit bacterial macromolecular synthesis, specifically RNA and protein synthesis, without directly binding to microbial DNA or RNA.[1][6]
Below is a diagram illustrating the proposed mechanism of action for DCD-1L.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Anti-bacterial activity of this compound in human platelets: suppression of methicillin-resistant Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Processed this compound-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Prowess of DCD-1L: A Comparative Analysis with its Isoforms
A comprehensive guide for researchers and drug development professionals on the antimicrobial spectrum of Dermcidin-1L (DCD-1L) and its naturally occurring isoforms. This document provides a detailed comparison of their antimicrobial activity, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.
This compound (DCD) is a unique human antimicrobial peptide (AMP) constitutively expressed in eccrine sweat glands and secreted into sweat.[1][2] Following secretion, the precursor protein is proteolytically processed into several truncated peptides, including the anionic DCD-1L and DCD-1, as well as the cationic SSL-25 and SSL-23.[1][2] These peptides provide a crucial first line of defense on the skin surface against a wide array of pathogenic microorganisms.[2] This guide focuses on the comparative antimicrobial spectrum of DCD-1L against its other isoforms, presenting quantitative data, experimental protocols, and mechanistic insights.
Comparative Antimicrobial Spectrum: DCD-1L vs. Other Isoforms
DCD-1L, a 48-amino acid anionic peptide, exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4] Its activity is notably maintained over a wide range of pH and at high salt concentrations, mimicking the conditions found in human sweat.[2] The following table summarizes the minimal inhibitory concentrations (MICs) of DCD-1L and its isoforms against various microorganisms, compiled from available research data.
| Microorganism | DCD-1L | DCD-1 | SSL-25 | SSL-23 | LEK-45 | SSL-29 | Reference |
| Staphylococcus aureus | ~1 µg/ml | Similar to DCD-1L | Active | Active | Diminished activity | Diminished activity | [3][5][6][7] |
| Escherichia coli | ~1 µg/ml | Similar to DCD-1L | Active | Active | Diminished activity | Diminished activity | [3][5][6][7] |
| Enterococcus faecalis | ~1 µg/ml | Similar to DCD-1L | - | - | - | - | [3][6] |
| Candida albicans | ~10 µg/ml | Similar to DCD-1L | - | - | - | - | [3][6] |
| Staphylococcus epidermidis | Active | - | Active | Active | Diminished activity | Diminished activity | [1][5][7] |
| Pseudomonas aeruginosa | Active | - | - | - | - | - | [2] |
| Acinetobacter baumannii (XDR/PDR) | 8-16 µg/mL | - | - | - | - | - | [8] |
Note: "Active" indicates reported antimicrobial activity where specific MIC values were not provided in the referenced literature. "Diminished activity" suggests the isoform is less effective than DCD-1L. The activity of DCD-1 is reported to be similar to DCD-1L.
Mechanism of Action: A Departure from Typical Antimicrobial Peptides
Unlike many cationic antimicrobial peptides that disrupt bacterial membranes through pore formation, the anionic DCD-1L and its isoforms exhibit a distinct mechanism of action.[1] Evidence suggests that DCD-1L interacts with the bacterial membrane phospholipids, leading to the formation of Zn2+-dependent oligomeric complexes.[4][9][10] These complexes then form ion channels, causing membrane depolarization and subsequent bacterial cell death.[4][9][10] This unique mode of action may contribute to its efficacy in the challenging environment of human sweat.
Caption: Proposed mechanism of action for DCD-1L.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of DCD-1L and its isoforms.
Determination of Minimal Inhibitory Concentration (MIC)
A broth microdilution method is commonly employed to determine the MIC of the peptides.
-
Bacterial Culture Preparation: A single colony of the test microorganism is inoculated into an appropriate growth medium (e.g., Luria-Bertani broth for E. coli, Columbia medium for S. aureus and E. faecalis, and casein-hydrolysate medium for C. albicans) and incubated to reach the logarithmic growth phase.[3] The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 colony-forming units (CFU)/ml).
-
Peptide Preparation: The antimicrobial peptides are serially diluted in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated for a defined period (e.g., 4 hours) at 37°C.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that prevents visible microbial growth.[3][6]
Colony-Forming Unit (CFU) Assay
This assay is used to determine the bactericidal activity of the peptides over time.
-
Reaction Mixture: A standardized suspension of the microorganism is incubated with various concentrations of the antimicrobial peptide in a suitable buffer at 37°C.
-
Sampling: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, 2, 4 hours).
-
Plating: The samples are serially diluted and plated on appropriate agar (B569324) plates.
-
Incubation and Counting: The plates are incubated overnight at 37°C, and the number of colonies is counted.
-
Calculation of Bactericidal Activity: The percentage of killed cells is calculated using the formula: [1 – (CFU after peptide incubation) / (CFU in control incubation)] x 100.[3]
Caption: General workflow for antimicrobial activity assays.
Conclusion
DCD-1L and its isoforms represent a promising class of antimicrobial peptides with a broad spectrum of activity and a unique, salt- and pH-resistant mechanism of action. The data presented in this guide highlights the potent antimicrobial effects of DCD-1L and provides a basis for comparison with its related isoforms. Further research into the structure-activity relationships of these peptides could lead to the development of novel anti-infective agents.
References
- 1. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-activity analysis of the this compound-derived peptide DCD-1L, an anionic antimicrobial peptide present in human sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and anti-biofilm potencies of this compound-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Analysis of the this compound-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
Dermcidin's Neuroprotective Role: A Comparative Guide to In Vivo Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of Dermcidin's role in neuronal survival, with a focus on its derivative peptide, Y-P30. The guide presents supporting experimental data, detailed methodologies, and a comparative analysis with alternative neuroprotective strategies.
The peptide Y-P30, a derivative of the this compound (DCD) precursor protein, has emerged as a promising candidate for neuroprotection. In vivo studies have demonstrated its potential to enhance neuronal survival following injury. This guide synthesizes the available data to facilitate a comprehensive understanding of its efficacy and mechanism of action in relevant animal models.
Comparative Analysis of Neuroprotective Efficacy
The primary in vivo evidence for Y-P30's neuroprotective effects comes from studies utilizing the optic nerve crush model in rats. This model is a well-established method for investigating the survival and regeneration of retinal ganglion cells (RGCs), a type of central nervous system neuron.
| Neuroprotective Agent | In Vivo Model | Animal Model | Key Outcome Measure | Reported Efficacy | Citation |
| Y-P30 (this compound-derived) | Optic Nerve Crush | Rat | Increased survival of retinal ganglion cells | A single intraocular injection increased the number of surviving RGCs with preserved axonal connections by over 50%. | [1] |
| Glucagon-like peptide-1 (GLP-1) | Optic Nerve Crush | Rat | Increased survival of retinal ganglion cells | Intravitreal implantation of GLP-1 producing cells resulted in a significantly higher RGC survival rate (71±19%) compared to control groups. | [2] |
| Ciliary Neurotrophic Factor (CNTF) | Optic Nerve Crush | Mouse | Increased survival of retinal ganglion cells | Intravitreal co-administration of CNTF and GDNF resulted in the survival of approximately 15% of the RGCs present at baseline. | [3] |
| 4-(Phenylsulfanyl)butan-2-one (4-PSB-2) | Optic Nerve Crush | Rat | Increased density of retinal ganglion cells | Subcutaneous injection of 4-PSB-2 significantly increased RGC densities in the central and mid-peripheral retinas two weeks after injury. | [4] |
| Nerve Growth Factor (NGF) with L-PenetraMax | Optic Nerve Crush | Mouse | Enhanced retinal ganglion cell survival | Eye drop administration of NGF combined with a cell-penetrating peptide significantly enhanced neuroprotective efficacy at lower doses of NGF. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the in vivo validation of Y-P30's neuroprotective role.
Optic Nerve Crush Model
The optic nerve crush model is a widely used in vivo assay to study neuronal injury and neuroprotection.[6][7][8]
Objective: To induce a standardized injury to the optic nerve, leading to the degeneration of retinal ganglion cells.
Procedure:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent.
-
Surgical Exposure: A small incision is made in the skin and conjunctiva to expose the optic nerve behind the eyeball.
-
Nerve Crush: The optic nerve is carefully crushed for a specific duration (e.g., 10 seconds) using fine forceps at a defined distance from the optic nerve head. Care is taken not to damage the blood supply to the retina.
-
Closure: The conjunctiva and skin are sutured.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics.
Intravitreal Injection for Y-P30 Administration
Intravitreal injection is a common method for delivering therapeutic agents directly to the retina and optic nerve.
Objective: To administer Y-P30 peptide directly into the vitreous humor of the eye.
Procedure:
-
Anesthesia: The animal is anesthetized.
-
Pupil Dilation: A mydriatic agent is applied to the eye to dilate the pupil.
-
Injection: A fine-gauge needle is used to inject a small volume of the Y-P30 solution into the vitreous cavity, avoiding the lens and retina.
-
Post-injection Care: Topical antibiotics are applied to prevent infection.
Quantification of Neuronal Survival
The primary endpoint for assessing neuroprotection in the optic nerve crush model is the quantification of surviving retinal ganglion cells.
Objective: To determine the number of surviving RGCs at a specific time point after injury and treatment.
Procedure:
-
Retrograde Labeling (optional but recommended): A fluorescent tracer (e.g., FluoroGold) can be applied to the superior colliculus (a target of RGC axons) prior to or after the injury to specifically label RGCs.
-
Tissue Collection: At the end of the experimental period, the animal is euthanized, and the retinas are dissected.
-
Immunohistochemistry: The retinas are stained with antibodies against RGC-specific markers (e.g., Brn3a).
-
Cell Counting: The number of labeled RGCs is counted in different regions of the retina using fluorescence microscopy.
-
Data Analysis: The density of surviving RGCs is calculated and compared between treatment and control groups.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Y-P30 are believed to be mediated through its interaction with the Pleiotrophin (PTN) and Syndecan signaling complex. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for in vivo validation.
References
- 1. Y-P30 confers neuroprotection after optic nerve crush in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effect of 4-(Phenylsulfanyl)butan-2-one on optic nerve crush model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced neuroprotective activity of ophthalmic delivered nerve growth factor conjugated with cell penetrating peptide against optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
Unveiling Dermcidin's Molecular Network: A Comparative Proteomic Guide to its Interacting Partners in Sweat
For Immediate Release
Tübingen, Germany – December 20, 2025 – In the intricate ecosystem of human skin, sweat is not merely a mechanism for thermoregulation but a complex fluid rich in proteins that form the first line of innate immune defense. At the forefront of this defense is Dermcidin (DCD), an antimicrobial peptide abundantly secreted by eccrine sweat glands.[1][2] While the antimicrobial properties of DCD are well-documented, its interactions with other proteins within the sweat proteome have remained largely enigmatic. This guide provides a comparative analysis of proteins identified as potential interactors with this compound, alongside a quantitative overview of other highly abundant proteins in sweat, offering valuable insights for researchers in dermatology, immunology, and drug development.
Recent proteomic studies of human sweat have consistently identified this compound as the most abundant protein, highlighting its central role in cutaneous immunity.[1] While direct protein-protein interaction studies of this compound within sweat are limited, research in other biological contexts, such as cancer and gingival crevicular fluid, has revealed potential binding partners. This guide synthesizes these findings to present a putative this compound interactome and compares the abundance of these potential interactors with other major, non-interacting proteins in sweat.
The this compound Interactome: Potential Binding Partners
Though comprehensive studies on this compound's protein interactions in sweat are still emerging, evidence from other fields suggests several proteins that may interact with DCD. These findings provide a critical starting point for validating these interactions within the sweat proteome.
One of the most significant potential interactions is with Ubiquitin , a regulatory protein involved in a vast array of cellular processes. The ubiquitination of this compound has been detected in gingival crevicular fluid, a biological fluid with some similarities to sweat, through immunoprecipitation followed by western blot analysis. This suggests that this compound's activity or stability may be modulated by the ubiquitin-proteasome system.
Furthermore, research in cancer biology has identified several other proteins that interact with this compound, where it is often overexpressed. These include:
-
Heat Shock Protein 70 (HSP70) : A molecular chaperone that assists in protein folding and stability.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : A metabolic enzyme with diverse cellular functions.
-
NCK Adaptor Protein 1 (NCK1) : A signaling protein involved in cytoskeleton organization.[3][4]
-
78 kDa glucose-regulated protein (GRP78) : A chaperone protein located on the cell surface.[3]
The relevance of these interactions in the context of sweat is yet to be confirmed, but they offer promising avenues for future investigation.
Comparative Abundance of Major Sweat Proteins
To provide a broader context to the sweat proteome, the following table summarizes the relative abundance of this compound and other major proteins found in human sweat. It is important to note that while these proteins are co-localized with this compound, there is currently no direct evidence of their interaction.
| Protein | Function | Relative Abundance (%) | Putative Interaction with this compound |
| This compound (DCD) | Antimicrobial peptide | ~46% | - |
| Clusterin | Chaperone, apoptosis regulator | ~17% | Not Reported |
| Apolipoprotein D | Lipid transport | ~15% | Not Reported |
| Prolactin-inducible protein (PIP) | Aspartyl peptidase, immune response | ~8% | Not Reported |
| Serum Albumin | Carrier protein, osmotic regulation | ~6% | Not Reported |
| Ubiquitin | Protein regulation | Variable | Yes |
| HSP70 | Protein folding and stability | Low abundance | Yes (in cancer cells) |
| GAPDH | Metabolism, cellular functions | Low abundance | Yes (in cancer cells) |
| NCK1 | Signal transduction | Low abundance | Yes (in cancer cells) |
| GRP78 | Protein folding and stress response | Low abundance | Yes (in cancer cells) |
Experimental Protocols for Identifying this compound-Interacting Proteins
The identification and validation of protein-protein interactions are fundamental to understanding protein function. The following are detailed methodologies for key experiments that can be employed to investigate the this compound interactome in sweat.
Co-Immunoprecipitation (Co-IP) for Ubiquitinated this compound
This protocol describes the steps to isolate this compound and its covalently linked ubiquitin partners from sweat samples.
1. Sample Preparation:
- Collect sweat samples and immediately add a protease and deubiquitinase inhibitor cocktail to prevent protein degradation and removal of ubiquitin.
- Centrifuge the sample to remove any cellular debris.
- Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Immunoprecipitation:
- To a sufficient amount of total protein from the sweat sample, add a primary antibody specific for this compound.
- Incubate the mixture at 4°C with gentle rotation to allow the antibody to bind to this compound.
- Add Protein A/G magnetic beads to the mixture and continue the incubation to capture the antibody-Dermcidin complex.
- Wash the beads several times with a gentle wash buffer to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
- Elute the protein complexes from the magnetic beads using an elution buffer.
- Separate the eluted proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for ubiquitin (e.g., anti-mono- and poly-ubiquitinylated conjugates antibody).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the ubiquitinated this compound using a chemiluminescent substrate. A band or smear at a higher molecular weight than this compound alone would indicate ubiquitination.
Affinity Purification-Mass Spectrometry (AP-MS)
This method can be used to identify a broader range of this compound-interacting proteins.
1. Bait Protein Immobilization:
- Immobilize a purified, recombinant this compound protein (the "bait") onto affinity beads.
2. Sweat Sample Incubation:
- Incubate the this compound-coated beads with a sweat sample (the "prey") under conditions that preserve protein-protein interactions.
3. Washing and Elution:
- Wash the beads extensively to remove non-specific binders.
- Elute the bound proteins from the beads.
4. Mass Spectrometry Analysis:
- Digest the eluted proteins with trypsin.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins that were co-purified with this compound by searching the MS/MS data against a protein database.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential signaling pathways involving this compound, the following diagrams are provided.
Future Directions
The identification of this compound-interacting proteins in sweat is a burgeoning field of research. The potential interactions outlined in this guide provide a roadmap for future studies. Validating these interactions in sweat and elucidating their functional consequences will be crucial for a comprehensive understanding of the skin's innate immune system. Such knowledge could pave the way for novel therapeutic strategies for a variety of dermatological and systemic diseases. Further research employing advanced proteomic techniques will undoubtedly shed more light on the complex molecular conversations occurring on the surface of our skin.
References
- 1. The Multiple Facets of this compound in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts its oncogenic effects in breast cancer via modulation of ERBB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Enhances the Migration, Invasion, and Metastasis of Hepatocellular Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Dermcidin: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the synergistic effects of Dermcidin with other antimicrobial peptides (AMPs) reveals promising avenues for novel therapeutic strategies. This guide provides a comprehensive analysis of this compound's collaborative potential, supported by experimental data and detailed methodologies, to inform and direct future research and development in the field of antimicrobial agents.
This compound (DCD), a unique anionic antimicrobial peptide constitutively expressed in human sweat glands, plays a crucial role in the innate immune system. While its standalone antimicrobial properties are well-documented, its synergistic capabilities when combined with other AMPs present a compelling area of study for overcoming antimicrobial resistance. This guide explores the current understanding of this compound's synergistic effects, focusing on its mechanism of action and providing a framework for future investigations.
Quantitative Analysis of Synergistic Activity
The synergistic effect of two antimicrobial agents is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of the interpretation of the FIC index is provided below.
| FIC Index (FICI) | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects. |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects. |
| > 1.0 to ≤ 4.0 | Indifference | The combined effect is no different from the effect of the more active agent alone. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. |
While direct quantitative data on the synergistic effects of this compound with other AMPs like LL-37 or human beta-defensins (hBDs) is limited in publicly available literature, a notable example of this compound's synergistic potential has been demonstrated with the non-peptide antibacterial agent, lugdunin (B10752830).
A study on the interaction between lugdunin and this compound-derived peptides (DCD-1 and DCD-1L) against Staphylococcus aureus revealed a potent synergistic relationship. The mechanism behind this synergy is attributed to a potentiated membrane depolarization of the bacterial cytoplasmic membrane.[1][2] This enhanced disruption of the bacterial membrane's electrical potential leads to a more rapid and effective bactericidal outcome than either agent could achieve alone.[1][2]
Comparative Mechanisms of Action: this compound and Other Key AMPs
Understanding the individual mechanisms of action of different AMPs is crucial for predicting and evaluating their synergistic potential. The distinct modes of action of this compound, LL-37, and human beta-defensins suggest that their combined use could target bacteria through multiple pathways, potentially leading to synergistic outcomes.
| Antimicrobial Peptide | Class | Mechanism of Action |
| This compound (DCD) | Anionic | Forms zinc-dependent ion channels in bacterial membranes, leading to depolarization and cell death.[3] It does not cause significant pore formation.[2][4] |
| Cathelicidin (B612621) (LL-37) | Cationic | Disrupts bacterial membranes through various models (e.g., toroidal pore, carpet model), leading to permeabilization. It can also inhibit macromolecular synthesis.[2][4] |
| Human Beta-Defensins (hBDs) | Cationic | Form pores in bacterial membranes, leading to leakage of cellular contents. They also have immunomodulatory functions.[5][6] |
The contrasting mechanisms—this compound's channel formation versus the pore formation and membrane disruption by cationic AMPs like LL-37 and hBDs—present a strong theoretical basis for synergistic interactions. A multi-pronged attack on the bacterial membrane could overwhelm the bacterium's repair mechanisms and lead to a more efficient kill.
Experimental Protocols for Assessing Synergy
To facilitate further research into the synergistic effects of this compound, this section provides detailed methodologies for key experiments.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents in combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another AMP.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the other AMP
-
Spectrophotometer (for reading optical density)
Procedure:
-
Prepare serial twofold dilutions of this compound (Drug A) horizontally across the microtiter plate and serial twofold dilutions of the other AMP (Drug B) vertically down the plate.
-
Each well will contain a unique combination of concentrations of the two AMPs. Include wells with each AMP alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no AMPs) and a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each AMP alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each AMP in the combination using the formula:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI values provided in the table above.[1][7][8]
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the antimicrobial activity over time and is often used to confirm synergistic interactions observed in checkerboard assays.
Objective: To assess the rate of bacterial killing by this compound and another AMP, alone and in combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound and the other AMP at predetermined concentrations (often based on MIC values from the checkerboard assay)
-
Sterile saline or buffer for serial dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare flasks with growth medium containing:
-
No AMP (growth control)
-
This compound alone
-
The other AMP alone
-
The combination of this compound and the other AMP
-
-
Inoculate each flask with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[9][10]
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of experimental design and the proposed synergistic mechanism, the following diagrams are provided.
Experimental Workflow for Assessing AMP Synergy.
Proposed Synergistic Mechanism of this compound and a Partner AMP.
Conclusion and Future Directions
The exploration of synergistic combinations of antimicrobial peptides holds immense promise for the development of new and effective treatments against multidrug-resistant pathogens. While the direct synergistic interaction between this compound and other AMPs requires more extensive quantitative investigation, the existing evidence of its synergy with lugdunin and the complementary mechanisms of action with cationic AMPs provide a strong rationale for further research. By utilizing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the synergistic potential of this compound-based combinations, paving the way for innovative antimicrobial therapies.
References
- 1. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secrets of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Human β-Defensin 3 Alone or Combined with Other Antimicrobial Agents against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human β-Defensin 2 and β-Defensin 3 Chimeric Peptides Reveal the Structural Basis of the Pathogen Specificity of Their Parent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Dermcidin Expression: A Comparative Analysis Across Tumor Microenvironments
For Immediate Release
This guide provides a comparative analysis of Dermcidin (DCD) expression across various tumor microenvironments, intended for researchers, scientists, and drug development professionals. This compound, a protein initially identified for its antimicrobial properties, has garnered increasing attention for its role in cancer cell survival, proliferation, and metastasis. Understanding its differential expression and signaling pathways in diverse cancer types is crucial for evaluating its potential as a therapeutic target and biomarker.
Quantitative Analysis of this compound Expression
The expression of this compound varies significantly among different cancer types. The following table summarizes quantitative data on DCD expression from various studies, highlighting its differential presence in breast, pancreatic, prostate, and hepatocellular carcinomas.
| Cancer Type | Tissue/Sample Type | Method of Detection | Key Findings | Reference |
| Breast Cancer | Tumor Tissue | Gene Signature Analysis | DCD gene signature is more highly expressed in basal-like and HER2 subtypes compared to other subtypes. A high DCD-response signature is associated with poorer overall survival. | [1] |
| Serum | Immunoblotting | A trend of elevated DCD protein levels was observed in the sera of women just prior to a breast cancer diagnosis compared to healthy controls. | [1][2] | |
| Pancreatic Cancer | Tumor Tissue | qRT-PCR | Moderate to high levels of DCD mRNA were detected in 60% of pancreatic cancer samples analyzed. | [3][4] |
| Prostate Cancer | Tumor Tissue & Cell Lines | qRT-PCR | DCD mRNA expression was found to be very low or entirely absent in both prostate cancer tissues and cell lines. | [3][4] |
| Hepatocellular Carcinoma (HCC) | Serum | ELISA | Serum DCD levels were significantly higher in HCC patients compared to healthy controls. An optimal cutoff value of 18.87 ng/mL was determined for distinguishing HCC patients. | [5] |
This compound-Associated Signaling Pathways
This compound has been shown to influence key signaling pathways involved in cancer progression. Below are diagrams illustrating the putative roles of DCD in the ERBB and Wnt/β-catenin signaling cascades.
Experimental Workflow for Quantifying this compound Expression
The following diagram outlines a typical experimental workflow for the quantification of this compound protein expression in tumor tissue samples using immunohistochemistry (IHC).
Detailed Experimental Protocols
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Breast Cancer Tissue
This protocol is adapted from methodologies used for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.[3][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Blocking:
-
Wash slides in PBS (2 x 5 minutes).
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Wash in PBS (2 x 5 minutes).
-
Apply a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound in Pancreatic Cancer Cell Lines
This protocol provides a general framework for quantifying DCD mRNA expression.[3]
-
RNA Extraction:
-
Harvest pancreatic cancer cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for this compound, and a suitable SYBR Green or TaqMan master mix.
-
Example Primers (to be validated):
-
Forward Primer: 5'-GCTGGAGGGTGAGAATGAAG-3'
-
Reverse Primer: 5'-CAGGCACACACACACTCAAA-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qRT-PCR using a real-time PCR system with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Include a melt curve analysis for SYBR Green-based assays.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of DCD mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
Western Blot for this compound in Prostate Cancer Cell Lysates
This protocol outlines the steps for detecting DCD protein in cell lysates.[7][8]
-
Cell Lysis:
-
Wash prostate cancer cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.
-
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. This compound expression is associated with disease progression and survival among breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts its oncogenic effects in breast cancer via modulation of ERBB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 7. origene.com [origene.com]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
DSEP/Y-P30: A Comparative Guide to its Neuroprotective Role
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective peptide DSEP/Y-P30, offering a comparative overview of its performance against other neuroprotective agents. The information is supported by experimental data to aid in the evaluation and validation of its therapeutic potential.
Executive Summary
DSEP/Y-P30 is a promising neuroprotective peptide that has demonstrated significant efficacy in preclinical models of neuronal injury. Its unique mechanism of action, involving the potentiation of the pleiotrophin (B1180697) (PTN)/syndecan signaling pathway, sets it apart from other neuroprotective strategies. This guide presents a detailed comparison of DSEP/Y-P30 with other alternatives, such as GLP-1 receptor agonists and the free radical scavenger Edaravone (B1671096), based on available experimental data. While direct comparative studies are limited, this guide consolidates quantitative data from various sources to provide an objective assessment. Notably, no clinical trials for DSEP/Y-P30 have been identified to date.
Comparative Performance Data
The following tables summarize the quantitative data on the neuroprotective effects of DSEP/Y-P30 and its alternatives from key preclinical studies.
Table 1: In Vitro Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Model | Concentration | Outcome Measure | Result | Citation |
| DSEP/Y-P30 | Hippocampal Slice Cultures | 200 nM and 2 µM | Neuronal Survival | Significant neuroprotection | [1] |
| GLP-1 Agonist (Liraglutide) | Primary Cortical Neurons | 100 nM | Neuronal Viability | Significant increase in cell viability | [2] |
| Edaravone | SH-SY5Y cells | 100 µM | Cell Viability | Significant protection against OGD/R-induced cell death | [3] |
Table 2: In Vivo Neuroprotection in Optic Nerve Crush Models
| Compound | Model | Dosage | Outcome Measure | Result | Citation |
| DSEP/Y-P30 | Adult Rat | Single intraocular injection | Retinal Ganglion Cell (RGC) Survival | Over 50% increase in RGCs with preserved axonal connection | [4] |
| GLP-1 Agonist (Exenatide) | Rat | Intravitreal injection | RGC Survival | Not available in a directly comparable study | |
| Edaravone | Rat | Intraperitoneal injection | RGC Survival | Significant reduction in RGC loss | [5] |
Signaling Pathways and Mechanisms of Action
DSEP/Y-P30 Signaling Pathway
DSEP/Y-P30 enhances the binding of pleiotrophin (PTN) to syndecan-2 and -3, which are cell surface heparan sulfate (B86663) proteoglycans. This interaction is believed to trigger downstream signaling cascades that promote neuronal survival and neurite outgrowth.[6]
References
- 1. Neuroprotective effects of the survival promoting peptide Y-P30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease [frontiersin.org]
- 3. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y-P30 confers neuroprotection after optic nerve crush in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotrophin: Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dermcidin's Ion Channel Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel formation by the human antimicrobial peptide Dermcidin (DCD-1L) and other well-characterized antimicrobial peptides (AMPs). The content is designed to offer an objective comparison of their performance, supported by experimental data, to aid in the research and development of novel antimicrobial agents.
Introduction to this compound and its Unique Mechanism
This compound is an anionic antimicrobial peptide constitutively expressed in human sweat glands, playing a crucial role in the innate immune defense of the skin.[1][2] Unlike many other cationic AMPs, this compound and its active form, DCD-1L, exhibit a unique mechanism of action. Evidence suggests that DCD-1L forms zinc-stabilized oligomeric complexes that subsequently insert into bacterial membranes to form ion channels, leading to membrane depolarization and bacterial cell death.[1][3] This mode of action deviates from the classical "barrel-stave" or "toroidal pore" models often associated with other AMPs.
Comparative Analysis of Ion Channel Properties
The efficacy of antimicrobial peptides that act via channel formation is determined by the specific properties of the ion channels they form. This section compares the key quantitative parameters of ion channels formed by this compound (DCD-1L) with those of other notable AMPs: Magainin-2, Alamethicin, and Melittin.
Table 1: Quantitative Comparison of Ion Channel Properties
| Property | This compound (DCD-1L) | Magainin-2 | Alamethicin | Melittin |
| Single-Channel Conductance | ~60 pS (in 1 M KCl) | ~366 and 683 pS (multiple states) | Multiple discrete levels (e.g., up to 3000 pS) | Highly variable, can form large pores up to 1 nS |
| Ion Selectivity | Non-selective (neither cation nor anion selective) | Cation-selective (5:1 cation to anion ratio) | Mildly cation-selective, can be engineered to be anion-selective | Anion-selective |
| Oligomeric State in Channel | Hexamer (trimer of dimers) | Proposed to be pentameric | Variable, 3-11 monomers | Tetramer |
| Voltage Dependence | Insertion is voltage-dependent (>100 mV) | Exhibits both voltage-sensitive and -insensitive components | Strongly voltage-dependent | Voltage-dependent increase in conductance |
| Primary Mechanism | Pre-assembled hexameric channel insertion | Toroidal Pore / Barrel-Stave | Barrel-Stave | Toroidal Pore / Carpet Model |
Mechanisms of Ion Channel Formation: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of ion channel formation employed by this compound and other antimicrobial peptides.
Figure 1. Mechanism of this compound (DCD-1L) ion channel formation.
Figure 2. Common models of antimicrobial peptide-induced pore formation.
Experimental Protocols
This section provides detailed methodologies for the characterization of ion channels formed by antimicrobial peptides using the Black Lipid Bilayer (BLM) technique.
Black Lipid Bilayer (BLM) Electrophysiology Workflow
The following diagram outlines the general workflow for a BLM experiment to characterize AMP ion channels.
Figure 3. General workflow for a Black Lipid Bilayer (BLM) experiment.
Detailed Protocol for Single-Channel Conductance Measurement of this compound (DCD-1L)
Materials:
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane (25 mg/mL).
-
Electrolyte Solution: 1 M KCl, 10 mM HEPES, pH 7.4. For ion selectivity experiments, 1 M LiCl or 1 M potassium acetate (B1210297) can be used.
-
This compound (DCD-1L): Stock solution (1 mg/mL) in ultrapure water.
-
BLM Setup: Teflon cup with a ~100-150 µm aperture, Ag/AgCl electrodes, headstage, and amplifier (e.g., Warner Instruments BC-535).
-
Data Acquisition System: Digidata 1440A digitizer and pCLAMP software (Molecular Devices).
Procedure:
-
Bilayer Formation:
-
Pre-treat the aperture in the Teflon cup with a small amount of the lipid solution and allow it to dry.
-
Fill both chambers (cis and trans) with the electrolyte solution, ensuring the solution level is above the aperture.
-
"Paint" the lipid solution across the aperture using a fine brush or glass rod to form a thin lipid film.
-
Monitor the membrane capacitance until a stable value of ~70-100 pF is reached, indicating the formation of a solvent-free bilayer.
-
-
Peptide Incorporation:
-
Add a small aliquot of the DCD-1L stock solution to the cis chamber to a final concentration of 1-10 µg/mL.
-
Gently stir the solution in the cis chamber for several minutes to facilitate peptide insertion.
-
-
Data Recording:
-
Apply a holding potential across the membrane using the voltage clamp, typically ranging from -100 mV to +100 mV.
-
Record the resulting ion currents using the data acquisition system. Set the amplifier filter to 2 kHz and the sampling rate to 10 kHz.
-
Observe for discrete, step-like changes in the current, which correspond to the opening and closing of single DCD-1L channels.
-
-
Data Analysis:
-
Use pCLAMP software to analyze the recorded current traces.
-
Generate all-points histograms of the current recordings to determine the amplitude of single-channel currents (I).
-
Calculate the single-channel conductance (γ) using Ohm's law: γ = I / V, where V is the applied voltage.
-
Analyze the open and closed dwell times to characterize the channel kinetics.
-
Comparative Protocols for Other AMPs
The general BLM protocol can be adapted for other AMPs with the following specific considerations:
-
Magainin-2:
-
Lipid Composition: A mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) at a 3:1 molar ratio is often used to mimic bacterial membranes.
-
Electrolyte: 1 M KCl is commonly used.
-
Notes: Magainin-2 may exhibit multiple conductance states, requiring careful analysis of the current traces to distinguish between different channel events.
-
-
Alamethicin:
-
Lipid Composition: DPhPC or POPC can be used.
-
Electrolyte: 1 M KCl or NaCl.
-
Notes: Alamethicin forms strongly voltage-dependent channels with multiple discrete conductance levels. The number of monomers in the channel can vary, leading to a "ladder" of conductance states in the recordings.
-
-
Melittin:
-
Lipid Composition: Phosphatidylcholine (e.g., POPC) with or without cholesterol (e.g., 3:1 ratio).
-
Electrolyte: 100 mM to 1 M KCl or NaCl.
-
Notes: Melittin can form pores of varying sizes, from small, discrete channels to large, unstable pores, depending on its concentration. The analysis should account for this dynamic behavior.
-
Conclusion
This compound presents a unique paradigm in antimicrobial peptide action through the formation of pre-assembled, zinc-stabilized hexameric ion channels. This mechanism, along with its non-selective ion conductance, distinguishes it from other well-studied AMPs like Magainin-2, Alamethicin, and Melittin, which typically follow barrel-stave or toroidal pore models and exhibit varying degrees of ion selectivity. Understanding these fundamental differences in their mechanisms of ion channel formation is critical for the rational design and development of new peptide-based antibiotics that can overcome the challenges of microbial resistance. The experimental protocols provided in this guide offer a framework for the consistent and comparative characterization of the ion channel properties of these and other novel antimicrobial peptides.
References
- 1. Single Channel Analysis of Conductance and Rectification in Cation-selective, Mutant Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-assembled melittin: structural and functional characterization of a designed, synthetic channel-forming protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dermcidin: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of Dermcidin, an antimicrobial peptide. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. All researchers, scientists, and drug development professionals handling this compound must familiarize themselves with these protocols.
While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, its biological activity and the fact that its toxicological properties have not been fully investigated necessitate careful handling and disposal.[1] All waste containing this compound should be treated as potentially bioactive and managed in accordance with institutional and local regulations for chemical and biological waste.
Waste Stream Management: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is fundamental to safe disposal. The following procedures detail the disposal pathway for different types of this compound-contaminated waste.
Solid Waste (Non-Sharps)
This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and any other solid materials that have come into contact with this compound.
Procedure:
-
Collection: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled with "Biohazardous and Chemically Contaminated Waste" and the name "this compound."
-
Storage: Store the container in a designated, secure area away from general lab traffic.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[2] The recommended final disposal method is incineration.
Liquid Waste
This includes solutions containing this compound, such as unused stock solutions, experimental media, and waste from analytical instrumentation (e.g., HPLC).
Procedure:
-
Chemical Inactivation: Treat liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%.[2] Allow a minimum contact time of 30 minutes for deactivation.
-
pH Neutralization: After inactivation, neutralize the pH of the solution in accordance with your institution's safety protocols.
-
Collection: Collect the treated liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.[2] Do not pour untreated this compound solutions down the drain.[3]
Sharps Waste
This category includes needles, syringes, broken glass, and any other items that can puncture the skin and are contaminated with this compound.
Procedure:
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[2]
-
Labeling: The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[2]
-
Sealing: Once the container is three-quarters full, seal it securely. Do not overfill.[2]
-
Disposal: Dispose of the sealed sharps container through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[2]
Quantitative Data for Decontamination and Disposal
For quick reference, the following table summarizes key quantitative parameters for the decontamination and disposal of this compound waste.
| Waste Type | Decontamination/Treatment Method | Key Parameters | Final Disposal Pathway |
| Solid Waste | Direct disposal into a labeled hazardous waste container. | N/A | Institutional hazardous waste program (incineration). |
| Liquid Waste | Chemical inactivation followed by pH neutralization. | 10% bleach solution (0.5-1.0% final sodium hypochlorite), 30-minute contact time. | Institutional hazardous waste program. |
| Sharps Waste | Collection in a designated puncture-resistant container. | Container should not be overfilled (max. ¾ full). | Institutional biohazardous waste stream (autoclave and incinerate). |
| Contaminated Labware | Decontamination soak followed by thorough washing. | 1% enzymatic detergent solution or 1% sodium hypochlorite solution for a 30-minute soak.[2] | N/A |
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling antimicrobial peptides. The primary chemical inactivation method cited is the use of a 10% bleach solution.
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Measurement: For every 9 parts of liquid this compound waste, add 1 part of household bleach (typically 5-6% sodium hypochlorite) to achieve a final concentration of approximately 0.5-0.6% sodium hypochlorite.
-
Mixing: Gently mix the solution to ensure thorough distribution of the bleach.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation of the peptide.
-
Neutralization: Following the 30-minute contact time, neutralize the pH of the solution according to your laboratory's standard operating procedures for bleach-containing waste.
-
Collection: Transfer the treated and neutralized solution to a designated hazardous waste container for disposal.
This compound Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound-contaminated waste.
In the event of a spill, sweep up the solid material, place it in a bag, and hold it for waste disposal.[1] Avoid raising dust.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] For any uncertainties, always consult your institution's Environmental Health and Safety (EH&S) department and refer to the Safety Data Sheet (SDS) for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
